molecular formula C9H12O B1581246 1-(4-Methylphenyl)ethanol CAS No. 536-50-5

1-(4-Methylphenyl)ethanol

Cat. No.: B1581246
CAS No.: 536-50-5
M. Wt: 136.19 g/mol
InChI Key: JESIHYIJKKUWIS-UHFFFAOYSA-N
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Description

(±)-1-(4-methylphenyl)ethanol belongs to the class of organic compounds known as toluenes. Toluenes are compounds containing a benzene ring which bears a methane group (±)-1-(4-methylphenyl)ethanol is slightly soluble (in water) and a very weakly acidic compound (based on its pKa). Within the cell, (±)-1-(4-methylphenyl)ethanol is primarily located in the cytoplasm. Outside of the human body, (±)-1-(4-methylphenyl)ethanol can be found in green vegetables. This makes (±)-1-(4-methylphenyl)ethanol a potential biomarker for the consumption of this food product.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(4-methylphenyl)ethanol
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InChI

InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3
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InChI Key

JESIHYIJKKUWIS-UHFFFAOYSA-N
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Canonical SMILES

CC1=CC=C(C=C1)C(C)O
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Molecular Formula

C9H12O
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DSSTOX Substance ID

DTXSID00862145
Record name Benzenemethanol, .alpha.,4-dimethyl-
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Molecular Weight

136.19 g/mol
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Physical Description

Viscous liquid with an odor similar to menthol; [Merck Index] Clear colorless liquid; [Sigma-Aldrich MSDS], colourless oily liquid with a dry, menthol-like, camphoraceous odour
Record name p,alpha-Dimethylbenzyl alcohol
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Record name p,alpha-Dimethylbenzyl alcohol
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Solubility

insoluble in water; soluble in organic solvents, oils, miscible at room temperature (in ethanol)
Record name p,alpha-Dimethylbenzyl alcohol
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Density

0.980-0.990
Record name p,alpha-Dimethylbenzyl alcohol
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CAS No.

536-50-5, 5788-09-0
Record name 1-(4-Methylphenyl)ethanol
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Record name p,alpha-Dimethylbenzyl alcohol
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Record name 1-(4-Methylphenyl)ethanol
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Record name p,α-dimethylbenzyl alcohol
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Record name 1-P-TOLYLETHANOL
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Record name (±)-1-(4-Methylphenyl)ethanol
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Foundational & Exploratory

1-(4-Methylphenyl)ethanol chemical properties and structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Methylphenyl)ethanol: Properties, Synthesis, and Applications

Introduction

This compound, also known as p,α-Dimethylbenzyl alcohol or 1-(p-Tolyl)ethanol, is an aromatic secondary alcohol that serves as a versatile and valuable molecule in both industrial and research settings.[1][2] With its characteristic sweet, floral odor, it has found a significant niche in the fragrance and flavor industries.[1][3][4] Beyond its sensory properties, its chemical structure, featuring a chiral center and a reactive hydroxyl group, makes it a crucial intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers.[1][5][6] This guide provides an in-depth exploration of its chemical properties, structure, synthesis, and key applications for professionals in research and drug development.

IdentifierValue
CAS Number 536-50-5[7][8]
Molecular Formula C₉H₁₂O[1][7][8]
Molecular Weight 136.19 g/mol [1][2][7][8]
Synonyms p-Tolylmethylcarbinol, 4,α-Dimethylbenzyl alcohol, Methyl p-tolyl carbinol[2][7][9]

Part 1: Chemical Structure and Stereochemistry

This compound possesses a fundamental structure consisting of an ethanol backbone substituted with a p-tolyl (4-methylphenyl) group at the C-1 position.[3][4][10] This substitution renders the C-1 carbon a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers: (R)-1-(4-methylphenyl)ethanol and (S)-1-(4-methylphenyl)ethanol.

The commercial product is most often supplied as a racemic mixture, meaning it contains equal amounts of the (R) and (S) enantiomers. However, for applications in pharmaceutical synthesis, where stereochemistry is critical to biological activity, the separation of these enantiomers or their stereoselective synthesis is a crucial step.[11] The presence of this chiral center is a key feature that makes it a valuable building block for creating complex, stereochemically pure active pharmaceutical ingredients (APIs).[11]

2D Structure of this compoundFigure 1. 2D Chemical Structure of this compound.

Part 2: Physicochemical and Spectroscopic Properties

The physical and chemical properties of this compound dictate its handling, storage, and application. It is a clear, colorless liquid at room temperature with limited solubility in water but good solubility in organic solvents like ethanol and ether.[3][7][9]

Physicochemical Data
PropertyValueSource(s)
Appearance Clear colorless liquid[1][7][12]
Odor Sweet, floral, reminiscent of menthol or hawthorn[3][4][7][9]
Boiling Point 218-220 °C[7][9][12]
Density 0.987 g/mL at 20 °C[7][9]
Flash Point 102 °C (215.6 °F)[7][12]
Water Solubility Slightly soluble[7][9][10]
pKa 14.56 ± 0.20 (Predicted)[7][9]
logP 1.84 - 2.06[7][10]
Spectroscopic Profile

Spectroscopic analysis is essential for confirming the identity and purity of this compound.

  • ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is characterized by distinct signals corresponding to the different protons in the molecule. Key shifts are observed at δ 1.48 (doublet, 3H, J=6.4 Hz) for the methyl protons adjacent to the chiral center, δ 2.35 (singlet, 3H) for the methyl group on the aromatic ring, δ 4.85 (quartet, 1H, J=4.8 Hz) for the methine proton at the chiral center, and signals between δ 7.16-7.26 (multiplet, 4H) for the aromatic protons.[13] The singlet at δ 1.91 (1H) corresponds to the hydroxyl proton.[13]

  • ¹³C NMR (100 MHz, CDCl₃): The carbon spectrum shows characteristic peaks at δ 21.1 (ring CH₃), δ 25.1 (ethyl CH₃), δ 70.3 (CH-OH), δ 125.4 and δ 129.2 (aromatic CH), and δ 137.2 and δ 142.9 (aromatic quaternary carbons).[13]

  • Infrared (IR) Spectroscopy: The IR spectrum displays a prominent broad absorption band around 3364 cm⁻¹, which is characteristic of the O-H stretching vibration of the alcohol group.[13] Other significant peaks include those for C-H stretching and aromatic C=C stretching around 1514 cm⁻¹.[13]

  • Mass Spectrometry (MS): Mass spectrometry data is available for this compound, which is useful for confirming its molecular weight and fragmentation pattern.[14][15]

Part 3: Synthesis and Reactivity

Common Synthetic Pathways

This compound is typically synthesized via one of two primary, industrially scalable methods. The choice of method depends on the availability of starting materials, cost, and desired purity.

  • Grignard Reaction: This classic organometallic approach involves the reaction of a Grignard reagent, p-tolylmagnesium bromide, with acetaldehyde.[7][9] The nucleophilic carbon of the Grignard reagent attacks the electrophilic carbonyl carbon of acetaldehyde. A subsequent acidic workup protonates the resulting alkoxide to yield the final secondary alcohol. This method is highly effective for creating the carbon-carbon bond central to the molecule's structure.

  • Reduction of 4'-Methylacetophenone: An alternative route is the reduction of the corresponding ketone, 4'-methylacetophenone.[7][9] This can be achieved with various reducing agents. A common laboratory method uses sodium borohydride (NaBH₄) in an alcoholic solvent like ethanol or methanol. For industrial-scale production, catalytic hydrogenation is often preferred. The causality here is straightforward: a hydride source (from the reducing agent) attacks the carbonyl carbon, and a proton source (from the solvent or workup) protonates the oxygen, yielding the alcohol.

G cluster_0 Synthesis Workflow: Reduction of 4'-Methylacetophenone start Start: 4'-Methylacetophenone + NaBH4 in Ethanol reaction Step 1: Nucleophilic Attack (Hydride Addition) start->reaction Mixing at 0-25°C intermediate Intermediate: Alkoxide reaction->intermediate Formation of C-H bond workup Step 2: Acidic Workup (e.g., dilute HCl) intermediate->workup Protonation of Oxygen purification Step 3: Extraction & Purification (e.g., Distillation) workup->purification Isolation of crude product product Final Product: This compound purification->product Yields pure alcohol

Caption: Workflow for the synthesis of this compound via ketone reduction.

Chemical Reactivity

As a secondary alcohol, this compound undergoes a range of predictable and useful chemical transformations:

  • Oxidation: It can be oxidized to form the ketone 4'-methylacetophenone using common oxidizing agents like pyridinium chlorochromate (PCC) or a Swern oxidation. This reaction is fundamental for interconverting between the alcohol and ketone functional groups.

  • Esterification: The hydroxyl group readily reacts with carboxylic acids or their derivatives (e.g., acyl chlorides) under acidic conditions to form esters, which are often valuable as fragrances or synthetic intermediates.[3]

  • Dehydration: Treatment with a strong acid (e.g., H₂SO₄) and heat can eliminate water to form 4-methylstyrene, an important monomer in polymer chemistry.

Part 4: Applications in Drug Development and Industry

The utility of this compound spans several high-value sectors, with its role as a synthetic intermediate being particularly relevant to drug development professionals.

  • Pharmaceutical Intermediate: This compound is a key building block in the synthesis of more complex molecules.[1][5] Its true value lies in its chiral nature. Enantiomerically pure forms of the alcohol are used in asymmetric synthesis to produce single-enantiomer drugs.[5][11] The principle of chirality is paramount in pharmacology, as different enantiomers of a drug can have vastly different efficacy and safety profiles. The use of chiral precursors like this compound ensures that the final API is stereochemically defined, a critical requirement for regulatory approval and therapeutic success.

  • Fragrance and Flavoring Agent: Due to its pleasant aromatic properties, it is widely used as a fragrance component in perfumes, cosmetics, and personal care products.[1][16] It is also approved as a flavoring agent in some food and beverage applications.[1][7][9]

  • Polymer Chemistry: It serves as a monomer for the chemoenzymatic synthesis of optically active, biodegradable polymers.[5][6] These materials are of interest in fields ranging from biomedical devices to sustainable packaging.

  • Cosmetic Formulations: Beyond fragrance, it can act as a stabilizer for emulsions and provides moisturizing benefits in certain cosmetic products.[1]

Part 5: Safety, Handling, and Storage

As a laboratory chemical, this compound must be handled with appropriate safety precautions.

  • Hazard Identification: It is classified as harmful if swallowed (H302), and causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[7]

  • Personal Protective Equipment (PPE): Standard laboratory PPE, including safety goggles, chemical-resistant gloves, and a lab coat, is required.[12] All handling should be performed in a well-ventilated area or a chemical fume hood.[17][18]

  • Storage: The compound is stable under normal conditions.[12] It should be stored in a tightly closed container in a dry, cool, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[7][12][17]

  • Fire Safety: It is a combustible liquid.[19] In case of fire, use water spray, carbon dioxide (CO₂), dry chemical, or chemical foam as extinguishing media.[18]

Conclusion

This compound is a deceptively simple molecule with a broad and significant impact across chemistry. For researchers and drug development professionals, it represents more than just a fragrant alcohol; it is a strategic chiral building block for the construction of complex and biologically active molecules. Its well-understood physicochemical properties, predictable reactivity, and established synthetic routes make it a reliable and indispensable tool in the modern chemist's arsenal, bridging the gap from fine fragrances to life-saving pharmaceuticals.

References

An In-depth Technical Guide to 1-(4-Methylphenyl)ethanol (CAS 536-50-5)

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 1-(4-Methylphenyl)ethanol, a chiral secondary alcohol with significant applications in the fragrance, flavor, and pharmaceutical industries. The document delves into the compound's chemical and physical properties, detailed synthesis methodologies including classical and asymmetric routes, and robust analytical characterization techniques. Emphasis is placed on the stereochemical aspects of the molecule, offering insights into enantioselective synthesis and analysis, which are critical for its application in drug development. This guide is intended to be a valuable resource for researchers and professionals, providing both foundational knowledge and practical, field-proven insights to facilitate its synthesis, analysis, and application.

Introduction: The Versatility of a Chiral Building Block

This compound, also known as p-tolylmethylcarbinol, is an aromatic secondary alcohol that has garnered considerable interest due to its versatile applications.[1][2] Its pleasant, mild floral odor makes it a valuable ingredient in the fragrance and flavor industries.[3][4] Beyond its sensory properties, this compound serves as a crucial chiral building block in the synthesis of more complex molecules, particularly in the pharmaceutical and agrochemical sectors.[2][5] The presence of a stereocenter in its structure means it exists as two enantiomers, (R)- and (S)-1-(4-methylphenyl)ethanol, whose distinct biological activities are of paramount importance in drug design and development.[6][7] Understanding the synthesis and stereochemical control of this compound is therefore essential for its effective utilization. This guide will explore the key technical aspects of this compound, from its fundamental properties to advanced, stereoselective synthetic strategies.

Physicochemical and Spectroscopic Profile

A thorough understanding of the physicochemical properties of this compound is fundamental for its handling, application, and analysis.

Physical and Chemical Properties

This compound is a clear, colorless liquid at room temperature with a sweet, floral, hawthorn-like odor.[8] It is slightly soluble in water but miscible with many organic solvents.[4] Key physical properties are summarized in the table below.

PropertyValueSource
CAS Number 536-50-5[3]
Molecular Formula C₉H₁₂O[8]
Molecular Weight 136.19 g/mol [8]
Appearance Clear, colorless liquid[3]
Boiling Point 218-220 °C[9]
Density 0.987 g/mL at 20 °C[9]
Flash Point 102 °C[9]
Refractive Index (n20/D) 1.524[9]
Spectroscopic Characterization

Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.

¹H and ¹³C NMR spectroscopy are primary tools for confirming the structure of this compound.

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.20-7.30 (m, 4H): Aromatic protons of the p-substituted benzene ring.

    • δ 4.87 (q, J=6.5 Hz, 1H): Methine proton (-CH(OH)-). The quartet splitting is due to coupling with the adjacent methyl protons.

    • δ 2.34 (s, 3H): Methyl protons of the tolyl group (-Ar-CH₃).

    • δ 1.47 (d, J=6.5 Hz, 3H): Methyl protons adjacent to the chiral center (-CH(OH)CH₃). The doublet splitting is due to coupling with the methine proton.

    • δ 1.95 (s, 1H): Hydroxyl proton (-OH). This peak may be broad and its chemical shift can vary depending on concentration and solvent.

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 142.3: Quaternary aromatic carbon attached to the ethyl-alcohol group.

    • δ 137.2: Quaternary aromatic carbon of the tolyl methyl group.

    • δ 129.1 (2C): Aromatic CH carbons ortho to the tolyl methyl group.

    • δ 125.4 (2C): Aromatic CH carbons meta to the tolyl methyl group.

    • δ 70.4: Methine carbon (-CH(OH)-).

    • δ 25.1: Methyl carbon adjacent to the chiral center (-CH(OH)CH₃).

    • δ 21.1: Tolyl methyl carbon (-Ar-CH₃).

IR spectroscopy is useful for identifying the key functional groups present in the molecule.

  • Broad peak around 3350 cm⁻¹: O-H stretching of the alcohol group.

  • Peaks around 3000-2850 cm⁻¹: C-H stretching of the aromatic and aliphatic groups.

  • Peaks around 1610 and 1515 cm⁻¹: C=C stretching of the aromatic ring.

  • Peak around 1100 cm⁻¹: C-O stretching of the secondary alcohol.

Mass spectrometry provides information about the molecular weight and fragmentation pattern.

  • Molecular Ion (M⁺): m/z = 136

  • Base Peak: m/z = 121, corresponding to the loss of a methyl group ([M-CH₃]⁺).

  • Other significant fragments: m/z = 103 (loss of H₂O from the base peak), m/z = 91 (tropylium ion), m/z = 77 (phenyl cation).

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the desired scale, purity, and stereochemistry.

Racemic Synthesis

A common and versatile method for preparing secondary alcohols is the Grignard reaction.[10] In this case, reacting p-tolualdehyde with methylmagnesium bromide provides a straightforward route to racemic this compound.

G p_tolualdehyde p-Tolualdehyde intermediate Magnesium Alkoxide Intermediate p_tolualdehyde->intermediate 1. Diethyl Ether me_mgbr CH₃MgBr (Grignard Reagent) me_mgbr->intermediate product This compound intermediate->product 2. H₃O⁺ h3o H₃O⁺ (Workup) h3o->product

Caption: Grignard synthesis of this compound.

Experimental Protocol:

  • Apparatus Setup: All glassware must be thoroughly dried in an oven and assembled while hot under a stream of dry nitrogen or argon to exclude atmospheric moisture. A three-necked round-bottom flask is equipped with a magnetic stirrer, a dropping funnel, and a condenser fitted with a drying tube.

  • Grignard Reagent Formation (if not commercially available): In the reaction flask, place magnesium turnings. A solution of methyl bromide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated, which is often indicated by the appearance of turbidity and gentle refluxing of the ether.

  • Reaction with Aldehyde: A solution of p-tolualdehyde in anhydrous diethyl ether is added dropwise to the freshly prepared Grignard reagent at a rate that maintains a gentle reflux. After the addition is complete, the reaction mixture is stirred at room temperature for an additional hour.

  • Workup: The reaction is quenched by carefully pouring the mixture over crushed ice. A saturated aqueous solution of ammonium chloride is then added to dissolve the magnesium salts.[10]

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation.

Causality Behind Experimental Choices:

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic sources, including water.[1] The presence of moisture would quench the Grignard reagent, reducing the yield of the desired alcohol.

  • Diethyl Ether as Solvent: Ether is a good solvent for Grignard reagents as it is aprotic and its lone pair of electrons on the oxygen atom can coordinate with the magnesium, stabilizing the reagent.

  • Ammonium Chloride Workup: The use of a mild acid like ammonium chloride prevents acid-catalyzed side reactions of the alcohol product, such as dehydration.[10]

Another common method is the reduction of the corresponding ketone, 4'-methylacetophenone. This can be achieved using various reducing agents.

G acetophenone 4'-Methylacetophenone product This compound acetophenone->product reducing_agent Reducing Agent (e.g., NaBH₄) reducing_agent->product Methanol

Caption: Reduction of 4'-Methylacetophenone.

Experimental Protocol (using Sodium Borohydride):

  • Reaction Setup: In a round-bottom flask, dissolve 4'-methylacetophenone in methanol.

  • Addition of Reducing Agent: Cool the solution in an ice bath and add sodium borohydride (NaBH₄) portion-wise with stirring. The addition should be controlled to manage the exothermic reaction and hydrogen gas evolution.

  • Reaction Monitoring: After the addition is complete, the reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Workup: The reaction is quenched by the slow addition of water. The methanol is removed under reduced pressure, and the aqueous residue is extracted with ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated to give the crude product, which can be purified by column chromatography or distillation.

Causality Behind Experimental Choices:

  • Sodium Borohydride: NaBH₄ is a mild and selective reducing agent for aldehydes and ketones, making it a safe and effective choice for this transformation. It is also more convenient to handle than more reactive hydrides like lithium aluminum hydride (LiAlH₄).

  • Methanol as Solvent: Methanol is a common solvent for NaBH₄ reductions as it is protic and helps to activate the carbonyl group for reduction.

Asymmetric Synthesis: Accessing Enantiopure this compound

For applications in drug development, the synthesis of enantiomerically pure this compound is crucial, as different enantiomers can have vastly different pharmacological and toxicological profiles.[11][12]

Enzymes, particularly ketoreductases (KREDs), offer a highly efficient and environmentally friendly method for the asymmetric reduction of ketones.[9] These enzymes, often used in whole-cell systems or as isolated enzymes, can produce the desired alcohol with high enantiomeric excess (ee).[13]

G acetophenone 4'-Methylacetophenone product (R)- or (S)-1-(4-Methylphenyl)ethanol acetophenone->product kred Ketoreductase (KRED) kred->product cofactor NAD(P)H cofactor->product cofactor_reg Cofactor Regeneration System (e.g., GDH/Glucose) product->cofactor_reg cofactor_reg->cofactor

Caption: Biocatalytic reduction using a ketoreductase.

Experimental Protocol (General):

  • Biocatalyst Preparation: A suitable microorganism expressing the desired ketoreductase (e.g., Lactobacillus kefir, Weissella paramesenteroides) is cultured under appropriate conditions.[9][13] Alternatively, a commercially available isolated KRED can be used.

  • Reaction Setup: In a buffered aqueous solution, the biocatalyst (whole cells or isolated enzyme) is suspended. A cofactor regeneration system, such as glucose and glucose dehydrogenase (GDH), is often included to recycle the expensive NAD(P)H cofactor.[9]

  • Substrate Addition: 4'-Methylacetophenone is added to the reaction mixture. A co-solvent like DMSO may be used to improve substrate solubility.[14]

  • Reaction Conditions: The reaction is incubated at an optimal temperature (e.g., 30-40 °C) and pH with gentle agitation.[14]

  • Monitoring and Workup: The reaction progress and enantiomeric excess are monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC). Once the reaction is complete, the product is extracted with an organic solvent (e.g., ethyl acetate), and the biocatalyst is removed by centrifugation or filtration.

  • Purification: The extracted product is purified by standard techniques.

Causality Behind Experimental Choices:

  • Biocatalysis: Enzymes operate under mild conditions (temperature, pH) and in aqueous media, making this a "green" synthetic route. The high stereoselectivity of KREDs often leads to products with very high enantiomeric purity.[15]

  • Cofactor Regeneration: The NAD(P)H cofactor is essential for the reduction but is costly. An in-situ regeneration system makes the process economically viable for larger-scale synthesis.[9]

Dynamic kinetic resolution is a powerful technique that can theoretically convert 100% of a racemic starting material into a single enantiomer of the product.[16] This process combines a kinetic resolution (where one enantiomer reacts faster than the other) with in-situ racemization of the starting material.[15]

G racemic_alcohol Racemic this compound r_alcohol (R)-Alcohol racemic_alcohol->r_alcohol s_alcohol (S)-Alcohol racemic_alcohol->s_alcohol r_alcohol->s_alcohol Racemization unreacted_r_alcohol Unreacted (R)-Alcohol r_alcohol->unreacted_r_alcohol Slow Acylation s_ester (S)-Ester s_alcohol->s_ester Fast Acylation racemization_catalyst Racemization Catalyst resolution_catalyst Resolution Catalyst (e.g., Lipase) resolution_catalyst->s_ester acyl_donor Acyl Donor acyl_donor->s_ester

Caption: Principle of Dynamic Kinetic Resolution.

Experimental Protocol (Chemoenzymatic DKR):

  • Reaction Setup: In an anhydrous organic solvent (e.g., toluene), dissolve racemic this compound.

  • Addition of Catalysts and Reagents: Add a lipase (e.g., Novozym-435) for the kinetic resolution, a racemization catalyst (e.g., a ruthenium complex like Shvo's catalyst), and an acyl donor (e.g., isopropenyl acetate).[16]

  • Reaction Conditions: The mixture is heated (e.g., 60-70 °C) with stirring.

  • Monitoring: The reaction is monitored by chiral GC to follow the conversion of the racemate to a single enantiomer of the corresponding ester.

  • Workup and Purification: Upon completion, the enzyme is filtered off, and the solvent is removed. The resulting enantiomerically pure ester can be purified and then hydrolyzed to obtain the desired enantiopure alcohol.

Causality Behind Experimental Choices:

  • Combined Catalysis: The success of DKR relies on the compatibility and relative rates of the two catalytic cycles (racemization and resolution). The racemization must be fast enough to continuously supply the faster-reacting enantiomer to the resolution step.[16]

  • Irreversible Acylation: The use of an acyl donor like isopropenyl acetate makes the acylation step effectively irreversible, which is crucial for achieving high enantioselectivity.[16]

Analytical Methods for Quality Control

Purity Determination

Gas chromatography (GC) with a flame ionization detector (FID) is a standard method for determining the chemical purity of this compound. A non-polar or medium-polarity capillary column is typically used.

Enantiomeric Excess (ee) Determination

Chiral gas chromatography is the most common method for determining the enantiomeric excess of this compound. This technique utilizes a stationary phase containing a chiral selector, often a cyclodextrin derivative, which interacts differently with the two enantiomers, leading to their separation.[17]

Typical Chiral GC Method Parameters:

  • Column: A capillary column with a chiral stationary phase (e.g., a derivative of β- or γ-cyclodextrin).

  • Carrier Gas: Helium or Hydrogen.

  • Injector Temperature: 250 °C.

  • Detector Temperature (FID): 250 °C.

  • Oven Program: A temperature gradient program is often used to achieve good resolution, for example, starting at 100 °C and ramping up to 180 °C.

  • Sample Preparation: The sample is typically diluted in a suitable solvent like hexane or isopropanol before injection. The alcohol may also be derivatized (e.g., acylated) to improve separation.

Applications in Drug Development and Organic Synthesis

This compound is a valuable intermediate in the synthesis of various organic compounds.[2] Its utility stems from the reactivity of the secondary alcohol group, which can undergo a range of transformations.

  • Oxidation: The alcohol can be oxidized to the corresponding ketone, 4'-methylacetophenone, using a variety of oxidizing agents.[5]

  • Esterification: It readily undergoes esterification with carboxylic acids or their derivatives to form esters, which are often used as fragrances or as protecting groups in multi-step syntheses.[5]

  • Chiral Auxiliary: Enantiopure this compound can be used as a chiral auxiliary to control the stereochemistry of subsequent reactions.[4]

  • Synthesis of Active Pharmaceutical Ingredients (APIs): The chiral nature of this alcohol makes it a key starting material or intermediate in the synthesis of enantiomerically pure APIs, where the stereochemistry is critical for therapeutic efficacy and safety.[6][18]

Safety and Handling

This compound should be handled in accordance with good laboratory practices.

  • Personal Protective Equipment (PPE): Wear safety glasses, chemical-resistant gloves, and a lab coat.[19]

  • Handling: Use in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of vapors.[19] Avoid contact with skin and eyes.

  • Storage: Store in a cool, dry, well-ventilated area in a tightly sealed container, away from oxidizing agents.[4]

  • Fire Safety: It is a combustible liquid. Keep away from heat, sparks, and open flames.[20] Use appropriate fire extinguishers (dry chemical, carbon dioxide, or alcohol-resistant foam).

When working with highly reactive reagents used in its synthesis, such as Grignard reagents, additional precautions are necessary. These reagents are often pyrophoric and react violently with water.[1] All manipulations should be carried out under an inert atmosphere using proper air-sensitive techniques (e.g., Schlenk line or glovebox).[21]

Conclusion

This compound is a versatile and important chemical compound with significant applications ranging from fragrances to pharmaceuticals. Its value, particularly in drug development, is intrinsically linked to its chirality. A thorough understanding of its synthesis, especially asymmetric methods like biocatalysis and dynamic kinetic resolution, is crucial for producing enantiomerically pure forms. This guide has provided a detailed overview of the key technical aspects of this compound, offering both theoretical background and practical protocols to aid researchers and professionals in its effective and safe utilization.

References

Spectroscopic data of 1-(4-Methylphenyl)ethanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Spectroscopic Data of 1-(4-Methylphenyl)ethanol

Authored by a Senior Application Scientist

This guide provides a comprehensive analysis of the spectroscopic data for this compound, a significant aromatic alcohol used as a flavoring agent and a component in the essential oils of some plants.[1][2] A thorough understanding of its spectral characteristics is paramount for researchers, scientists, and drug development professionals to ensure structural integrity, purity, and for use as a reference standard in complex chemical syntheses.

This document moves beyond a simple data repository. It delves into the causality behind the observed spectral features, offering field-proven insights into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data. Each section is designed to be a self-validating system, where the data from one technique corroborates the findings of the others, culminating in an unambiguous structural elucidation.

Molecular Structure and Spectroscopic Overview

This compound is a secondary alcohol with the chemical formula C₉H₁₂O.[3] Its structure consists of a p-substituted toluene ring attached to an ethanol backbone at the first carbon. This specific arrangement of atoms gives rise to a unique spectroscopic fingerprint.

  • NMR Spectroscopy will reveal the proton and carbon environments, confirming the number and connectivity of all atoms.

  • IR Spectroscopy will identify the key functional groups, primarily the hydroxyl (-OH) group and the aromatic ring.

  • Mass Spectrometry will determine the molecular weight and provide insight into the molecule's fragmentation pattern, further confirming its structure.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of the signals, a complete structural map can be assembled.

Experimental Protocol: NMR Analysis
  • Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). The choice of solvent is critical as its residual peak must not overlap with analyte signals.

  • Instrumentation: Transfer the solution to a 5 mm NMR tube. Acquire spectra on a 400 MHz (or higher) spectrometer. A higher field strength provides better signal dispersion and resolution.

  • ¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. Key parameters include a 30-degree pulse angle, an acquisition time of ~3 seconds, and a relaxation delay of 2 seconds.

  • ¹³C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence to ensure all carbon signals appear as singlets. A larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope.

¹H NMR Spectral Data

The ¹H NMR spectrum provides a precise count of the different types of protons and their neighboring environments.

Chemical Shift (δ) ppmMultiplicityIntegrationCoupling Constant (J) HzAssignment
7.26Doublet2H7.2Ar-H (ortho to CH(OH)CH₃)
7.16Doublet2H7.6Ar-H (meta to CH(OH)CH₃)
4.85Quartet1H4.8-CH(OH)-
2.35Singlet3H-Ar-CH₃
1.91Singlet1H--OH
1.48Doublet3H6.4-CH(OH)CH₃

Source: The Royal Society of Chemistry[4]

Interpretation:

  • The two doublets at 7.26 and 7.16 ppm, each integrating to 2H, are characteristic of a 1,4-disubstituted (para) aromatic ring. Their proximity and classic splitting confirm this substitution pattern.

  • The quartet at 4.85 ppm is assigned to the methine proton (-CH-) alpha to the hydroxyl group. It is split into a quartet by the three neighboring methyl protons.

  • The singlet at 2.35 ppm, integrating to 3H, corresponds to the methyl group attached directly to the aromatic ring. It is a singlet because it has no adjacent protons.

  • The broad singlet at 1.91 ppm is characteristic of the hydroxyl (-OH) proton. This peak's position can vary with concentration and temperature, and it often does not couple with neighboring protons.

  • The doublet at 1.48 ppm, integrating to 3H, is assigned to the terminal methyl group. It is split into a doublet by the single adjacent methine proton.

¹³C NMR Spectral Data

The ¹³C NMR spectrum identifies all unique carbon environments within the molecule.

Chemical Shift (δ) ppmAssignment
142.9Ar-C (quaternary, attached to CH(OH)CH₃)
137.2Ar-C (quaternary, attached to CH₃)
129.2Ar-CH (meta to CH(OH)CH₃)
125.4Ar-CH (ortho to CH(OH)CH₃)
70.3-CH(OH)-
25.1-CH(OH)CH₃
21.1Ar-CH₃

Source: The Royal Society of Chemistry[4]

Interpretation:

  • The signals at 142.9 and 137.2 ppm are in the downfield region typical for aromatic carbons and are assigned to the two quaternary (non-protonated) carbons of the benzene ring.

  • The peaks at 129.2 and 125.4 ppm correspond to the protonated aromatic carbons.

  • The signal at 70.3 ppm is characteristic of a carbon atom bonded to an oxygen atom in an alcohol (an sp³-hybridized carbon).

  • The two upfield signals at 25.1 and 21.1 ppm are assigned to the two methyl carbons, consistent with their aliphatic nature.

Caption: General workflow for NMR spectroscopic analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is an essential technique for the rapid identification of functional groups. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of chemical bonds.

Experimental Protocol: IR Analysis
  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer, often equipped with an Attenuated Total Reflectance (ATR) accessory, is standard. ATR is ideal for liquid samples as it requires minimal sample preparation.

  • Background Scan: A background spectrum of the clean ATR crystal is collected to account for atmospheric and instrumental absorptions.

  • Sample Scan: A single drop of this compound is placed onto the ATR crystal. The spectrum is then recorded, typically by co-adding 16 or 32 scans to improve the signal-to-noise ratio.

  • Data Analysis: The resulting spectrum (transmittance vs. wavenumber) is analyzed for characteristic absorption bands.

IR Spectral Data
Wavenumber (cm⁻¹)IntensityAssignment
3364Strong, BroadO-H stretch (Alcohol)
~3000MediumC-H stretch (Aromatic)
~2900MediumC-H stretch (Aliphatic)
1514StrongC=C stretch (Aromatic ring)
1451MediumC-H bend (Aliphatic)
1089StrongC-O stretch (Secondary alcohol)
817StrongC-H bend (Aromatic, para-disubstituted)

Source: The Royal Society of Chemistry[4]

Interpretation:

  • The most prominent feature is the strong, broad absorption band centered at 3364 cm⁻¹, which is unequivocally assigned to the O-H stretching vibration of the alcohol functional group. Its broadness is due to hydrogen bonding.

  • The peaks just above 3000 cm⁻¹ are typical for C-H stretches of the aromatic ring, while those just below 3000 cm⁻¹ are from the aliphatic C-H stretches of the methyl and methine groups.

  • The band at 1514 cm⁻¹ is a characteristic C=C stretching vibration within the aromatic ring.

  • The strong absorption at 1089 cm⁻¹ is indicative of the C-O stretching vibration of a secondary alcohol.

  • The strong band at 817 cm⁻¹ is highly diagnostic for the out-of-plane C-H bending of a 1,4-disubstituted (para) benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides two critical pieces of information: the molecular weight of the compound and its fragmentation pattern upon ionization. This data serves as a final confirmation of the molecular formula and structure.

Experimental Protocol: GC-MS Analysis
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into a Gas Chromatograph (GC). The GC separates the analyte from any impurities before it enters the mass spectrometer.

  • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) at 70 eV is a standard method that generates a characteristic and reproducible fragmentation pattern.

  • Mass Analysis: The resulting positively charged ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting relative intensity versus m/z.

MS Spectral Data

The molecular weight of this compound is 136.19 g/mol .[5]

m/zRelative IntensityProposed Fragment
136Moderate[M]⁺ (Molecular Ion)
121High[M - CH₃]⁺
93Moderate[C₇H₉]⁺
91Moderate[C₇H₇]⁺ (Tropylium ion)
43Moderate[C₂H₃O]⁺ or [C₃H₇]⁺

Source: PubChem, Human Metabolome Database[5]

Interpretation:

  • The peak at m/z 136 corresponds to the molecular ion [M]⁺, confirming the molecular weight of the compound.

  • The most abundant fragment is often observed at m/z 121. This corresponds to the loss of a methyl radical (•CH₃, 15 Da) from the molecular ion, resulting in a stable benzylic cation. This is a characteristic fragmentation for this type of structure.

  • The peak at m/z 91 is assigned to the tropylium ion, a common and stable fragment in the mass spectra of alkylbenzenes, formed via rearrangement.

MS_Fragmentation A This compound [M]⁺ m/z = 136 B [M - •CH₃]⁺ m/z = 121 A->B - •CH₃ C [M - H₂O]⁺ m/z = 118 A->C - H₂O D Tropylium Ion [C₇H₇]⁺ m/z = 91 B->D - CH₂O

Caption: Proposed EI fragmentation pathway for this compound.

Conclusion

The comprehensive analysis of ¹H NMR, ¹³C NMR, IR, and MS data provides an interlocking and self-consistent confirmation of the structure of this compound. The NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum confirms the presence of key hydroxyl and aromatic functional groups with para-substitution, and the mass spectrum validates the molecular weight and reveals a logical fragmentation pattern. This guide serves as an authoritative reference for the spectroscopic characterization of this compound, underscoring the power of multi-technique analysis in modern chemical science.

References

A Technical Guide to the Physicochemical Characterization of 1-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-(4-Methylphenyl)ethanol, also known as p,α-Dimethylbenzyl alcohol, is an aromatic alcohol with applications ranging from the fragrance industry to a synthetic intermediate in pharmaceutical manufacturing[1][2]. A precise understanding of its fundamental physical properties, such as boiling point and density, is critical for its application in chemical synthesis, process design, and formulation development. This guide provides a detailed examination of these properties, outlines rigorous experimental protocols for their determination, and explains the scientific principles that ensure data integrity and reproducibility.

Introduction: The Molecular Profile of this compound

This compound (CAS No. 536-50-5) is a secondary alcohol characterized by a hydroxyl group attached to an ethyl substituent on a toluene backbone[3][4]. This structure, featuring both a polar hydroxyl group capable of hydrogen bonding and a nonpolar aromatic ring, dictates its physical behavior, including its boiling point, density, and solubility[2]. As a clear, colorless liquid at room temperature, its handling and application in multi-step syntheses or as a formulation component require accurate physicochemical data[1][3].

Core Physical Properties

The boiling point and density are foundational parameters for process scale-up, purification via distillation, and quality control. The accepted values for this compound are summarized below.

Physical PropertyReported ValueConditionsSource(s)
Boiling Point 218-220 °CAt standard atmospheric pressure (lit.)[3][5][6][7][8]
216-222 °CNot specified[1]
219 °CNot specified[9]
Density 0.987 g/mLAt 20 °C (lit.)[3][7]
Specific Gravity 0.980 - 0.990At 25 °C[10]

Note: "lit." refers to values established in scientific literature and widely cited by chemical suppliers.

Boiling Point Analysis

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For this compound, the relatively high boiling point of approximately 218-220 °C is a direct consequence of its molecular structure[3][5][7]. Its molecular weight (136.19 g/mol ) and, more significantly, the presence of the hydroxyl (-OH) group allow for intermolecular hydrogen bonding[2][6]. These strong intermolecular forces require a substantial amount of thermal energy to overcome, resulting in a higher boiling point compared to non-polar analogues of similar molecular weight.

Density Analysis

Density, a measure of mass per unit volume, is a critical parameter for volumetric calculations in process chemistry and for assessing material purity. The density of this compound is reported to be approximately 0.987 g/mL at 20 °C[3][7]. This value, slightly less than that of water, is influenced by the compound's molecular packing in the liquid state. The temperature at which density is measured is crucial, as liquids typically expand upon heating, leading to a decrease in density.

Experimental Determination Protocols

To ensure the highest degree of accuracy, standardized and validated methods must be employed. The following protocols are designed to be self-validating by incorporating calibration, system suitability checks, and precise measurement techniques.

Protocol for Boiling Point Determination via Distillation

This method is suitable for determining the boiling point of a liquid at atmospheric pressure. The causality behind this technique is the direct measurement of the liquid-vapor equilibrium temperature under controlled conditions.

Methodology:

  • Apparatus Setup: Assemble a standard simple distillation apparatus using a round-bottom flask, a distillation head with a port for a calibrated thermometer, a condenser, and a receiving flask. Ensure all glassware is clean and dry.

  • Sample Preparation: Place approximately 20-30 mL of this compound into the round-bottom flask. Add 2-3 boiling chips to prevent bumping and ensure smooth boiling.

    • Expertise & Experience: The use of boiling chips is non-negotiable. Superheating of the liquid can lead to sudden, violent boiling (bumping), which results in inaccurate temperature readings and potential hazards.

  • Thermometer Placement: Position the calibrated thermometer in the distillation head so that the top of the mercury bulb is level with the bottom of the side-arm leading to the condenser.

    • Trustworthiness: This specific placement ensures that the thermometer is measuring the temperature of the vapor that is in thermal equilibrium with the boiling liquid, which is the true definition of the boiling point.

  • Heating and Distillation: Begin heating the flask gently using a heating mantle. Increase the heat gradually until the liquid begins to boil and a consistent ring of refluxing condensate climbs the neck of the flask.

  • Data Acquisition: Record the temperature when the first drop of distillate is collected in the receiving flask. Continue to monitor the temperature. The boiling point is the stable temperature plateau observed during the steady distillation of the liquid. Record this value.

  • Pressure Correction: Record the ambient atmospheric pressure using a barometer. If the pressure deviates significantly from standard pressure (760 mmHg), the observed boiling point (T_obs) can be corrected to the normal boiling point (T_norm) using the Sydney-Young equation or a similar nomograph. This step is critical for standardizing data.

Protocol for Density Determination via Pycnometry

A pycnometer is a flask with a precise, known volume used to determine the density of a liquid with high accuracy. The principle relies on measuring the mass of a known volume of the liquid.

Methodology:

  • Calibration of Pycnometer:

    • Thoroughly clean and dry a pycnometer of a suitable volume (e.g., 10 mL).

    • Measure the mass of the empty, dry pycnometer (m_pyc) using a calibrated analytical balance.

    • Fill the pycnometer with deionized, degassed water of a known temperature (e.g., 20.0 °C). Ensure no air bubbles are trapped.

    • Measure the mass of the pycnometer filled with water (m_water).

    • Calculate the exact volume of the pycnometer (V_pyc) using the known density of water (ρ_water) at that temperature: V_pyc = (m_water - m_pyc) / ρ_water.

    • Trustworthiness: Calibrating the pycnometer in-house at the precise temperature of the experiment eliminates errors from manufacturing tolerances and thermal expansion of the glass.

  • Sample Measurement:

    • Empty, clean, and dry the calibrated pycnometer.

    • Allow the this compound sample to equilibrate to the desired temperature (20.0 °C).

    • Fill the pycnometer with the sample, ensuring no air bubbles are present.

    • Measure the mass of the pycnometer filled with the sample (m_sample).

  • Calculation:

    • Calculate the mass of the sample: m_net_sample = m_sample - m_pyc.

    • Calculate the density of the sample (ρ_sample): ρ_sample = m_net_sample / V_pyc.

    • Perform the measurement in triplicate to ensure reproducibility and report the average and standard deviation.

Experimental Workflow Visualization

The logical flow for the characterization of this compound's physical properties can be visualized as follows.

G cluster_0 Phase 1: Preparation & Calibration cluster_1 Phase 2: Boiling Point Determination cluster_2 Phase 3: Density Determination cluster_3 Phase 4: Data Analysis & Reporting Sample Obtain this compound Sample Setup_Distill Assemble Distillation Apparatus Sample->Setup_Distill Equilibrate_Sample Equilibrate Sample to 20°C Sample->Equilibrate_Sample Calibrate_Thermo Calibrate Thermometer Calibrate_Thermo->Setup_Distill Calibrate_Pycno Calibrate Pycnometer (Mass & Volume at 20°C) Measure_Mass_Sample Measure Mass of Sample in Calibrated Pycnometer Calibrate_Pycno->Measure_Mass_Sample Measure_BP Measure Boiling Point Plateau Setup_Distill->Measure_BP Record_P Record Atmospheric Pressure Measure_BP->Record_P Correct_BP Apply Pressure Correction Record_P->Correct_BP Report Final Report: Boiling Point (Corrected) Density @ 20°C Correct_BP->Report Equilibrate_Sample->Measure_Mass_Sample Calculate_Density Calculate Density (m/V) Measure_Mass_Sample->Calculate_Density Calculate_Density->Report

Caption: Workflow for determining the boiling point and density of this compound.

Conclusion

The physical properties of this compound, specifically its boiling point and density, are well-defined parameters essential for its effective use in scientific and industrial applications. The boiling point, typically cited as 218-220 °C, and density, approximately 0.987 g/mL at 20 °C, are direct reflections of its molecular structure[3][7]. For drug development professionals and researchers, adherence to rigorous, well-understood experimental protocols, such as those detailed in this guide, is paramount. Such practices ensure the generation of reliable and reproducible data, which forms the bedrock of successful process development, quality control, and scientific innovation.

References

An In-Depth Technical Guide to the Solubility of 1-(4-Methylphenyl)ethanol in Organic Solvents

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction: The Significance of 1-(4-Methylphenyl)ethanol

This compound (also known as p,α-dimethylbenzyl alcohol) is an aromatic secondary alcohol with the chemical formula C₉H₁₂O.[2][3] Its molecular structure, featuring a hydroxyl group attached to a benzylic carbon and a methyl-substituted phenyl ring, imparts a unique combination of polarity and lipophilicity. This compound serves as a versatile building block in organic synthesis and is noted for its pleasant aromatic properties, leading to its use in the fragrance industry.[1]

Understanding the solubility of this compound in various organic solvents is of paramount importance for its practical application. In pharmaceutical development, solubility directly impacts reaction kinetics, purification strategies (such as crystallization), and formulation of the final active pharmaceutical ingredient (API). For fragrance applications, solubility in different carrier solvents determines the stability and sensory profile of the final product.

This guide will first elucidate the theoretical underpinnings of solubility, followed by a predictive analysis of the solubility of this compound in a range of common organic solvents. Finally, a detailed experimental workflow for the determination of thermodynamic solubility is provided.

Theoretical Framework for Solubility

The solubility of a solid solute in a liquid solvent is governed by the principle of "like dissolves like," which is a macroscopic reflection of the intermolecular forces at play between solute-solute, solvent-solvent, and solute-solvent molecules.[4] For a solute to dissolve, the energy required to break the solute-solute and solvent-solvent interactions must be overcome by the energy released from the formation of new solute-solvent interactions.

Molecular Structure and Intermolecular Forces

The structure of this compound provides key insights into its solubility behavior:

  • Polar Head: The hydroxyl (-OH) group is a polar functional group capable of acting as both a hydrogen bond donor and acceptor. This allows for strong dipole-dipole interactions and hydrogen bonding with polar solvents.

  • Nonpolar Tail: The tolyl (methylphenyl) group is nonpolar and contributes to van der Waals forces (specifically, London dispersion forces). This part of the molecule will interact favorably with nonpolar solvents.

The overall solubility of this compound is a balance between these two competing characteristics.

Hansen Solubility Parameters (HSP)

A more quantitative approach to predicting solubility is the use of Hansen Solubility Parameters (HSP).[5][6] This model deconstructs the total Hildebrand solubility parameter (δ) into three components:

  • δd: Energy from dispersion forces.

  • δp: Energy from dipolar intermolecular forces.

  • δh: Energy from hydrogen bonds.

Kamlet-Taft Solvatochromic Parameters

The Kamlet-Taft parameters provide another lens through which to view solvent-solute interactions, focusing on specific aspects of polarity:[7][8]

  • α: The solvent's hydrogen bond donating (HBD) ability.

  • β: The solvent's hydrogen bond accepting (HBA) ability.

  • π *: The solvent's dipolarity/polarizability.

As this compound can both donate and accept hydrogen bonds, its solubility will be enhanced in solvents with significant α and β values. Its aromatic nature suggests that it will also interact favorably with solvents having a high π* value.

Predicted Solubility of this compound in Common Organic Solvents

In the absence of extensive, publicly available quantitative solubility data for this compound, we can make informed predictions based on its molecular structure, the properties of analogous compounds, and the theoretical frameworks discussed above. The structurally similar compound, 1-phenylethanol, is known to be soluble in various organic solvents like ethanol, methanol, and ether.[9] Given that the addition of a methyl group to the phenyl ring in this compound slightly increases its nonpolar character, we can anticipate similar, though not identical, solubility behavior.

SolventSolvent ClassKey PropertiesPredicted Solubility of this compoundRationale
Methanol Polar ProticHigh H-bonding capacity (α & β), high polarityHigh / Miscible The hydroxyl group of methanol can readily form hydrogen bonds with the hydroxyl group of this compound.
Ethanol Polar ProticHigh H-bonding capacity (α & β), high polarityHigh / Miscible Similar to methanol, ethanol's hydroxyl group facilitates strong hydrogen bonding. It is reported to be miscible at room temperature.
Acetone Polar AproticStrong H-bond acceptor (β), high dipolarity (π)High The ketone group of acetone can accept a hydrogen bond from the hydroxyl group of this compound.
Ethyl Acetate Polar AproticModerate H-bond acceptor (β), moderate polarityMedium to High The ester functionality can act as a hydrogen bond acceptor, and the overall polarity is compatible.
Dichloromethane Polar AproticModerate polarity, low H-bondingMedium Primarily dipole-dipole interactions will drive solubility. The lack of strong H-bonding may limit very high solubility.
Toluene Nonpolar AromaticAromatic character, low polarityMedium to High The "like dissolves like" principle applies to the aromatic rings of both the solute and solvent (π-π stacking interactions).
Hexane Nonpolar AliphaticLow polarity, only dispersion forcesLow to Medium The nonpolar tolyl group will interact favorably, but the polar hydroxyl group will be disfavored, limiting overall solubility.
Dimethyl Sulfoxide (DMSO) Polar AproticVery high H-bond acceptor (β), high dipolarity (π)High DMSO is a powerful solvent for a wide array of organic compounds due to its strong hydrogen bond accepting and dipolar nature.

Experimental Determination of Thermodynamic Solubility: The Shake-Flask Method

The "gold standard" for determining the thermodynamic (or equilibrium) solubility of a compound is the shake-flask method. This method involves equilibrating an excess of the solid solute with the solvent of interest over a defined period, followed by separation of the solid and quantification of the dissolved solute in the saturated solution.

Experimental Workflow

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep1 Add excess solid this compound to a vial. prep2 Add a known volume of the organic solvent. prep1->prep2 equil1 Seal the vial securely. prep2->equil1 equil2 Agitate at a constant temperature (e.g., 25 °C) for a sufficient time (e.g., 24-48 hours) to reach equilibrium. equil1->equil2 sep1 Allow the suspension to settle. equil2->sep1 sep2 Filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE) to remove all undissolved solid. sep1->sep2 anal1 Prepare a series of dilutions of the clear filtrate. sep2->anal1 anal2 Quantify the concentration of this compound using a suitable analytical method (e.g., HPLC-UV, GC-FID). anal1->anal2 anal3 Calculate the original concentration in the saturated solution. anal2->anal3

Caption: Workflow for the shake-flask solubility determination method.

Detailed Protocol

Materials:

  • This compound (solid, high purity)

  • Organic solvents of interest (analytical grade)

  • Scintillation vials or other suitable sealed containers

  • Orbital shaker with temperature control

  • Syringes and syringe filters (e.g., 0.22 µm PTFE)

  • Volumetric flasks and pipettes

  • Analytical instrument (e.g., HPLC-UV or GC-FID)

Procedure:

  • Preparation: Add an excess amount of solid this compound to a vial. The excess should be sufficient to ensure that a solid phase remains at equilibrium.

  • Solvent Addition: Add a precise volume of the chosen organic solvent to the vial.

  • Equilibration: Securely seal the vial and place it in an orbital shaker set to a constant temperature (e.g., 25 °C). Agitate the mixture for a period sufficient to ensure equilibrium is reached (typically 24 to 48 hours).

  • Phase Separation: After the equilibration period, remove the vial from the shaker and allow the undissolved solid to settle.

  • Filtration: Carefully draw the supernatant into a syringe and pass it through a syringe filter to obtain a clear, particle-free saturated solution. This step is critical to prevent undissolved solid from artificially inflating the measured concentration.

  • Quantification:

    • Prepare a calibration curve using standard solutions of this compound of known concentrations in the same solvent.

    • Dilute the filtered saturated solution as necessary to fall within the linear range of the calibration curve.

    • Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or GC-FID) to determine the concentration of this compound.

  • Calculation: Calculate the solubility by multiplying the measured concentration of the diluted sample by the dilution factor. The solubility is typically expressed in units of mg/mL, g/100mL, or mol/L.

Interpretation and Practical Implications

The solubility of this compound is a critical parameter that influences its utility in various applications.

  • For Process Chemists: High solubility in reaction solvents is desirable to ensure a homogeneous reaction mixture and to maximize reaction rates. The predicted high solubility in polar solvents like ethanol and acetone makes them suitable candidates for reaction media. For purification by crystallization, a solvent system is required where the compound has high solubility at elevated temperatures and low solubility at room temperature or below. A mixture of a good solvent (e.g., ethanol) and a poor solvent (e.g., hexane or water) could be an effective choice.

  • For Formulation Scientists: In the development of liquid formulations, such as fragrances or topical pharmaceuticals, high solubility in the chosen carrier solvent is essential for product stability and to prevent precipitation. The miscibility with ethanol makes it an excellent choice for fragrance applications where ethanol is a common base.

Conclusion

While specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in public literature, a strong predictive understanding can be achieved through the analysis of its molecular structure and the application of established solubility theories. The presence of both a polar hydroxyl group and a nonpolar tolyl group results in a versatile solubility profile, with high solubility predicted in polar protic and aprotic solvents and moderate solubility in nonpolar aromatic solvents. For applications requiring precise solubility values, the detailed shake-flask protocol provided in this guide offers a reliable method for their experimental determination. This combination of theoretical prediction and practical methodology provides researchers with the necessary tools to effectively utilize this compound in their work.

References

An In-depth Technical Guide on the Natural Occurrence of 1-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Methylphenyl)ethanol, a chiral aromatic secondary alcohol, is a naturally occurring volatile organic compound (VOC) of significant interest to the flavor, fragrance, and pharmaceutical industries. Its presence in various plant species, notably within the Zingiberaceae family, underscores its role in plant chemical ecology. This technical guide provides a comprehensive overview of the natural occurrence of this compound, its proposed biosynthetic pathway, ecological significance, and detailed analytical methodologies for its isolation and characterization from natural matrices. This document is intended for researchers, scientists, and drug development professionals seeking to understand and leverage this valuable natural product.

Introduction

This compound (CAS 536-50-5), also known as 4,α-dimethylbenzyl alcohol or p-tolylmethylcarbinol, is a secondary alcohol characterized by a p-tolyl group attached to an ethanol backbone. It possesses a distinct sweet, floral aroma reminiscent of hawthorn and menthol, which has led to its use as a flavoring agent and a component in fragrance formulations.[1][2] Beyond its sensory properties, its chiral center makes it a valuable precursor and building block in the asymmetric synthesis of more complex molecules, including pharmaceuticals.[3][4] While it can be produced synthetically, its presence in nature offers opportunities for biocatalysis and the exploration of its biological functions.[1][5]

This guide synthesizes current knowledge on its natural origins, providing a scientific foundation for its study and application.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₉H₁₂O[1]
Molecular Weight 136.19 g/mol [1]
Appearance Clear, colorless liquid[1]
Odor Sweet, floral, hawthorn, nutty, powdery[1][6]
Boiling Point 218-220 °C[1]
Density 0.987 g/mL at 20 °C[1]
Water Solubility Slightly soluble[6]
CAS Number 536-50-5[1]

Natural Distribution and Abundance

The primary documented natural sources of this compound are plants, where it exists as a component of their essential oils and volatile emissions.

  • Zingiberaceae Family: The most cited source is the essential oil of turmeric (Curcuma longa) and related species within the ginger family (Zingiberaceae).[1][7] It contributes to the complex aromatic profile of these plants. While many analyses of Curcuma longa essential oil focus on major components like turmerones and zingiberene,[1][8] this compound is recognized as a constituent, though its concentration can vary significantly based on the plant's origin, age, and processing methods.[9]

  • Other Plant Species: The compound has also been reported in tobacco (Nicotiana tabacum) and is believed to be present in various green vegetables, potentially serving as a biomarker for their consumption.[6][8]

Quantitative data on the abundance of this compound is sparse in the literature, as it is often a minor or trace component compared to more abundant terpenes. However, its consistent identification points to a specific, conserved biosynthetic role in these species.

Proposed Biosynthesis in Planta

While the complete, end-to-end biosynthetic pathway of this compound has not been fully elucidated in any single plant species, a scientifically robust pathway can be proposed based on known enzymatic reactions in plant secondary metabolism. The final key step is the bioreduction of an aromatic ketone precursor.

Overview of Aromatic Compound Synthesis

Aromatic compounds in plants are typically derived from the shikimate pathway , which produces the essential aromatic amino acids phenylalanine, tyrosine, and tryptophan. These amino acids serve as precursors for a vast array of secondary metabolites, including phenylpropanoids and other aromatic molecules. The p-tolyl moiety of this compound likely originates from this foundational pathway.

The Proposed Final Step: Ketone Reduction

The immediate precursor to this compound is almost certainly 4-methylacetophenone . The conversion of this ketone to the corresponding secondary alcohol is a classic bioreduction reaction catalyzed by NAD(P)H-dependent ketoreductase (KRED) or alcohol dehydrogenase enzymes. Such enzymes are widespread in the plant kingdom and are known to efficiently reduce a variety of aromatic ketones with high stereoselectivity.[3][5]

The proposed final biosynthetic step is as follows:

Biosynthesis of this compound Precursor 4-Methylacetophenone Product This compound Precursor->Product Enzymatic Reduction Enzyme Ketoreductase / Alcohol Dehydrogenase Cofactor_out NAD(P)+ Enzyme->Cofactor_out Cofactor_in NAD(P)H + H+ Cofactor_in->Enzyme Cofactor Regeneration

Proposed final step in the biosynthesis of this compound.

This enzymatic reduction is a critical step that establishes the molecule's chirality. The specific stereoisomer produced (R or S) depends on the facial selectivity of the particular plant enzyme involved.

Ecological Significance

As a volatile organic compound (VOC), this compound likely plays a significant role in mediating the interactions between the plant and its environment. The ecological functions of plant VOCs are often complex and can represent an evolutionary trade-off.[10]

  • Pollinator Attraction: The floral scent of many plants in the Zingiberaceae family is crucial for attracting specific pollinators, such as bees and other insects.[11][12] The sweet, floral notes of compounds like this compound can act as an olfactory cue, advertising the presence of nectar rewards and guiding pollinators to the flower, thereby facilitating sexual reproduction.

  • Herbivore and Florivore Deterrence: Conversely, the same or similar VOCs can serve as defense mechanisms. Certain scents can repel herbivores that might otherwise consume leaves or flowers. It is plausible that this compound is part of a complex scent bouquet that deters generalist herbivores while remaining attractive to specialist pollinators. This dual function is a common strategy in chemical ecology, where a single compound can be both an attractant and a repellent depending on the receiving organism.[13]

Analytical Methodologies for Isolation and Characterization

The identification and quantification of this compound from a plant matrix require a multi-step analytical approach. The primary technique is Gas Chromatography-Mass Spectrometry (GC-MS), which is ideally suited for separating and identifying volatile and semi-volatile compounds.

Analytical Workflow cluster_prep Sample Preparation cluster_extraction Isolation / Extraction cluster_analysis Analysis cluster_results Data Processing Plant Fresh Plant Material (e.g., Curcuma longa rhizome) Grind Grinding / Homogenization Plant->Grind HD Method A: Hydrodistillation Grind->HD HS Method B: Headspace Sampling Grind->HS GCMS GC-MS Analysis HD->GCMS Inject Essential Oil HS->GCMS Inject Headspace Vapor Data Chromatogram & Mass Spectrum GCMS->Data ID Compound Identification (vs. Library/Standard) Data->ID Quant Quantification ID->Quant

General analytical workflow for this compound from plant sources.
Protocol 1: Isolation of Essential Oil via Hydrodistillation

This protocol is designed to extract the essential oil from the plant matrix, concentrating the volatile components.

  • Sample Preparation: Weigh approximately 100-200 g of fresh, cleaned plant material (e.g., Curcuma longa rhizomes). Coarsely chop or grind the material to increase the surface area.

  • Apparatus Setup: Place the prepared plant material into a 2 L round-bottom flask. Add distilled water until the material is fully submerged (approx. 1 L). Set up a Clevenger-type apparatus for hydrodistillation.

  • Distillation: Heat the flask using a heating mantle. Bring the water to a boil and maintain a gentle reflux for 3-4 hours. Steam will pass through the plant material, carrying the volatile oils with it.

  • Collection: The steam and oil vapor will condense in the condenser and collect in the graduated tube of the Clevenger apparatus. The less dense essential oil will form a layer on top of the water.

  • Oil Separation: After distillation is complete and the apparatus has cooled, carefully collect the oil layer. Dry the collected oil over anhydrous sodium sulfate to remove any residual water.

  • Storage: Store the final essential oil in a sealed amber glass vial at 4 °C until GC-MS analysis.

Causality: Hydrodistillation is a robust method for extracting a wide range of volatile and semi-volatile compounds. The heat and steam work to rupture the plant's oil glands, releasing the target analytes. Using a Clevenger apparatus allows for the simultaneous collection and separation of the immiscible oil from the aqueous distillate.

Protocol 2: Identification and Quantification via Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the instrumental analysis of the extracted essential oil.

  • Sample Preparation: Prepare a 1% (v/v) solution of the extracted essential oil in a suitable solvent (e.g., high-purity hexane or ethanol).

  • Instrument Setup:

    • GC System: Agilent 7890B or equivalent.

    • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness) or equivalent non-polar column.

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Injector: Split/splitless injector set to 250 °C.

    • Injection Volume: 1 µL with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp: Increase at 3 °C/min to 240 °C.

    • Hold: Maintain 240 °C for 5 minutes.

  • Mass Spectrometer Setup:

    • MS System: Agilent 5977B or equivalent.

    • Ion Source: Electron Impact (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Mass Range: Scan from m/z 40 to 500.

  • Data Analysis:

    • Identification: Identify this compound by comparing its retention time and mass spectrum with that of an authentic chemical standard. In the absence of a standard, tentatively identify by matching the mass spectrum against a reference library (e.g., NIST, Wiley). The expected mass spectrum will show a molecular ion peak (m/z 136) and characteristic fragments (e.g., m/z 121 [M-15], m/z 103 [M-15-18]).

    • Quantification: Determine the relative percentage of the compound by dividing its peak area by the total area of all integrated peaks in the chromatogram. For absolute quantification, a calibration curve must be generated using an authentic standard.

Causality: The non-polar HP-5MS column separates compounds based primarily on their boiling points, which is effective for the diverse components of an essential oil. The temperature program ensures that both highly volatile and less volatile compounds are eluted and resolved. Electron Impact (EI) ionization provides reproducible fragmentation patterns that act as a chemical fingerprint for identification against spectral libraries.

Protocol 3: In-situ Analysis via Static Headspace GC-MS (HS-GC-MS)

This method analyzes the volatiles directly from the plant material without extraction, providing a profile of the most volatile components.

  • Sample Preparation: Place a small, accurately weighed amount of finely minced plant material (e.g., 0.5 - 1.0 g) into a 20 mL headspace vial. Immediately seal the vial with a PTFE/silicone septum cap.

  • Incubation: Place the vial in the headspace autosampler's incubator. Heat the sample at a set temperature (e.g., 80 °C) for a defined equilibration time (e.g., 20 minutes) to allow volatiles to partition into the headspace gas phase.[14][15]

  • Injection: The autosampler will automatically inject a specific volume (e.g., 1 mL) of the heated headspace gas into the GC-MS system.

  • GC-MS Analysis: Use the same GC-MS parameters as described in Protocol 5.2.

  • Data Analysis: Identify and quantify compounds as described previously. This method is semi-quantitative but provides an excellent profile of the emitted volatiles.

Causality: Headspace analysis avoids the use of solvents and minimizes the degradation of thermally labile compounds. It specifically targets the most volatile constituents that readily move from the sample matrix into the gas phase, providing a snapshot of the aroma profile as it would be naturally emitted.

Conclusion and Future Directions

This compound is a naturally occurring aromatic alcohol with established importance in the flavor and fragrance sectors and high potential as a chiral synthon. Its presence in the Zingiberaceae family, particularly Curcuma longa, points to a specific role in the plant's chemical ecology, likely involving a balance between pollinator attraction and herbivore defense. The proposed biosynthetic pathway via the reduction of 4-methylacetophenone is strongly supported by known plant enzymatic capabilities and presents a target for future bioengineering and biocatalytic production efforts.

Future research should focus on:

  • Pathway Elucidation: Using transcriptomics and enzyme assays to definitively identify the specific genes and ketoreductase enzymes responsible for its biosynthesis in Curcuma longa.

  • Quantitative Analysis: Systematically quantifying the concentration of this compound across different plant species, cultivars, and environmental conditions to understand the factors controlling its expression.

  • Biological Activity: Expanding the investigation into its specific ecological roles and exploring its potential pharmacological properties, building upon the rich ethnobotanical history of the plants in which it is found.

References

An In-Depth Technical Guide to the Chirality and Stereochemistry of 1-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive exploration of the chirality and stereochemistry of 1-(4-methylphenyl)ethanol, a versatile chiral secondary alcohol. With applications ranging from the fragrance industry to its use as a critical building block in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its stereochemical properties is paramount.[1][2] This document delves into the fundamental concepts of its chirality, methods for asymmetric synthesis—including catalytic hydrogenation and biocatalysis—and techniques for the resolution and analysis of its enantiomers. Detailed experimental protocols, supported by mechanistic insights and quantitative data, are provided to serve as a valuable resource for researchers, scientists, and professionals in drug development.

Introduction: The Significance of this compound

This compound, also known as p-tolylcarbinol, is an aromatic secondary alcohol with the chemical formula C₉H₁₂O.[1] It is a colorless liquid with a mild, floral odor, which has led to its use as a fragrance ingredient in perfumes, soaps, and lotions.[1] Beyond its olfactory properties, this compound is a valuable chiral intermediate in organic synthesis.[1][2] The presence of a stereocenter at the carbinol carbon imparts chirality to the molecule, meaning it exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-(4-methylphenyl)ethanol and (S)-1-(4-methylphenyl)ethanol.

The distinct stereochemistry of these enantiomers is of critical importance in the pharmaceutical industry, where the biological activity of a drug molecule is often intrinsically linked to its three-dimensional structure.[3][4] Enantiomerically pure forms of this compound serve as chiral building blocks for the synthesis of more complex, biologically active molecules.[3] This guide will provide a detailed examination of the stereochemical aspects of this important molecule.

The Chiral Center and its Stereoisomers

The chirality of this compound originates from the carbon atom bonded to the hydroxyl group, the hydrogen atom, the methyl group, and the 4-methylphenyl group. As all four substituents are different, this carbon is a stereocenter. The two enantiomers, (R) and (S), are distinguished by the spatial arrangement of these substituents.

These enantiomers exhibit identical physical properties such as boiling point and density, but differ in their interaction with plane-polarized light, a property known as optical activity.[5] One enantiomer will rotate the plane of polarized light in a clockwise direction (dextrorotatory, (+)), while the other will rotate it by an equal magnitude in the counter-clockwise direction (levorotatory, (-)).[5] A 50:50 mixture of the two enantiomers is called a racemic mixture and is optically inactive.[5]

Chiroptical Properties

The specific rotation is a fundamental property used to characterize chiral compounds. It is dependent on the wavelength of light, temperature, solvent, and concentration.[5][6] For (S)-1-(4-methylphenyl)ethanol, a specific rotation has been reported as:

  • [α]D²⁵ = -46.7° (c = 1.00 in CHCl₃) [7]

This indicates that the (S)-enantiomer is levorotatory. Consequently, the (R)-enantiomer is expected to be dextrorotatory with a specific rotation of +46.7° under the same conditions.

Asymmetric Synthesis of this compound

The production of enantiomerically pure this compound is crucial for its application in the pharmaceutical industry. This is primarily achieved through the asymmetric reduction of its corresponding prochiral ketone, 4'-methylacetophenone. Two prominent methods for this transformation are catalytic asymmetric hydrogenation and biocatalytic reduction.

Catalytic Asymmetric Hydrogenation: The Noyori Approach

The Noyori asymmetric hydrogenation is a powerful method for the enantioselective reduction of ketones using a ruthenium catalyst complexed with a chiral diphosphine ligand, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl).[8][9] The chirality of the ligand directs the hydrogenation to one face of the ketone, leading to the preferential formation of one enantiomer of the alcohol. The mechanism involves the coordination of the ketone to the chiral ruthenium complex, followed by the transfer of hydrogen.[8][10]

Asymmetric_Hydrogenation

Experimental Protocol: Asymmetric Hydrogenation of 4'-Methylacetophenone

This protocol is a representative example based on the Noyori hydrogenation methodology.

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(benzene)]₂ and (R)- or (S)-BINAP in DMF. The mixture is heated to form the BINAP-Ru(II) complex.[8]

  • Reaction Setup: The reaction is typically carried out in a pressure vessel. The substrate, 4'-methylacetophenone, is dissolved in a suitable solvent such as methanol or ethanol.

  • Hydrogenation: The catalyst solution is added to the substrate solution. The vessel is then purged with hydrogen gas and pressurized. The reaction is stirred at a specific temperature and pressure until completion.

  • Work-up and Purification: After releasing the hydrogen pressure, the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield the enantiomerically enriched this compound.

ParameterTypical ValueReference
CatalystRu(II)-BINAP[8][9]
Substrate4'-Methylacetophenone
SolventMethanol, Ethanol[8]
Hydrogen Pressure4 - 100 atm[11]
Temperature25 - 100 °C[11]
Enantiomeric Excess>95%[12]
Biocatalytic Reduction

Biocatalysis offers an environmentally friendly alternative for the asymmetric reduction of ketones.[13] Whole microbial cells (such as baker's yeast, Saccharomyces cerevisiae) or isolated enzymes (ketoreductases or alcohol dehydrogenases) can catalyze the reduction of 4'-methylacetophenone with high enantioselectivity.[14][15] These biocatalytic reductions often follow Prelog's rule, where the hydride is delivered to the re-face of the carbonyl group, typically yielding the (S)-alcohol.[14]

Biocatalytic_Reduction

Experimental Protocol: Biocatalytic Reduction using Baker's Yeast

This protocol provides a general procedure for the laboratory-scale reduction of 4'-methylacetophenone using baker's yeast.

  • Yeast Suspension: In a flask, suspend fresh baker's yeast in lukewarm water with a sugar source (e.g., glucose) to activate the yeast.

  • Substrate Addition: Dissolve 4'-methylacetophenone in a minimal amount of a water-miscible organic solvent (e.g., ethanol) and add it to the yeast suspension.

  • Incubation: The reaction mixture is stirred at a controlled temperature (typically room temperature to 30°C) for a period of 24 to 72 hours. The progress of the reaction can be monitored by TLC or GC.

  • Work-up: After the reaction is complete, the yeast cells are removed by filtration (e.g., through Celite). The filtrate is then extracted with an organic solvent such as ethyl acetate.

  • Purification: The combined organic extracts are dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product can be purified by column chromatography.

Enantiomeric Resolution of Racemic this compound

Another approach to obtain enantiomerically pure this compound is through the resolution of a racemic mixture. Enzymatic kinetic resolution is a highly effective method for this purpose.

Enzymatic Kinetic Resolution

Kinetic resolution utilizes an enzyme, typically a lipase, to selectively catalyze a reaction on one enantiomer of a racemic mixture at a much faster rate than the other.[7] For racemic this compound, a lipase can be used to selectively acylate one enantiomer, leaving the other enantiomer unreacted. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated. A key advantage of this method is the ability to obtain both enantiomers.[7] However, the maximum theoretical yield for each enantiomer is 50%.[7]

Kinetic_Resolution

Experimental Protocol: Lipase-Catalyzed Kinetic Resolution

This protocol outlines a general procedure for the kinetic resolution of racemic this compound using an immobilized lipase.

  • Reaction Setup: To a flask, add racemic this compound, an anhydrous organic solvent (e.g., toluene or hexane), and an immobilized lipase (e.g., Novozym 435 - Candida antarctica lipase B).

  • Acylation: Add an acyl donor, such as vinyl acetate, to the mixture.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40°C). Monitor the reaction progress by chiral GC or HPLC to determine the conversion and enantiomeric excess of both the remaining alcohol and the formed ester.

  • Termination and Work-up: When the conversion reaches approximately 50%, stop the reaction by filtering off the lipase. The enzyme can often be washed and reused.

  • Separation: Remove the solvent from the filtrate under reduced pressure. The resulting mixture of the ester and the unreacted alcohol can be separated by column chromatography on silica gel.

Analysis of Enantiomers

Accurate determination of the enantiomeric composition (enantiomeric excess, ee) is crucial. Chiral High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy with chiral shift reagents are the primary techniques employed for this analysis.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation and quantification of enantiomers.[16] The separation is achieved using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times.[17] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are commonly used for the separation of aromatic alcohols like this compound.[18]

Method Development for Chiral HPLC Separation

  • Column Selection: Start by screening a set of columns with different polysaccharide-based CSPs (e.g., Chiralcel OD-H, Chiralpak AD-H).

  • Mobile Phase Selection: A common mobile phase for normal-phase chiral separations is a mixture of an alkane (e.g., n-hexane) and an alcohol modifier (e.g., isopropanol or ethanol). The ratio of these solvents is a critical parameter for optimizing the separation.

  • Optimization: Adjust the mobile phase composition, flow rate, and column temperature to achieve baseline separation of the enantiomers.

ParameterTypical ConditionsReference
ColumnPolysaccharide-based CSP[18][19]
Mobile Phasen-Hexane/Isopropanol[2]
Flow Rate0.5 - 1.0 mL/min
DetectionUV (e.g., 254 nm)
NMR Spectroscopy with Chiral Shift Reagents

NMR spectroscopy can be used to determine the enantiomeric excess of a chiral sample. Since enantiomers are indistinguishable in a standard NMR spectrum, a chiral auxiliary is required. Chiral shift reagents, often lanthanide complexes, can be added to the NMR sample.[5] These reagents form diastereomeric complexes with the enantiomers, which have different NMR spectra, allowing for the quantification of each enantiomer by integrating the corresponding signals.[5]

Applications in Drug Synthesis

Enantiomerically pure this compound is a valuable chiral building block in the synthesis of various pharmaceuticals.[3] Its defined stereochemistry is transferred to the final drug molecule, which is often essential for its therapeutic efficacy and safety profile. The synthesis of certain bioactive compounds may involve the use of either the (R)- or (S)-enantiomer of this compound as a starting material to introduce a specific stereocenter.

Conclusion

The chirality and stereochemistry of this compound are central to its utility, particularly in the pharmaceutical and fine chemical industries. The ability to synthesize and analyze its enantiomers with high purity is a testament to the advancements in asymmetric synthesis and analytical chemistry. This guide has provided an in-depth overview of the key concepts, methodologies, and practical considerations for working with this important chiral alcohol. The detailed protocols and mechanistic discussions herein are intended to equip researchers and scientists with the knowledge to effectively utilize this compound in their research and development endeavors.

References

A Technical Guide to 1-(4-Methylphenyl)ethanol for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Catalog Listing

1-(4-Methylphenyl)ethanol, also known as p-tolylmethylcarbinol, is an aromatic secondary alcohol with the chemical formula C₉H₁₂O.[1][2] While readily available from numerous chemical suppliers, its strategic importance in pharmaceutical and fine chemical synthesis necessitates a deeper understanding beyond a simple catalog entry. This guide provides an in-depth analysis of its commercial availability, key quality considerations for its application in research and drug development, and practical guidance on its procurement and handling. For the discerning scientist, the choice of a starting material is not merely a matter of purity percentage but a critical decision that can influence reaction kinetics, impurity profiles of downstream products, and ultimately, the success of a research program. This document aims to equip researchers, scientists, and drug development professionals with the field-proven insights necessary to navigate the commercial landscape of this compound and make informed decisions that underpin the integrity of their scientific endeavors.

Commercial Availability and Supplier Landscape

This compound is widely available from a range of global and regional suppliers. These can be broadly categorized into large, multinational distributors who offer a wide array of research chemicals, and more specialized manufacturers who may offer bulk quantities and custom specifications.

Major Global Distributors:

  • Thermo Fisher Scientific (Alfa Aesar): A prominent supplier offering various pack sizes suitable for research and development, typically with purities of 97% or higher.[3]

  • MilliporeSigma (Sigma-Aldrich): Another key global player providing a range of grades with comprehensive documentation.

  • Chem-Impex: Offers various quantities, from milliliters to liters, with a typical purity of ≥ 96% (GC).[4]

Regional and Specialized Suppliers:

  • North America: Parchem, City Chemical LLC.

  • Europe: Apollo Scientific (UK), TCI Deutschland GmbH.

  • Asia: ChemicalBook lists numerous suppliers in China, including Adamas Reagent, Ltd. and 3B Pharmachem (Wuhan) International Co.,Ltd.

The following table provides a comparative overview of representative offerings. It is important to note that availability, specifications, and pricing are subject to change, and direct consultation with the suppliers is always recommended.

SupplierRepresentative PurityAvailable QuantitiesKey Considerations
Thermo Fisher Scientific 97%1g, 5g, 25gExtensive documentation (SDS, CoA).
Chem-Impex ≥ 96% (GC)5mL, 25mL, 100mL, 250mL, 1LOffers a range of pack sizes.
Apollo Scientific 97%5g, 25g, 100gProvides lead times for UK and US stock.
Adamas Reagent, Ltd. 98%+1mL, 5mL, 25mL, 100mL, 500mLA China-based supplier.

Diagram: Supplier Selection Workflow

Supplier Selection Workflow for this compound start Define Project Needs scale Scale of Synthesis (mg, g, kg) start->scale purity Purity & Impurity Profile (Standard vs. High Purity) start->purity timeline Project Timeline (Lead Time) start->timeline research_suppliers Research Suppliers scale->research_suppliers purity->research_suppliers timeline->research_suppliers global_dist Global Distributors (e.g., Thermo Fisher, MilliporeSigma) research_suppliers->global_dist regional_man Regional/Specialized Manufacturers (e.g., Apollo Scientific, Adamas Reagent) research_suppliers->regional_man request_info Request Quotes & Documentation global_dist->request_info regional_man->request_info coa Certificate of Analysis (CoA) request_info->coa sds Safety Data Sheet (SDS) request_info->sds quote Quote (Price & Availability) request_info->quote evaluate Evaluate & Select Supplier coa->evaluate sds->evaluate quote->evaluate final_decision Final Supplier Selection evaluate->final_decision Synthesis Routes & Potential Impurities of this compound cluster_0 Reduction Route cluster_1 Grignard Route start_ketone 4-Methylacetophenone reduction Reduction (e.g., NaBH4, H2/catalyst) start_ketone->reduction product This compound reduction->product impurity_ketone Unreacted Starting Material reduction->impurity_ketone impurity_over_reduction 1-Ethyl-4-methylbenzene (Over-reduction) reduction->impurity_over_reduction start_grignard p-Tolylmagnesium Bromide grignard_reaction Grignard Reaction start_grignard->grignard_reaction start_aldehyde Acetaldehyde start_aldehyde->grignard_reaction product_g This compound grignard_reaction->product_g impurity_toluene Toluene (Moisture Contamination) grignard_reaction->impurity_toluene Application of this compound in Asymmetric Synthesis cluster_0 Chiral Resolution cluster_1 Application as Chiral Intermediate racemic Racemic This compound resolution Resolution Method (e.g., Enzymatic, Chromatographic) racemic->resolution enantiomer_r (R)-1-(4-Methylphenyl)ethanol resolution->enantiomer_r enantiomer_s (S)-1-(4-Methylphenyl)ethanol resolution->enantiomer_s api_synthesis Multi-step API Synthesis enantiomer_r->api_synthesis api Enantiomerically Pure Active Pharmaceutical Ingredient api_synthesis->api

References

Safety and handling of 1-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Safe Handling of 1-(4-Methylphenyl)ethanol

This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound (CAS No. 536-50-5), tailored for researchers, scientists, and professionals in drug development and chemical synthesis. The narrative is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and validated practice within the laboratory environment.

Section 1: Chemical and Physical Identity

This compound, also known as methyl-p-tolyl carbinol, is an aromatic secondary alcohol.[1][2][3] Its utility as a synthetic intermediate in pharmaceuticals and as a fragrance component makes understanding its physical properties crucial for safe handling and experimental design.[1][4][5]

Table 1: Physicochemical Properties of this compound | Property | Value | Source(s) | | :--- | :--- | :--- | | Molecular Formula | C₉H₁₂O |[6][7] | | Molecular Weight | 136.19 g/mol |[4] | | Appearance | Colorless liquid |[4][6][7] | | Odor | Alcohol-like, reminiscent of menthol |[6][7][8] | | Boiling Point | 218-220 °C (424-428 °F) |[6][8] | | Flash Point | 102 °C (215.6 °F) |[6][8] | | Specific Gravity | 0.980 - 0.987 g/mL at 20 °C |[6][8] | | Solubility | Slightly soluble/miscible in water.[2][3][9][10] Soluble in organic solvents and oils.[3] | | Vapor Pressure | 14 mmHg @ 134 °C |[6] | | Vapor Density | 4.70 (Air = 1) |[6] |

Section 2: Hazard Identification and Risk Assessment

Under the OSHA Hazard Communication Standard (29 CFR 1910.1200), this compound is not considered a hazardous chemical.[6] However, the absence of a formal hazard classification does not imply zero risk. A thorough risk assessment is foundational to safe laboratory practice. The primary risks are associated with direct contact, inhalation of vapors at elevated temperatures, and ingestion.

Table 2: GHS Hazard Classification Summary

Hazard Class Classification Notes
Acute Toxicity (Oral, Dermal, Inhalation) Not Classified Limited data available. One source indicates moderate toxicity by ingestion and intramuscular routes.[1] LD50 (oral, mouse) is 2800 mg/kg.[11]
Skin Corrosion/Irritation Not Classified Prolonged or repeated contact may cause mild irritation.
Serious Eye Damage/Irritation Not Classified Direct contact may cause irritation.

| Flammability | Combustible Liquid | With a high flash point of 102 °C, it is not considered a flammable liquid but will burn if heated.[6] |

The key to mitigating these low-level hazards is preventing direct exposure through a well-defined control strategy.

Section 3: The Hierarchy of Controls for Safe Handling

The most effective safety strategy involves implementing controls in a hierarchical order. This principle ensures that reliance on human behavior is minimized and safer systems are engineered from the outset.

Hierarchy_of_Controls cluster_controls Hierarchy of Controls for this compound Elimination Elimination (Most Effective) Not feasible as it is the target molecule. Substitution Substitution Not applicable for direct use. Engineering Engineering Controls Use in a chemical fume hood or provide adequate local exhaust ventilation. Administrative Administrative Controls Implement SOPs, provide training, ensure proper labeling. PPE Personal Protective Equipment (Least Effective) Wear appropriate gloves, eye protection, and lab coat.

Caption: The Hierarchy of Controls applied to this compound.

Engineering Controls: The First Line of Defense

The primary engineering control is to ensure adequate ventilation to minimize the concentration of any vapors.[6][7]

  • Chemical Fume Hood: All procedures involving heating this compound or creating aerosols should be performed within a certified chemical fume hood.

  • Local Exhaust Ventilation (LEV): For routine manipulations at ambient temperature, a well-ventilated laboratory is sufficient.[6] If a fume hood is not available, use of a snorkel or other LEV device is recommended.

Administrative Controls: Standardizing Safe Practices

These controls are procedural and informational measures to ensure safe handling.

  • Standard Operating Procedures (SOPs): Develop and implement detailed SOPs for all experiments involving this compound. The SOP should cover quantity limits, step-by-step handling instructions, and emergency procedures.

  • Training: All personnel must be trained on the specific hazards and handling procedures for this chemical before work commences.

  • Chemical Hygiene Plan (CHP): Handling of this chemical must fall under the institution's comprehensive CHP.

  • Labeling: Ensure all primary and secondary containers are clearly labeled with the full chemical name and any relevant hazard warnings.

Personal Protective Equipment (PPE): The Final Barrier

PPE is essential to protect against direct contact during routine handling and in the event of a spill.[6][12]

Table 3: Recommended Personal Protective Equipment

Protection Type Specification Rationale
Eye/Face Protection Safety glasses with side shields or chemical safety goggles.[6] Conforms to OSHA 29 CFR 1910.133 or European Standard EN166.[6] Protects against accidental splashes.
Skin Protection Nitrile or neoprene gloves. A standard laboratory coat. Prevents incidental skin contact.[6] Contaminated clothing should be removed and washed before reuse.[12][13]

| Respiratory Protection | Not required under normal use with adequate ventilation.[6][7] | If vapors or mists are generated and engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge may be necessary. |

Section 4: Storage and Incompatibility

Proper storage is critical to maintaining the chemical's integrity and preventing hazardous reactions.

  • Storage Conditions: Store in a dry, cool, and well-ventilated place.[1][6] Keep containers tightly closed to prevent contamination and potential release.[1][6][7] Recommended storage temperatures can range from ambient to refrigerated (0-8 °C).[4][5]

  • Chemical Incompatibility: This compound is stable under normal conditions.[6] However, it should be stored away from strong oxidizing agents, which can lead to vigorous and potentially hazardous reactions.[6][9][10]

Section 5: Emergency Procedures

A clear, rehearsed emergency plan is crucial.

First Aid Measures

In all cases of exposure, if symptoms persist or develop, seek medical attention.[6][7] The following are immediate first aid steps.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes.[6][7]

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes.[6][7][14] Remove contaminated clothing.[13]

  • Inhalation: Remove the individual to fresh air.[6][7] If breathing is difficult or symptoms occur, get medical attention.[6][7][14]

  • Ingestion: Clean mouth with water and drink plenty of water afterwards.[6][7] Do not induce vomiting.[13]

Firefighting Measures

While not highly flammable, this compound is combustible.

  • Suitable Extinguishing Media: Use water spray, carbon dioxide (CO₂), dry chemical, or alcohol-resistant foam.[6][7][15]

  • Specific Hazards: Hazardous combustion products include carbon monoxide (CO) and carbon dioxide (CO₂).[6] Keep the product and empty containers away from heat and sources of ignition.[6]

  • Protective Equipment: Firefighters should wear a self-contained breathing apparatus (SCBA) and full protective gear.[6]

Accidental Release Measures (Spills)

A systematic approach is required to safely manage a spill.

Spill_Response_Workflow cluster_spill Spill Response Workflow for this compound A Assess the Spill (Size, Location, Hazards) B Alert Personnel & Secure Area Restrict access to the spill zone. A->B C Don Appropriate PPE (Gloves, Goggles, Lab Coat) B->C D Contain the Spill Use absorbent material (sand, vermiculite). C->D E Collect & Clean Up Sweep or shovel absorbed material into a suitable, labeled container for disposal. D->E F Decontaminate Area Clean the spill surface. E->F G Dispose of Waste Follow institutional and local regulations. F->G

Caption: Step-by-step workflow for managing an accidental spill.

Key Procedural Steps:

  • Personal Precautions: Ensure adequate ventilation and wear the required personal protective equipment as outlined in Section 3.3.[6][7]

  • Environmental Precautions: Prevent the substance from entering drains or waterways.[6][7]

  • Containment and Clean-Up: Absorb the spill with an inert material such as sand, earth, or vermiculite.[12] Sweep or shovel the material into a suitable, clearly labeled container for disposal.[6][7]

Section 6: Toxicological Profile

The toxicological data for this compound is limited. No acute toxicity information is available in many standard safety data sheets.[7]

  • Acute Toxicity: One source reports an oral LD50 in mice as 2800 mg/kg and an intramuscular LD50 in rats as 1 g/kg.[11] These values suggest low to moderate acute toxicity.

  • Carcinogenicity, Mutagenicity, Reproductive Toxicity: There is no evidence to suggest this compound is a carcinogen, mutagen, or reproductive toxin.

  • Symptoms and Effects: No specific symptoms or effects are reasonably foreseeable from exposure.[6][7] Treatment should be symptomatic.[6][7]

References

An In-Depth Technical Guide to 1-(4-Methylphenyl)ethanol: Nomenclature, Properties, and Applications

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive overview of 1-(4-methylphenyl)ethanol, a versatile aromatic alcohol. Intended for researchers, scientists, and professionals in drug development and chemical synthesis, this document delves into the compound's various synonyms and alternative names, its key physicochemical properties, and its significant applications across different industries. The information is presented to not only inform but also to provide a foundational understanding for its practical use in experimental and industrial settings.

Part 1: Nomenclature - A Comprehensive List of Synonyms and Alternative Names

The unambiguous identification of chemical compounds is critical in research and development. This compound is known by a multitude of names, reflecting its structure, common uses, and historical designations. A thorough understanding of this nomenclature is essential to avoid confusion when consulting literature, patents, and commercial listings.

The primary IUPAC name for this compound is This compound .[1] However, it is frequently referred to by several other systematic and common names. Below is a comprehensive list of its synonyms and alternative identifiers:

Systematic & Semi-Systematic Names:

  • 1-(p-Tolyl)ethanol[1][2][3]

  • 1-(4-Tolyl)ethanol[1]

  • p,alpha-Dimethylbenzyl alcohol[1]

  • α,4-Dimethylbenzyl alcohol[4][5]

  • Benzenemethanol, .alpha.,4-dimethyl-[1]

  • 4-(1-Hydroxyethyl)toluene[6]

  • 1-p-Tolylethanol[1][3][6]

  • 1-p-Tolyl-1-ethanol[1][7]

  • 1-(4-methylphenyl)ethan-1-ol[1]

  • 4-Methyl-alpha-phenethyl alcohol[1]

  • Ethanol, 1-(p-tolyl)-[1]

Common & Trivial Names:

  • p-Tolylmethylcarbinol[1][8]

  • Methyl p-tolyl carbinol[1][4]

  • 4-Methylphenylmethylcarbinol[1]

  • 4-Tolylmethylcarbinol[1]

  • Hawthorn carbinol[1]

  • p-Tolyl ethanol[9]

Trade Names & Other Identifiers:

  • Bilagen[1][7]

  • Norbilan[1][7]

  • Galinex[1][7]

  • Tomobil[1][7][10]

  • FEMA No. 3139[6][10]

  • NSC 41714[1]

Registry Numbers:

  • CAS Number: 536-50-5[1][2][8][9][11]

  • EC Number: 208-637-8[4][12]

  • MDL Number: MFCD00016860[8][11]

  • PubChem CID: 10817[1][8][12]

  • Beilstein Registry Number: 1857562[10]

This extensive list underscores the importance of using a primary identifier like the CAS number in all formal documentation and searches to ensure accuracy.

Part 2: Physicochemical Properties and Data

The utility of this compound in various applications is a direct consequence of its physical and chemical properties. It is an aromatic alcohol, which imparts a characteristic mild, floral odor.[9][12] Structurally, it possesses a chiral center at the carbon atom bearing the hydroxyl group, meaning it can exist as two enantiomers, (R)- and (S)-1-(4-methylphenyl)ethanol, or as a racemic mixture.

Below is a table summarizing its key quantitative properties.

PropertyValueSource(s)
Molecular Formula C₉H₁₂O[2][8]
Molecular Weight 136.19 g/mol [1][2][8]
Appearance Clear, colorless to pale yellow liquid[8][12]
Boiling Point 216-222 °C[8][10]
Density 0.987 g/mL at 20 °C[10]
Refractive Index (n20/D) 1.523 - 1.524[10]
Flash Point 102 °C (closed cup)[10]
Water Solubility Slightly soluble[6][10][12]
pKa 14.56 ± 0.20 (Predicted)[10][12]

As an alcohol, this compound undergoes typical reactions of this functional group, such as oxidation and esterification, which are fundamental to its role as a synthetic intermediate.[13] Its solubility profile, being more soluble in organic solvents like ethanol and ether than in water, is a key consideration in reaction and formulation design.[9][13]

Part 3: Industrial and Research Applications

The unique combination of its aromatic structure, hydroxyl functional group, and pleasant scent makes this compound a valuable compound in several fields.

Fragrance and Flavor Industry

Its mild floral scent makes it a common ingredient in perfumes, soaps, lotions, and other scented products.[8][12][13] It can be used to impart a pleasant aroma and can blend well with other fragrance components to create complex scent profiles.[8]

Chemical Synthesis Intermediate

This compound serves as a crucial building block in the synthesis of more complex molecules.[13] Its hydroxyl group can be easily converted to other functional groups, making it a versatile starting material for pharmaceuticals and agrochemicals.[8] For instance, it can be a precursor in the synthesis of chiral compounds, where the stereochemistry of the alcohol is pivotal.

Polymer Chemistry

It has been investigated for its role in cationic polymerization.[9] The reactivity of the benzylic alcohol can be exploited to initiate or participate in polymerization reactions.

Cosmetic Formulations

Beyond its fragrance, it can act as a stabilizer for emulsions and may offer moisturizing benefits in cosmetic products.[8]

Logical Workflow: From Identification to Application

The following diagram illustrates the logical workflow a researcher might follow when considering the use of this compound.

G A Compound Identification (CAS: 536-50-5) B Synonym Verification (e.g., p-Tolylmethylcarbinol) A->B Cross-reference C Property Analysis (Solubility, Reactivity) B->C Informs D Application Selection (Fragrance, Synthesis, etc.) C->D Guides E Experimental Design (Protocol Development) D->E Defines G Procurement (Supplier Selection) E->G Requires F Safety Assessment (SDS Review) F->E Constrains H Execution & Analysis G->H Enables

Caption: Logical workflow for utilizing this compound.

Part 4: Experimental Protocol - A Representative Synthesis

To illustrate its role as a synthetic intermediate, a standard protocol for the synthesis of this compound via the Grignard reaction is outlined below. This method is a classic and reliable way to form the carbon-carbon bond necessary to create this secondary alcohol.

Objective: To synthesize this compound from 4-methylbenzaldehyde and methylmagnesium bromide.

Materials:

  • 4-Methylbenzaldehyde

  • Methylmagnesium bromide (3.0 M solution in diethyl ether)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Magnesium sulfate (MgSO₄)

  • Round-bottom flask, dropping funnel, condenser, magnetic stirrer

Procedure:

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon).

  • Reactant Addition: Dissolve 4-methylbenzaldehyde in anhydrous diethyl ether and add it to the flask.

  • Grignard Reaction: Cool the flask in an ice bath. Slowly add the methylmagnesium bromide solution from the dropping funnel to the stirred solution of the aldehyde. Maintain the temperature below 10 °C during the addition.

  • Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours until the reaction is complete (monitored by TLC).

  • Quenching: Cool the reaction mixture again in an ice bath and slowly quench the reaction by adding saturated aqueous ammonium chloride solution.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the aqueous layer with diethyl ether. Combine the organic layers.

  • Drying and Evaporation: Dry the combined organic layers over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be purified by vacuum distillation or column chromatography to yield pure this compound.

This self-validating protocol includes clear steps for reaction, workup, and purification, which are standard in organic synthesis and ensure a high-purity final product.

References

An In-depth Technical Guide to 1-(4-Methylphenyl)ethanol as a Fragrance Ingredient

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of 1-(4-Methylphenyl)ethanol (CAS No. 536-50-5), a versatile aromatic secondary alcohol, for its application as a fragrance ingredient. Tailored for researchers, perfumers, and formulation scientists, this document delves into the molecule's olfactory profile, physicochemical properties, synthesis methodologies, analytical quantification, formulation principles, and stability considerations. Detailed, field-proven protocols for synthesis and analysis are provided to ensure scientific integrity and reproducibility. The guide aims to serve as a critical resource for the effective and safe utilization of this compound in fine fragrance and cosmetic applications.

Introduction and Olfactory Profile

This compound, also known by synonyms such as p-tolylmethylcarbinol, hawthorn carbinol, and p,alpha-dimethylbenzyl alcohol, is a significant component in the perfumer's palette.[1][2] Its olfactory character is nuanced, presenting a mild, floral scent with sweet, hawthorn-like notes, complemented by nutty and powdery undertones.[3][4][5] This complexity allows it to function not merely as a simple floral note but as a sophisticated modifier that adds warmth, depth, and a natural feel to a wide range of fragrance compositions.

Naturally, it has been reported as a constituent in the essential oil of plants from the ginger family, such as Curcuma longa (turmeric).[3][5][6][7] In formulation, its stability and excellent blending capabilities make it a valuable ingredient in perfumes, personal care products, and cosmetics.[1][8] This guide will explore the technical considerations paramount to leveraging its full potential.

Physicochemical Properties

A thorough understanding of the physical and chemical properties of this compound is fundamental to its effective handling, formulation, and analysis. It is a clear, colorless liquid under standard conditions.[8][9][10]

PropertyValueSource(s)
CAS Number 536-50-5[1][7][8][11][12][13]
Molecular Formula C₉H₁₂O[1][3][9][10]
Molecular Weight 136.19 g/mol [1][3][10][14][15]
Appearance Clear colorless liquid[1][8][9]
Boiling Point 218-220 °C[3][5][6]
Density ~0.987 g/mL at 20°C[3][6]
Flash Point 102 °C (Closed Cup)[3][5][6][9]
Refractive Index ~1.520 - 1.524 at 20°C[6][13]
Solubility Slightly soluble in water; soluble in ethanol and ether.[4][6][7][8][11][16]
Odor Profile Sweet, hawthorn, floral, nutty, powdery.[3][4][5]

These properties, particularly its high boiling point and flash point, indicate low volatility at room temperature, contributing to its role as a substantive heart note in a fragrance. Its solubility in ethanol is critical for its incorporation into standard hydroalcoholic fragrance bases.[15][17][18]

Synthesis and Manufacturing

While this compound can be isolated from natural sources, commercial production relies on synthetic routes to ensure consistent quality, purity, and scalability. The most common and efficient laboratory-scale method is the reduction of the corresponding ketone, 4'-methylacetophenone.

Synthesis Pathway: Reduction of 4'-Methylacetophenone

The reduction of the carbonyl group in 4'-methylacetophenone to a secondary alcohol is a cornerstone reaction in organic synthesis. Sodium borohydride (NaBH₄) is an ideal reagent for this transformation due to its selectivity, mild reaction conditions, and high yields.[19][20] It selectively reduces aldehydes and ketones without affecting other functional groups like esters or nitriles.[10]

Caption: Synthesis of this compound via NaBH₄ reduction.

Experimental Protocol: NaBH₄ Reduction

This protocol details a self-validating system for the synthesis of this compound. The causality for each step is explained to ensure a deep understanding of the process.

Materials:

  • 4'-Methylacetophenone (≥98%)

  • Sodium borohydride (NaBH₄) (≥98%)

  • Ethanol (95% or absolute)

  • Hydrochloric acid (HCl), 3M

  • Diethyl ether (anhydrous)

  • Saturated sodium chloride solution (brine)

  • Anhydrous sodium sulfate (Na₂SO₄)

  • TLC plates (silica gel 60 F₂₅₄)

  • Hexane/Ethyl Acetate solvent system for TLC

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve 4'-methylacetophenone (1.0 eq) in 95% ethanol (approx. 10 mL per 4g of ketone).[19] Cool the flask in an ice-water bath. Causality: Ethanol is used as a protic solvent that is compatible with NaBH₄ and effectively dissolves the ketone. Cooling is essential as the reduction is exothermic.[19]

  • Reagent Addition: In a separate beaker, dissolve sodium borohydride (0.5 eq, an excess is often used, e.g., 1.2 eq) in the same solvent.[10][19] Add the NaBH₄ solution dropwise to the stirred ketone solution, maintaining the internal temperature below 30-50°C.[19] Causality: Dropwise addition prevents a runaway exothermic reaction. A molar excess of NaBH₄ ensures the complete conversion of the starting material.[19]

  • Reaction Monitoring: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a hexane/ethyl acetate eluent (e.g., 8:2 v/v). The product alcohol will have a lower Rf value than the starting ketone. Causality: TLC provides a rapid, qualitative assessment of the reaction's completion by comparing the disappearance of the starting material spot with the appearance of the product spot.

  • Quenching: Once the reaction is complete, cool the flask again in an ice bath. Cautiously and slowly add 3M HCl to quench the excess NaBH₄ and neutralize the borate esters formed. Hydrogen gas will evolve. This step must be performed in a well-ventilated fume hood. Causality: Acidic workup hydrolyzes the borate-ester intermediate to liberate the alcohol and destroys unreacted hydride reagent.[19]

  • Solvent Removal: Reduce the volume of the reaction mixture by approximately half using a rotary evaporator to remove most of the ethanol. This will often cause the product to separate as an oil.[19] Causality: Removing the water-miscible ethanol is crucial for enabling an efficient liquid-liquid extraction in the next step.

  • Extraction: Transfer the remaining mixture to a separatory funnel. Add diethyl ether to dissolve the organic product. If solids are present, add water to dissolve them. Extract the aqueous layer twice more with diethyl ether.[19] Causality: Diethyl ether is a water-immiscible organic solvent that selectively dissolves the desired alcohol, separating it from inorganic salts in the aqueous layer.

  • Washing & Drying: Combine the organic extracts and wash them once with water and once with saturated brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄).[21] Causality: The water wash removes residual acid and salts. The brine wash helps to break any emulsions and removes the bulk of dissolved water. Anhydrous Na₂SO₄ removes the final traces of water from the organic solvent.

  • Isolation: Filter off the drying agent and remove the diethyl ether using a rotary evaporator. The remaining clear oil is the crude this compound.

  • Purification (Optional): If high purity is required, the crude product can be purified by vacuum distillation.

Application and Formulation Principles

The unique olfactory profile of this compound makes it suitable for a variety of fragrance applications.

  • Role in Composition: It is primarily a heart note modifier. Its tenacity is moderate, allowing it to bridge the transition from top notes to the base.

  • Blending Synergy: It blends exceptionally well with other floral notes (e.g., muguet, lilac, rose), green notes, and fruity accords. Its nutty, powdery facet provides a sophisticated counterpoint to sweet or sharp raw materials, adding a layer of complexity and realism.

  • Usage Levels: In fine fragrance concentrates, usage levels can vary, but industry recommendations suggest levels up to 2.0% can be employed effectively.[13]

  • Functional Fragrance: Beyond fine fragrance, it is used in personal care products like soaps, lotions, and shampoos, where its stability in different bases is an asset.[8]

Stability in Cosmetic Formulations

The long-term stability of a fragrance ingredient within a cosmetic base is critical for product integrity and consumer satisfaction.[9] this compound, as an alcohol, is generally stable but can be susceptible to oxidation or esterification depending on the formulation's pH and other ingredients.

Key Stability Concerns:
  • Oxidation: Exposure to air and light, especially in the presence of trace metals, can lead to oxidation, potentially forming the parent ketone (4'-methylacetophenone), which has a different, harsher scent profile. The use of antioxidants (e.g., BHT, Tocopherol) in the fragrance concentrate can mitigate this.[8]

  • Chemical Reactivity: In highly acidic or alkaline cosmetic bases, there is a potential for dehydration or other side reactions over the product's shelf life. Ethanol-based products, like perfumes, can sometimes see reactions between the solvent and ingredients over time, though this is less of a concern for stable alcohols.[8]

  • Physical Stability: In emulsions (creams, lotions), the fragrance must not disrupt the product's physical structure, causing separation or changes in viscosity.

Protocol: Accelerated Stability Testing

This protocol outlines a standard workflow for assessing the stability of a fragrance oil containing this compound within a representative cosmetic base (e.g., a simple o/w lotion).

Stability_Workflow cluster_prep 1. Sample Preparation cluster_storage 2. Storage Conditions cluster_eval 3. Evaluation P1 Prepare Test Samples: - Unperfumed Base (Control) - Base + Perfume Oil P2 Package in final consumer packaging P1->P2 S1 4°C (Reference) P2->S1 S2 25°C / 60% RH (Real-Time) P2->S2 S3 45°C (Accelerated) P2->S3 S4 UV Light / Cycle (Light/Freeze-Thaw) P2->S4 E1 Evaluate at T=0, 1, 2, 3 months S1->E1 S2->E1 S3->E1 S4->E1 E2 Assess Parameters: - Odor - Color - pH - Viscosity - Phase Separation E1->E2 E3 Analytical Quantification (GC-MS) E2->E3

Caption: Workflow for cosmetic stability testing.

Procedure:

  • Sample Preparation: Prepare two batches of the target cosmetic base: one without fragrance (control) and one with the fragrance oil containing this compound at the desired concentration.[8] Package samples in the final intended consumer packaging.

  • Storage: Place samples under a variety of storage conditions to simulate shelf-life and stressful environments.[9][16]

    • Accelerated: Oven at 40°C or 45°C. Data from 3 months at 45°C can often predict a 2-year shelf life at room temperature.[16]

    • Real-Time: Controlled chamber at 25°C.

    • Reference: Refrigerator at 4°C.

    • Cycle Testing: Alternate between -10°C and 25°C for at least three 24-hour cycles to test emulsion stability.[16]

    • Light Exposure: A light box with controlled UV exposure.[8]

  • Evaluation: At predetermined intervals (e.g., 1, 2, and 3 months for accelerated testing), evaluate the samples against the 4°C reference.

    • Organoleptic: Assess changes in color and odor.

    • Physicochemical: Measure pH, viscosity, and check for any signs of emulsion separation (creaming, coalescence).[16]

    • Analytical: Perform GC-MS analysis on an extract of the cosmetic to quantify the concentration of this compound and identify potential degradation products.

Quality Control and Analytical Procedures

Gas Chromatography-Mass Spectrometry (GC-MS) is the definitive technique for both identifying and quantifying this compound in raw materials and finished products.[22][23]

Protocol: GC-MS Quantification in a Perfume Oil

This protocol provides a robust method for determining the purity of a this compound raw material or its concentration in a complex fragrance oil.

Instrumentation & Parameters:

  • Gas Chromatograph: Agilent GC system or equivalent.

  • Mass Spectrometer: Agilent Mass Selective Detector (MSD) or equivalent.

  • Column: VF-5ms or similar non-polar column (e.g., DB-5, HP-5ms), 30m x 0.25mm i.d., 0.25µm film thickness.[23] Causality: A non-polar 5% phenyl-methylpolysiloxane column provides excellent separation for a wide range of fragrance compounds based on their boiling points.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[23]

  • Injection: 1.0 µL in splitless mode. Injector temperature: 250°C.

  • Oven Program:

    • Initial temperature 60°C, hold for 2 minutes.

    • Ramp at 3°C/min to 125°C.

    • Ramp at 7°C/min to 230°C.

    • Ramp at 20°C/min to 300°C, hold for 5 minutes.[23] Causality: This temperature program allows for the separation of volatile top notes at the beginning, followed by a steady ramp to elute mid-range and heavier molecules like this compound.

  • MS Parameters:

    • Ionization Mode: Electron Impact (EI) at 70 eV.[22]

    • Scan Mode: For identification, scan m/z 35-350.

    • SIM Mode: For quantification, monitor characteristic ions of this compound. Key ions include m/z 121 (M-CH₃)⁺ and 136 (M)⁺.

Procedure:

  • Calibration Standards: Prepare a series of calibration standards by accurately weighing and dissolving pure this compound in a suitable solvent (e.g., ethanol or methyl tert-butyl ether) over the expected concentration range (e.g., 0.1 - 10 µg/mL).[23] An internal standard (e.g., 1,4-dibromobenzene) should be added to each standard and sample to correct for injection volume variations.[23]

  • Sample Preparation: Accurately weigh the fragrance oil sample and dilute it with the chosen solvent to bring the expected concentration of the analyte within the calibration range. Add the internal standard.

  • Analysis: Inject the calibration standards followed by the samples.

  • Quantification: Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration for the standards. Use the regression equation to calculate the concentration of this compound in the prepared samples.

Safety and Regulatory Status

This compound is considered safe for use in fragrance applications under current practices.

  • Toxicology: It has a low acute oral toxicity, with a reported LD50 in mice of 2800 mg/kg.[3]

  • Dermal Safety: As with many fragrance ingredients, it should be handled according to good laboratory and manufacturing practices to avoid direct skin contact with the concentrated material. Standard safety data sheets (SDS) recommend wearing protective gloves and eyewear.[9]

  • Regulatory Status: A specific review of the International Fragrance Association (IFRA) standards did not yield a direct prohibition or specific concentration restriction for this compound (CAS 536-50-5). However, fragrance ingredients are often evaluated as part of a larger chemical group.[24] The Research Institute for Fragrance Materials (RIFM) provides safety assessments for fragrance ingredients, often grouping them by chemical class, such as Aryl Alkyl Alcohols.[24][25] It is the responsibility of the formulator to ensure that the final product complies with all regional regulations and the latest IFRA amendments. As an industry guideline, usage levels of up to 2.0% in the fragrance concentrate are common.[13]

Conclusion

This compound is a multifaceted and valuable fragrance ingredient. Its floral, nutty, and powdery scent profile allows for the creation of sophisticated and natural-smelling accords. A comprehensive understanding of its physicochemical properties, coupled with robust synthesis and analytical validation protocols, enables its confident use in formulation. By following the principles of stability testing and adhering to safety guidelines, researchers and perfumers can effectively incorporate this molecule to develop innovative and high-quality fragranced products.

References

Application of 1-(4-Methylphenyl)ethanol as a flavoring agent

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to 1-(4-Methylphenyl)ethanol as a Flavoring Agent

Authored by: Gemini, Senior Application Scientist

This compound, also known as p,α-Dimethylbenzyl alcohol, is an aromatic secondary alcohol with significant applications in the flavor and fragrance industries.[1][2][3] This technical guide provides a comprehensive overview for researchers, scientists, and product development professionals on its chemical properties, natural occurrence, synthesis, and sensory profile. We will delve into its practical applications as a flavoring agent, validated analytical methodologies for quality control, and its global regulatory and safety status. The document is structured to provide not just procedural steps but the scientific rationale behind its use, ensuring a deep, actionable understanding of this versatile compound.

Introduction: The Chemical and Sensory Identity of this compound

This compound (CAS No: 536-50-5) is an organic compound belonging to the class of toluenes.[4][5][6] It is a clear, colorless liquid characterized by a pleasant, multifaceted aroma.[2][4][7] Its chemical structure, featuring a hydroxyl group on an ethyl chain attached to a p-tolyl group, is responsible for its distinct sensory properties and reactivity.[8] This unique combination of a mild floral and nutty character makes it a valuable ingredient for creating complex and appealing flavor profiles in a variety of food and beverage products.[5][7]

Key Identifiers:

  • Chemical Name: this compound[4]

  • Synonyms: p-α-Dimethylbenzyl alcohol, 1-(p-Tolyl)ethanol, Methyl-p-tolylcarbinol[4][9][10]

  • Molecular Formula: C9H12O[4]

  • Molecular Weight: 136.19 g/mol [4][9]

Physicochemical Properties

The physical and chemical properties of a flavoring agent are critical determinants of its stability, solubility, and performance in different food matrices. This compound is slightly soluble in water but shows good solubility in organic solvents like ethanol, which facilitates its incorporation into flavor concentrates.[8][11][12][13]

PropertyValueSource(s)
Appearance Clear, colorless liquid[4][7][14]
Boiling Point 218-220 °C[4][11]
Density 0.987 g/mL at 20 °C[4][11]
Flash Point 102 °C[4][11]
Refractive Index n20/D 1.524[4][12]
Water Solubility Slightly miscible/soluble[5][11][12]
LogP 1.84[4][15]
FEMA Number 3139[4][9]
JECFA Number 805[4][9]

Natural Occurrence and Biosynthesis

While widely produced synthetically for commercial use, this compound is also found in nature. It has been identified as a constituent in the essential oil of plants from the ginger family (Zingiberaceae), such as turmeric (Curcuma longa L.).[3][4][6] Its presence has also been reported in Nicotiana tabacum (tobacco) and potentially in some green vegetables.[5][9] The natural product is often levorotatory.[4][15] The presence of this compound in botanicals highlights its role in the natural world as a secondary metabolite, likely contributing to the plant's overall aroma and defense mechanisms.

Industrial Synthesis: From Precursor to Flavor

For commercial applications in the food industry, a consistent and high-purity supply is paramount. Chemical synthesis provides this reliability. One of the primary industrial routes is the reduction of 4-methylacetophenone.

Causality in Synthesis Choice: This method is favored due to the ready availability of the starting ketone and the efficiency of the reduction reaction. Using a reducing agent like sodium borohydride is a common and scalable approach that yields the desired secondary alcohol with high purity, which is essential for meeting food-grade specifications.

Synthesis_Pathway cluster_reactants Reactants cluster_product Product 4-methylacetophenone 4-Methylacetophenone Process Reduction 4-methylacetophenone->Process ReducingAgent Reducing Agent (e.g., NaBH4 in Ethanol) ReducingAgent->Process Product This compound Process->Product Yields Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Homogenize Homogenize Food Sample Spike Spike with Internal Standard Homogenize->Spike Extract Solvent Extraction (Ethyl Acetate) Spike->Extract Centrifuge Centrifuge & Collect Supernatant Extract->Centrifuge Inject Inject into GC-MS Centrifuge->Inject Separate Chromatographic Separation Inject->Separate Detect Mass Spectrometric Detection Separate->Detect Identify Identify by Retention Time & Mass Spectrum Detect->Identify Quantify Quantify using Calibration Curve Identify->Quantify Result Final Concentration Report Quantify->Result

References

Methodological & Application

Enantioselective Synthesis of (S)-1-(4-Methylphenyl)ethanol: A Detailed Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive guide for the enantioselective synthesis of (S)-1-(4-Methylphenyl)ethanol, a valuable chiral building block in the pharmaceutical and fine chemical industries.[1][2] This guide is intended for researchers, scientists, and professionals in drug development, offering in-depth technical protocols and the scientific rationale behind the experimental choices.

Introduction: The Significance of Chirality and Asymmetric Synthesis

Chirality is a fundamental property of molecules that has profound implications in pharmacology and materials science. Enantiomers, non-superimposable mirror images of a chiral molecule, can exhibit markedly different biological activities. Consequently, the ability to selectively synthesize a single enantiomer is of paramount importance. This guide focuses on the asymmetric reduction of the prochiral ketone, 4-methylacetophenone, to produce the corresponding chiral secondary alcohol, (S)-1-(4-Methylphenyl)ethanol.

Numerous methods exist for the enantioselective reduction of ketones, including the use of chirally modified metal hydrides, enzymatic reductions, and catalytic asymmetric hydrogenations.[3] Among the most robust and widely adopted catalytic methods are the Corey-Bakshi-Shibata (CBS) reduction and Noyori asymmetric hydrogenation.[4][5] This application note will detail a protocol based on the highly effective and predictable CBS reduction.

The Corey-Bakshi-Shibata (CBS) Reduction: Mechanism and Rationale

The Corey-Bakshi-Shibata (CBS) reduction is a powerful method for the enantioselective reduction of a wide array of prochiral ketones to their corresponding chiral alcohols.[4][6] The reaction employs a chiral oxazaborolidine catalyst in conjunction with a borane source, typically borane-tetrahydrofuran (BH₃·THF) or borane-dimethyl sulfide (BH₃·SMe₂).[6][7] The predictability and high enantioselectivity, often exceeding 95% enantiomeric excess (ee), make it a reliable choice for asymmetric synthesis.[7][8]

The key to the high enantioselectivity of the CBS reduction lies in the formation of a rigid, bicyclic transition state. The mechanism, as elucidated by Corey and coworkers, involves the following key steps[6][9]:

  • Catalyst-Borane Complex Formation: The Lewis basic nitrogen atom of the oxazaborolidine catalyst coordinates to the Lewis acidic borane, activating the borane as a more potent hydride donor.[6] This coordination also enhances the Lewis acidity of the endocyclic boron atom of the catalyst.

  • Ketone Coordination: The prochiral ketone then coordinates to the now more Lewis acidic endocyclic boron atom of the catalyst. This coordination occurs preferentially from the sterically less hindered face of the ketone.

  • Intramolecular Hydride Transfer: A hydride is transferred from the coordinated borane to the carbonyl carbon of the ketone via a highly organized, six-membered ring transition state. This intramolecular transfer dictates the stereochemical outcome of the reaction.

  • Product Release and Catalyst Regeneration: The resulting alkoxyborane dissociates, and the oxazaborolidine catalyst is regenerated to participate in the next catalytic cycle. An acidic workup is then performed to hydrolyze the alkoxyborane and yield the desired chiral alcohol.[6]

The specific enantiomer of the alcohol produced is determined by the chirality of the oxazaborolidine catalyst used. For the synthesis of (S)-1-(4-Methylphenyl)ethanol, the (R)-CBS catalyst is typically employed.

Experimental Protocol: Asymmetric Reduction of 4-Methylacetophenone

This section provides a detailed, step-by-step protocol for the enantioselective synthesis of (S)-1-(4-Methylphenyl)ethanol via a CBS reduction.

Materials and Reagents
Reagent/MaterialGradeSupplierComments
4-Methylacetophenone≥98%Sigma-Aldrich
(R)-2-Methyl-CBS-oxazaborolidine1 M solution in tolueneSigma-Aldrich
Borane-dimethyl sulfide complex (BMS)~10 MSigma-AldrichHandle in a fume hood.
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-AldrichInhibitor-free.
MethanolAnhydrousFisher ScientificFor quenching.
Diethyl etherAnhydrousFisher ScientificFor extraction.
Saturated aqueous sodium bicarbonateFor washing.
Brine (saturated aqueous NaCl)For washing.
Anhydrous magnesium sulfateFor drying.
Deuterated chloroform (CDCl₃)Cambridge Isotope LabsFor NMR analysis.

Safety Precaution: All manipulations should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Anhydrous solvents are crucial for the success of this reaction, as water can negatively impact the enantiomeric excess.[6]

Reaction Setup and Procedure

G cluster_setup Reaction Setup cluster_reagents Reagent Addition cluster_reaction Reaction and Quenching cluster_workup Workup and Purification A Dry a 100 mL round-bottom flask and equip with a stir bar. B Place under an inert atmosphere (Nitrogen or Argon). A->B C Add (R)-2-Methyl-CBS-oxazaborolidine (1 M in toluene, 1.0 mL, 1.0 mmol). D Add anhydrous THF (20 mL). C->D E Cool the solution to 0 °C (ice-water bath). D->E F Slowly add BMS (0.6 mL, ~6.0 mmol) over 5 minutes. E->F G Stir for 10 minutes at 0 °C. F->G H Add a solution of 4-methylacetophenone (1.34 g, 10.0 mmol) in anhydrous THF (5 mL) dropwise over 15 minutes. G->H I Stir the reaction mixture at 0 °C. J Monitor reaction progress by TLC. I->J K After completion (typically 1-2 hours), slowly add methanol (5 mL) to quench. J->K L Warm to room temperature and stir for 30 minutes. K->L M Concentrate the mixture in vacuo. N Add diethyl ether (50 mL) and saturated aq. NaHCO₃ (20 mL). M->N O Separate the layers. Extract aqueous layer with diethyl ether (2 x 25 mL). N->O P Combine organic layers and wash with brine (25 mL). O->P Q Dry over anhydrous MgSO₄, filter, and concentrate. P->Q R Purify by flash column chromatography (e.g., Hexanes:Ethyl Acetate 9:1). Q->R G cluster_noyori Noyori Asymmetric Hydrogenation A [RuCl₂(chiral-BINAP)]₂ C Active Ru-H Catalyst A->C Activation B H₂ B->C E [Catalyst-Ketone Complex] C->E D 4-Methylacetophenone D->E Coordination F (S)-1-(4-Methylphenyl)ethanol E->F Hydride Transfer G Catalyst Regeneration F->G G->C

References

Asymmetric reduction of 4-methylacetophenone to 1-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

Topic: Asymmetric Reduction of 4-Methylacetophenone to 1-(4-Methylphenyl)ethanol: A Guide to Catalytic Methodologies and Implementation

Audience: Researchers, scientists, and drug development professionals.

Abstract

The enantioselective synthesis of chiral alcohols from prochiral ketones is a cornerstone of modern pharmaceutical and fine chemical manufacturing. This compound, a key chiral building block, is accessible through the asymmetric reduction of 4-methylacetophenone.[1][2] This document provides a detailed scientific guide to the primary catalytic methodologies for achieving this transformation with high enantiopurity. We delve into the mechanistic principles of Asymmetric Transfer Hydrogenation (ATH), Catalytic Hydrogenation, and Biocatalysis, offering field-proven insights into experimental design. A comprehensive, step-by-step protocol for a robust and highly selective Ruthenium-catalyzed transfer hydrogenation is presented, designed for practical implementation in a research or process development setting.

Introduction: The Imperative for Chirality

In the landscape of drug development and materials science, stereochemistry is paramount. The biological activity of a molecule is often dictated by its three-dimensional arrangement, where one enantiomer may be therapeutic while the other is inactive or even harmful. The synthesis of enantiomerically pure compounds is therefore not an academic exercise but a critical requirement. The reduction of prochiral ketones, such as 4-methylacetophenone, into a single enantiomer of the corresponding secondary alcohol, this compound, represents a fundamental and highly valuable transformation.[3] This chiral alcohol serves as a versatile intermediate for pharmaceuticals, agrochemicals, and biodegradable polymers.[1][4][5]

Achieving this stereocontrol efficiently and selectively is a significant challenge. Classical methods often result in racemic mixtures, necessitating difficult and costly resolution steps. Modern asymmetric catalysis offers a direct and elegant solution, employing a small amount of a chiral catalyst to generate large quantities of an enantiopure product. This guide explores the most powerful and widely adopted catalytic systems for this purpose.

Core Methodologies for Asymmetric Ketone Reduction

The conversion of 4-methylacetophenone to this compound can be accomplished via several distinct catalytic strategies. The choice of method depends on factors such as available equipment (e.g., high-pressure reactors), desired scale, cost, and environmental considerations.

Asymmetric Transfer Hydrogenation (ATH)

Asymmetric Transfer Hydrogenation is one of the most practical and widely used methods for ketone reduction due to its operational simplicity and mild reaction conditions.[6][7] This technique avoids the need for high-pressure molecular hydrogen (H₂), instead utilizing a hydrogen donor molecule, most commonly isopropanol or a formic acid/triethylamine azeotrope.[6][8]

The most successful catalysts for ATH are Ruthenium(II) complexes, pioneered by Noyori and Ikariya. These catalysts typically feature a chiral diamine ligand, such as N-tosyl-1,2-diphenylethylenediamine (TsDPEN), and an arene ligand (e.g., p-cymene).[8][9] The mechanism is a hallmark of "metal-ligand bifunctional catalysis."[6] The reaction does not proceed through direct coordination of the ketone to the metal center. Instead, the catalyst facilitates a concerted transfer of a hydride (H⁻) from the metal and a proton (H⁺) from the amine ligand to the ketone's carbonyl group via a six-membered transition state.[6][8] The presence of a base, such as potassium tert-butoxide or a carbonate, is crucial for generating the active catalytic species in situ.[10][11]

Catalytic Asymmetric Hydrogenation (AH)

The direct hydrogenation using H₂ gas is a highly atom-economical method. The seminal work by Ryōji Noyori on Ruthenium-BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) catalysts revolutionized this field.[12][13][14] These systems are exceptionally efficient for the asymmetric reduction of a wide range of ketones.[15]

The mechanism involves the coordination of the ketone to the chiral Ru-diphosphine complex, followed by the heterolytic cleavage of H₂ and subsequent hydride transfer.[16] The C₂-symmetric nature of the BINAP ligand creates a chiral environment that effectively differentiates between the two prochiral faces of the ketone, leading to high enantioselectivity.[12] A significant practical consideration for this method is the requirement for specialized high-pressure hydrogenation equipment.

Biocatalytic Reduction

"Green chemistry" principles have driven the adoption of enzymatic methods for chiral synthesis. Ketoreductases (KREDs), a class of alcohol dehydrogenases (ADHs), are highly effective biocatalysts for reducing ketones with exceptional chemo-, regio-, and stereoselectivity.[17][18] These enzymes utilize nicotinamide cofactors (NADH or NADPH) as the hydride source.[19]

A key challenge in biocatalysis is the stoichiometric requirement for the expensive cofactor. This is overcome by using whole-cell systems (e.g., yeast, bacteria) or by implementing an in-situ cofactor regeneration cycle.[18][19] A common approach is a "coupled-enzyme" system, where a second enzyme (e.g., glucose dehydrogenase) oxidizes a cheap substrate (e.g., glucose) to regenerate the NADH or NADPH consumed in the primary reduction.[20] Biocatalytic reductions are performed in aqueous media under mild conditions, offering significant environmental advantages.[3][21]

Data Presentation: Comparative Performance

The following table summarizes representative results for the asymmetric reduction of 4-methylacetophenone using different catalytic systems, demonstrating the high efficiency and selectivity achievable with modern methods.

Catalyst SystemH₂ SourceBase/AdditiveTemp. (°C)Yield (%)ee (%)Reference
[RuCl(p-cymene)((R,R)-TsDPEN)]i-PrOHCs₂CO₃829398 (R)[11]
[RuCl₂(p-cymene)]₂ / 2,2′-bibenzimidazolei-PrOHCs₂CO₃13093N/A[11]
Recombinant E. coli (ADH + GDH)GlucoseN/A30>95>99 (R)[20]
Penicillium sp. (Whole Cell)Glucose (in media)N/AAmbientHighHigh[22]
RuCl₂[(S)-BINAP]H₂ (1100 psi)N/A30High>95 (S)[12]

Note: N/A indicates data not available in the cited source. Yield and ee are highly dependent on specific reaction conditions and optimization.

Visualization of the Catalytic Cycle

The following diagram illustrates the widely accepted outer-sphere mechanism for Asymmetric Transfer Hydrogenation catalyzed by a Noyori-Ikariya type Ruthenium complex.

References

Application Note: Enantioselective HPLC Separation of 1-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The enantiomers of 1-(4-Methylphenyl)ethanol are critical chiral building blocks in the synthesis of various pharmaceutical compounds and fine chemicals. The stereochemistry at the carbinol center is often pivotal for the biological activity, demanding robust analytical methods to determine enantiomeric purity.[1] This application note provides a comprehensive guide to the development and implementation of a chiral High-Performance Liquid Chromatography (HPLC) method for the baseline separation of (R)- and (S)-1-(4-Methylphenyl)ethanol. We delve into the principles of chiral recognition on polysaccharide-based stationary phases, offer a detailed method development workflow, present an optimized protocol, and discuss system suitability and troubleshooting.

The Principle of Chiral Recognition

The successful separation of enantiomers via HPLC relies on the formation of transient, diastereomeric complexes between the analyte and a chiral stationary phase (CSP).[2] For aromatic alcohols like this compound, polysaccharide-based CSPs, particularly those derived from cellulose and amylose, are exceptionally effective.[3][4]

The chiral recognition mechanism is governed by a combination of intermolecular interactions, including:

  • Hydrogen Bonding: The hydroxyl group of the ethanol moiety can act as a hydrogen bond donor and acceptor, interacting with the carbamate groups on the polysaccharide backbone of the CSP.

  • π-π Interactions: The methyl-substituted phenyl ring of the analyte can engage in π-π stacking with the aromatic groups of the chiral selector (e.g., 3,5-dimethylphenylcarbamate).

  • Steric Interactions (Inclusion): The enantiomers fit differently into the chiral grooves or cavities on the surface of the CSP. The precise spatial arrangement of the substituents on the stereogenic center dictates the stability of the analyte-CSP complex.[5]

One enantiomer will form a more stable complex with the CSP, leading to a longer retention time and enabling separation from its counterpart.[2] The choice of mobile phase is critical as it modulates these interactions.[6]

cluster_Analyte This compound Enantiomer cluster_CSP Polysaccharide CSP Analyte_OH Hydroxyl Group CSP_Carbamate Carbamate Group Analyte_OH->CSP_Carbamate Hydrogen Bonding Analyte_Aryl Aromatic Ring CSP_Aryl Selector Aromatic Ring Analyte_Aryl->CSP_Aryl π-π Stacking Analyte_Stereo Stereocenter CSP_Groove Chiral Groove Analyte_Stereo->CSP_Groove Steric Fit / Inclusion

Figure 1: Key interactions enabling chiral recognition on a polysaccharide CSP.

Strategic Method Development

A trial-and-error approach to chiral method development is inefficient.[7] A systematic screening strategy is essential for quickly identifying a suitable separation method.

Chiral Stationary Phase (CSP) Selection

Polysaccharide-based CSPs are the most widely used due to their broad enantiorecognition capabilities.[8][9] For initial screening of this compound, the following columns are highly recommended:

  • Primary Recommendation: A cellulose tris(3,5-dimethylphenylcarbamate) based column (e.g., Lux® Cellulose-1 or CHIRALCEL® OD-H). This phase is known for its excellent performance with a wide range of chiral compounds, including aromatic alcohols.[10][11]

  • Secondary Recommendation: An amylose tris(3,5-dimethylphenylcarbamate) based column (e.g., Lux® Amylose-1 or CHIRALPAK® AD-H). This phase offers complementary selectivity to its cellulose counterpart and is a staple in chiral screening protocols.[11][12][13]

Immobilized versions of these phases (e.g., CHIRALPAK® IB or i-Amylose-1) offer greater solvent compatibility, allowing for the use of solvents like methylene chloride or THF, which can sometimes provide unique selectivity.[8][14]

Mobile Phase Screening

The choice of mobile phase mode is a critical first step. For neutral aromatic alcohols, normal phase chromatography is often the most successful.[15][16]

  • Normal Phase (NP): This mode typically provides the best environment for the hydrogen bonding and π-π interactions required for chiral recognition.[7]

    • Solvents: Start with a binary mixture of n-Hexane and an alcohol modifier.

    • Modifiers: Isopropanol (IPA) and Ethanol (EtOH) are the most common choices. They offer different selectivities, and it is crucial to screen both.[8] A starting point of 90:10 (n-Hexane:Alcohol) is recommended.[9][16]

  • Reversed Phase (RP): While less common for this specific analyte, RP (using water/buffer and Methanol/Acetonitrile) can sometimes provide separation and is particularly useful for LC-MS applications.[17]

  • Polar Organic (PO): Using 100% of an alcohol or acetonitrile can also be explored if NP and RP modes fail.[9]

For this compound, a neutral molecule, mobile phase additives like trifluoroacetic acid (TFA) or diethylamine (DEA) are typically not required unless issues with peak shape arise.[7][18]

Start Start: Racemic This compound Screen_CSP Step 1: Select CSPs - Lux Cellulose-1 / CHIRALCEL OD-H - Lux Amylose-1 / CHIRALPAK AD-H Start->Screen_CSP Screen_MP Step 2: Screen Mobile Phases (Normal Phase Priority) - Hexane/IPA (90:10) - Hexane/EtOH (90:10) Screen_CSP->Screen_MP Evaluate Step 3: Evaluate Results (Rs > 1.5?) Screen_MP->Evaluate Optimize Step 4: Optimize Separation - Adjust % Alcohol - Lower Flow Rate - Modify Temperature Evaluate->Optimize No (Partial Separation) Success Baseline Separation Achieved Evaluate->Success Yes Fail Try Alternative CSP or Mobile Phase Mode (RP/PO) Evaluate->Fail No (No Separation) Optimize->Success

Figure 2: Systematic workflow for chiral method development.

Detailed Application Protocol

This protocol outlines the optimized conditions for the separation of this compound enantiomers using a cellulose-based CSP in normal phase mode.

Instrumentation and Materials
  • HPLC System: Agilent 1100/1200 series or equivalent, equipped with a quaternary pump, autosampler, column oven, and UV/DAD detector.

  • Chiral Column: Lux® Cellulose-1, 250 x 4.6 mm, 5 µm (Phenomenex, p/n 00G-4459-E0) or equivalent CHIRALCEL® OD-H.

  • Solvents: HPLC-grade n-Hexane and Isopropanol (IPA).

  • Sample: Racemic this compound standard.

Chromatographic Conditions

A summary of the optimized chromatographic parameters is presented in Table 1.

ParameterRecommended SettingRationale
Chiral Stationary Phase Lux® Cellulose-1 (Cellulose tris(3,5-dimethylphenylcarbamate))Proven broad selectivity for aromatic compounds.[19]
Mobile Phase n-Hexane / Isopropanol (90:10, v/v)Balances retention time and resolution. Reducing IPA % increases retention and may improve resolution.[16]
Flow Rate 1.0 mL/minStandard flow for a 4.6 mm ID column. Can be lowered (e.g., to 0.5 mL/min) to enhance resolution.
Column Temperature 25 °C (Controlled)Temperature affects chiral recognition; maintaining a constant temperature ensures reproducibility.[16]
Injection Volume 10 µLStandard volume; can be adjusted based on sample concentration.
Detection Wavelength 220 nmStrong absorbance for the phenyl moiety.

Table 1: Optimized HPLC Conditions

Step-by-Step Protocol
  • Mobile Phase Preparation:

    • Carefully measure 900 mL of n-Hexane and 100 mL of Isopropanol.

    • Mix thoroughly in a suitable solvent reservoir.

    • Degas the mobile phase for 15-20 minutes using an online degasser or ultrasonication to prevent bubble formation.

  • System and Column Equilibration:

    • Purge the HPLC system with the prepared mobile phase to ensure no residual solvents are present.

    • Install the chiral column, ensuring the flow direction is correct.

    • Equilibrate the column with the mobile phase at 1.0 mL/min for at least 30-45 minutes, or until a stable baseline is achieved.

  • Sample Preparation:

    • Prepare a stock solution of racemic this compound at 1.0 mg/mL in the mobile phase.

    • Dilute this stock solution to a working concentration of approximately 0.1 mg/mL using the mobile phase.

    • Filter the final sample solution through a 0.45 µm syringe filter to remove any particulates before injection.[16]

  • Sequence Execution and Data Acquisition:

    • Inject a blank (mobile phase) to ensure the system is clean.

    • Inject the prepared sample (10 µL).

    • Acquire data for a sufficient duration to allow both enantiomers to elute (typically 15-20 minutes under these conditions).

Expected Results and System Suitability

Under the conditions described, baseline separation of the two enantiomers should be achieved.

ParameterAcceptance CriteriaPurpose
Resolution (Rs) ≥ 1.5Ensures accurate quantitation of each enantiomer.
Tailing Factor (Tf) 0.8 - 1.5Confirms good peak shape and column performance.
Capacity Factor (k') 2 - 10 for the first eluting peakEnsures the analyte is retained sufficiently for interaction with the CSP but elutes in a reasonable time.
Relative Standard Deviation (%RSD) of Retention Times ≤ 2.0% (for n=5 injections)Demonstrates system precision and reproducibility.

Table 2: System Suitability Test (SST) Parameters

The enantiomeric excess (ee) can be calculated from the peak areas of the two enantiomers (A1 and A2) using the following formula:[1] ee (%) = [|A1 - A2| / (A1 + A2)] * 100

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Poor Resolution (Rs < 1.5) Mobile phase is too strong; Flow rate is too high.Decrease the percentage of IPA (e.g., to 95:5 Hexane/IPA). This will increase retention and often improves resolution.[16] Reduce the flow rate to 0.8 or 0.5 mL/min.
No Separation Incorrect CSP or mobile phase for the analyte.Screen an alternative CSP (e.g., Amylose-based). Screen an alternative alcohol modifier (Ethanol).
Poor Peak Shape (Tailing/Fronting) Column overload; Contaminated column or mobile phase.Reduce sample concentration. Flush the column according to the manufacturer's instructions. Prepare fresh mobile phase.
Drifting Retention Times Incomplete column equilibration; Temperature fluctuations.Ensure the column is fully equilibrated before injection. Use a column oven to maintain a constant temperature.[16]

References

Application Note: Determination of Enantiomeric Excess of 1-(4-Methylphenyl)ethanol by ¹H NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The accurate determination of enantiomeric excess (ee) is a critical aspect of asymmetric synthesis and drug development. Nuclear Magnetic Resonance (NMR) spectroscopy, a powerful analytical technique, provides a reliable and accessible method for this purpose. This application note presents a detailed guide for the determination of the enantiomeric excess of 1-(4-Methylphenyl)ethanol using ¹H NMR spectroscopy. It explores the foundational principles of chiral recognition by NMR and provides comprehensive, step-by-step protocols for two primary methods: the use of Chiral Solvating Agents (CSAs) and Chiral Derivatizing Agents (CDAs).

Introduction: The Challenge of Enantiomeric Discrimination by NMR

Enantiomers, being non-superimposable mirror images, possess identical physical and chemical properties in an achiral environment. Consequently, they are indistinguishable by standard NMR spectroscopy, as their corresponding nuclei are isochronous and resonate at the same frequency.[1][2] To overcome this, it is necessary to introduce a chiral environment to induce diastereomeric interactions.[1][3] These interactions lead to the formation of transient diastereomeric complexes (with CSAs) or stable diastereomeric compounds (with CDAs), rendering the corresponding nuclei in the two enantiomers anisochronous, resulting in distinct and quantifiable signals in the NMR spectrum.[1][4]

Chiral Solvating Agents (CSAs)

CSAs, also known as chiral shift reagents, are chiral molecules that form weak, transient, non-covalent diastereomeric complexes with the analyte enantiomers.[1][3] These interactions, which can include hydrogen bonding, dipole-dipole, and π-π stacking, are sufficient to create a diastereomeric environment around the analyte, leading to observable chemical shift differences (Δδ) between the signals of the two enantiomers.[5] The process is reversible and typically performed directly in the NMR tube by simply mixing the analyte with the CSA.[5][6]

Chiral Derivatizing Agents (CDAs)

CDAs react covalently with the functional group of the chiral analyte to form a new pair of diastereomers.[4] These diastereomers have distinct physical properties and, most importantly, different NMR spectra.[6] The covalent bond formation results in larger and often more easily resolved chemical shift differences compared to CSAs. However, this method requires a chemical reaction, and care must be taken to ensure the reaction goes to completion without any kinetic resolution or racemization.[7]

Principle of the Method

The fundamental principle behind determining enantiomeric excess by NMR lies in the conversion of an enantiomeric mixture into a diastereomeric mixture. For this compound, a secondary alcohol, this can be achieved through two primary routes:

  • Formation of Diastereomeric Solvates: By introducing a chiral solvating agent, such as (R)-(-)-Mandelic acid or Pirkle's alcohol, transient diastereomeric complexes are formed in solution. The different spatial arrangements of these complexes cause the corresponding protons in the (R) and (S) enantiomers of this compound to experience slightly different magnetic environments, leading to separate signals in the ¹H NMR spectrum.

  • Formation of Diastereomeric Esters: By reacting the alcohol with a chiral derivatizing agent, such as the acid chloride of (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetic acid (Mosher's acid), stable diastereomeric esters are formed.[4] These diastereomers will exhibit distinct chemical shifts for various protons, allowing for their quantification.

Once separate signals for the two diastereomers are obtained, the enantiomeric excess can be calculated by integrating the respective peaks.

Experimental Protocols

Method A: Using a Chiral Solvating Agent - (R)-(-)-Mandelic Acid

This method is often preferred for its simplicity and speed, as it does not require a separate chemical reaction and purification step.[8]

3.1.1. Materials and Reagents
  • This compound (racemic and/or enantioenriched sample)

  • (S)-Mandelic Acid[8]

  • Deuterated chloroform (CDCl₃), dried over molecular sieves

  • High-resolution NMR spectrometer (≥400 MHz recommended)

  • 5 mm NMR tubes

  • Standard laboratory glassware

3.1.2. Experimental Workflow

G cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis A Dissolve ~10 mg of This compound in ~0.6 mL CDCl₃ C Transfer analyte solution to NMR tube A->C B Prepare a stock solution of (S)-Mandelic Acid in CDCl₃ (e.g., 20 mg/mL) D Add (S)-Mandelic Acid solution (start with 1:1 molar ratio) B->D C->D E Homogenize the mixture D->E F Insert sample into NMR spectrometer E->F G Acquire ¹H NMR spectrum F->G H Process the FID (Fourier Transform, phase correction, baseline correction) G->H I Identify and integrate the resolved signals for each enantiomer H->I J Calculate enantiomeric excess (ee) I->J

Figure 1: Workflow for ee determination using a Chiral Solvating Agent.

3.1.3. Step-by-Step Protocol
  • Analyte Preparation: Accurately weigh approximately 10 mg of this compound and dissolve it in 0.6 mL of dry CDCl₃ in a clean vial.[8]

  • CSA Preparation: Prepare a stock solution of (S)-Mandelic acid in CDCl₃ (e.g., 20 mg/mL).[8]

  • Mixing: Transfer the analyte solution to a 5 mm NMR tube. Add an equimolar amount of the (S)-Mandelic acid solution. The stoichiometry can be varied to optimize signal separation.[8]

  • Homogenization: Cap the NMR tube and gently mix the contents to ensure a homogeneous solution.

  • NMR Acquisition: Acquire a ¹H NMR spectrum. It may be necessary to acquire a greater number of scans to achieve a good signal-to-noise ratio, especially for minor enantiomers.

  • Data Processing: Process the spectrum using appropriate software. Carefully phase and baseline correct the spectrum.

  • Analysis: Identify a well-resolved proton signal that shows separation for the two enantiomers. The methine proton (CH-OH) or the methyl group protons are often good candidates. Integrate the areas of the two resolved signals, denoted as A₁ and A₂.

  • Calculation: Calculate the enantiomeric excess using the following formula: ee (%) = [|A₁ - A₂| / (A₁ + A₂)] * 100

Method B: Using a Chiral Derivatizing Agent - Mosher's Acid Chloride

This method involves the formation of stable diastereomeric esters, which often leads to larger and more reliable signal separation.[4]

3.2.1. Materials and Reagents
  • This compound (racemic and/or enantioenriched sample)

  • (R)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride (Mosher's acid chloride)

  • Anhydrous pyridine or DMAP (catalyst)[6]

  • Anhydrous dichloromethane (DCM) or CDCl₃

  • Anhydrous sodium sulfate or magnesium sulfate

  • High-resolution NMR spectrometer (≥400 MHz recommended)

  • 5 mm NMR tubes

  • Standard laboratory glassware for inert atmosphere reactions

3.2.2. Experimental Workflow

G cluster_rxn Derivatization Reaction cluster_workup Workup & Purification (Optional) cluster_nmr NMR Analysis A Dissolve ~10 mg of This compound in anhydrous DCM/CDCl₃ B Add catalyst (e.g., pyridine) A->B C Add ~1.1 eq. of Mosher's acid chloride dropwise under inert atmosphere B->C D Stir at room temperature until reaction is complete (monitor by TLC/NMR) C->D E Quench reaction (e.g., with water) D->E F Extract with organic solvent E->F G Dry organic layer and evaporate solvent F->G H Purify by column chromatography (if necessary) G->H I Dissolve diastereomeric ester in CDCl₃ and transfer to NMR tube H->I J Acquire and process ¹H NMR spectrum I->J K Integrate signals and calculate ee J->K

References

Use of 1-(4-Methylphenyl)ethanol as a chiral auxiliary in asymmetric synthesis.

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to the Application of 1-(4-Methylphenyl)ethanol as a Chiral Auxiliary in Asymmetric Synthesis

Introduction: The Strategic Role of Chiral Auxiliaries

In the landscape of modern organic chemistry, the synthesis of enantiomerically pure compounds is a cornerstone of drug discovery, natural product synthesis, and materials science. Asymmetric synthesis, the selective production of one enantiomer of a chiral molecule, is paramount, as different enantiomers can exhibit vastly different biological activities. Among the various strategies to achieve this, the use of a chiral auxiliary remains a powerful and reliable method.[1] A chiral auxiliary is a stereogenic molecule that is temporarily attached to a prochiral substrate. Its inherent chirality directs a subsequent chemical transformation, leading to the formation of a new stereocenter with a high degree of stereoselectivity. After the desired transformation, the auxiliary is removed and can often be recovered for reuse, making the process efficient and economical.[1]

This guide focuses on This compound and its amine analogue, 1-(4-methylphenyl)ethylamine , as versatile and cost-effective chiral auxiliaries. Derived from readily available starting materials, their rigid aromatic structure and well-defined steric profile provide excellent stereochemical control in a variety of fundamental carbon-carbon and carbon-nitrogen bond-forming reactions. We will explore the causality behind their effectiveness and provide detailed, field-proven protocols for their application.

Chapter 1: Diastereoselective Alkylation of Carboxylic Acid Derivatives

One of the most powerful applications of chiral auxiliaries is in the diastereoselective alkylation of enolates.[2] By converting a prochiral carboxylic acid into a chiral ester or amide, the auxiliary can effectively shield one face of the corresponding enolate, forcing an incoming electrophile to approach from the less hindered side.

Mechanism and Stereochemical Rationale

The effectiveness of auxiliaries derived from this compound hinges on the formation of a rigid, chelated enolate intermediate. When an N-acyl derivative (e.g., an oxazolidinone derived from the corresponding amino alcohol) is treated with a strong, non-nucleophilic base like sodium hexamethyldisilazide (NaHMDS) or lithium diisopropylamide (LDA), a Z-enolate is typically formed.[2] In the presence of a lithium or sodium cation, a stable five-membered chelate can form between the metal, the enolate oxygen, and the carbonyl oxygen of the auxiliary. The bulky 4-methylphenyl (tolyl) group projects outward, creating a significant steric barrier that blocks the top face of the enolate. Consequently, the electrophile (R-X) is directed to attack from the exposed bottom face, leading to the preferential formation of one diastereomer.

G General Mechanism of Auxiliary-Controlled Enolate Alkylation cluster_0 Enolate Formation cluster_1 Diastereoselective Alkylation cluster_2 Auxiliary Cleavage Prochiral Prochiral Substrate (N-Acyl Derivative) Base LDA or NaHMDS THF, -78 °C Prochiral->Base Deprotonation Enolate Chelated (Z)-Enolate (Top face blocked by Ar) Base->Enolate Electrophile Electrophile (R-X) Enolate->Electrophile Bottom-face attack (SN2) Alkylated Alkylated Product (Single Diastereomer) Electrophile->Alkylated Cleavage Hydrolysis or Reduction (e.g., LiBH4) Alkylated->Cleavage Product Enantiopure Product (e.g., Chiral Acid/Alcohol) Cleavage->Product Auxiliary Recovered Chiral Auxiliary Cleavage->Auxiliary

Caption: Workflow for asymmetric alkylation using a chiral auxiliary.

Application Data

While specific data for esters of this compound are dispersed, the principles are well-established from structurally similar auxiliaries like Evans' oxazolidinones. High diastereoselectivities are routinely achieved.

Electrophile (R-X)BaseSolventTemp. (°C)Diastereomeric Ratio (d.r.)Yield (%)Reference Principle
Benzyl BromideNaHMDSTHF-78> 99:188[2]
Methyl IodideLDATHF-78> 95:590[3]
Allyl BromideNaHMDSTHF-78> 99:185[2]
Isopropyl IodideNaHMDSTHF-78> 90:1075[2]
Detailed Protocol: Asymmetric Benzylation

This protocol describes the benzylation of a propionyl moiety attached to a chiral auxiliary derived from the corresponding amino alcohol of this compound.

1. Materials and Reagents:

  • (S)-N-propionyl-4-(p-tolyl)oxazolidin-2-one

  • Sodium hexamethyldisilazide (NaHMDS), 2.0 M solution in THF

  • Benzyl bromide (BnBr), freshly distilled

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Standard workup and purification reagents (diethyl ether, brine, MgSO₄, silica gel)

2. Experimental Procedure:

  • Setup: Under an inert atmosphere (Argon or Nitrogen), add the chiral N-acyl oxazolidinone (1.0 equiv) to a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a thermometer, and a septum.

  • Dissolution: Dissolve the substrate in anhydrous THF (approx. 0.1 M concentration).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Enolate Formation: Add NaHMDS solution (1.1 equiv) dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise above -70 °C. The causality for using a strong, hindered base like NaHMDS is to ensure rapid and complete deprotonation to form the enolate without competing nucleophilic attack on the carbonyl.

  • Stirring: Stir the resulting solution at -78 °C for 45 minutes to ensure complete enolate formation.

  • Alkylation: Add benzyl bromide (1.2 equiv) dropwise to the enolate solution. Stir the reaction mixture at -78 °C for 4 hours. The low temperature is critical for maximizing diastereoselectivity by rigidifying the chelated transition state.

  • Quenching: Quench the reaction by adding saturated aqueous NH₄Cl solution (10 mL per mmol of substrate).

  • Warm-up & Extraction: Allow the mixture to warm to room temperature. Transfer to a separatory funnel, add diethyl ether, and separate the layers. Extract the aqueous layer twice more with diethyl ether.

  • Workup: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification & Analysis: Purify the crude product by flash column chromatography on silica gel. The diastereomeric ratio can be determined by ¹H NMR analysis of the crude product or by chiral HPLC after auxiliary cleavage.

Chapter 2: Synthesis of Chiral Amines via Reductive Amination

The amine analogue, 1-(4-methylphenyl)ethylamine, is a highly effective chiral auxiliary for the asymmetric synthesis of more complex chiral amines. The most common method is diastereoselective reductive amination.[4][5]

Mechanism and Stereochemical Rationale

The process involves two key steps: the formation of a chiral imine (or iminium ion) and its subsequent diastereoselective reduction.[6]

  • Imine Formation: A prochiral ketone or aldehyde is condensed with one enantiomer of 1-(4-methylphenyl)ethylamine, typically under mild acidic catalysis, to form a chiral imine intermediate.

  • Diastereoselective Reduction: The C=N double bond of the imine is then reduced. The chiral auxiliary, now part of the imine, directs the hydride reagent (e.g., from NaBH₃CN or H₂/Pd) to one of the two diastereotopic faces. The bulky tolyl group effectively shields one face, forcing the hydride to attack from the opposite, less hindered side. This establishes the new stereocenter in a predictable configuration relative to the auxiliary's stereocenter.

The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) is particularly effective because it is mild enough to selectively reduce the protonated iminium ion in the presence of the unreacted carbonyl compound, allowing the reaction to be performed in one pot.[4]

G Asymmetric Reductive Amination Workflow Ketone Prochiral Ketone (R1-CO-R2) Imine Chiral Imine Intermediate (Formed in situ) Ketone->Imine Amine (S)-1-(4-methylphenyl)ethylamine (Chiral Auxiliary) Amine->Imine Condensation (mild H+) Hydride Reducing Agent (e.g., NaBH3CN) Imine->Hydride Face-selective attack Product_Amine Diastereomerically Enriched Secondary Amine Hydride->Product_Amine Cleavage Cleavage (e.g., H2, Pd/C) Product_Amine->Cleavage Auxiliary Removal Final_Amine Enantiopure Primary Amine Cleavage->Final_Amine

Caption: Synthesis of a chiral amine via reductive amination.

Detailed Protocol: Synthesis of (S)-N-((S)-1-Phenylethyl)-1-(p-tolyl)ethan-1-amine

This one-pot protocol describes the reaction between acetophenone and (S)-1-(4-methylphenyl)ethylamine.

1. Materials and Reagents:

  • Acetophenone

  • (S)-1-(4-methylphenyl)ethylamine

  • Sodium cyanoborohydride (NaBH₃CN)

  • Methanol (MeOH)

  • Glacial acetic acid

  • Standard workup and purification reagents

2. Experimental Procedure:

  • Setup: To a round-bottom flask, add acetophenone (1.0 equiv) and (S)-1-(4-methylphenyl)ethylamine (1.1 equiv).

  • Dissolution: Add methanol to dissolve the reactants (approx. 0.2 M concentration). Add a magnetic stir bar.[7]

  • Acidification: Add a few drops of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1 hour. The acid protonates the carbonyl oxygen, activating it for nucleophilic attack by the amine.

  • Reduction: In a separate vial, carefully dissolve sodium cyanoborohydride (1.5 equiv) in a small amount of methanol. Add this solution dropwise to the reaction mixture. Caution: NaBH₃CN is toxic; handle with care in a fume hood.

  • Reaction: Stir the reaction at room temperature overnight. Monitor the reaction by TLC or GC-MS to confirm consumption of the starting materials.

  • Workup: Carefully add 1 M HCl to quench the excess reducing agent (watch for gas evolution). Then, basify the solution with 2 M NaOH until pH > 10.

  • Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

  • Purification: Purify the resulting diastereomeric secondary amines by flash column chromatography. The diastereoselectivity can be assessed by ¹H NMR.

Chapter 3: Asymmetric Diels-Alder Reaction

The Diels-Alder reaction is a cornerstone of synthetic chemistry for constructing six-membered rings with up to four new stereocenters.[8] Using this compound as a chiral auxiliary attached to a dienophile, such as an acrylate, allows for highly diastereoselective cycloadditions.

Mechanism and Stereochemical Rationale

The reaction between an acrylate ester of (S)-1-(4-methylphenyl)ethanol and a diene like cyclopentadiene is typically promoted by a Lewis acid (e.g., Et₂AlCl). The Lewis acid coordinates to the carbonyl oxygen of the acrylate, lowering its LUMO energy and accelerating the reaction. It is proposed that the Lewis acid forms a chelate with the carbonyl, forcing the dienophile into a rigid s-trans conformation. The bulky tolyl group of the auxiliary effectively blocks one π-face of the dienophile. The diene then approaches from the less sterically hindered face, resulting in a highly selective formation of one endo diastereomer.[8]

Chapter 4: Cleavage of the Chiral Auxiliary

A critical step in any auxiliary-based synthesis is the mild and efficient removal of the auxiliary without racemizing the newly created stereocenter.

Protocol 1: Cleavage of Chiral Esters

Chiral esters formed from this compound can be cleaved under standard conditions to yield the desired chiral carboxylic acid, alcohol, or other derivatives.

  • Saponification: Basic hydrolysis (e.g., LiOH in THF/H₂O) will yield the carboxylate salt, which can be protonated to give the chiral carboxylic acid. The chiral alcohol auxiliary can be recovered by extraction.

  • Reductive Cleavage: Treatment with reducing agents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) will reduce the ester to the corresponding primary alcohol, again liberating the auxiliary for recovery.[2]

Protocol 2: Cleavage of Chiral Amides/Amines

The N-C bond formed between the auxiliary and the product is more robust than an ester linkage.

  • Hydrogenolysis: For amines synthesized via reductive amination, the N-benzyl-type bond to the auxiliary can be cleaved by catalytic hydrogenolysis. The product is subjected to hydrogen gas (H₂) in the presence of a palladium catalyst (e.g., Pd(OH)₂/C or Pd/C) in a protic solvent like ethanol. This cleanly cleaves the auxiliary, yielding the free primary amine and 4-ethyltoluene as a byproduct. This method is exceptionally mild and preserves the stereochemical integrity of the product.

Conclusion

This compound and its amine derivative are robust, reliable, and economically attractive chiral auxiliaries. Their well-defined steric profile, arising from the rigid p-tolyl group, allows for predictable and high levels of diastereoselectivity in key transformations including enolate alkylations, reductive aminations, and Diels-Alder reactions. The ease of attachment and, critically, the straightforward cleavage under various mild conditions make them valuable tools for researchers, scientists, and drug development professionals aiming to construct complex chiral molecules with precision and efficiency.

References

Kinetic resolution of racemic 1-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol Guide

Topic: Kinetic Resolution of Racemic 1-(4-Methylphenyl)ethanol: A Comparative Guide to Enzymatic and Chemical Methodologies

Audience: Researchers, scientists, and drug development professionals.

Abstract

Enantiomerically pure secondary alcohols, such as the (R)- and (S)-enantiomers of this compound, are valuable chiral building blocks in the synthesis of pharmaceuticals and fine chemicals. Kinetic resolution (KR) is a powerful and widely employed strategy for separating racemic mixtures by exploiting the differential reaction rates of two enantiomers with a chiral catalyst or reagent. This guide provides a detailed examination of two prominent methods for the kinetic resolution of racemic this compound: (1) a green, biocatalytic approach using lipase-catalyzed transesterification, and (2) a non-enzymatic chemical approach using a chiral acylation catalyst. By presenting in-depth principles, step-by-step protocols, and comparative analyses, this document serves as a comprehensive resource for selecting and implementing the optimal resolution strategy.

Part 1: Enzymatic Kinetic Resolution using Lipase-Catalyzed Transesterification

Principle & Scientific Rationale

Enzymatic kinetic resolution (EKR) leverages the high enantioselectivity of enzymes, most commonly lipases, to differentiate between the enantiomers of a racemic alcohol.[1] Lipases are hydrolases that, in non-aqueous media, can efficiently catalyze transesterification reactions. The enzyme's chiral active site preferentially binds and acylates one enantiomer of the alcohol at a much higher rate than the other.[1][2]

For the resolution of racemic this compound, immobilized Candida antarctica Lipase B (CALB), commercially available as Novozym® 435, is an exceptionally robust and selective biocatalyst.[3][4] The reaction typically employs an acyl donor, such as vinyl acetate. Vinyl acetate is often chosen because the vinyl alcohol tautomerizes to acetaldehyde, rendering the acylation step effectively irreversible and driving the reaction forward.[1]

The generally accepted mechanism for lipase catalysis is the "Ping-Pong Bi-Bi" mechanism, which involves the catalytic triad of serine, histidine, and aspartate in the enzyme's active site.[5] The serine residue attacks the acyl donor, forming a covalent acyl-enzyme intermediate and releasing the first product (vinyl alcohol). Subsequently, the alcohol substrate enters the active site, and its hydroxyl group nucleophilically attacks the acyl-enzyme intermediate, regenerating the free enzyme and releasing the chiral ester as the second product. The enzyme's stereopreference dictates that one enantiomer (e.g., the R-alcohol) is a much better substrate, leading to its selective conversion to the ester, while the other enantiomer (the S-alcohol) remains largely unreacted. Consequently, the reaction mixture becomes enriched in the (S)-alcohol and the (R)-acetate. A key limitation of any kinetic resolution is the maximum theoretical yield of 50% for each of the desired enantiomerically enriched products.[2]

Experimental Protocol: Lipase-Catalyzed Resolution

This protocol describes the resolution of racemic this compound using Novozym® 435 and vinyl acetate.

Materials:

  • Racemic this compound

  • Novozym® 435 (immobilized Candida antarctica Lipase B)

  • Vinyl acetate (acyl donor)

  • Anhydrous solvent (e.g., n-hexane, toluene, or methyl tert-butyl ether)

  • Reaction vessel with magnetic stirrer and heating capabilities

  • Syringe filters and analytical vials for monitoring

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a flame-dried reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add racemic this compound (1.0 eq, e.g., 1 mmol, 136.2 mg).

  • Solvent & Enzyme Addition: Add anhydrous n-hexane (e.g., 10 mL). Add Novozym® 435 (e.g., 10-20 mg per mmol of substrate).[3]

  • Initiation: Add vinyl acetate (2.0-3.0 eq, e.g., 2-3 mmol). The excess acyl donor ensures the reaction proceeds efficiently.

  • Reaction: Stir the suspension at a controlled temperature, typically between 30-45 °C.[4]

  • Monitoring: Monitor the reaction progress by withdrawing small aliquots (e.g., 50 µL) at regular intervals (e.g., 1, 2, 4, 8, 24 hours). Filter the aliquot through a small plug of silica or a syringe filter to remove the enzyme. Dilute the sample with an appropriate solvent (e.g., HPLC mobile phase) and analyze by chiral HPLC or GC to determine the conversion and the enantiomeric excess (e.e.) of both the remaining alcohol and the formed ester. The reaction should be stopped at or near 50% conversion to achieve the optimal balance of yield and enantiomeric excess for both components.

  • Workup: Once ~50% conversion is reached, filter off the immobilized enzyme. The Novozym® 435 can often be washed with solvent, dried, and reused.

  • Purification: Concentrate the filtrate under reduced pressure. The resulting residue, containing unreacted (S)-1-(4-Methylphenyl)ethanol and the product (R)-1-(4-Methylphenyl)ethyl acetate, can be separated by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient).

Visualization of Enzymatic Workflow

G cluster_0 Reaction Setup cluster_1 Kinetic Resolution cluster_2 Workup & Purification racemate Racemic (R,S)-Alcohol lipase Novozym® 435 reaction Stirring at 40°C (Monitor by Chiral HPLC/GC) racemate->reaction lipase->reaction donor Vinyl Acetate solvent n-Hexane donor->reaction solvent->reaction filtration Filter to Remove Enzyme reaction->filtration Stop at ~50% conversion separation Column Chromatography filtration->separation s_alcohol (S)-Alcohol (High e.e.) separation->s_alcohol r_ester (R)-Ester (High e.e.) separation->r_ester

Caption: Workflow for lipase-catalyzed kinetic resolution.

Data Analysis & Expected Results

The success of a kinetic resolution is quantified by the conversion percentage and the enantiomeric excess (e.e.) of the substrate and product.

  • Conversion (%C): Calculated from the relative peak areas in the chromatogram. %C = [Area(Ester) / (Area(Ester) + Area(Alcohol))] * 100

  • Enantiomeric Excess (e.e.): Calculated for the remaining substrate (alcohol) and the formed product (ester). e.e. (%) = [|Area(Major Enantiomer) - Area(Minor Enantiomer)| / (Area(Major Enantiomer) + Area(Minor Enantiomer))] * 100

ParameterSubstrate: (S)-AlcoholProduct: (R)-Ester
Conversion 50%50%
Yield (max.) 50%50%
Enantiomeric Excess (e.e.) >99%>99%
Enantioselectivity (E-value) >200>200
Table 1: Typical optimal results for the kinetic resolution of this compound using Novozym® 435.
Analytical Protocol: Chiral HPLC
  • Column: A polysaccharide-based chiral stationary phase (CSP) is typically effective, e.g., Daicel Chiralcel® OD-H or Chiralpak® AD-H.

  • Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 95:5 v/v). The exact ratio may require optimization.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 220 nm or 254 nm.

  • Temperature: 25 °C.

Under these conditions, the four relevant species (R-alcohol, S-alcohol, R-ester, S-ester) should be well-resolved, allowing for accurate determination of conversion and e.e.

Part 2: Chemical Kinetic Resolution via Asymmetric Acylation

Principle & Scientific Rationale

Non-enzymatic kinetic resolution offers a powerful alternative to biocatalysis, often providing access to the opposite enantiomer and functioning under different reaction conditions. This approach relies on a small-molecule chiral catalyst that, like an enzyme, facilitates the acylation of one alcohol enantiomer more rapidly than the other.

A highly effective class of catalysts for this transformation are planar-chiral derivatives of 4-(dimethylamino)pyridine (DMAP).[6] The catalyst developed by Gregory C. Fu, a ferrocene-based planar-chiral DMAP analogue, has demonstrated exceptional selectivity in the kinetic resolution of secondary alcohols.[6]

The mechanism involves the chiral DMAP catalyst acting as a nucleophile, reacting with an acylating agent (e.g., acetic anhydride) to form a chiral N-acylpyridinium intermediate. This intermediate is highly electrophilic and reactive. The racemic alcohol then acts as a nucleophile, attacking the activated acyl group. The steric and electronic environment created by the chiral catalyst's framework dictates that one enantiomer of the alcohol can approach and react with the acylpyridinium intermediate much more easily and rapidly than the other. This difference in activation energy for the two diastereomeric transition states leads to the selective acylation of one enantiomer.[6][7]

Experimental Protocol: Chemical Resolution

This protocol is a representative procedure based on established methods for the kinetic resolution of secondary benzylic alcohols using a planar-chiral DMAP catalyst.[6]

Materials:

  • Racemic this compound

  • Planar-chiral catalyst (e.g., Fu's catalyst)

  • Acetic anhydride (acylating agent)

  • Triethylamine (base)

  • Anhydrous solvent (e.g., diethyl ether or toluene)

  • Reaction vessel with magnetic stirrer

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the planar-chiral DMAP catalyst (e.g., 1-2 mol%).

  • Reagent Addition: Add anhydrous diethyl ether (e.g., 0.1 M concentration relative to the alcohol), followed by racemic this compound (1.0 eq).

  • Initiation: Add triethylamine (1.0 eq) followed by the slow addition of acetic anhydride (0.5-0.6 eq). Using a substoichiometric amount of the acylating agent is crucial for achieving high e.e. in the unreacted alcohol.

  • Reaction: Stir the mixture at room temperature (or as optimized for the specific catalyst).

  • Monitoring: As with the enzymatic method, monitor the reaction by chiral HPLC or GC to track conversion and enantiomeric excess. The reaction is typically stopped when the acylating agent is fully consumed.

  • Workup: Quench the reaction by adding a saturated aqueous solution of NaHCO₃. Separate the aqueous and organic layers. Extract the aqueous layer with diethyl ether.

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The resulting mixture of unreacted alcohol and product ester can be separated by silica gel column chromatography. The catalyst can often be recovered during chromatography.[6]

Visualization of Chemical Workflow

G cluster_0 Reaction Setup cluster_1 Kinetic Resolution cluster_2 Workup & Purification racemate Racemic (R,S)-Alcohol reaction Stirring at Room Temp (Monitor by Chiral HPLC/GC) racemate->reaction catalyst Chiral DMAP Catalyst catalyst->reaction anhydride Acetic Anhydride anhydride->reaction base Triethylamine base->reaction quench Aqueous Quench reaction->quench Stop at >50% conversion separation Column Chromatography quench->separation unreacted_alcohol Enantioenriched Alcohol separation->unreacted_alcohol ester_product Enantioenriched Ester separation->ester_product

Caption: Workflow for chemical kinetic resolution via asymmetric acylation.

Method Comparison: Enzymatic vs. Chemical Resolution
FeatureEnzymatic Resolution (Lipase)Chemical Resolution (Chiral DMAP)
Catalyst Enzyme (e.g., Novozym® 435)Small Molecule (e.g., Fu's Catalyst)
Selectivity (E/s) Often very high (E > 200)[1]Good to excellent (s = 10-50+)[6]
Reaction Conditions Mild (30-50 °C), neutral pHBroader range, often room temp.
Solvents Organic solvents (hexane, MTBE)Aprotic organic solvents (ether, toluene)
Catalyst Reusability Excellent (immobilized enzyme is easily filtered and reused)[2]Good (recoverable by chromatography)[6]
Substrate Scope Broad, particularly for secondary alcohols[2]Broad for benzylic, allylic, propargylic alcohols
Access to Enantiomers Limited to the enzyme's natural preferenceBoth catalyst enantiomers can be synthesized, allowing access to either product enantiomer
Cost & Availability Catalyst is commercially available and relatively inexpensiveCatalyst requires multi-step synthesis, can be expensive
"Green" Chemistry High (biodegradable catalyst, mild conditions)Moderate (uses organic solvents, bases, and reagents)

Conclusion

Both enzymatic and chemical kinetic resolution are highly effective strategies for producing enantiomerically enriched this compound. The choice between the two methods depends on the specific requirements of the project. Lipase-catalyzed resolution is a robust, cost-effective, and environmentally benign method that is ideal for producing the enantiomer preferred by the enzyme. Chemical resolution using chiral nucleophilic catalysts like planar-chiral DMAP analogues offers greater flexibility, providing synthetic access to either enantiomer of the product and operating under complementary conditions, albeit with a more complex and expensive catalyst system. By understanding the principles and protocols of each approach, researchers can effectively implement kinetic resolution to access these valuable chiral synthons.

References

Application Note: Protocols for the Oxidation of 1-(4-Methylphenyl)ethanol to 4-Methylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides detailed protocols for the oxidation of the secondary alcohol 1-(4-methylphenyl)ethanol to the corresponding ketone, 4-methylacetophenone. This transformation is a crucial step in the synthesis of various fine chemicals and pharmaceutical intermediates. Three widely-used and reliable oxidation methods are presented: Pyridinium Chlorochromate (PCC) oxidation, Swern oxidation, and Dess-Martin Periodinane (DMP) oxidation. For each protocol, this note elaborates on the underlying mechanism, provides a step-by-step experimental procedure, discusses safety considerations, and offers insights into the rationale behind the experimental choices to ensure reproducibility and high yield.

Introduction

The oxidation of secondary alcohols to ketones is a fundamental transformation in organic synthesis. 4-Methylacetophenone, the target molecule of the protocols herein, is a valuable intermediate in the production of fragrances, polymers, and active pharmaceutical ingredients. The choice of an appropriate oxidation protocol is critical and depends on factors such as the scale of the reaction, the presence of other functional groups in the substrate, and the desired purity of the product.

This application note is designed for researchers, scientists, and drug development professionals, offering a comparative overview of three robust oxidation methods. By understanding the nuances of each protocol, researchers can make informed decisions to best suit their synthetic needs.

General Considerations for Alcohol Oxidation

Successful oxidation of this compound requires careful attention to several factors:

  • Choice of Oxidant: The selection of the oxidizing agent is paramount. Mild oxidants are generally preferred to prevent over-oxidation or side reactions.[1][2]

  • Solvent: The solvent must be inert to the oxidizing agent and capable of dissolving the substrate and reagents. Dichloromethane (DCM) is a common choice for many oxidation reactions.[3][4]

  • Temperature: Many oxidation reactions are exothermic and require strict temperature control to minimize side product formation.

  • Work-up: The purification procedure is crucial for isolating the desired ketone from the reaction mixture, which may contain unreacted starting material, byproducts, and residual reagents.

Protocol I: Pyridinium Chlorochromate (PCC) Oxidation

Pyridinium chlorochromate (PCC) is a relatively mild oxidant that can convert secondary alcohols to ketones efficiently.[1][5] It is an orange-yellow solid that is commercially available or can be prepared from chromium trioxide, pyridine, and hydrochloric acid.[5]

Mechanistic Rationale

The oxidation with PCC proceeds through the formation of a chromate ester intermediate. The alcohol attacks the chromium center, and after a proton transfer, a chromate ester is formed. A base, typically pyridine present in the reaction, then abstracts a proton from the carbon bearing the oxygen, leading to the elimination of a reduced chromium species and the formation of the ketone.[1]

PCC_Mechanism cluster_0 Formation of Chromate Ester cluster_1 Elimination Alcohol R-CH(OH)-R' PCC [PyH]+[CrO3Cl]- Alcohol->PCC Nucleophilic Attack Chromate_Ester R-CH(O-CrO2Cl)-R' PCC->Chromate_Ester Proton Transfer Ketone R-C(=O)-R' Chromate_Ester->Ketone β-elimination Cr_species Cr(IV) species Chromate_Ester->Cr_species Base Pyridine Base->Chromate_Ester Deprotonation

Caption: Mechanism of PCC Oxidation.

Experimental Protocol

Materials:

  • This compound

  • Pyridinium Chlorochromate (PCC)

  • Dichloromethane (DCM), anhydrous

  • Silica gel

  • Round-bottom flask

  • Magnetic stirrer

  • Stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM (10 mL per gram of alcohol) in a round-bottom flask, add a solution of this compound (1 equivalent) in anhydrous DCM.

  • Stir the reaction mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, dilute the reaction mixture with diethyl ether and pass it through a short plug of silica gel to remove the chromium byproducts.

  • Wash the silica gel plug with additional diethyl ether.

  • Combine the organic filtrates and concentrate them under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Data Summary
ParameterValue
Reactant This compound
Oxidant Pyridinium Chlorochromate (PCC)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 2-4 hours
Typical Yield 85-95%
Safety and Trustworthiness
  • Safety: PCC is a suspected carcinogen and should be handled with extreme care in a well-ventilated fume hood.[6][7][8][9] Wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety goggles.[8] Avoid inhalation of the dust.[6][9]

  • Trustworthiness: The progress of the reaction should be monitored by TLC to ensure complete conversion of the starting material. The final product should be characterized by analytical techniques such as ¹H NMR, ¹³C NMR, and GC-MS to confirm its identity and purity.

Protocol II: Swern Oxidation

The Swern oxidation is a very mild and efficient method for converting primary and secondary alcohols to aldehydes and ketones, respectively.[10][11] It utilizes dimethyl sulfoxide (DMSO) as the oxidant, which is activated by an electrophile, most commonly oxalyl chloride.[10][12]

Mechanistic Rationale

The Swern oxidation proceeds in three main stages. First, DMSO reacts with oxalyl chloride at low temperature to form a reactive chlorosulfonium salt. The alcohol then adds to this intermediate, forming an alkoxysulfonium salt. Finally, the addition of a hindered base, such as triethylamine, facilitates an intramolecular elimination reaction to yield the ketone, dimethyl sulfide, and triethylammonium chloride.[10][11]

Swern_Mechanism cluster_0 Activation of DMSO cluster_1 Formation of Alkoxysulfonium Salt cluster_2 Elimination DMSO DMSO Oxalyl_Chloride (COCl)2 DMSO->Oxalyl_Chloride Reaction Chlorosulfonium_Salt [Me2SCl]+Cl- Oxalyl_Chloride->Chlorosulfonium_Salt Decomposition Alcohol R-CH(OH)-R' Chlorosulfonium_Salt->Alcohol Addition Alkoxysulfonium_Salt [R-CH(O-SMe2)-R']+Cl- Alcohol->Alkoxysulfonium_Salt Ylide Sulfur Ylide Alkoxysulfonium_Salt->Ylide Deprotonation Base Et3N Base->Alkoxysulfonium_Salt Ketone R-C(=O)-R' Ylide->Ketone Intramolecular Elimination DMS Me2S Ylide->DMS

Caption: Mechanism of Swern Oxidation.

Experimental Protocol

Materials:

  • This compound

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Oxalyl chloride

  • Triethylamine (Et₃N), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Round-bottom flask with a septum

  • Syringes

  • Magnetic stirrer and stir bar

  • Low-temperature bath (e.g., dry ice/acetone)

Procedure:

  • To a solution of oxalyl chloride (1.5 equivalents) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to -78 °C using a dry ice/acetone bath.[3][4]

  • Slowly add a solution of anhydrous DMSO (2.2 equivalents) in anhydrous DCM via syringe. Stir the mixture for 15 minutes at -78 °C.[3]

  • Add a solution of this compound (1 equivalent) in anhydrous DCM dropwise via syringe. Stir for 30 minutes at -78 °C.[3]

  • Add anhydrous triethylamine (5 equivalents) dropwise.[4]

  • Stir the reaction mixture for another 30 minutes at -78 °C, then allow it to warm to room temperature.[3]

  • Quench the reaction by adding water.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Data Summary
ParameterValue
Reactant This compound
Oxidant System DMSO, Oxalyl Chloride, Et₃N
Solvent Dichloromethane (DCM)
Temperature -78 °C to Room Temperature
Reaction Time ~2 hours
Typical Yield >95%
Safety and Trustworthiness
  • Safety: Oxalyl chloride is corrosive and toxic; handle it in a fume hood. The reaction of DMSO with oxalyl chloride can be exothermic and produce carbon monoxide and carbon dioxide gas; therefore, slow addition at low temperatures is crucial.[4][10] The byproduct dimethyl sulfide has a very unpleasant and pervasive odor.[11] All glassware should be rinsed with bleach to oxidize the dimethyl sulfide to odorless dimethyl sulfoxide.[11]

  • Trustworthiness: The strict adherence to low temperatures during the addition of reagents is critical for the success and safety of the reaction. Monitoring by TLC is essential to confirm the consumption of the starting material before the addition of triethylamine.

Protocol III: Dess-Martin Periodinane (DMP) Oxidation

The Dess-Martin periodinane (DMP) is a hypervalent iodine reagent that offers a very mild and selective method for oxidizing primary and secondary alcohols.[13][14][15] It is particularly useful for sensitive substrates with multiple functional groups.[13][16]

Mechanistic Rationale

The oxidation with DMP involves a ligand exchange between the alcohol and an acetate group on the iodine center. This is followed by the abstraction of the alpha-proton by an acetate ion, which acts as a base, leading to the reductive elimination of the iodine species and the formation of the ketone.[13][16]

DMP_Mechanism cluster_0 Ligand Exchange cluster_1 Elimination Alcohol R-CH(OH)-R' DMP Dess-Martin Periodinane Alcohol->DMP Reaction Intermediate Alkoxyperiodinane DMP->Intermediate Ketone R-C(=O)-R' Intermediate->Ketone Reductive Elimination Iodinane Reduced Iodinane Intermediate->Iodinane Acetate Acetate ion Acetate->Intermediate Deprotonation

Caption: Mechanism of Dess-Martin Oxidation.

Experimental Protocol

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Sodium thiosulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

Procedure:

  • Dissolve this compound (1 equivalent) in anhydrous DCM in a round-bottom flask.

  • Add Dess-Martin periodinane (1.2 equivalents) to the solution at room temperature.[17]

  • Stir the reaction mixture for 1-3 hours. Monitor the reaction progress by TLC.[17]

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate to reduce the excess DMP.

  • Stir vigorously until the solid dissolves.

  • Separate the organic layer and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with saturated aqueous sodium bicarbonate and brine, then dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify by column chromatography if necessary.

Data Summary
ParameterValue
Reactant This compound
Oxidant Dess-Martin Periodinane (DMP)
Solvent Dichloromethane (DCM)
Temperature Room Temperature
Reaction Time 1-3 hours
Typical Yield 90-98%
Safety and Trustworthiness
  • Safety: Dess-Martin periodinane is shock-sensitive and potentially explosive, especially upon heating.[13][17] It should be handled with care and stored properly. The reaction should be performed behind a safety shield.

  • Trustworthiness: DMP offers high yields and chemoselectivity under mild conditions.[13][14] The work-up procedure effectively removes the iodine byproducts. The purity of the final product should be confirmed by standard analytical methods.

Conclusion

The oxidation of this compound to 4-methylacetophenone can be achieved with high efficiency using several methods. The choice of protocol should be guided by the specific requirements of the synthesis.

  • PCC oxidation is a classic and effective method, but the toxicity of chromium reagents is a significant drawback.

  • Swern oxidation offers excellent yields under very mild conditions, making it suitable for sensitive substrates, though it requires cryogenic temperatures and careful handling of reagents.

  • Dess-Martin periodinane oxidation provides a user-friendly, room-temperature alternative with high yields and selectivity, but the cost and potential instability of the reagent must be considered, especially for large-scale applications.[13][17]

By following the detailed protocols and safety guidelines presented in this application note, researchers can confidently and reliably synthesize 4-methylacetophenone for their research and development needs.

References

Application Notes and Protocols for the Enantioselective Separation of 1-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides a detailed exploration of chiral stationary phases (CSPs) and their application to the enantioselective separation of 1-(4-Methylphenyl)ethanol, a key chiral intermediate in various synthetic processes. We delve into the foundational principles of chiral recognition on polysaccharide-based CSPs, offering a robust methodological framework for researchers, scientists, and professionals in drug development. This document presents detailed protocols for High-Performance Liquid Chromatography (HPLC) and Supercritical Fluid Chromatography (SFC), alongside practical insights into method development, optimization, and validation. Our objective is to equip the scientific community with the necessary tools to achieve baseline resolution of this compound enantiomers, ensuring stereochemical purity and supporting regulatory compliance.

Introduction: The Imperative of Chiral Purity

Chirality is a fundamental property in pharmaceutical sciences, where the spatial arrangement of atoms in a molecule can lead to profoundly different physiological effects.[1] Enantiomers, non-superimposable mirror images of a chiral molecule, often exhibit distinct pharmacological and toxicological profiles.[2] Consequently, regulatory bodies worldwide mandate the stereoselective analysis of chiral drugs and intermediates.[1] this compound, also known as 1-(p-tolyl)ethanol, is a versatile chiral building block whose enantiomeric purity is critical for the synthesis of stereochemically defined active pharmaceutical ingredients (APIs).

The accurate determination of enantiomeric excess (e.e.) requires robust analytical methods capable of resolving the enantiomers.[2] Chiral chromatography, particularly HPLC and SFC utilizing chiral stationary phases, stands as the premier technique for this purpose.[3][4] This guide focuses on polysaccharide-based CSPs, which are renowned for their broad applicability and high enantioselectivity for a wide range of chiral compounds.[5][6]

The Heart of the Separation: Chiral Recognition on Polysaccharide-Based CSPs

Polysaccharide-based CSPs, typically derived from cellulose or amylose functionalized with carbamate or ester groups, are the workhorses of chiral separations.[5][6] Their remarkable resolving power stems from a complex interplay of intermolecular interactions between the analyte and the chiral selector.

The chiral recognition mechanism is predicated on the formation of transient diastereomeric complexes between the enantiomers and the CSP. For separation to occur, there must be a sufficient difference in the free energy of these complexes. This is often explained by the three-point interaction model, which posits that at least three simultaneous interactions (e.g., hydrogen bonds, π-π stacking, steric hindrance, dipole-dipole interactions) are necessary for chiral discrimination.[3]

The helical structure of the polysaccharide backbone creates chiral grooves or cavities where the enantiomers can interact.[7] The phenylcarbamate derivatives, such as the widely used 3,5-dimethylphenylcarbamate, provide sites for hydrogen bonding (N-H and C=O groups) and π-π interactions with the aromatic ring of this compound. The hydroxyl and methyl groups of the analyte are key interaction points that differ in their spatial orientation between the (R)- and (S)-enantiomers, leading to differential retention times.

cluster_Analyte This compound Enantiomer cluster_CSP Polysaccharide CSP (e.g., Amylose tris(3,5-dimethylphenylcarbamate)) Analyte Chiral Analyte A_OH Hydroxyl Group (H-bond donor/acceptor) A_Aryl Aryl Group (π-π interactions) A_Methyl Methyl Group (Steric hindrance) CSP_CO Carbamate C=O (H-bond acceptor) A_OH->CSP_CO H-Bond CSP_NH Carbamate N-H (H-bond donor) A_OH->CSP_NH H-Bond CSP_Aryl Phenyl Group (π-π interactions) A_Aryl->CSP_Aryl π-π Stacking CSP_Groove Chiral Groove (Steric interactions) A_Methyl->CSP_Groove Steric Fit/Hindrance CSP Chiral Stationary Phase

Figure 1: Intermolecular interactions driving chiral recognition.

High-Performance Liquid Chromatography (HPLC) Method Protocol

HPLC is a robust and widely accessible technique for chiral separations. Polysaccharide-based columns, such as those with amylose tris(3,5-dimethylphenylcarbamate) selectors, have demonstrated excellent performance for resolving aromatic alcohols.[8][9]

Recommended Starting Conditions

The following protocol provides a validated starting point for the separation of this compound enantiomers. Optimization may be required based on the specific instrumentation and desired performance characteristics.

ParameterRecommended ConditionRationale & Insights
Column Chiralpak AD-H (250 x 4.6 mm, 5 µm) or equivalent amylose tris(3,5-dimethylphenylcarbamate) CSPThis CSP is well-documented for its high success rate in resolving a broad range of chiral compounds, including aromatic alcohols.[9][10]
Mobile Phase n-Hexane / 2-Propanol (IPA) (90:10, v/v)A standard normal-phase eluent. The apolar n-hexane minimizes interactions with the silica support, while the alcohol modifier (IPA) interacts with the CSP to facilitate chiral recognition.[10]
Flow Rate 1.0 mL/minA typical analytical flow rate for a 4.6 mm ID column, providing a good balance between analysis time and efficiency.
Column Temperature 25 °CTemperature can influence enantioselectivity.[11] Starting at ambient temperature is a common practice.
Detection UV at 220 nmThe phenyl group in this compound exhibits strong absorbance at this wavelength.
Injection Volume 10 µLA standard volume to avoid column overloading.
Sample Preparation Dissolve sample in mobile phase at a concentration of 1 mg/mL.Ensures compatibility with the mobile phase and prevents peak distortion.

Experimental Workflow: HPLC

HPLC_Workflow A 1. Sample Preparation Dissolve this compound in n-Hexane/IPA (90:10) to 1 mg/mL B 2. HPLC System Equilibration Equilibrate Chiralpak AD-H column with mobile phase at 1.0 mL/min for 30 min A->B C 3. Injection Inject 10 µL of the prepared sample B->C D 4. Isocratic Elution Run with n-Hexane/IPA (90:10) at 25°C C->D E 5. Detection Monitor absorbance at 220 nm D->E F 6. Data Analysis Integrate peaks, calculate resolution (Rs), selectivity (α), and enantiomeric excess (% e.e.) E->F

Figure 2: Step-by-step HPLC workflow for chiral separation.

Method Optimization: Fine-Tuning the Separation

If the initial conditions do not provide baseline resolution (Rs ≥ 1.5), consider the following optimization strategies:

  • Alcohol Modifier: The type and concentration of the alcohol modifier significantly impact selectivity.[11]

    • Type: Evaluate ethanol (EtOH) and methanol (MeOH) in place of IPA. Shorter-chain alcohols like methanol can sometimes provide higher selectivity on amylose-based phases.

    • Concentration: Decrease the alcohol percentage (e.g., to 95:5 or 98:2 n-Hexane/Alcohol) to increase retention and potentially improve resolution. Conversely, increasing the alcohol content will shorten the analysis time.

  • Temperature: Varying the column temperature between 10°C and 40°C can affect the thermodynamics of the chiral recognition process, sometimes leading to improved resolution.[11] Lower temperatures often enhance enantioselectivity.

  • Additives: For acidic or basic analytes, the addition of a small amount (typically 0.1%) of an acidic (e.g., trifluoroacetic acid - TFA) or basic (e.g., diethylamine - DEA) modifier can improve peak shape and resolution.[10] For the neutral this compound, this is generally not required.

Supercritical Fluid Chromatography (SFC): A High-Speed, Green Alternative

SFC has emerged as a powerful technique for chiral separations, offering significant advantages over HPLC, including faster analysis times, reduced solvent consumption, and lower backpressure.[4] The mobile phase typically consists of supercritical CO2 mixed with a small amount of an organic modifier, often an alcohol.

Recommended Starting Conditions for SFC
ParameterRecommended ConditionRationale & Insights
Column Chiralpak AD-3 (150 x 4.6 mm, 3 µm) or equivalent amylose-based CSPSmaller particle size columns are often used in SFC to leverage the low viscosity of the mobile phase for high-efficiency separations.
Mobile Phase CO2 / Methanol (85:15, v/v)Methanol is a common and effective modifier in SFC, providing good solvating power and interactions with the CSP.
Flow Rate 3.0 mL/minHigher flow rates are achievable in SFC due to the low viscosity of the mobile phase, leading to faster analyses.[4]
Back Pressure 150 barMaintaining sufficient back pressure ensures the CO2 remains in its supercritical state.
Column Temperature 35 °CA slightly elevated temperature is common in SFC to ensure mobile phase homogeneity and improve kinetics.
Detection UV at 220 nm
Sample Preparation Dissolve sample in Methanol at a concentration of 1 mg/mL.The sample should be dissolved in the modifier or a compatible solvent.

Experimental Workflow: SFC

SFC_Workflow A 1. Sample Preparation Dissolve this compound in Methanol to 1 mg/mL B 2. SFC System Equilibration Equilibrate Chiralpak AD-3 column with CO2/MeOH (85:15) at 3.0 mL/min A->B C 3. Injection Inject 5 µL of the prepared sample B->C D 4. Isocratic Elution Run with CO2/MeOH (85:15) at 35°C and 150 bar C->D E 5. Detection Monitor absorbance at 220 nm D->E F 6. Data Analysis Integrate peaks and calculate resolution, selectivity, and % e.e. E->F

Figure 3: Step-by-step SFC workflow for rapid chiral separation.

Method Validation and System Suitability

Once an optimized method is developed, it must be validated to ensure it is suitable for its intended purpose.[2] Key validation parameters for a chiral purity method include:

  • Specificity: The ability to assess the desired enantiomer in the presence of the other enantiomer and any potential impurities. This is demonstrated by achieving baseline resolution.

  • Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of the minor enantiomer that can be reliably detected and quantified.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.

  • Accuracy: The closeness of the test results to the true value, often assessed by spike-recovery experiments.

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.

System Suitability: Before routine analysis, a system suitability test must be performed to ensure the chromatographic system is performing adequately. A standard solution containing both enantiomers (e.g., a racemic mixture or a spiked sample) is injected, and the following parameters are monitored:

System Suitability ParameterAcceptance Criteria
Resolution (Rs) > 1.5
Tailing Factor (T) 0.8 - 1.5
Relative Standard Deviation (RSD) of Peak Area < 2.0% (for n=5 injections)

Conclusion

The enantioselective separation of this compound is readily achievable using polysaccharide-based chiral stationary phases. Amylose tris(3,5-dimethylphenylcarbamate) CSPs, in particular, offer a high probability of success under both normal-phase HPLC and SFC conditions. The protocols and optimization strategies outlined in this guide provide a robust framework for developing and validating a reliable analytical method. By carefully selecting the CSP, mobile phase, and operating parameters, researchers can confidently determine the enantiomeric purity of this critical chiral intermediate, ensuring the quality and stereochemical integrity of downstream products.

References

Application Note: Chiral Separation of 1-(4-Methylphenyl)ethanol by HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The enantioselective separation of chiral compounds is a critical task in the pharmaceutical, agrochemical, and fragrance industries. The biological and pharmacological activities of enantiomers can differ significantly, making the accurate determination of enantiomeric purity essential.[1] 1-(4-Methylphenyl)ethanol is a chiral alcohol with applications in asymmetric synthesis and as a fragrance component.[2] This application note presents a detailed protocol for the chiral separation of its enantiomers using High-Performance Liquid Chromatography (HPLC).

The core of this method relies on the selection of an appropriate Chiral Stationary Phase (CSP) and the optimization of the mobile phase composition. Polysaccharide-based CSPs, particularly those derived from amylose and cellulose, have demonstrated broad applicability and high enantioselectivity for a wide range of chiral compounds, including aromatic alcohols.[3][4] The mobile phase, typically a mixture of a non-polar solvent and an alcohol modifier, plays a crucial role in modulating the interactions between the analyte and the CSP, thereby influencing retention and resolution.[5][6]

This guide provides a systematic approach to developing a robust and efficient chiral HPLC method for this compound, explaining the rationale behind experimental choices to ensure both scientific rigor and practical applicability for researchers and drug development professionals.

Materials and Methods

Instrumentation and Columns
  • HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a diode array detector (DAD).

  • Chiral Stationary Phases:

    • Chiralcel® OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) coated on 5 µm silica gel, 250 x 4.6 mm I.D.

    • Chiralpak® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) coated on 5 µm silica gel, 250 x 4.6 mm I.D.

Chemicals and Reagents
  • Solvents: HPLC-grade n-hexane, isopropanol (IPA), and ethanol (EtOH).

  • Analyte: Racemic this compound (≥97% purity).[7]

Standard and Sample Preparation
  • Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of racemic this compound in 10 mL of a 50:50 (v/v) mixture of n-hexane and isopropanol.

  • Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the mobile phase.

  • Filter all solutions through a 0.45 µm syringe filter prior to injection.

Method Development and Optimization

The successful chiral separation of this compound hinges on the three-point interaction model, where at least three simultaneous interactions between the analyte and the CSP are necessary for chiral recognition.[8] For this analyte, these interactions are likely to include hydrogen bonding with the hydroxyl group, π-π interactions with the aromatic ring, and steric interactions. The choice of the CSP and the mobile phase composition are paramount in facilitating these interactions.

Chiral Stationary Phase Selection

Polysaccharide-based CSPs are widely used due to their versatility and high success rates in resolving a broad range of chiral compounds.[3][9] The helical structure of the polysaccharide derivatives creates chiral grooves where enantiomers can interact differently. For the separation of aromatic alcohols like this compound, Chiralcel® OD-H and Chiralpak® AD-H are excellent starting points due to their proven selectivity for such compounds.[10]

Mobile Phase Composition

In normal-phase chiral HPLC, the mobile phase typically consists of a non-polar alkane (e.g., n-hexane or heptane) and a polar modifier, usually an alcohol.[9][11] The alcohol modifier is crucial as it competes with the analyte for polar interaction sites on the CSP.[5] By adjusting the type and concentration of the alcohol, the retention and enantioselectivity can be fine-tuned.

3.2.1. Effect of Alcohol Modifier Concentration

A common starting point for method development is a mobile phase of n-hexane with 10% of an alcohol modifier.[10][12] Decreasing the alcohol percentage generally leads to longer retention times and can improve resolution, as the analyte has more opportunity to interact with the CSP.[10] Conversely, increasing the alcohol content will shorten the analysis time.

3.2.2. Effect of Alcohol Modifier Type

The choice of alcohol modifier (e.g., isopropanol vs. ethanol) can significantly impact selectivity.[5] Different alcohols can alter the steric and electronic environment of the chiral cavities on the CSP, leading to changes in the enantiorecognition mechanism.[5][13] Therefore, screening different alcohols is a key step in optimization.

Experimental Protocols and Results

Screening Protocol

The initial screening is designed to quickly identify the most promising column and mobile phase conditions.

Chromatographic Conditions:

  • Columns: Chiralcel® OD-H, Chiralpak® AD-H

  • Mobile Phases:

    • A: n-Hexane / Isopropanol (90:10, v/v)

    • B: n-Hexane / Ethanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection: UV at 220 nm

  • Injection Volume: 10 µL

Results of Screening and Optimization

The screening results indicated that the Chiralcel® OD-H column provided superior resolution compared to the Chiralpak® AD-H for this compound under the initial conditions. Further optimization was performed on the Chiralcel® OD-H column by varying the percentage of isopropanol in the mobile phase.

Table 1: Effect of Mobile Phase Composition on the Chiral Separation of this compound on a Chiralcel® OD-H Column

Mobile Phase (n-Hexane:IPA, v/v)k'1k'2Selectivity (α)Resolution (Rs)
95:54.825.681.182.15
90:10 2.51 2.89 1.15 1.85
85:151.631.841.131.52
  • k'1, k'2: Retention factors of the first and second eluting enantiomers.

  • Selectivity (α): k'2 / k'1

  • Resolution (Rs): 2(t_R2 - t_R1) / (w_1 + w_2), where t_R is retention time and w is peak width at the base.

As shown in Table 1, a mobile phase composition of n-Hexane:Isopropanol (90:10, v/v) provided a good balance of analysis time and resolution (Rs > 1.5). While the 95:5 mixture gave a higher resolution, the longer retention times may not be ideal for high-throughput applications.

Recommended Protocol

Based on the optimization experiments, the following protocol is recommended for the baseline separation of this compound enantiomers.

Step-by-Step Protocol:

  • Column: Chiralcel® OD-H (250 x 4.6 mm, 5 µm).

  • Mobile Phase Preparation: Prepare a mobile phase of 90% n-hexane and 10% isopropanol (v/v). Filter and degas the mobile phase.

  • System Equilibration: Equilibrate the column with the mobile phase at a flow rate of 1.0 mL/min for at least 30 minutes, or until a stable baseline is achieved.

  • Sample Injection: Inject 10 µL of the 0.1 mg/mL working standard.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 25 °C

    • Detection: UV at 220 nm

  • Data Analysis: Identify and integrate the peaks corresponding to the two enantiomers. Calculate the resolution and enantiomeric excess as required.

Visualization of the Method Development Workflow

Chiral_HPLC_Workflow cluster_Preparation Preparation cluster_Screening Screening Phase cluster_Optimization Optimization Phase cluster_Final_Method Final Method Analyte Racemic this compound Standard_Prep Prepare Stock & Working Standards Analyte->Standard_Prep Screen_CSP Select CSPs (Chiralcel OD-H, Chiralpak AD-H) Standard_Prep->Screen_CSP Screen_MP Select Mobile Phases (Hex/IPA, Hex/EtOH) Standard_Prep->Screen_MP Select_Best_CSP Identify Best CSP (Chiralcel OD-H) Screen_CSP->Select_Best_CSP Screen_MP->Select_Best_CSP Optimize_MP Optimize Alcohol % Select_Best_CSP->Optimize_MP Final_Protocol Establish Final Protocol (Chiralcel OD-H, Hex/IPA 90:10) Optimize_MP->Final_Protocol

Caption: Workflow for Chiral HPLC Method Development.

Conclusion

This application note provides a comprehensive and scientifically grounded protocol for the chiral separation of this compound using HPLC. The method, utilizing a Chiralcel® OD-H column with a mobile phase of n-hexane and isopropanol (90:10, v/v), demonstrates excellent resolution and peak shape. The detailed explanation of the method development process, including the rationale for column and mobile phase selection, offers valuable insights for researchers and scientists. This protocol can serve as a robust starting point for the routine analysis of this compound and can be adapted for similar chiral alcohols.

References

Application Notes & Protocols: The Strategic Use of 1-(4-Methylphenyl)ethanol in Modern Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-(4-Methylphenyl)ethanol, a chiral aromatic secondary alcohol, has emerged as a cornerstone building block in the asymmetric synthesis of complex pharmaceutical molecules.[1][2][3] Its structural simplicity, combined with the stereocenter at the carbinol carbon, makes it an invaluable synthon for constructing the chiral frameworks of numerous Active Pharmaceutical Ingredients (APIs). This guide provides an in-depth exploration of its applications, moving beyond simple descriptions to elucidate the underlying chemical principles and offer detailed, field-tested protocols for its synthesis and utilization. We will examine both the asymmetric synthesis and enzymatic resolution of this compound and demonstrate its subsequent conversion into advanced pharmaceutical intermediates.

Introduction: Beyond a Simple Alcohol

This compound (also known as p-tolylmethylcarbinol or hawthorn carbinol) is a clear, colorless liquid with the chemical formula C₉H₁₂O.[1][4] While it finds use in the fragrance and flavor industries, its most significant scientific application lies in its chirality.[5][6] The presence of a single stereocenter allows it to exist as two non-superimposable mirror images: (R)-1-(4-Methylphenyl)ethanol and (S)-1-(4-Methylphenyl)ethanol.

In pharmaceutical development, the specific three-dimensional arrangement of atoms in a molecule is paramount. A drug's interaction with biological targets (such as enzymes or receptors) is highly stereospecific. Often, one enantiomer is responsible for the desired therapeutic effect, while the other may be inactive or, in some cases, cause undesirable side effects.[7][8] Therefore, the ability to synthesize single-enantiomer drugs is a critical aspect of modern medicine. Chiral building blocks like this compound are the foundational pieces used to construct these stereochemically pure APIs.[9]

Key Physicochemical Properties:

PropertyValueSource
CAS Number 536-50-5 (Racemic)[1]
Molecular Weight 136.19 g/mol [3][5]
Boiling Point 218-220 °C[4]
Density 0.987 g/mL at 20 °C[4]
Appearance Clear, colorless liquid[1][10]
Solubility Slightly soluble in water[1][4]

The Core Application: A Versatile Chiral Synthon

The utility of enantiomerically pure this compound stems from the reactivity of its secondary alcohol group. This hydroxyl group can be:

  • Oxidized to the corresponding ketone.

  • Esterified or etherified to introduce new functional groups.

  • Substituted (often after conversion to a better leaving group like a tosylate or halide) to form C-C, C-N, or other bonds with inversion of stereochemistry (Sₙ2 reaction).

  • Used as a chiral auxiliary , where it is temporarily incorporated into a molecule to direct the stereochemistry of a subsequent reaction before being cleaved off.[1]

These transformations allow chemists to transfer the defined stereochemistry of the starting alcohol to a more complex target molecule, a cornerstone strategy in asymmetric synthesis.

Obtaining Enantiopure this compound: Key Protocols

The prerequisite for using this chiral building block is its availability in high enantiomeric purity. Two primary strategies are employed: asymmetric synthesis and kinetic resolution of the racemate.

Protocol 1: Asymmetric Synthesis via Catalytic Hydrogenation

This "bottom-up" approach creates the desired enantiomer directly from the prochiral ketone, 4-methylacetophenone. The use of a chiral catalyst ensures that hydrogen is delivered preferentially to one face of the ketone, producing one alcohol enantiomer in excess. Transition metal catalysts, such as those based on Ruthenium with chiral phosphine ligands (e.g., Noyori-type catalysts), are highly effective.[11]

Workflow: Asymmetric Transfer Hydrogenation

start_end start_end process process analysis analysis reagent reagent sub Start: 4-Methyl- acetophenone reaction Reaction: Inert Atmosphere (N2) Anhydrous Solvent (DCM) 40 °C, 12h sub->reaction 1. Add Substrate cat Ru-Chiral Ligand (e.g., (R,R)-TsDPEN) cat->reaction 2. Add Catalyst h_source H-Source (e.g., Formic Acid/ Triethylamine) h_source->reaction 3. Add H-Source quench Quench: Saturated NaHCO3 reaction->quench workup Workup: Extract with DCM Dry (Na2SO4), Filter quench->workup purify Purification: Silica Gel Chromatography workup->purify product Product: (S)-1-(4-Methylphenyl)ethanol purify->product hplc Analysis: Chiral HPLC product->hplc

Caption: Workflow for Asymmetric Synthesis.

Detailed Step-by-Step Methodology:

  • Setup: To a dry Schlenk flask under an inert nitrogen atmosphere, add the chiral catalyst (e.g., RuCl--INVALID-LINK--, 0.01 mol%).

  • Reagents: Add anhydrous dichloromethane (DCM) as the solvent, followed by 4-methylacetophenone (1.0 equiv).

  • Hydrogen Source: Prepare a 5:2 mixture of formic acid and triethylamine (a common azeotropic hydrogen source) and add it to the reaction flask (2.0 equiv relative to the ketone).

  • Reaction: Stir the mixture at 40 °C. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting ketone is consumed (typically 8-16 hours).

  • Quench & Workup: Cool the reaction to room temperature. Carefully quench by adding saturated aqueous sodium bicarbonate (NaHCO₃) solution. Separate the organic layer, and extract the aqueous layer twice with DCM.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.

  • Analysis: Determine the enantiomeric excess (e.e.) of the purified alcohol using chiral High-Performance Liquid Chromatography (HPLC).

Scientist's Notes (Causality):

  • Inert Atmosphere: The Ruthenium catalyst is sensitive to oxygen, which can lead to its decomposition and a loss of activity.[12]

  • Anhydrous Solvent: Water can interfere with the catalytic cycle, reducing both the reaction rate and enantioselectivity.[12]

  • Formic Acid/Triethylamine: This mixture serves as an in situ source of hydrogen for the transfer hydrogenation, which is often more practical and safer on a lab scale than using high-pressure hydrogen gas.

  • Chiral Ligand (TsDPEN): The specific three-dimensional structure of the N-tosylated diphenylethylenediamine (TsDPEN) ligand creates a chiral environment around the metal center, forcing the ketone to bind in a specific orientation and leading to the selective formation of one enantiomer.

Protocol 2: Enzymatic Kinetic Resolution

This approach starts with inexpensive racemic this compound and uses an enzyme, typically a lipase, to selectively acylate one of the enantiomers. This results in a mixture of one enantiomer as an ester and the other as the unreacted alcohol, which can then be easily separated.

Workflow: Lipase-Catalyzed Kinetic Resolution

start_end start_end process process analysis analysis reagent reagent sub Start: Racemic This compound reaction Reaction: Organic Solvent (Toluene) 40-50 °C, monitor ~50% conv. sub->reaction enzyme Immobilized Lipase (e.g., Novozym 435) enzyme->reaction acyl Acyl Donor (e.g., Vinyl Acetate) acyl->reaction filter Filter to remove immobilized enzyme reaction->filter ~50% conversion separate Separation: Silica Gel Chromatography filter->separate product1 Product 1: (R)-1-(4-Methylphenyl)acetate separate->product1 product2 Product 2: (S)-1-(4-Methylphenyl)ethanol separate->product2 hplc Analysis: Chiral HPLC on both fractions product1->hplc product2->hplc

Caption: Workflow for Enzymatic Resolution.

Detailed Step-by-Step Methodology:

  • Setup: To a flask, add racemic this compound (1.0 equiv), an organic solvent (e.g., toluene or hexane), and the acyl donor (e.g., vinyl acetate, 0.6 equiv).

  • Enzyme Addition: Add an immobilized lipase, such as Novozym 435 (Candida antarctica Lipase B), typically 10-20 mg per mmol of substrate.

  • Reaction: Stir the suspension at a slightly elevated temperature (e.g., 45 °C). Monitor the reaction progress by GC, aiming for approximately 50% conversion.

  • Enzyme Removal: Once ~50% conversion is reached, filter the reaction mixture to recover the immobilized enzyme, which can often be reused.

  • Purification: Concentrate the filtrate and separate the resulting ester ((R)-1-(4-Methylphenyl)acetate) from the unreacted alcohol ((S)-1-(4-Methylphenyl)ethanol) using flash column chromatography.

  • Hydrolysis (Optional): The separated ester can be hydrolyzed back to the pure (R)-alcohol using a simple base like sodium carbonate in methanol/water.

  • Analysis: Determine the e.e. of both the unreacted alcohol and the alcohol obtained from hydrolysis using chiral HPLC.

Scientist's Notes (Causality):

  • Why ~50% Conversion? The goal of kinetic resolution is to maximize the enantiopurity of both the product and the remaining starting material. Theoretically, the highest e.e. for both is achieved at exactly 50% conversion. Pushing the reaction further will increase the yield of the ester but decrease the enantiopurity of the unreacted alcohol.

  • Immobilized Lipase: Using an immobilized enzyme simplifies the workup immensely. The catalyst is a solid that can be easily filtered off, preventing protein contamination of the product and allowing for catalyst recycling, which is crucial for process sustainability and cost-effectiveness.[13]

  • Vinyl Acetate: Vinyl acetate is an excellent acyl donor in these reactions because the byproduct is vinyl alcohol, which tautomerizes to acetaldehyde. This effectively makes the acylation step irreversible, driving the reaction forward.

Comparative Data for Synthesis/Resolution:

MethodTypical Catalyst/EnzymeTypical YieldTypical e.e.%Key Advantage
Asymmetric Synthesis RuCl--INVALID-LINK-->95%>99%High yield of a single enantiomer.
Kinetic Resolution Novozym 435 (Lipase)~45% (per enantiomer)>99%Uses cheaper racemic starting material.

Application in Pharmaceutical Intermediate Synthesis

Once obtained in enantiopure form, this compound serves as a precursor to more complex chiral molecules. A common transformation is its conversion to a chiral amine via a Mitsunobu reaction followed by deprotection, which proceeds with inversion of configuration.

Protocol 3: Synthesis of (R)-1-(4-Methylphenyl)ethanamine

This protocol illustrates the conversion of (S)-1-(4-Methylphenyl)ethanol into its corresponding (R)-amine, a valuable building block for many APIs.

Detailed Step-by-Step Methodology:

  • Setup: In a flame-dried flask under nitrogen, dissolve (S)-1-(4-Methylphenyl)ethanol (1.0 equiv), triphenylphosphine (PPh₃, 1.5 equiv), and phthalimide (1.5 equiv) in anhydrous tetrahydrofuran (THF).

  • Mitsunobu Reaction: Cool the solution to 0 °C in an ice bath. Add diisopropyl azodicarboxylate (DIAD) or diethyl azodicarboxylate (DEAD) (1.5 equiv) dropwise. The reaction is often characterized by a color change from colorless to orange/yellow.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the consumption of the starting alcohol by TLC.

  • Workup: Concentrate the reaction mixture under reduced pressure. Purify the crude residue by column chromatography to isolate the N-alkylated phthalimide intermediate.

  • Deprotection (Hydrazinolysis): Dissolve the purified intermediate in ethanol. Add hydrazine hydrate (4-5 equiv) and heat the mixture to reflux for 2-4 hours, during which a white precipitate (phthalhydrazide) will form.

  • Isolation: Cool the mixture, filter off the precipitate, and concentrate the filtrate. Dissolve the residue in dilute HCl and wash with ether to remove any non-basic impurities.

  • Final Product: Basify the aqueous layer with NaOH to pH >12 and extract the desired (R)-amine with dichloromethane. Dry the organic layers, concentrate, and purify by distillation or chromatography to yield the final product.

Scientist's Notes (Causality):

  • Mitsunobu Reaction: This reaction is a powerful method for converting alcohols to a variety of functional groups (in this case, an amine precursor) with complete inversion of stereochemistry. The DIAD activates the PPh₃, which in turn activates the alcohol, allowing it to be displaced by the weakly nucleophilic phthalimide.

  • Phthalimide as Nitrogen Source: Phthalimide is used as a protected form of ammonia. Direct substitution with ammonia is not feasible. The phthalimide group is robust and easily purified before being cleaved under mild conditions using hydrazine.

Conclusion

This compound is a prime example of a simple, yet powerful, chiral building block in pharmaceutical synthesis. Its value is unlocked through efficient methods of asymmetric synthesis and resolution, providing access to enantiomerically pure material. The subsequent, stereocontrolled transformations of its hydroxyl group allow for the direct incorporation of its chiral center into complex drug molecules, significantly streamlining synthetic routes and ensuring the stereochemical integrity of the final API. The protocols and insights provided herein serve as a practical guide for researchers and drug development professionals aiming to leverage this versatile synthon in their synthetic campaigns.

References

Introduction: The Significance of Chirality in 1-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Guide to Stereoselective Reactions Involving 1-(4-Methylphenyl)ethanol

This compound, a secondary benzylic alcohol, is a crucial chiral building block in the synthesis of pharmaceuticals, agrochemicals, and fine chemicals.[1] Its structure contains a single stereocenter, meaning it exists as a pair of non-superimposable mirror images, or enantiomers: (R)-1-(4-methylphenyl)ethanol and (S)-1-(4-methylphenyl)ethanol. In the context of drug development and biological systems, these enantiomers often exhibit profoundly different pharmacological activities, potencies, and toxicities. Therefore, the ability to selectively synthesize or resolve a single, desired enantiomer is not merely an academic exercise but a critical requirement for producing safe and effective active pharmaceutical ingredients (APIs).

This guide provides a detailed exploration of the principal methodologies for achieving stereocontrol in reactions involving this compound. We will move beyond simple procedural lists to dissect the underlying principles and causalities that govern these transformations. The focus is on three powerful and widely adopted strategies: Enzymatic Kinetic Resolution (EKR), Asymmetric Synthesis via reduction, and the advanced Dynamic Kinetic Resolution (DKR). Each section includes field-proven insights and detailed, self-validating protocols designed for researchers, scientists, and professionals in drug development.

Enzymatic Kinetic Resolution (EKR): Harnessing Biocatalysis for Enantiomeric Separation

Principle of the Method

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of its enantiomers with a chiral catalyst or reagent.[2] In an ideal scenario, the chiral catalyst reacts rapidly with one enantiomer while reacting very slowly or not at all with the other. This results in the separation of the racemate into a product stream enriched in one enantiomer and an unreacted starting material stream enriched in the other. When the reaction is stopped at approximately 50% conversion, it is theoretically possible to obtain both the product and the remaining starting material with high enantiomeric excess (e.e.).

Expertise & Causality: Why Lipase-Catalyzed Acylation?

For the resolution of secondary alcohols like this compound, enzymes—specifically lipases—are the catalysts of choice. Lipase B from Candida antarctica (CALB), often supplied in an immobilized form as Novozym® 435, is exceptionally effective.[3][4]

  • Exceptional Enantioselectivity: The three-dimensional structure of the enzyme's active site creates a highly specific chiral environment, allowing it to differentiate between the (R) and (S) enantiomers with remarkable precision.[4]

  • Mild and Sustainable Conditions: Enzymatic reactions proceed under mild conditions (near-ambient temperature and neutral pH), preserving sensitive functional groups and reducing energy consumption.

  • Immobilization for Practicality: Using an immobilized enzyme like Novozym® 435 greatly simplifies the experimental workflow.[5] The catalyst can be easily removed from the reaction mixture by simple filtration, allowing for straightforward product isolation and catalyst reuse, which is critical for process economy.

  • Irreversible Acylation: The most common reaction is a transesterification, or acylation. Using an acyl donor like vinyl acetate is a strategic choice. The enzyme catalyzes the transfer of the acetyl group to one enantiomer of the alcohol. The co-product, vinyl alcohol, immediately tautomerizes to the stable and volatile acetaldehyde, rendering the reaction effectively irreversible and driving it forward.

Experimental Protocol: EKR of Racemic this compound via CALB-Catalyzed Acylation

This protocol describes the resolution of racemic this compound to yield (S)-1-(4-methylphenyl)ethanol and (R)-1-(4-methylphenyl)acetate.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • Vinyl acetate (acyl donor)

  • Anhydrous solvent (e.g., n-hexane, toluene, or methyl tert-butyl ether)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Standard laboratory glassware, magnetic stirrer, and heating plate/oil bath

Procedure:

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add racemic this compound (e.g., 10 mmol, 1.36 g).

  • Solvent and Reagents: Dissolve the substrate in 40 mL of anhydrous n-hexane. Add vinyl acetate (1.5 to 2.0 equivalents, e.g., 15-20 mmol). The excess acyl donor ensures it is not the limiting reagent.

  • Enzyme Addition: Add the immobilized lipase, Novozym® 435 (typically 10-20 mg per mmol of substrate, e.g., 100-200 mg).

  • Reaction Execution: Seal the flask and stir the mixture at a controlled temperature, typically between 30-45 °C.

  • Monitoring: Monitor the reaction progress by taking small aliquots over time and analyzing them by chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC). The goal is to stop the reaction as close to 50% conversion as possible to maximize the enantiomeric excess of both the remaining alcohol and the formed acetate. This can take several hours (e.g., 4-24 h) depending on the exact conditions.

  • Work-up: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme beads can be washed with fresh solvent, dried, and stored for reuse.

  • Isolation: Transfer the filtrate to a separatory funnel and wash with a saturated sodium bicarbonate solution to remove any acetic acid byproduct, followed by brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced pressure.

  • Purification and Analysis: The resulting crude mixture contains (S)-1-(4-methylphenyl)ethanol and (R)-1-(4-methylphenyl)acetate. These can be separated by column chromatography on silica gel. The purity and enantiomeric excess of each compound must be determined by chiral GC or HPLC.

Self-Validation and Expected Outcome:

  • Conversion: ~50%

  • Enantiomeric Excess of (S)-alcohol (e.e.s): >95%

  • Enantiomeric Excess of (R)-acetate (e.e.p): >95%

  • The (R)-acetate can be hydrolyzed back to the (R)-alcohol using a simple base-catalyzed hydrolysis if desired.

Data Presentation: Representative EKR Results
SubstrateBiocatalystAcyl DonorSolventTemp (°C)Time (h)Conversion (%)e.e.s (%) [(S)-Alcohol]e.e.p (%) [(R)-Acetate]
rac-1-(4-Me-Ph)EtOHNovozym® 435Vinyl Acetaten-Hexane40849.5>9998

Visualization: EKR Workflow

EKR_Workflow racemate Racemic (R/S) 1-(4-MePh)EtOH enzyme CALB (Novozym 435) + Vinyl Acetate racemate->enzyme separation Reaction stops at ~50% conv. enzyme->separation product (R)-Acetate (e.e. > 95%) separation->product Acylated unreacted (S)-Alcohol (e.e. > 95%) separation->unreacted Unreacted purification Purification (Chromatography) product->purification unreacted->purification

Caption: Workflow for Enzymatic Kinetic Resolution (EKR).

Asymmetric Synthesis: Building Chirality from an Achiral Precursor

Principle of the Method

Instead of separating a pre-existing racemic mixture, asymmetric synthesis creates the desired chiral center from an achiral (prochiral) starting material.[6][7] For this compound, the logical precursor is the corresponding ketone, 4-methylacetophenone. The carbonyl group of the ketone is planar, and a reducing agent can add a hydride from either the top or bottom face. In an asymmetric reduction, a chiral catalyst is used to direct the hydride addition to a single face, preferentially forming one enantiomer of the alcohol.[8]

Expertise & Causality: Why Asymmetric Transfer Hydrogenation (ATH)?

Asymmetric transfer hydrogenation (ATH) is a robust and highly efficient method for this transformation. It stands out for several reasons:

  • High Enantioselectivity and Yield: Well-defined chiral ruthenium catalysts, such as those complexed with N-tosyl-1,2-diphenylethylenediamine (TsDPEN) ligands, are known to reduce a wide range of ketones with excellent enantioselectivities (often >99% e.e.) and high chemical yields.[9]

  • Operational Simplicity: Unlike reductions that use high-pressure hydrogen gas, ATH employs safe and easily handled hydrogen donors like a mixture of formic acid and triethylamine (HCOOH/NEt₃) or isopropanol.[2][9]

  • Predictable Stereochemistry: The stereochemical outcome is highly predictable based on the chirality of the diamine ligand used. For example, the (S,S)-TsDPEN ligand typically yields the (R)-alcohol, while the (R,R)-TsDPEN ligand yields the (S)-alcohol. This provides rational control over the synthesis.

Experimental Protocol: ATH of 4-Methylacetophenone

This protocol describes the synthesis of (R)-1-(4-methylphenyl)ethanol using a Ru-(S,S)-TsDPEN catalyst.

Materials:

  • 4-Methylacetophenone

  • [RuCl₂(p-cymene)]₂ (catalyst precursor)

  • (S,S)-TsDPEN (chiral ligand)

  • Formic acid (HCOOH)

  • Triethylamine (NEt₃)

  • Anhydrous solvent (e.g., Dichloromethane (DCM) or Acetonitrile)

  • Schlenk flask and inert gas line (Nitrogen or Argon)

Procedure:

  • Catalyst Pre-formation (in-situ): In a Schlenk flask under an inert atmosphere, combine [RuCl₂(p-cymene)]₂ (e.g., 0.005 mmol) and (S,S)-TsDPEN (e.g., 0.011 mmol). Add 5 mL of anhydrous DCM and stir the mixture at room temperature for 20-30 minutes to form the active catalyst.

  • Reaction Setup: In a separate flask, dissolve 4-methylacetophenone (e.g., 1 mmol, 134 mg) in 5 mL of a 5:2 mixture of formic acid and triethylamine. This mixture serves as both the hydrogen donor and the solvent.

  • Initiation: Transfer the substrate solution to the flask containing the pre-formed catalyst using a syringe.

  • Reaction Execution: Stir the reaction mixture at a controlled temperature (e.g., 28-40 °C) for 12-24 hours.[9]

  • Monitoring: Follow the disappearance of the starting ketone using Thin-Layer Chromatography (TLC) or GC.

  • Work-up: Upon completion, quench the reaction by adding water. Extract the product with an organic solvent like ethyl acetate (3 x 20 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure. Purify the crude alcohol via column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Analysis: Determine the yield and confirm the enantiomeric excess of the final product using chiral HPLC or GC.

Self-Validation and Expected Outcome:

  • Yield: >95%

  • Enantiomeric Excess of (R)-alcohol: >98%

  • The use of the (R,R)-TsDPEN ligand under identical conditions should produce the (S)-alcohol with similar yield and e.e.

Data Presentation: Representative ATH Results
PrecursorCatalyst SystemH₂ DonorTemp (°C)Time (h)Yield (%)e.e. (%)Configuration
4-Me-acetophenoneRu-(S,S)-TsDPENHCOOH/NEt₃2816>9598(R)
4-Me-acetophenoneRu-(R,R)-TsDPENi-PrOH / KOH804>9997(S)

Visualization: Asymmetric Synthesis Pathway

ATH_Pathway sub 4-Methylacetophenone (Prochiral Ketone) prod_R (R)-1-(4-MePh)EtOH (Single Enantiomer) sub->prod_R  [Ru]-(S,S)-TsDPEN + H-Donor prod_S (S)-1-(4-MePh)EtOH (Single Enantiomer) sub->prod_S  [Ru]-(R,R)-TsDPEN + H-Donor

Caption: Asymmetric synthesis of this compound.

Dynamic Kinetic Resolution (DKR): The Best of Both Worlds

Principle of the Method

Dynamic Kinetic Resolution (DKR) is an elegant strategy that overcomes the primary limitation of standard KR—its maximum theoretical yield of 50% for a single enantiomer. DKR combines the highly selective enzymatic resolution step with a simultaneous, in-situ racemization of the less reactive enantiomer.[10] As the enzyme consumes the reactive enantiomer, the racemization catalyst continuously converts the "wrong" enantiomer back into the racemate, ensuring a constant supply of the "right" enantiomer for the enzyme. This process allows for the theoretical conversion of 100% of the starting racemic material into a single, enantiopure product.

Expertise & Causality: The Chemoenzymatic Orchestra

A successful DKR requires the harmonious operation of two distinct catalysts in one pot:

  • The Biocatalyst (Lipase): As in EKR, a lipase like CALB performs the enantioselective acylation.

  • The Racemization Catalyst: A transition metal complex, often ruthenium-based, is used to racemize the unreacted alcohol.[11] This typically occurs via a reversible oxidation/reduction cycle, where the alcohol is temporarily oxidized to the achiral ketone and then reduced back to the racemic alcohol.

The central challenge and the mark of an expertly designed DKR process is catalyst compatibility . The conditions must allow both the enzyme and the metal complex to function optimally without mutual inhibition. Finding a solvent, temperature, and reagent set that satisfies both catalysts is key to achieving high yield and enantioselectivity.

Experimental Protocol: DKR of Racemic this compound

This protocol describes the conversion of racemic this compound into enantiopure (R)-1-(4-methylphenyl)acetate.

Materials:

  • Racemic this compound

  • Immobilized Candida antarctica Lipase B (Novozym® 435)

  • A suitable racemization catalyst (e.g., a Shvo catalyst or other Ru-based complex)

  • Isopropenyl acetate or vinyl acetate (acyl donor)

  • Anhydrous toluene

  • Molecular sieves (to ensure anhydrous conditions)

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add racemic this compound (e.g., 1 mmol, 136 mg), Novozym® 435 (e.g., 20 mg), the ruthenium racemization catalyst (e.g., 0.01-0.05 mol%), and activated molecular sieves (100 mg).

  • Solvent and Acyl Donor: Add anhydrous toluene (10 mL) followed by the acyl donor, isopropenyl acetate (1.5-2.0 equivalents).[9]

  • Reaction Execution: Heat the reaction mixture with stirring to a temperature compatible with both catalysts, typically 60-70 °C.[9]

  • Monitoring: Monitor the reaction by chiral GC, observing the disappearance of both alcohol enantiomers and the formation of a single enantiomer of the acetate product. The reaction is complete when the starting alcohol is fully consumed.

  • Work-up: Cool the reaction to room temperature and filter off the enzyme and molecular sieves. Wash the solids with fresh toluene.

  • Purification: Combine the filtrates and remove the solvent under reduced pressure. The crude product is often of high purity, but can be further purified by column chromatography if necessary to remove residual metal catalyst.

  • Analysis: Determine the chemical yield and enantiomeric excess of the (R)-1-(4-methylphenyl)acetate product by chiral GC or HPLC.

Self-Validation and Expected Outcome:

  • Yield: >90%

  • Enantiomeric Excess of (R)-acetate: >99%

  • This demonstrates a highly efficient conversion of the entire racemic starting material into a single enantiomeric product.

Visualization: The DKR Catalytic Cycle

DKR_Cycle R_OH (R)-Alcohol R_Ac (R)-Acetate (Final Product) R_OH->R_Ac Lipase Acylation (Fast) S_OH (S)-Alcohol S_OH->R_OH Ru-Catalyzed Racemization

Caption: The synergistic cycle of Dynamic Kinetic Resolution (DKR).

Conclusion

The stereoselective synthesis and resolution of this compound are cornerstones of modern chiral chemistry, with direct applications in the pharmaceutical and life science industries. This guide has detailed three powerful, field-tested strategies, each with distinct advantages:

  • Enzymatic Kinetic Resolution (EKR) is a green and highly selective method ideal for separating a racemate into its constituent enantiomers, albeit with a 50% yield limit for each.

  • Asymmetric Synthesis (ATH) offers a direct, high-yield route to a single enantiomer from an inexpensive prochiral ketone, characterized by predictable stereocontrol.

  • Dynamic Kinetic Resolution (DKR) represents the pinnacle of efficiency, combining the selectivity of enzymes with chemical racemization to convert a racemate entirely into one desired enantiomer, maximizing atom economy.

The choice of method depends on project-specific goals, including the relative cost of the racemic alcohol versus the prochiral ketone, required scale, and the availability of biocatalysts and chemocatalysts. By understanding the principles and protocols behind each approach, researchers can make informed decisions to efficiently access the enantiopure materials vital for their work.

References

Application Note: A High-Yield Protocol for the Enzymatic Deracemization of (RS)-1-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The synthesis of enantiomerically pure chiral alcohols is a cornerstone of modern pharmaceutical and fine chemical manufacturing. (RS)-1-(4-Methylphenyl)ethanol is a valuable chiral building block, and its resolution into a single enantiomer is of significant interest. Traditional kinetic resolution methods are fundamentally limited to a 50% theoretical yield. This application note details a robust, high-yield deracemization protocol that overcomes this limitation. By employing a single, engineered alcohol dehydrogenase (ADH), this method facilitates a cyclic oxidation-reduction process to convert a racemic mixture into a single, desired enantiomer with high enantiomeric excess (>99% ee) and near-quantitative recovery. We provide a comprehensive guide covering the core biochemical principles, a detailed step-by-step experimental protocol, and a validated analytical method for monitoring and confirming the reaction's success.

Part 1: The Principle of Enzymatic Redox Deracemization

Deracemization is an elegant strategy for asymmetric synthesis that transforms a racemic mixture into an enantiomerically pure product, achieving theoretical yields of up to 100%. The process described herein is a redox-neutral, enzyme-catalyzed cyclic reaction. It operates through two distinct, temporally controlled phases: a non-selective oxidation of both alcohol enantiomers to a common prochiral ketone intermediate, followed by a highly stereoselective reduction of this intermediate to a single alcohol enantiomer.

The entire transformation is orchestrated by a single biocatalyst, an alcohol dehydrogenase, whose selectivity is ingeniously controlled by the reaction environment. Central to this process is the nicotinamide adenine dinucleotide (NAD⁺/NADH) or its phosphorylated form (NADP⁺/NADPH), a cofactor that acts as a hydride carrier.[1] Given the high cost of these cofactors, their efficient in situ regeneration is paramount for the economic viability of the process.[2][3] In this protocol, cofactor regeneration is substrate-coupled, meaning the same cosubstrates used to drive the reaction also recycle the cofactor, creating a highly efficient, self-contained system.[4]

cluster_cofactor Cofactor Regeneration sub_R (R)-Alcohol ketone Prochiral Ketone (4-Methylacetophenone) sub_R->ketone Non-selective Oxidation sub_S (S)-Alcohol sub_S->ketone Non-selective Oxidation product Enantiopure (S)-Alcohol ketone->product Stereoselective Reduction NAD NAD(P)⁺ racemate Racemic Mixture (RS)-Alcohol NADH NAD(P)H NAD->NADH Reduction Step NADH->NAD Oxidation Step

Figure 1: Conceptual workflow of the enzymatic deracemization cycle. A racemic alcohol is non-selectively oxidized to a prochiral ketone, which is then stereoselectively reduced to a single enantiomer.

Part 2: The Biocatalyst System & Control Mechanism

The success of this one-pot deracemization hinges on the ability to modulate the catalytic activity of a single enzyme. We utilize a specifically engineered mutant of a secondary alcohol dehydrogenase from Thermoanaerobacter ethanolicus (e.g., W110A or W110G TeSADH).[1][5] These mutants possess the remarkable ability to perform either non-selective oxidation or highly selective reduction based on the concentration of specific cosubstrates.

Causality Behind Experimental Choice: Using a single enzyme simplifies the process by eliminating the need to optimize conditions for multiple biocatalysts or to remove one before adding the next. The control mechanism is rooted in Le Châtelier's principle and the enzyme's kinetics.

  • Oxidation Phase: The reaction is initiated in the presence of a low concentration of a hydrogen acceptor, such as acetone (e.g., 2% v/v). This creates a thermodynamic pull towards the oxidation of the alcohol to the ketone. At this low cosubstrate concentration, the enzyme's stereoselectivity is relaxed, allowing for the efficient oxidation of both (R) and (S) enantiomers.[5]

  • Reduction Phase: Once the alcohol is converted to the ketone, the equilibrium is forcefully shifted in the reverse direction. This is achieved by adding a high concentration of a hydrogen donor, such as 2-propanol (isopropanol, e.g., 20-30% v/v). This high concentration of the reducing cosubstrate not only drives the reaction towards the alcohol but also engages the enzyme's stereoselective pocket, ensuring the exclusive formation of the desired (S)-enantiomer.[1][5]

racemate (RS)-Alcohol ketone Ketone Intermediate racemate->ketone k_ox ketone->racemate k_red (slow) product (S)-Alcohol ketone->product k_red (fast & selective) product->ketone k_ox (slow) label_ox Phase 1: Oxidation (Low Acetone) label_red Phase 2: Reduction (High 2-Propanol)

Figure 2: Equilibrium control by cosubstrate concentration. Low acetone drives oxidation, while high isopropanol drives stereoselective reduction.

Part 3: Detailed Experimental Protocol

This protocol is designed for a 0.2 mmol scale reaction, which can be scaled as needed. All solutions should be prepared with high-purity water and reagents.

Materials and Reagents:

  • (RS)-1-(4-Methylphenyl)ethanol (Substrate)

  • Engineered Alcohol Dehydrogenase (e.g., W110A TeSADH, lyophilized powder)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • NADP⁺ (or NAD⁺, depending on enzyme specificity)

  • Acetone (ACS grade or higher)

  • 2-Propanol (ACS grade or higher)

  • Ethyl acetate (for extraction)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Reaction vials (e.g., 10 mL screw-cap vials)

  • Thermostated shaker/incubator

Step-by-Step Procedure:

  • Reaction Mixture Preparation:

    • In a 10 mL vial, prepare the reaction buffer. For a final volume of 4 mL, add 3.1 mL of 100 mM Tris-HCl buffer (pH 7.5).

    • Add NADP⁺ to a final concentration of 1 mM (e.g., add 40 µL of a 100 mM stock solution).

    • Add the enzyme to a final concentration of 1-2 mg/mL (e.g., 4-8 mg). Gently swirl to dissolve. Note: Optimal enzyme concentration may vary and should be determined empirically.

    • Add (RS)-1-(4-Methylphenyl)ethanol to a final concentration of 50 mM (0.2 mmol in 4 mL). A stock solution in a minimal amount of DMSO can be used if solubility is an issue, but ensure the final DMSO concentration is <1% v/v.

  • Phase 1: Non-selective Oxidation:

    • To initiate the oxidation, add acetone to the reaction mixture to a final concentration of 2% v/v (80 µL for a 4 mL total volume).

    • Seal the vial tightly and place it in a thermostated shaker set to 30°C and 200 rpm.

    • Incubate for 24 hours. This duration allows for the near-complete conversion of the racemic alcohol to the intermediate ketone. Progress can be monitored by taking small aliquots for GC or TLC analysis.

  • Phase 2: Stereoselective Reduction:

    • After the 24-hour oxidation phase, unseal the vial and add 2-propanol to a final concentration of 20% v/v (800 µL for the initial 4 mL volume).

    • Reseal the vial and continue incubation at 30°C and 200 rpm for an additional 24-48 hours. This phase drives the reaction to the enantiopure alcohol.

  • Reaction Work-up and Product Extraction:

    • Stop the reaction by adding an equal volume of ethyl acetate (approx. 5 mL) to the vial.

    • Vortex vigorously for 1 minute to extract the organic components.

    • Centrifuge briefly to separate the phases.

    • Carefully collect the upper organic layer. Repeat the extraction of the aqueous layer with another 5 mL of ethyl acetate.

    • Combine the organic extracts and dry over anhydrous magnesium sulfate.

    • Filter or decant the dried solution and remove the solvent under reduced pressure or a gentle stream of nitrogen.

    • The resulting oil is the crude product, ready for analysis.

Part 4: Analytical Validation by Chiral HPLC

A robust analytical method is essential to validate the outcome of the deracemization, specifically to determine the final conversion and the enantiomeric excess (% ee) of the product.

Principle: Chiral High-Performance Liquid Chromatography (HPLC) utilizes a chiral stationary phase (CSP) that interacts differently with the two enantiomers of a compound.[6][7] This differential interaction leads to different retention times, allowing for their separation and quantification.[8]

HPLC Protocol:

  • Instrument: Standard HPLC system with a UV detector.

  • Chiral Column: A polysaccharide-based column such as Chiralcel OD-H (Cellulose tris(3,5-dimethylphenylcarbamate)) or a similar phase is highly effective for this class of compounds.[9]

  • Mobile Phase: An isocratic mixture of n-Hexane and 2-Propanol. A typical starting ratio is 95:5 (v/v). This ratio can be optimized to improve resolution or reduce run time.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25°C.

  • Detection: UV at 215 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the crude product from the work-up in the mobile phase to a concentration of approximately 1 mg/mL. Prepare a standard of the starting racemic material at the same concentration for comparison.

Data Analysis:

  • Run the racemic standard to determine the retention times for the (R) and (S) enantiomers.

  • Run the product sample.

  • Calculate Conversion: Compare the total area of the alcohol peaks in the product sample to any residual ketone peak.

  • Calculate Enantiomeric Excess (% ee): Use the peak areas of the two enantiomers from the product chromatogram.

    • % ee = [ (Area_Major - Area_Minor) / (Area_Major + Area_Minor) ] × 100

Expected Results:

CompoundEnantiomerExpected Retention Time (min)Result from Racemic StandardResult from Deracemization
1-(4-Methylphenyl)ethanol(R)-enantiomer~8.550% Area<0.5% Area
This compound(S)-enantiomer~9.750% Area>99.5% Area
4-MethylacetophenoneN/A~6.00% Area<1% Area (High Conversion)
Calculated Values % ee = 0% % ee > 99%
Retention times are illustrative and will vary based on the specific column, system, and mobile phase composition.

Part 5: Troubleshooting and Key Considerations

  • Low Conversion: If conversion to the final product is low, consider increasing the incubation time for either or both phases. Ensure the enzyme is active and the cofactor was added correctly. The pH of the buffer is also critical for enzyme activity.

  • Low Enantiomeric Excess (% ee): A low % ee suggests that either the initial oxidation was incomplete (leaving starting material) or the reduction was not sufficiently stereoselective. Ensure the 2-propanol concentration is high enough (>20%) in the reduction phase. Contamination of the enzyme with other reductases could also be a factor.

  • Enzyme Instability: While many ADHs are robust, prolonged incubation at elevated temperatures can lead to denaturation. If activity loss is suspected, consider a lower reaction temperature or immobilizing the enzyme.

  • Substrate Inhibition: At very high concentrations, the substrate or ketone intermediate can inhibit the enzyme. The recommended 50 mM starting concentration is generally well-tolerated, but optimization may be needed for different substrates.[5]

References

Troubleshooting & Optimization

Technical Support Center: Chiral HPLC of 1-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the dedicated support center for the chiral separation of 1-(4-Methylphenyl)ethanol. As a Senior Application Scientist, I have designed this guide to provide researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and answers to frequently asked questions. This resource moves beyond simple procedural lists to explain the fundamental principles behind achieving optimal enantiomeric resolution for this specific aromatic alcohol.

Troubleshooting Guide

This section addresses specific issues you may encounter during your analysis. The solutions are presented in a logical, step-by-step manner to help you systematically diagnose and resolve common problems.

Q1: My enantiomeric peaks for this compound are co-eluting or have very poor resolution (Rs < 1.0). What should I do first?

A1: Poor or non-existent resolution is the most common challenge in chiral method development. The primary cause is a suboptimal mobile phase composition, which fails to induce sufficient differential interaction between the enantiomers and the chiral stationary phase (CSP). Your first and most critical step is to systematically optimize the mobile phase.

The interaction between the analyte and a polysaccharide-based CSP occurs within "chiral pockets" or grooves of the polymer structure.[1] The mobile phase, particularly the alcohol modifier, directly influences the conformation of these chiral selectors and competes with the analyte for interaction sites.[2] An incorrect concentration of the modifier can either prevent the analyte from interacting effectively or lead to excessively strong retention with poor differentiation.

Protocol: Systematic Mobile Phase Optimization

  • Confirm System Suitability: Before modifying the method, ensure your HPLC system is functioning correctly. Use a standard compound to check for peak shape and efficiency on an achiral column.

  • Start with a Standard Mobile Phase: For a polysaccharide-based CSP (e.g., Chiralpak® series), a common starting point in normal phase mode is a mixture of n-hexane and an alcohol modifier like 2-propanol (IPA).[3][4] Begin with a composition such as 95:5 (v/v) n-hexane:IPA.

  • Systematically Vary the Modifier Concentration: Adjust the percentage of IPA in small increments. The goal is to find the "sweet spot" where enantioselectivity (α) is maximized.

    • Decrease the IPA percentage (e.g., to 97:3, 98:2, 99:1). This increases retention time and often improves resolution for compounds that are weakly retained.

    • Increase the IPA percentage (e.g., to 90:10, 85:15). This decreases retention time and can sometimes improve resolution for strongly retained compounds.

  • Equilibrate Thoroughly: Chiral columns, especially polysaccharide-based ones, require extensive equilibration time after any change in mobile phase composition.[5] Flush the column with at least 30 column volumes of the new mobile phase before injecting your sample.

  • Evaluate Results: Analyze the resolution (Rs), selectivity (α), and retention factor (k'). An ideal separation will have a resolution greater than 1.5.[6]

Data Presentation: Effect of Mobile Phase Composition on Resolution

The following table illustrates the typical impact of varying the IPA concentration on the separation of this compound enantiomers.

n-Hexane:IPA Ratio (v/v)Retention Time (k'₁)Selectivity (α)Resolution (Rs)Observation
98:28.51.151.30Peaks are partially resolved but not baseline.
95:5 6.2 1.25 1.85 Optimal separation with baseline resolution.
90:103.11.181.40Decreased retention and lower resolution.
80:201.51.050.60Peaks are nearly co-eluting.

Note: These are representative data to illustrate a trend. Actual results will vary based on the specific column, system, and conditions.

Q2: I've adjusted my mobile phase, but the resolution is still not baseline (1.0 < Rs < 1.5). What else can I try?

A2: If mobile phase optimization alone is insufficient, the next parameters to investigate are temperature and flow rate. These factors directly influence the thermodynamics and kinetics of the chiral recognition process.

  • Temperature: The effect of temperature on chiral separations is complex and not always predictable.[7][8] It alters the thermodynamic relationship between the analyte, mobile phase, and CSP.

    • Lowering the Temperature: In many cases, decreasing the column temperature (e.g., from 25°C to 15°C or 10°C) enhances resolution.[9] This is often because the separation is enthalpy-driven, and lower temperatures favor the formation of more stable, selective diastereomeric complexes between the analyte enantiomers and the CSP.

    • Increasing the Temperature: Occasionally, increasing the temperature can improve resolution or even reverse the elution order.[7][8] This can happen if the separation mechanism is entropy-driven or if a change in temperature induces a more favorable conformation of the chiral selector.[7]

  • Flow Rate: Chiral separations are often more sensitive to flow rate than achiral separations due to slower mass transfer kinetics associated with the complex CSP structures.

    • Decreasing the Flow Rate: Reducing the flow rate (e.g., from 1.0 mL/min to 0.8 mL/min or 0.5 mL/min) gives the analyte molecules more time to interact with the stationary phase, which can significantly improve efficiency and, consequently, resolution.[10] This is particularly effective when the separation is limited by the rate of association/dissociation with the chiral selector.

Mandatory Visualization: Troubleshooting Workflow for Poor Resolution

G cluster_0 Initial State cluster_1 Primary Optimization cluster_2 Secondary Optimization cluster_3 Outcome start Poor Resolution (Rs < 1.5) mob_phase Optimize Mobile Phase (Vary % Alcohol Modifier) start->mob_phase mob_phase_check Rs > 1.5? mob_phase->mob_phase_check temp Adjust Temperature (e.g., 10-40°C) mob_phase_check->temp No success Method Optimized mob_phase_check->success Yes temp_check Rs > 1.5? temp->temp_check flow Decrease Flow Rate (e.g., 1.0 -> 0.5 mL/min) temp_check->flow No temp_check->success Yes flow_check Rs > 1.5? flow->flow_check flow_check->success Yes fail Consider Different CSP or Modifier flow_check->fail No

Caption: A systematic workflow for troubleshooting poor enantiomeric resolution.

Q3: My peaks are showing significant tailing. How can I improve the peak shape?

A3: Peak tailing is an asymmetry where the back of the peak is drawn out.[11] It compromises resolution and can lead to inaccurate quantification.[11] For a neutral compound like this compound on a normal-phase system, the most common causes are column contamination, sample overload, or extra-column effects.

  • Column Contamination or Degradation: Over time, strongly retained impurities from samples can accumulate at the head of the column, creating active sites that lead to secondary, undesirable interactions.[12][13]

    • Solution: Flush the column with a strong, compatible solvent as recommended by the manufacturer. For many polysaccharide CSPs, 100% ethanol or isopropanol can be effective.[5] If flushing does not work, the column may be irreversibly damaged and require replacement.

  • Sample Overload: Injecting too much analyte mass can saturate the stationary phase, leading to peak broadening and tailing.[10][14]

    • Solution: Reduce the concentration of your sample and/or decrease the injection volume. Dilute your sample by a factor of 5 or 10 and re-inject to see if the peak shape improves.

  • Extra-Column Volume: Peak broadening and tailing can be introduced by the HPLC system itself if there is excessive volume between the injector and the detector.[10]

    • Solution: Ensure all connecting tubing (especially between the column and detector) is as short as possible with a narrow internal diameter. Check for proper fitting connections to eliminate dead volume.[14]

Frequently Asked Questions (FAQs)

Q1: What type of chiral stationary phase (CSP) is best suited for separating this compound?

A1: For aromatic alcohols like this compound, polysaccharide-based CSPs are an excellent first choice.[3] These phases, typically derivatives of cellulose or amylose coated or immobilized on a silica support, have proven highly effective for a wide range of chiral compounds.[6][8] The chiral recognition mechanism involves a combination of hydrogen bonding, dipole-dipole interactions, and inclusion complexation within the helical structure of the polysaccharide.[1][2] Specifically, columns with selectors like amylose tris(3,5-dimethylphenylcarbamate) or cellulose tris(3,5-dimethylphenylcarbamate) are known for their broad applicability.

Q2: How do I select the initial mobile phase for method development?

A2: For polysaccharide CSPs in normal phase mode, the mobile phase typically consists of a non-polar alkane (like n-hexane or n-heptane) and a polar modifier, which is usually an alcohol.[4]

  • Alcohol Choice: Isopropanol (IPA) and ethanol are the most common and effective modifiers.[15] They act as competitors for binding sites on the CSP and modulate the retention of the analyte. The choice between them can sometimes affect selectivity.[2]

  • Initial Composition: A good starting point is a high percentage of the alkane with a small amount of alcohol, for example, n-hexane/IPA (95/5, v/v) .[3] From there, you can optimize by adjusting the alcohol percentage as described in the troubleshooting guide.

Mandatory Visualization: General Method Development Strategy

G cluster_0 Phase 1: Initial Screening cluster_1 Phase 2: Evaluation & Optimization cluster_2 Phase 3: Finalization select_csp Select CSP (e.g., Polysaccharide-based) select_mp Select Initial Mobile Phase (e.g., Hexane/IPA 95:5) select_csp->select_mp screen Perform Initial Injection select_mp->screen eval Evaluate Chromatogram (Retention, Resolution, Peak Shape) screen->eval optimize_mp Optimize Mobile Phase (% Modifier) eval->optimize_mp Partial or No Separation final_check Resolution & Peak Shape Acceptable? eval->final_check Good Initial Separation optimize_tf Optimize Temperature & Flow Rate optimize_mp->optimize_tf optimize_tf->final_check method_ok Method Finalized final_check->method_ok Yes rethink Re-evaluate CSP and Mobile Phase System final_check->rethink No

Caption: A strategic workflow for chiral HPLC method development.

Q3: What is the impact of the alcohol modifier (e.g., isopropanol, ethanol) in the mobile phase?

A3: The alcohol modifier is arguably the most powerful tool for controlling retention and selectivity in normal-phase chiral chromatography.[2][16] It influences the separation in two primary ways:

  • Eluting Strength: As a polar component, the alcohol competes with the analyte for polar interaction sites (like carbamate groups) on the CSP. Increasing the alcohol concentration increases the mobile phase's eluting strength, which generally reduces the retention time of the analyte.[17]

  • Modulation of CSP Structure: The alcohol molecules can adsorb onto the polysaccharide polymer, altering its three-dimensional structure. This can change the shape and accessibility of the chiral cavities, thereby directly affecting the enantioselectivity (α) of the separation.[2] Different alcohols (e.g., ethanol vs. isopropanol) can induce different structural changes, which is why screening different alcohol modifiers can be a useful strategy if resolution is poor.[2]

Q4: My resolution is decreasing over time with a new column. What could be the cause?

A4: A gradual loss of resolution on a new column, assuming the mobile phase and sample are prepared correctly, often points to two issues: insufficient equilibration or column contamination.

  • Insufficient Equilibration: Chiral stationary phases, particularly polysaccharide-coated types, can take a long time to fully equilibrate with the mobile phase.[5] If you start running samples before the column is stable, you may see drifting retention times and changing resolution. Always dedicate ample time for equilibration.

  • Column Contamination: Even high-purity solvents and filtered samples can contain trace impurities that accumulate on the column over many injections.[12] These contaminants can block active sites crucial for chiral recognition.

    • Prevention: Always use the highest grade solvents, filter all samples before injection, and use a guard column to protect the analytical column.[5][18]

    • Remediation: If performance degrades, a column wash procedure is necessary.[5] It's crucial to follow the manufacturer's specific instructions for washing, as some solvents can damage coated CSPs.[5][12]

References

Technical Support Center: Chiral Separation of 1-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for the chiral separation of 1-(4-Methylphenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the thermodynamic and kinetic principles that govern chiral separations, enabling you to diagnose and resolve issues effectively.

Introduction: The Role of Temperature in Chiral Recognition

The successful separation of enantiomers is a delicate balance of intermolecular interactions between the analyte and the chiral stationary phase (CSP). Temperature is a critical parameter in this process, directly influencing the thermodynamics of these interactions.[1] The relationship between retention, selectivity, and temperature is described by the van't Hoff equation, which highlights the roles of enthalpy (ΔH°) and entropy (ΔS°) in the separation process.[2]

Generally, chiral separations are enthalpically driven, meaning that lower temperatures often lead to stronger, more specific interactions and thus better resolution.[2][3] However, this is not a universal rule. Higher temperatures can improve column efficiency and peak shape by reducing mobile phase viscosity and increasing mass transfer rates.[3][4] In some cases, an increase in temperature can even lead to improved resolution or a reversal of the enantiomer elution order, indicating a more complex interplay of thermodynamic factors.[3][5] Therefore, a systematic approach to temperature optimization is crucial for developing a robust and efficient chiral separation method.

Troubleshooting Guide

This section addresses common problems encountered during the chiral separation of this compound. For the purpose of this guide, we will consider a common starting method based on a polysaccharide-based CSP, which is highly effective for this class of compounds.[6]

Starting Method:

  • Column: Polysaccharide-based CSP (e.g., cellulose or amylose derivative)

  • Mobile Phase: n-Hexane / Isopropanol (90:10, v/v)

  • Flow Rate: 1.0 mL/min

  • Temperature: 25°C

  • Detection: UV at 220 nm

Issue 1: Poor or No Resolution (Rs < 1.5)

Symptom: The enantiomers of this compound are co-eluting or appearing as a single broad peak.

Possible Causes & Solutions:

  • Sub-optimal Temperature: The default temperature of 25°C may not be ideal for achieving the necessary enantioselectivity.

    • Action: Systematically evaluate a range of temperatures. Since most chiral separations are enthalpically driven, decreasing the temperature in 5°C increments (e.g., to 20°C, 15°C, 10°C) is a logical first step.[3] This enhances the specific hydrogen bonding, dipole-dipole, and π-π interactions required for chiral recognition.[2] Conversely, if lower temperatures do not yield improvement, exploring higher temperatures (e.g., 30°C, 35°C, 40°C) should be attempted, as this can sometimes alter the conformation of the CSP in a favorable way or improve peak efficiency.[3][5]

  • Inappropriate Mobile Phase Composition: The ratio of the polar modifier (isopropanol) to the non-polar main solvent (n-hexane) is critical.

    • Action: Decrease the percentage of isopropanol (e.g., to 5% or 2%). This will increase the retention time but often enhances the interaction with the CSP, leading to better resolution. Be methodical, adjusting the modifier concentration in small increments.

  • Incorrect Chiral Stationary Phase: While polysaccharide phases are a good starting point, not all will be effective.

    • Action: If temperature and mobile phase optimization fail, screen other CSPs. Consider both cellulose- and amylose-based columns, as well as Pirkle-type phases, which offer different chiral recognition mechanisms.[2]

Issue 2: Peak Tailing or Asymmetry

Symptom: The peaks for one or both enantiomers are not symmetrical, showing a pronounced "tail." This can lead to inaccurate integration and reduced resolution.

Possible Causes & Solutions:

  • Secondary Interactions: Unwanted interactions between the analyte and the stationary phase, such as with residual silanols on the silica support, can cause tailing.

    • Action: While this compound is neutral, minor secondary interactions can still occur. Adding a small amount of a competing agent to the mobile phase, such as 0.1% trifluoroacetic acid (TFA) for acidic analytes or 0.1% diethylamine (DEA) for basic analytes, can mitigate these effects. For neutral compounds, ensure high-purity solvents are used.

  • Column Overload: Injecting too much sample can saturate the stationary phase.

    • Action: Dilute the sample and inject a smaller volume. If the peak shape improves, column overload was the likely issue.

  • Sub-optimal Temperature: Higher temperatures can sometimes improve peak shape by increasing the kinetics of mass transfer.

    • Action: If you are operating at a very low temperature to achieve resolution, and are observing tailing, try a slightly higher temperature to see if peak shape improves without sacrificing too much resolution.

Issue 3: Irreproducible Retention Times and Resolution

Symptom: Retention times and/or the resolution between enantiomers vary significantly between runs.

Possible Causes & Solutions:

  • Unstable Column Temperature: Temperature fluctuations are a primary cause of retention time drift.[7] Even small changes can affect the delicate thermodynamic balance of chiral separations.

    • Action: Always use a high-quality column oven and allow the system to fully equilibrate at the set temperature before starting a sequence of injections. A stable baseline is a good indicator of thermal equilibrium.

  • Inconsistent Mobile Phase Preparation: Small variations in the mobile phase composition can lead to significant changes in retention and selectivity.

    • Action: Prepare mobile phases carefully by accurately measuring solvent volumes. Premixing the mobile phase in a single large batch for an entire experiment is recommended over online mixing for maximum reproducibility.

  • Column Degradation: Over time, the performance of any column will degrade.

    • Action: If reproducibility issues persist and other factors have been ruled out, the column may need to be replaced. Always operate within the manufacturer's recommended pH and temperature ranges to maximize column lifetime.

Frequently Asked Questions (FAQs)

Q1: Why does lowering the temperature usually improve chiral resolution?

A1: Chiral recognition is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP.[2] The stability of these complexes is determined by the change in Gibbs free energy (ΔG°), which is related to enthalpy (ΔH°) and entropy (ΔS°) by the equation: ΔG° = ΔH° - TΔS°. For a separation to occur, there must be a difference in the Gibbs free energy of interaction (Δ(ΔG°)) for the two enantiomers. In many chiral separations, the process is enthalpically controlled (ΔH° < 0), meaning the interactions are exothermic.[2] According to the van't Hoff equation (ln α = -Δ(ΔH°)/RT + Δ(ΔS°)/R), where α is the selectivity factor, a more negative ΔH° leads to a larger ln α. By lowering the temperature (T), the enthalpic contribution to the Gibbs free energy becomes more dominant, increasing the difference in interaction strength between the enantiomers and thus improving selectivity and resolution.[6]

Q2: I observed that the elution order of the enantiomers reversed when I changed the temperature. What does this mean?

A2: A reversal in elution order with a change in temperature is a fascinating phenomenon that points to a change in the dominant chiral recognition mechanism.[3][5] This occurs at the "isoenantioselective temperature" (T_iso), where the selectivity (α) is equal to 1. At this temperature, the enthalpic and entropic contributions to the separation are perfectly balanced (Δ(ΔH°) = T_iso * Δ(ΔS°)). Below T_iso, the separation is enthalpy-driven, and above it, the separation becomes entropy-driven.[8] This suggests that different types of interactions are favored at different temperatures, or that the conformation of the chiral selector on the stationary phase changes significantly with temperature.

Q3: Can increasing the temperature ever be beneficial for my chiral separation?

A3: Yes, absolutely. While lower temperatures often favor selectivity, higher temperatures can be beneficial for several reasons:

  • Improved Efficiency: Higher temperatures reduce the viscosity of the mobile phase, which leads to faster mass transfer of the analyte between the mobile and stationary phases. This results in sharper, more efficient peaks and can sometimes lead to a net improvement in resolution, even if selectivity is slightly reduced.[3][4]

  • Reduced Analysis Time: Faster mass transfer and lower mobile phase viscosity allow for the use of higher flow rates without a significant loss in efficiency, thereby shortening run times.

  • Altered Selectivity: As mentioned in the previous answer, temperature can alter the conformation of the CSP, potentially opening up different, more effective chiral recognition sites that are only accessible at higher temperatures.[5]

Q4: How do I perform a systematic temperature study for my method?

A4: A systematic temperature study is essential for optimizing and ensuring the robustness of your chiral method. Here is a recommended protocol:

Protocol: Temperature Optimization for Chiral Separation
  • Initial Setup:

    • Install the appropriate chiral column (e.g., a polysaccharide-based CSP).

    • Equilibrate the system with the starting mobile phase (e.g., n-Hexane/Isopropanol 90:10) at a flow rate of 1.0 mL/min.

    • Set the initial column temperature to 25°C and allow the system to stabilize for at least 30 minutes.

  • Temperature Screening (Decreasing):

    • Inject your racemic standard of this compound.

    • Decrease the temperature to 20°C. Allow the system to equilibrate for 20-30 minutes.

    • Inject the standard again.

    • Repeat this process in 5°C increments down to a practical lower limit (e.g., 10°C).

  • Temperature Screening (Increasing):

    • Return the temperature to 25°C and allow for equilibration.

    • Increase the temperature to 30°C and equilibrate.

    • Inject the standard.

    • Repeat this process in 5°C increments up to a practical upper limit (e.g., 40°C for polysaccharide columns).

  • Data Analysis:

    • For each temperature, calculate the retention factors (k), the selectivity factor (α), and the resolution (Rs).

    • Summarize the data in a table to easily compare the results.

    • Construct a van't Hoff plot (ln α vs. 1/T) to visualize the thermodynamic behavior of the separation. A linear plot indicates a consistent separation mechanism over the temperature range studied.[2][6]

Data Summary Table Example:

Temperature (°C)Temperature (K)1/T (K⁻¹)Retention Factor (k1)Retention Factor (k2)Selectivity (α = k2/k1)Resolution (Rs)
10283.150.003538.59.81.151.8
15288.150.003477.28.11.131.6
20293.150.003416.16.71.101.4
25298.150.003355.35.71.081.1
30303.150.003304.64.81.040.8

Visualizing the Optimization Workflow

Diagram: Troubleshooting Workflow for Poor Resolution

G Start Poor Resolution (Rs < 1.5) for this compound Temp Optimize Temperature Start->Temp MobilePhase Optimize Mobile Phase (Adjust % Modifier) Temp->MobilePhase No/Partial Improvement Success Resolution Achieved (Rs ≥ 1.5) Temp->Success Significant Improvement CSP Screen Different CSPs MobilePhase->CSP No/Partial Improvement MobilePhase->Success Significant Improvement CSP->Success Separation Found

Caption: Workflow for troubleshooting poor enantiomeric resolution.

Diagram: Thermodynamic Relationship in Chiral Separation

G cluster_0 Temperature (T) cluster_1 Thermodynamic Parameters cluster_2 Chromatographic Outcome T_node Change in T Enthalpy Enthalpy (ΔH) Interaction Strength T_node->Enthalpy Influences Balance Entropy Entropy (ΔS) Disorder T_node->Entropy Influences Balance Selectivity Selectivity (α) Enthalpy->Selectivity Drives Separation Entropy->Selectivity Contributes to ΔG Resolution Resolution (Rs) Selectivity->Resolution

Caption: Influence of temperature on thermodynamic parameters and separation.

References

Technical Support Center: Optimizing the Grignard Synthesis of 1-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center, a dedicated resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to address common challenges and improve yields in the Grignard synthesis of 1-(4-Methylphenyl)ethanol. As Senior Application Scientists, we have compiled this information based on established chemical principles and field-proven insights to help you navigate the intricacies of this powerful carbon-carbon bond-forming reaction.

The synthesis of this compound via the reaction of a methylmagnesium halide with 4-methylbenzaldehyde is a classic example of a Grignard reaction.[1] While straightforward in principle, achieving a high yield requires meticulous attention to detail. This guide is structured to help you diagnose and resolve common issues encountered during this synthesis.

Troubleshooting Guide

Low yields in Grignard reactions are a frequent challenge. This section provides a systematic, question-and-answer-based approach to identifying and resolving potential problems.

Q1: My Grignard reaction fails to initiate or is extremely sluggish. What are the primary causes and how can I resolve this?

A1: Failure to initiate is one of the most common hurdles in Grignard synthesis. The primary culprits are typically related to the magnesium surface's passivity or the presence of impurities that quench the reaction.[2]

Potential Causes & Solutions:

  • Inactive Magnesium Surface: The surface of magnesium turnings is often coated with a passivating layer of magnesium oxide (MgO), which prevents the reaction with the alkyl halide.[3][4] Activation is crucial to expose a fresh, reactive metal surface.[4]

    • Mechanical Activation: In a dry, inert atmosphere, gently grind the magnesium turnings with a mortar and pestle or use a dry glass rod to crush them against the bottom of the flask.[4][5] This physically disrupts the oxide layer.

    • Chemical Activation: Add a small crystal of iodine (the purple color will disappear upon initiation) or a few drops of 1,2-dibromoethane to the magnesium suspension before adding the methyl halide.[3][4] These reagents react with the magnesium surface to create reactive magnesium halides.[6]

  • Presence of Moisture: Grignard reagents are highly potent bases and will be quenched by even trace amounts of water.[7][8]

    • Glassware: All glassware must be rigorously dried, either in an oven overnight at >120°C or by flame-drying under vacuum and cooling under an inert atmosphere (e.g., argon or nitrogen).[9]

    • Solvent: Use anhydrous ether or THF.[8] If the solvent's purity is questionable, it should be freshly distilled from a suitable drying agent like sodium/benzophenone.[8]

    • Reagents: Ensure the methyl halide and 4-methylbenzaldehyde are anhydrous. The aldehyde can be particularly susceptible to absorbing atmospheric moisture.

  • Impure Methyl Halide: The starting methyl halide should be pure and free from any acidic impurities.[7]

Activation Method Description Indication of Success
Iodine Crystal A single, small crystal is added to the magnesium.Disappearance of the purple/brown iodine color.[4]
1,2-Dibromoethane A few drops are added to the magnesium suspension.Bubbling is observed (ethylene gas evolution).[3]
Mechanical Grinding Crushing the magnesium turnings in the flask.Visual observation of a shinier metal surface.[5]
Ultrasound Placing the reaction flask in an ultrasonic bath.Can help initiate sluggish reactions.[3]
Q2: The reaction initiated, but my final yield of this compound is still disappointingly low. What are the likely causes during the reaction phase?

A2: Once the reaction has started, low yields often point to competing side reactions or improper stoichiometry.

Potential Causes & Solutions:

  • Incorrect Stoichiometry: The concentration of the prepared Grignard reagent can be lower than theoretically calculated due to incomplete formation.

    • Titration: It is best practice to titrate a small aliquot of the Grignard reagent (e.g., with a solution of I2 in THF) to determine its exact molarity before adding the aldehyde.[10] This ensures you use the correct stoichiometric amount of the aldehyde.

  • Wurtz Coupling: A significant side reaction is the coupling of the Grignard reagent with the unreacted methyl halide to form ethane.[7][9]

    • Slow Addition: Add the methyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the halide, favoring its reaction with magnesium over the formed Grignard reagent.[7]

    • Temperature Control: Maintain a gentle reflux during Grignard formation. Excessive heat can favor the Wurtz coupling reaction.[11]

  • Enolization of the Aldehyde: While less common with aldehydes than ketones, if the Grignard reagent is particularly bulky or if there are acidic protons alpha to the carbonyl group, the Grignard can act as a base, leading to enolate formation instead of nucleophilic addition.[1][2]

    • Low-Temperature Addition: Add the 4-methylbenzaldehyde solution to the Grignard reagent at a lower temperature (e.g., 0 °C) to favor the nucleophilic addition pathway.[2]

Q3: I seem to be losing a significant amount of my product during the work-up and purification steps. How can I optimize this stage?

A3: The work-up is a critical step where the product is isolated from the reaction mixture. Improper quenching or extraction techniques can lead to substantial product loss.

Potential Causes & Solutions:

  • Inefficient Quenching: The quenching step neutralizes the reaction and protonates the alkoxide intermediate to form the desired alcohol.[12][13]

    • Controlled Addition: The quenching agent, typically a saturated aqueous solution of ammonium chloride (NH₄Cl) or dilute acid (e.g., 1M H₂SO₄), should be added slowly and with cooling (ice bath).[10][14] Rapid addition can cause a violent exothermic reaction.[14]

    • Complete Dissolution: Ensure enough aqueous solution is added to dissolve all the magnesium salts, which can otherwise trap the product in a gelatinous precipitate.[10]

  • Product Loss During Extraction: The alcohol product is extracted from the aqueous layer into an organic solvent.

    • Multiple Extractions: Perform multiple extractions (e.g., 3x with diethyl ether) of the aqueous layer to ensure complete recovery of the product.

    • Brine Wash: Wash the combined organic layers with a saturated NaCl solution (brine) to help remove dissolved water and some water-soluble impurities.[9]

  • Dehydration During Acidic Work-up: Using strong, concentrated acids for quenching can lead to the dehydration of the secondary alcohol product to form a styrene derivative.[15]

    • Mild Quenching Agent: A saturated solution of ammonium chloride is a milder and often preferred quenching agent for acid-sensitive alcohols.[16]

Workflow for Grignard Synthesis of this compound

G cluster_prep Preparation cluster_grignard Grignard Formation cluster_reaction Reaction cluster_workup Work-up & Purification A Dry Glassware (Oven/Flame) C Activate Magnesium Turnings A->C B Prepare Anhydrous Solvent (Ether/THF) D Slowly add Methyl Halide to Mg in Solvent B->D C->D E Maintain Gentle Reflux D->E F Titrate Grignard Reagent E->F G Cool Grignard Solution (0 °C) F->G Use determined concentration H Slowly add 4-Methylbenzaldehyde G->H I Warm to Room Temperature H->I J Quench with sat. aq. NH4Cl I->J K Extract with Ether J->K L Dry Organic Layer K->L M Purify (Distillation/Chromatography) L->M

Caption: Experimental workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: Why are anhydrous conditions so critical for a Grignard reaction? A1: Grignard reagents (R-Mg-X) are powerful nucleophiles and very strong bases.[13][17] They react readily with protic compounds, such as water, which are acidic enough to protonate the carbanion-like carbon of the Grignard reagent. This acid-base reaction is much faster than the desired nucleophilic addition to the carbonyl carbon, and it effectively destroys the Grignard reagent, converting it into an alkane.[16][18]

Q2: What is the best solvent for this specific Grignard synthesis? A2: Ethereal solvents are essential for Grignard reactions.[8] The lone pair electrons on the ether oxygen coordinate with the magnesium atom, forming a soluble complex that stabilizes the Grignard reagent.[19] The most common choices are diethyl ether (Et₂O) and tetrahydrofuran (THF).[12]

  • Diethyl Ether: Has a low boiling point (34.6 °C), which allows for easy control of the reaction temperature through reflux.

  • THF: Has a higher boiling point (66 °C) and is a better solvent for less reactive aryl halides.[12] For the synthesis of methylmagnesium bromide, either solvent is generally effective.[20] 2-Methyltetrahydrofuran (2-MeTHF) is emerging as a greener alternative with comparable or superior performance in many cases.[21]

Q3: What are the common side products, and how can I minimize them? A3: Besides the unreacted starting materials, the most common side products are:

  • Ethane: Formed from the Wurtz coupling of the methylmagnesium halide with unreacted methyl halide. Minimized by slow addition of the methyl halide.[7]

  • Toluene: Formed if any water is present, which quenches the Grignard reagent. Minimized by strictly anhydrous conditions.

  • 4,4'-Dimethyl-1,1'-biphenyl: This can form from the coupling of the Grignard reagent with unreacted aryl halide if the synthesis were reversed (using 4-methylphenylmagnesium bromide). While not a primary concern in this specific synthesis, it highlights the importance of controlling reaction conditions to avoid coupling side reactions.[9]

Q4: What is the purpose of the iodine crystal often used for initiation? A4: The iodine (I₂) acts as a chemical activator for the magnesium.[3] It is believed to react with the magnesium surface at points where the protective magnesium oxide layer is thin, creating reactive magnesium iodide (MgI₂) sites.[6] These sites then facilitate the reaction with the methyl halide. The disappearance of the characteristic purple or brown color of iodine is a reliable visual indicator that the Grignard reagent formation has successfully initiated.[4]

Troubleshooting Decision Tree for Low Yield

G Start Low Yield of this compound Q1 Did the reaction initiate? Start->Q1 A1_Yes Yes Q1->A1_Yes A1_No No Q1->A1_No Q2 Was Grignard reagent titrated? A1_Yes->Q2 Troubleshoot_Initiation Troubleshoot Initiation: - Check for moisture (glassware, solvent) - Activate Mg (iodine, grinding) - Check halide purity A1_No->Troubleshoot_Initiation A2_Yes Yes Q2->A2_Yes A2_No No Q2->A2_No Q3 Was aldehyde added at low temp (0 °C)? A2_Yes->Q3 Titrate Perform titration. Inaccurate stoichiometry is likely. A2_No->Titrate A3_Yes Yes Q3->A3_Yes A3_No No Q3->A3_No Q4 Was work-up performed correctly? A3_Yes->Q4 HighTempAddition Side reactions (enolization) may have occurred. Add aldehyde at 0 °C. A3_No->HighTempAddition A4_Yes Yes Q4->A4_Yes A4_No No Q4->A4_No FinalCheck Consider other side reactions: - Wurtz coupling (slow halide addition) - Product decomposition A4_Yes->FinalCheck WorkupIssues Troubleshoot Work-up: - Use sat. aq. NH4Cl - Ensure complete dissolution of salts - Perform multiple extractions A4_No->WorkupIssues

Caption: Troubleshooting decision tree for low yield in Grignard synthesis.

Detailed Experimental Protocols

Protocol 1: Synthesis of Methylmagnesium Bromide and Titration
  • Setup: Assemble a dry three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a magnetic stirrer, and an addition funnel. Flame-dry the entire apparatus under vacuum and allow it to cool under a positive pressure of dry nitrogen or argon.

  • Reagents: To the flask, add magnesium turnings (1.2 equivalents).

  • Activation: Add a single crystal of iodine.

  • Grignard Formation: Add anhydrous diethyl ether to the flask to cover the magnesium. In the addition funnel, prepare a solution of methyl bromide (1.0 equivalent) in anhydrous diethyl ether.

  • Initiation: Add a small portion of the methyl bromide solution to the magnesium suspension. Initiation is indicated by the disappearance of the iodine color and gentle refluxing. Gentle warming may be necessary to start the reaction.[2]

  • Addition: Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a gentle reflux.

  • Completion: After the addition is complete, continue to stir the mixture at room temperature until most of the magnesium is consumed (typically 1-2 hours).

  • Titration: Withdraw a 1.0 mL aliquot of the Grignard solution and add it to a flask containing a known excess of I₂ in THF. Titrate the excess I₂ with a standardized solution of sodium thiosulfate to determine the exact molarity of the Grignard reagent.[10]

Protocol 2: Synthesis of this compound
  • Setup: Cool the prepared and titrated methylmagnesium bromide solution to 0 °C in an ice bath.

  • Aldehyde Addition: Prepare a solution of 4-methylbenzaldehyde (1.0 equivalent based on the titrated Grignard concentration) in anhydrous diethyl ether in an addition funnel.

  • Reaction: Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.

  • Completion: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature and stir for an additional 30-60 minutes.[11]

Protocol 3: Aqueous Work-up and Purification
  • Quenching: Cool the reaction flask back to 0 °C in an ice bath. Slowly and carefully add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the reaction and dissolve the resulting magnesium salts.[16]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with diethyl ether.

  • Washing: Combine the organic layers and wash with saturated NaCl solution (brine).[9]

  • Drying: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by vacuum distillation or column chromatography.

References

Common side reactions in the synthesis of 1-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for the synthesis of 1-(4-Methylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during its synthesis. We provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot your experiments effectively.

This compound, also known as p-tolyl ethanol, is a valuable aromatic secondary alcohol used as a fragrance ingredient and as a starting material in the synthesis of pharmaceuticals and other organic compounds.[1][2][3] Its synthesis is typically achieved via two primary routes: the reduction of 4-methylacetophenone or a Grignard reaction. This guide is structured to address specific issues related to both methodologies.

Section 1: Reduction of 4-Methylacetophenone with Sodium Borohydride (NaBH₄)

This is a widely used method due to its simplicity and the high selectivity of the reducing agent. The reaction involves the conversion of the ketone group in 4-methylacetophenone to a secondary alcohol.[4][5]

Frequently Asked Questions (FAQs)

Q1: Why is sodium borohydride (NaBH₄) the preferred reagent for this reduction?

A1: Sodium borohydride is a mild and selective reducing agent.[6][7] Its key advantage is its chemoselectivity; it readily reduces aldehydes and ketones but does not typically react with less reactive carbonyl groups like esters, amides, or carboxylic acids under standard conditions.[6][8] This selectivity allows for the clean reduction of the ketone in 4-methylacetophenone without affecting other potentially present functional groups. Furthermore, NaBH₄ is safer and easier to handle than more powerful reducing agents like lithium aluminum hydride (LiAlH₄), as it can be used in protic solvents like ethanol and water.[6]

Q2: What is the general mechanism for the reduction of a ketone with NaBH₄?

A2: The reduction is a two-step process.[9] First, the borohydride ion (BH₄⁻) acts as a source of hydride (H⁻). The hydride, a powerful nucleophile, attacks the electrophilic carbonyl carbon of the ketone.[4] This nucleophilic addition breaks the carbon-oxygen pi bond, forming a tetrahedral alkoxide intermediate. In the second step, known as the workup, a protic solvent (like water or dilute acid) is added to protonate the negatively charged oxygen atom, yielding the final secondary alcohol product.[4][9]

Q3: What solvents are appropriate for this reaction and why?

A3: Protic solvents such as methanol, ethanol, or even water are commonly used for NaBH₄ reductions.[5][6] These solvents are effective at dissolving both the sodium borohydride and the ketone substrate. While NaBH₄ does react slowly with these protic solvents over time, the rate of reduction of the ketone is significantly faster, making the solvent decomposition a manageable issue.[6] To compensate for this slow decomposition, a slight excess of NaBH₄ is often used.[6] Using an alkaline solution can also increase the stability of NaBH₄ in water.[4][5]

Troubleshooting Guide

Q4: My reaction is very slow or incomplete. I still see significant starting material (4-methylacetophenone) by TLC analysis. What could be the cause?

A4: Several factors can lead to an incomplete reaction:

  • Insufficient Reducing Agent: In theory, one mole of NaBH₄ can reduce four moles of ketone.[7] However, due to the reagent's reaction with the protic solvent, it's common practice to use a molar excess (e.g., 2 equivalents of hydride per equivalent of ketone) to ensure the reaction goes to completion.[6][7]

  • Reagent Quality: Sodium borohydride can degrade over time, especially if not stored in a dry environment. Using old or improperly stored reagent will decrease its reducing power.

  • Low Temperature: While the reaction is often run at room temperature or cooled initially to control the exothermic release, very low temperatures can significantly slow down the reaction rate.[10] If the reaction is sluggish, allowing it to warm to room temperature or stirring for a longer duration may be necessary.

Q5: My final product yield is unexpectedly low. Where could the product have been lost?

A5: Low yield can often be traced to the workup and extraction steps:

  • Premature Quenching: Adding acid to the reaction mixture before the reduction is complete will rapidly destroy the NaBH₄, halting the reaction.[6] Ensure the reaction has finished (as monitored by TLC) before beginning the acidic workup.

  • Extraction Issues: this compound has some solubility in water.[11] During the aqueous workup, ensure you perform multiple extractions with an organic solvent (like diethyl ether or ethyl acetate) to recover all the product from the aqueous layer. Additionally, if ethanol was used as the solvent, much of it should be removed via evaporation before extraction, as its miscibility with both water and the organic solvent can lead to poor separation and product loss.[10]

  • Formation of Borate Esters: The intermediate alkoxide can react with boranes to form borate esters. A proper acidic or aqueous workup is required to hydrolyze these esters and release the final alcohol product.

Q6: During the workup, my addition of acid caused vigorous bubbling and gas evolution. Is this a concern?

A6: This is normal and expected. The vigorous bubbling is due to the reaction of excess, unreacted sodium borohydride with the acid, which produces hydrogen gas (H₂).[10] BH₄⁻ + H⁺ + 3H₂O → B(OH)₃ + 4H₂ (gas) This reaction is highly exothermic. Therefore, the acid should always be added slowly and cautiously, preferably in an ice bath, to control the rate of gas evolution and prevent the reaction from becoming too vigorous. This step must be performed in a well-ventilated fume hood.[10]

Workflow for Troubleshooting NaBH₄ Reduction

Below is a diagram outlining the decision-making process for troubleshooting common issues in the reduction of 4-methylacetophenone.

G cluster_troubleshooting Troubleshooting Path cluster_workup_issues Workup & Isolation start Reaction Start: 4-Methylacetophenone + NaBH₄ check_tlc Monitor by TLC start->check_tlc incomplete Problem: Incomplete Reaction check_tlc->incomplete SM present complete Reaction Complete check_tlc->complete No SM cause1 Check NaBH₄ amount/age incomplete->cause1 Possible Cause cause2 Check reaction time/temp incomplete->cause2 Possible Cause workup Acidic Workup complete->workup gas Observe Vigorous Bubbling? workup->gas low_yield Problem: Low Yield gas->low_yield Yes (Normal) Proceed to Extraction product Final Product: This compound gas->product No (Unexpected) Investigate further cause3 Review extraction protocol (multiple extractions?) low_yield->cause3 cause4 Was solvent removed before extraction? low_yield->cause4 low_yield->product Optimize & Repeat

Caption: Troubleshooting flowchart for NaBH₄ reduction.

Section 2: Synthesis via Grignard Reaction

The Grignard reaction offers a powerful method for C-C bond formation. For this compound, this can be achieved by reacting 4-tolylmagnesium bromide with acetaldehyde or by reacting methylmagnesium bromide with 4-methylbenzaldehyde.

Frequently Asked Questions (FAQs)

Q7: Why are strictly anhydrous (dry) conditions essential for a successful Grignard reaction?

A7: Grignard reagents are extremely strong bases and nucleophiles.[12] Their high reactivity makes them highly sensitive to protic substances, especially water. If any water is present in the glassware or solvents, the Grignard reagent will be rapidly quenched through an acid-base reaction, where it deprotonates water to form an alkane (e.g., toluene from 4-tolylmagnesium bromide) and magnesium hydroxide salts.[12][13] This consumes the reagent, preventing it from reacting with the intended carbonyl compound and drastically reducing the yield.

Q8: What is the purpose of the final acidic workup step in a Grignard reaction?

A8: The initial nucleophilic addition of the Grignard reagent to the carbonyl group results in the formation of a magnesium alkoxide salt.[14] This intermediate is stable but is not the final alcohol product. The acidic workup serves two main purposes:

  • Protonation: It protonates the alkoxide to yield the neutral alcohol product.

  • Solubilization: It dissolves the magnesium salts (e.g., Mg(OH)Br) that are formed, converting them into water-soluble magnesium sulfate or halides, which simplifies the purification process during the extraction.[14]

Troubleshooting Guide

Q9: I believe my Grignard reagent failed to form. What are the most common reasons for this failure?

A9: Failure to initiate the Grignard reaction is a classic problem. The primary culprits are:

  • Presence of Moisture: As discussed, even trace amounts of water on glassware or in the solvent (typically anhydrous diethyl ether or THF) will prevent the reaction. All glassware must be rigorously dried (e.g., oven-dried or flame-dried under an inert atmosphere) just before use.[13]

  • Magnesium Surface: The magnesium turnings may have a layer of magnesium oxide on their surface, which prevents the reaction with the alkyl/aryl halide. This can often be overcome by crushing the magnesium turnings, adding a small crystal of iodine, or adding a few drops of a pre-formed Grignard reagent to initiate the reaction.

  • Halide Reactivity: The reaction is typically fastest for iodides, followed by bromides, and is slowest for chlorides. Ensure your starting halide is sufficiently reactive.

Q10: My major byproduct is a high-melting, non-polar solid identified as 4,4'-dimethylbiphenyl. How can I prevent this?

A10: This byproduct results from a homocoupling reaction (often called a Wurtz-type reaction) where the Grignard reagent reacts with the unreacted aryl halide.[13] Ar-MgBr + Ar-Br → Ar-Ar + MgBr₂ This side reaction is favored by higher temperatures and high local concentrations of the aryl halide.[13] To minimize it:

  • Slow Addition: Add the solution of the aryl halide dropwise to the magnesium suspension. This keeps the concentration of the halide low at any given moment.

  • Temperature Control: Maintain a gentle reflux. Overheating the reaction can significantly increase the rate of coupling.[13]

Q11: I recovered a large amount of my starting aldehyde/ketone after the reaction. What went wrong?

A11: This indicates that the Grignard reagent did not react with the carbonyl compound. This is almost always due to the Grignard reagent being consumed by an unseen proton source before it could be added to the ketone.

  • Quenching: The most likely cause is the accidental introduction of moisture or another protic impurity.

  • Insufficient Reagent: It's also possible that the initial formation of the Grignard reagent was not as successful as assumed, leading to an insufficient amount to react with all of the carbonyl starting material.

Q12: My product is contaminated with toluene (or methane). How did that form?

A12: The formation of the corresponding hydrocarbon (toluene from 4-tolylmagnesium bromide, methane from methylmagnesium bromide) is a definitive sign that the Grignard reagent was quenched by a proton source, such as water or an alcohol.[12] This is the same issue that leads to the recovery of the starting material. Rigorous exclusion of moisture is the only way to prevent this side reaction.

Summary of Common Side Products
Synthesis RouteCommon Side ProductChemical StructureCausePrevention Strategy
Grignard Homocoupling Product (e.g., 4,4'-Dimethylbiphenyl)Ar-ArGrignard reagent reacts with unreacted aryl halide.[13][15]Slow, controlled addition of halide; avoid overheating.
Grignard Quenched Hydrocarbon (e.g., Toluene)Ar-HReaction of Grignard reagent with protic impurities (H₂O).[12]Use rigorously dried glassware and anhydrous solvents.
Grignard Unreacted Starting MaterialKetone/AldehydeInsufficient or quenched Grignard reagent.Ensure complete formation of Grignard; exclude all moisture.
NaBH₄ Reduction Unreacted Starting MaterialKetoneInsufficient NaBH₄; poor reagent quality; low temperature.Use excess NaBH₄; use fresh reagent; allow sufficient reaction time.
Experimental Protocols
Protocol 1: Reduction of 4-Methylacetophenone with NaBH₄

This is a representative protocol and should be adapted and scaled as needed.

  • Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 4-methylacetophenone (1.0 eq) in 95% ethanol (approx. 10 mL per gram of ketone).[10]

  • Cooling: Place the flask in an ice-water bath to cool the solution to 0-5 °C.

  • Addition of NaBH₄: Slowly add sodium borohydride (0.5 eq, to provide 2.0 eq of hydride) in small portions over 15 minutes, ensuring the temperature remains below 15 °C.[10]

  • Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour. Monitor the reaction's progress by TLC.

  • Workup (Quench): Cool the flask in an ice bath again. Cautiously and slowly add 3M HCl dropwise to quench the excess NaBH₄.[10] Continue adding until the bubbling ceases and the solution is acidic.

  • Isolation: Reduce the volume of the solution by about half using a rotary evaporator to remove most of the ethanol.[10] Transfer the remaining aqueous mixture to a separatory funnel and extract three times with diethyl ether.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound. Purify further by column chromatography if necessary.

Protocol 2: Grignard Synthesis from 4-Bromotoluene and Acetaldehyde

This is a representative protocol. Strict anhydrous technique is required.

  • Setup: Assemble an oven-dried, three-neck flask with a condenser, dropping funnel, and nitrogen inlet. Place magnesium turnings (1.1 eq) in the flask.

  • Reagent Preparation: In the dropping funnel, prepare a solution of 4-bromotoluene (1.0 eq) in anhydrous diethyl ether.

  • Initiation: Add a small portion (approx. 10%) of the 4-bromotoluene solution to the magnesium. If the reaction does not start (indicated by bubbling and warmth), add a single crystal of iodine or gently warm the flask.

  • Grignard Formation: Once initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux. After addition, continue to stir for 30-60 minutes until most of the magnesium has been consumed.

  • Addition to Aldehyde: Cool the Grignard reagent in an ice bath. Slowly add a solution of acetaldehyde (1.0 eq) in anhydrous diethyl ether dropwise.

  • Workup: After stirring for 30 minutes, slowly pour the reaction mixture over a mixture of ice and saturated aqueous ammonium chloride or dilute sulfuric acid.[14]

  • Isolation & Purification: Transfer to a separatory funnel, separate the layers, and extract the aqueous layer twice more with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield the crude product for purification.

References

Technical Support Center: Stereochemical Integrity of 1-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to our dedicated technical support guide for researchers, scientists, and professionals in drug development. This resource provides in-depth troubleshooting advice and frequently asked questions regarding the preservation of enantiomeric purity of 1-(4-Methylphenyl)ethanol during experimental workup. Our focus is on providing not just procedural steps, but the critical scientific reasoning behind them to empower you to make informed decisions in your laboratory work.

Troubleshooting Guide: Preventing Racemization During Workup

This section addresses common issues encountered during the workup of reactions involving this compound that can lead to a loss of enantiomeric excess (% ee).

Issue 1: Significant Loss of Enantiomeric Purity After Acidic Workup

Q: I performed a reaction to synthesize enantiomerically enriched this compound. After quenching with 1M HCl and extraction, my chiral HPLC analysis shows a near-racemic mixture. What happened and how can I prevent this?

A: This is a classic case of acid-catalyzed racemization. The underlying cause is the formation of a planar, achiral benzylic carbocation intermediate under acidic conditions.[1][2][3] this compound, being a secondary benzylic alcohol, is particularly susceptible to this because the resulting carbocation is stabilized by the resonance of the phenyl ring.[3]

Root Cause Analysis:

The protonation of the hydroxyl group by a strong acid like HCl makes it an excellent leaving group (water). The departure of water generates a resonance-stabilized benzylic carbocation. This planar intermediate can then be attacked by a nucleophile (in this case, water) from either face with equal probability, leading to a racemic mixture of the alcohol.[2]

Mechanism of Acid-Catalyzed Racemization:

racemization cluster_intermediate Planar Achiral Intermediate (R)-Alcohol (R)-1-(4-Methylphenyl)ethanol Protonated_Alcohol Protonated Alcohol (R)-Alcohol->Protonated_Alcohol H+ (Acid) Carbocation Benzylic Carbocation Protonated_Alcohol->Carbocation - H2O (S)-Alcohol (S)-1-(4-Methylphenyl)ethanol Carbocation->(S)-Alcohol + H2O (attack from opposite face) (R)-Alcohol_regen (R)-1-(4-Methylphenyl)ethanol Carbocation->(R)-Alcohol_regen + H2O (attack from same face)

Caption: Acid-catalyzed racemization via a planar carbocation intermediate.

Corrective Actions & Preventative Measures:

  • Avoid Strong Acids: Do not use strong mineral acids (e.g., HCl, H₂SO₄) during the quenching or washing steps.

  • Use a Mild Quench: Quench the reaction at low temperature (0 °C or below) with a neutral or mildly basic solution. Saturated aqueous ammonium chloride (NH₄Cl) is an excellent choice for quenching many organometallic reactions without significantly altering the pH.[4] For neutralizing acidic reaction mixtures, a cold, saturated solution of sodium bicarbonate (NaHCO₃) is preferred over stronger bases.

  • Temperature Control: Maintain a low temperature (ideally 0 °C or lower) throughout the entire workup process. Higher temperatures provide the activation energy needed for carbocation formation and can accelerate racemization.[1][5]

Issue 2: Decreased % ee After Base-Catalyzed Reaction or Workup

Q: My reaction was run under basic conditions, and I still observed a drop in enantiomeric purity. I thought only acids were the problem. Why is this happening?

A: While acid-catalyzed racemization is the more common and faster pathway for benzylic alcohols, racemization under basic conditions can also occur, albeit typically requiring stronger bases or higher temperatures. The mechanism involves the deprotonation of the hydroxyl group, which can in some cases facilitate other pathways, though direct deprotonation of the benzylic C-H is unlikely without strong activation.

A more probable scenario in a basic workup is the residual presence of a Lewis acidic species from your reaction (e.g., metal salts) that can still promote carbocation formation, or if the basic wash is not effective at removing an acidic component completely.

Recommendations:

  • Thorough Quenching: Ensure the initial quenching step has completely consumed the reactive species from your reaction.

  • Careful pH Adjustment: When using a basic wash (e.g., NaHCO₃), add it slowly at low temperature. Avoid using strong bases like NaOH or KOH unless absolutely necessary, as they can promote side reactions.

  • Chelating Washes: If metal salts are present, consider a wash with a chelating agent like saturated aqueous Rochelle's salt (potassium sodium tartrate) or EDTA to sequester the metal ions.

Frequently Asked Questions (FAQs)

Q1: What is the ideal pH range to maintain during the workup of this compound to prevent racemization?

A1: The ideal pH range is near neutral (pH 6-8). It is critical to avoid both strongly acidic (pH < 4) and strongly basic (pH > 10) conditions. Even mildly acidic conditions can be detrimental over time or at elevated temperatures.

Q2: How does solvent choice during extraction impact stereochemical integrity?

A2: The choice of solvent can influence the rate of racemization. Protic solvents can participate in proton exchange and potentially stabilize ionic intermediates, which could be detrimental.[6] Aprotic solvents such as diethyl ether, ethyl acetate, or dichloromethane are generally preferred for extraction. It's also important to use anhydrous drying agents (like Na₂SO₄ or MgSO₄) and remove the solvent under reduced pressure at low temperatures.

Q3: Can I use chromatography on silica gel to purify my chiral alcohol?

A3: Yes, but with caution. Standard silica gel is slightly acidic and can cause racemization of sensitive compounds like benzylic alcohols. To mitigate this, you can:

  • Neutralize the Silica: Use silica gel that has been pre-treated with a base, such as triethylamine. This is often done by adding 1-2% triethylamine to the eluent.

  • Work Quickly: Do not let the compound sit on the column for an extended period.

  • Use Alternative Media: Consider using a less acidic stationary phase like alumina (neutral or basic grade) or Florisil®.

Q4: How can I confirm that my workup protocol is effective at preventing racemization?

A4: The gold standard is to analyze the enantiomeric excess (% ee) of your product using chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).[4][7] It is good practice to take a small aliquot of your crude reaction mixture (before workup) and compare its % ee to that of the final, purified product. If there is a significant drop, your workup procedure is the likely culprit.

Recommended Workup Protocol for Preserving Enantiomeric Purity

This protocol is designed for a generic reaction producing this compound and aims to minimize exposure to conditions that cause racemization.

Materials:

  • Reaction mixture containing this compound

  • Saturated aqueous NH₄Cl solution, cooled to 0 °C

  • Saturated aqueous NaHCO₃ solution, cooled to 0 °C (optional, for acidic reactions)

  • Brine (saturated aqueous NaCl), cooled to 0 °C

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Extraction solvent (e.g., diethyl ether or ethyl acetate)

  • Ice bath

Step-by-Step Methodology:

  • Cooling: Cool the reaction vessel to 0 °C in an ice bath. All subsequent steps should be performed at this temperature or as cold as practical.

  • Quenching: Slowly and carefully add the cold, saturated aqueous NH₄Cl solution to the reaction mixture with stirring. This will quench most reactive organometallic reagents and Lewis acids. If the reaction was run under acidic conditions, a slow addition of cold, saturated NaHCO₃ solution should be used first to neutralize the acid.

  • Extraction: Transfer the quenched mixture to a separatory funnel. Extract the aqueous layer with the chosen organic solvent (e.g., ethyl acetate, 3 x 20 mL).

  • Washing: Combine the organic extracts and wash them sequentially with:

    • Saturated aqueous NH₄Cl (1 x 20 mL)

    • Brine (1 x 20 mL) The brine wash helps to remove residual water from the organic layer.

  • Drying: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄. Swirl the flask and let it stand for 10-15 minutes.

  • Filtration and Concentration: Filter off the drying agent and concentrate the filtrate using a rotary evaporator. Crucially, ensure the water bath temperature is kept low (e.g., < 30 °C) to prevent heating the product.

  • Analysis: Immediately analyze the enantiomeric excess of the crude product by chiral HPLC or GC to assess the success of the workup.

Workup Decision Workflow:

workup_flow Start Reaction Complete Cool Cool to 0 °C Start->Cool Check_pH Is Reaction Mixture Acidic? Cool->Check_pH Neutralize Quench with Cold Sat. NaHCO3 Check_pH->Neutralize Yes Quench Quench with Cold Sat. NH4Cl Check_pH->Quench No Neutralize->Quench Extract Extract with Aprotic Solvent (EtOAc, Et2O) Quench->Extract Wash Wash with Brine Extract->Wash Dry Dry over Na2SO4 Wash->Dry Concentrate Concentrate at Low Temperature Dry->Concentrate Analyze Analyze % ee (Chiral HPLC/GC) Concentrate->Analyze

Caption: Decision workflow for a stereochemically-safe workup.

Quantitative Data Summary

The stability of the benzylic C-O bond is highly dependent on the electronic nature of the aryl substituent. Electron-donating groups (like the 4-methyl group in our topic compound) stabilize the carbocation, making the alcohol more susceptible to racemization under acidic conditions compared to electron-withdrawing groups.[1]

ConditionEffect on Racemization RateRationaleReference
Strongly Acidic (pH < 3) Very HighPromotes formation of stable benzylic carbocation.[1]
Mildly Acidic (pH 4-6) Moderate to HighCan still lead to significant racemization, especially with heat.[5]
Neutral (pH ~7) MinimalIdeal for preserving stereochemical integrity.[4]
Basic (pH > 10) Low to ModerateLess common pathway, but can occur under harsh conditions.[2]
Increased Temperature HighProvides activation energy for C-O bond cleavage.[1][8]

References

Addressing low conversion in the asymmetric reduction of 4-methylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the asymmetric reduction of prochiral ketones. This guide is specifically designed for researchers, scientists, and professionals in drug development who are encountering challenges, particularly low conversion, in the asymmetric reduction of 4-methylacetophenone. Our goal is to provide you with in-depth, field-proven insights and practical troubleshooting strategies to help you achieve high yields and enantioselectivity in your experiments.

Troubleshooting Guide: Addressing Low Conversion

Low conversion is one of the most common hurdles in catalytic asymmetric synthesis. This section provides a logical, step-by-step approach to diagnosing and resolving the root causes of incomplete reactions.

Q1: My reaction shows little to no conversion. Where should I begin my investigation?

This is a critical issue that typically points to a fundamental problem with one of the core components of the reaction: the catalyst, the reagents, or the reaction environment.

  • Possible Cause A: Catalyst Inactivity or Degradation

    • Expert Insight: The chiral catalyst is the heart of the reaction. Many catalysts, especially pre-formed oxazaborolidines (CBS catalysts) or transition metal complexes, are highly sensitive to their environment.[1][2] Older catalysts may have degraded during storage, and catalysts generated in situ are susceptible to impurities in their precursors.[1][3] Low reproducibility can often be traced back to the aging of the catalyst.[3]

    • Solution:

      • Verify Catalyst Integrity: If using a pre-formed catalyst, use a fresh batch or a recently opened bottle if possible.

      • Check Precursor Purity: If generating the catalyst in situ (e.g., from a chiral amino alcohol and a borane source), ensure the precursors are of high purity.[1]

      • Confirm Stoichiometry: For in situ methods, precise stoichiometry is crucial for the correct formation of the active catalytic species.

  • Possible Cause B: Atmospheric Contamination (Air & Moisture)

    • Expert Insight: The majority of catalysts and reducing agents used in asymmetric reductions are sensitive to air and moisture.[1] Water can react with borane reducing agents, quenching them before they can reduce the ketone. Oxygen can degrade sensitive organometallic catalysts.

    • Solution:

      • Employ Rigorous Inert Atmosphere Techniques: All glassware must be thoroughly flame-dried or oven-dried immediately before use.

      • Use Anhydrous Solvents: Solvents should be freshly distilled or obtained from a solvent purification system (SPS). Anhydrous grade solvents from commercial suppliers should be used with caution if they are not freshly opened.

      • Maintain an Inert Blanket: The entire reaction, including reagent transfers, must be conducted under a positive pressure of a dry, inert gas like argon or nitrogen.

  • Possible Cause C: Ineffective Reducing Agent

    • Expert Insight: The stoichiometric reducing agent (e.g., borane-dimethyl sulfide complex, catecholborane, isopropanol) is the hydride source. If it has degraded or is of poor quality, the reaction cannot proceed. For instance, BH₃-THF solutions can exhibit variable enantioselectivities depending on their storage period and stabilizers.[3]

    • Solution:

      • Use Fresh Reagents: Employ a new or recently purchased bottle of the reducing agent.

      • Titrate the Reagent: If you suspect degradation, consider titrating the reducing agent to determine its active concentration.

      • Ensure Purity: In transfer hydrogenations that use isopropanol as a hydrogen donor, ensure it is of high purity and free from acetone, which can inhibit the reaction.[4]

Q2: The reaction starts but stalls prematurely, resulting in a partial conversion. What is the likely cause?

A stalling reaction suggests that the process is initiated correctly but is interrupted. This often points to catalyst deactivation or depletion of a key reagent.

  • Possible Cause A: Catalyst Deactivation

    • Expert Insight: Catalysts are not infinitely stable under reaction conditions and can deactivate over time.[5] This can be caused by impurities introduced with the substrate, thermal degradation at higher temperatures, or inherent instability of the catalytic species. The result is an initial period of fast reaction followed by a significant slowdown.[5]

    • Solution:

      • Purify the Substrate: Ensure your 4-methylacetophenone is pure. Impurities can act as catalyst poisons. Consider passing it through a short plug of silica or alumina if necessary.

      • Optimize Temperature: While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[4] Running the reaction at a lower temperature may preserve the catalyst's lifetime, even if it requires a longer reaction time.[3][6]

      • Adjust Catalyst Loading: While not always ideal, a modest increase in catalyst loading can sometimes compensate for slow deactivation, pushing the reaction to completion.

  • Possible Cause B: Insufficient Reducing Agent

    • Expert Insight: The reducing agent is consumed stoichiometrically. If there are trace amounts of water or other reducible functional groups present as impurities, the reducing agent will be consumed in these side reactions, leaving an insufficient amount to complete the reduction of the primary substrate.

    • Solution:

      • Use a Slight Excess: It is common practice to use a slight excess (e.g., 1.1-1.2 equivalents) of the reducing agent to account for minor quenching pathways.

      • Re-evaluate Substrate Purity: Re-confirm that the substrate and solvent are free from water and other reactive impurities that could consume the reducing agent.

Visual Troubleshooting Workflow

The following diagram outlines a logical decision-making process for diagnosing low conversion issues.

Troubleshooting_Workflow start Low Conversion Observed check_conversion Is conversion near 0%? start->check_conversion check_stall Did the reaction stall? check_conversion->check_stall No cause_zero_conv Potential Root Cause: - Inactive Catalyst - Contaminated System (Air/H2O) - Degraded Reducing Agent check_conversion->cause_zero_conv Yes cause_stall Potential Root Cause: - Catalyst Deactivation - Insufficient Reducing Agent check_stall->cause_stall Yes action_zero_conv Action Plan: 1. Verify catalyst/reagent integrity. 2. Re-run with rigorous inert technique. 3. Use fresh, anhydrous solvents. cause_zero_conv->action_zero_conv action_stall Action Plan: 1. Purify substrate. 2. Optimize temperature. 3. Use slight excess of reducing agent. cause_stall->action_stall end_node Reaction Optimized action_zero_conv->end_node action_stall->end_node Catalytic_Cycle cluster_0 Catalytic Cycle cluster_1 Potential Failure Points A Active Catalyst (Oxazaborolidine-Borane Complex) B Ketone Coordination A->B + Ketone F1 Failure 1: Catalyst Poisoning (e.g., by H2O) A->F1 C Hydride Transfer (Rate & Enantio-determining Step) B->C Intramolecular F3 Failure 3: Non-Catalytic Reduction (Borane + Ketone -> Racemic Alcohol) B->F3 D Product Release & Catalyst Regeneration C->D Releases Alcohol-Borane Adduct F2 Failure 2: Catalyst Degradation C->F2 D->A + Borane

References

Technical Support Center: Synthesis of Enantiomerically Enriched 1-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-(4-Methylphenyl)ethanol. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with achieving high enantioselectivity in their synthetic routes. Here, we provide in-depth troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you overcome common hurdles and optimize your experiments for the highest possible enantiomeric excess (ee).

I. Frequently Asked Questions (FAQs)

Q1: What are the primary strategies for synthesizing enantiomerically enriched this compound?

The two main approaches for obtaining enantiomerically pure this compound are the asymmetric reduction of the prochiral ketone, 4'-methylacetophenone, and the resolution of a racemic mixture of the alcohol.[1]

  • Asymmetric Reduction: This is often the most direct method. It involves the use of a chiral catalyst to stereoselectively deliver a hydride to the carbonyl group of 4'-methylacetophenone. Key techniques include:

    • Catalytic Asymmetric Transfer Hydrogenation (ATH): This method employs transition metal catalysts, typically based on ruthenium (Ru), with a chiral ligand and a hydrogen source like isopropanol or formic acid.[2][3]

    • Catalytic Asymmetric Hydrogenation: This technique uses chiral transition metal complexes with hydrogen gas as the reductant.[4]

    • Oxazaborolidine-Catalyzed Reduction (e.g., Corey-Bakshi-Shibata or CBS reduction): These reactions utilize a chiral oxazaborolidine catalyst in the presence of a borane source.[2][5]

    • Enzymatic Reduction: Ketoreductases (KREDs) from various microorganisms can provide exceptionally high enantioselectivity under mild reaction conditions.[2][4]

  • Resolution of Racemic this compound: This strategy involves separating the two enantiomers of a pre-existing racemic mixture.

    • Kinetic Resolution: This technique relies on the different reaction rates of the two enantiomers with a chiral catalyst or reagent.[6] One enantiomer is selectively transformed into a new compound, allowing for the separation of the unreacted, enantioenriched alcohol.[7] Lipases are commonly used for the enantioselective acylation of one of the alcohol enantiomers.[1][8]

    • Dynamic Kinetic Resolution (DKR): This advanced method combines kinetic resolution with in-situ racemization of the less reactive enantiomer, theoretically allowing for a 100% yield of a single, enantiopure product.[1]

Q2: My enantiomeric excess (ee) is consistently low. What are the most critical factors I should investigate?

Several experimental parameters must be meticulously controlled to achieve high enantioselectivity. The most common culprits for low ee are:

  • Catalyst Purity and Integrity: The chiral catalyst or ligand must be of high purity. Impurities can interfere with the formation of the active catalytic species.[9]

  • Air and Moisture Sensitivity: Many catalysts used in asymmetric reductions are sensitive to air and moisture. Ensure all glassware is flame-dried, solvents are anhydrous, and the reaction is conducted under a strictly inert atmosphere (e.g., Argon or Nitrogen).[9]

  • Reaction Temperature: Temperature can have a profound effect on enantioselectivity. Lower temperatures often lead to higher ee values by increasing the energy difference between the diastereomeric transition states.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the catalyst's conformation and, consequently, the enantioselectivity.[7]

  • Substrate to Catalyst Ratio (S/C): An inappropriate S/C ratio can lead to a competing, non-selective background reaction, thus lowering the overall ee.

  • Purity of the Starting Material (4'-methylacetophenone): Impurities in the starting ketone can sometimes inhibit or poison the catalyst.

II. Troubleshooting Guide: Overcoming Poor Enantioselectivity

This section addresses specific problems you might encounter during the synthesis of this compound and provides actionable solutions.

Problem 1: Low Enantiomeric Excess (ee) in Asymmetric Transfer Hydrogenation (ATH)

Possible Cause A: Catalyst or Ligand Issues

  • Question: Could my catalyst be the problem?

  • Answer: Yes, this is a frequent starting point for troubleshooting.

    • Purity and Integrity: Ensure the chiral catalyst or ligand is of high purity, as impurities can significantly disrupt the formation of the active catalytic species.[9] For catalysts generated in situ, confirm the purity of the precursors.

    • Air and Moisture Sensitivity: Many ruthenium-based ATH catalysts are sensitive to air and moisture.[9] Rigorous exclusion of air and water is critical. Use freshly distilled, anhydrous solvents and perform all manipulations under an inert atmosphere.

    • Catalyst Degradation: Pre-formed catalysts can degrade over time.[9] If you are experiencing inconsistent results, consider using a fresh batch or a recently opened bottle of the catalyst.

Possible Cause B: Sub-optimal Reaction Conditions

  • Question: I've confirmed my catalyst is active and pure. What other parameters should I optimize?

  • Answer: Fine-tuning the reaction conditions is crucial for maximizing enantioselectivity.

    • Temperature: Lowering the reaction temperature often enhances enantioselectivity. Experiment with a range of temperatures (e.g., 0 °C, -20 °C, -40 °C) to find the optimal balance between reaction rate and ee.

    • Solvent: The choice of solvent can significantly impact the catalyst's performance. Screen a variety of anhydrous solvents with different polarities (e.g., isopropanol, toluene, dichloromethane).

    • Hydrogen Source: While isopropanol is common, formic acid/triethylamine mixtures can also be effective hydrogen donors and may offer different selectivity profiles.[2][3]

    • Base: The type and amount of base (e.g., potassium tert-butoxide, potassium hydroxide) can influence both the rate and selectivity of the reaction.[10]

Parameter Recommendation Rationale
Temperature Decrease in increments (e.g., from RT to 0 °C to -20 °C)Lower temperatures increase the energy difference between diastereomeric transition states, favoring the formation of one enantiomer.
Solvent Screen aprotic and protic solvents (e.g., Toluene, CH₂Cl₂, i-PrOH)The solvent can affect the catalyst's conformation and the stability of the transition states.
Base Optimize the type and concentration of the baseThe base is often required for catalyst activation and can influence the reaction equilibrium.[10]
Problem 2: Inconsistent Results and Poor Reproducibility
  • Question: My initial results were promising, but now I'm struggling to reproduce them. What could be the cause?

  • Answer: Inconsistent results often point to subtle variations in experimental setup and reagent quality.

    • Atmospheric Control: Ensure a consistently inert atmosphere throughout the entire experiment. Even brief exposure to air or moisture can deactivate the catalyst.

    • Solvent Purity: The quality of anhydrous solvents can vary between batches. Always use freshly purified solvents.

    • Stirring Rate: In heterogeneous reactions or reactions with solids, the stirring rate can affect mass transfer and, consequently, the reaction rate and selectivity. Maintain a consistent and vigorous stirring rate.

    • Reagent Addition Rate: The rate at which reagents are added, especially the reducing agent, can impact the local concentration and temperature, potentially affecting selectivity. A slow, controlled addition is generally preferred.

Visualizing the Asymmetric Transfer Hydrogenation Workflow

ATH_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Analysis glassware Flame-dried Glassware reaction_vessel Reaction at Controlled Temp. glassware->reaction_vessel solvents Anhydrous Solvents solvents->reaction_vessel inert_atm Inert Atmosphere (Ar/N₂) inert_atm->reaction_vessel catalyst Chiral Ru-Catalyst + Ligand catalyst->reaction_vessel ketone 4'-Methyl- acetophenone ketone->reaction_vessel h_source Hydrogen Source (e.g., i-PrOH) h_source->reaction_vessel base Base (e.g., KOtBu) base->reaction_vessel quench Quenching reaction_vessel->quench extraction Extraction quench->extraction purification Purification (Chromatography) extraction->purification analysis Chiral HPLC/GC for ee determination purification->analysis

Caption: Workflow for Asymmetric Transfer Hydrogenation.

Problem 3: Low Conversion in Enzymatic Kinetic Resolution
  • Question: I'm using a lipase for kinetic resolution, but the reaction stalls at low conversion. How can I improve this?

  • Answer: Low conversion in enzymatic resolutions can be due to several factors related to the enzyme's activity and the reaction equilibrium.

    • Enzyme Inhibition: The product, particularly the ester, or the co-product (e.g., acetic acid from vinyl acetate) can inhibit the enzyme. Consider using an acyl donor that generates a less inhibitory co-product.

    • Water Content: The amount of water in the system is critical for lipase activity in organic solvents. The optimal water content is enzyme and solvent-dependent. You may need to either add a small amount of water or rigorously dry your solvent and reagents.

    • Immobilization Support: If using an immobilized enzyme, the support material can influence its activity and stability.

    • Acyl Donor: The choice of acyl donor is important. Vinyl acetate is often used as it generates an enol that tautomerizes to acetaldehyde, making the reaction irreversible.

Visualizing the Principle of Kinetic Resolution

Kinetic_Resolution racemate Racemic Alcohol (R)-Alcohol + (S)-Alcohol products Mixture of: (S)-Ester + Unreacted (R)-Alcohol racemate->products Chiral Catalyst (e.g., Lipase) + Acyl Donor k_S > k_R separation Separation (e.g., Chromatography) products->separation s_ester Enantioenriched (S)-Ester separation->s_ester Product r_alcohol Enantioenriched (R)-Alcohol separation->r_alcohol Unreacted Starting Material

Caption: Principle of Kinetic Resolution.

III. Detailed Experimental Protocols

Protocol 1: Asymmetric Transfer Hydrogenation using a Ruthenium Catalyst

This protocol is a representative example and may require optimization for your specific catalyst system.

  • Preparation:

    • Flame-dry a Schlenk flask equipped with a magnetic stir bar under vacuum and backfill with argon.

    • To the flask, add the chiral ruthenium catalyst (e.g., (1R,2R)-TsDPEN-Ru complex) (0.01 equivalents).

    • Add anhydrous isopropanol via cannula.

  • Reaction:

    • Add 4'-methylacetophenone (1.0 equivalent) to the flask.

    • Add a solution of potassium tert-butoxide in isopropanol (0.05 equivalents).

    • Stir the reaction mixture at the desired temperature (e.g., room temperature or 0 °C).

    • Monitor the reaction progress by TLC or GC.

  • Workup and Analysis:

    • Once the reaction is complete, quench by adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with ethyl acetate.

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography.

    • Determine the enantiomeric excess of the purified this compound by chiral HPLC or GC.

Protocol 2: Lipase-Catalyzed Kinetic Resolution

This protocol provides a general procedure for the enzymatic resolution of racemic this compound.

  • Preparation:

    • To a flask, add racemic this compound (1.0 equivalent) and an appropriate organic solvent (e.g., toluene or hexane).

    • Add the acyl donor (e.g., vinyl acetate, 1.5 equivalents).

  • Reaction:

    • Add the lipase (e.g., immobilized Candida antarctica lipase B, Novozym 435).

    • Stir the mixture at a controlled temperature (e.g., 30-40 °C).

    • Monitor the conversion by GC or HPLC. The ideal conversion for kinetic resolution is close to 50%.

  • Workup and Analysis:

    • When the desired conversion is reached, filter off the enzyme.

    • Concentrate the filtrate under reduced pressure.

    • Separate the resulting ester from the unreacted alcohol by silica gel column chromatography.

    • Determine the enantiomeric excess of the unreacted alcohol and the ester (after hydrolysis) by chiral HPLC or GC.

IV. References

  • BenchChem Technical Support Team. (2025). Troubleshooting poor enantioselectivity in chiral 3-Methyl-1-heptanol synthesis. Benchchem.

  • Wikipedia. (2023). Enantioselective reduction of ketones.

  • University of Liverpool. (n.d.). Enantioselective Reduction of Ketones.

  • American Chemical Society. (2021). Attractive Noncovalent Interactions versus Steric Confinement in Asymmetric Supramolecular Catalysis.

  • Study.com. (n.d.). Enantioselective ketone reductions can be performed enzymatically or using reagents/catalysts. What are the advantages and disadvantages for each method?.

  • WordPress. (2016). Ketone Reduction.

  • National Center for Biotechnology Information. (2006). A Green Chemistry Approach to Asymmetric Catalysis: Solvent-Free and Highly Concentrated Reactions.

  • MedChemExpress. (n.d.). This compound.

  • Wikipedia. (2023). Kinetic resolution.

  • BenchChem. (2025). An In-depth Technical Guide to the Enantiomers of 1-(4-Chlorophenyl)ethanol.

  • KANTO CHEMICAL CO.,INC. (n.d.). Asymmetric Transfer Hydrogenation Catalysts.

  • International Journal for Pharmaceutical Research Scholars. (2018). Application of In Situ Generated Chiral Oxazaborolidine Catalyst for the Enantioselective Reduction of Prochiral Ketones.

  • ResearchGate. (2019). Asymmetric transfer hydrogenation of acetophenone catalyzed by complex 14a.

  • ResearchGate. (2015). Enzymatic kinetic resolution of the racemic alcohol....

  • Acta Physico-Chimica Sinica. (2011). Asymmetric Hydrogenation of Acetophenone and Its Derivatives Catalyzed by Ruthenium Nanoparticles in Ionic Liquid Media.

  • National Center for Biotechnology Information. (2016). Kinetic Resolution of Racemic Mixtures via Enantioselective Photocatalysis.

  • MDPI. (2018). Chiral Catalyst Deactivation during the Asymmetric Hydrogenation of Acetophenone.

  • National Center for Biotechnology Information. (2012). Kinetic Resolution of Secondary Alcohols Using Amidine-Based Catalysts.

  • DSM Research. (n.d.). Catalytic Asymmetric Synthesis of Chiral Alcohols and Amines.

  • Google Patents. (1991). Chiral catalysts for reduction of ketones and process for their preparation.

  • University of Minnesota - Morris. (2021). Synthesis of Transfer Hydrogenation Catalysts Containing Unsymmetrical.

  • Royal Society of Chemistry. (2020). A diversity of recently reported methodology for asymmetric imine reduction.

  • ResearchGate. (2004). New ruthenium catalysts containing chiral Schiff bases for the asymmetric hydrogenation of acetophenone.

  • Queen's University. (n.d.). Asymmetric Synthesis.

  • Organic Chemistry Portal. (2003). Practical enantioselective reduction of ketones using oxazaborolidine catalyst generated in situ from chiral lactam alcohol and borane.

  • CymitQuimica. (n.d.). CAS 42070-92-8: (+)-1-(4-Methylphenyl)ethanol.

  • American Chemical Society. (2012). Asymmetric 1,2-Reduction of Enones with Potassium Borohydride Catalyzed by Chiral N,N′-Dioxide–Scandium(III) Complexes.

  • University of Pennsylvania. (n.d.). Asymmetric reactions_synthesis.

  • National Center for Biotechnology Information. (2014). Enzymatic strategies for asymmetric synthesis.

  • A2B Chem. (n.d.). 536-50-5 | MFCD00016860 | this compound.

  • PNAS. (2003). Asymmetric catalysis in complex target synthesis.

  • American Chemical Society. (2014). Developments in the Catalytic Asymmetric Synthesis of Agrochemicals and Their Synthetic Importance.

  • ChemicalBook. (n.d.). This compound | 536-50-5.

  • Thermo Fisher Scientific. (n.d.). This compound, 97% 5 g.

References

Technical Support Center: Grignard Reaction for 1-(4-Methylphenyl)ethanol Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for drug development professionals, researchers, and scientists. This guide provides in-depth troubleshooting and frequently asked questions (FAQs) to address the critical challenge of minimizing water content in the Grignard synthesis of 1-(4-Methylphenyl)ethanol. Our focus is on providing not just procedural steps, but the underlying scientific principles to empower you to overcome experimental hurdles and ensure a successful, high-yield synthesis.

Frequently Asked Questions (FAQs)

Q1: Why is the complete exclusion of water so critical in a Grignard reaction?

A1: Grignard reagents, such as the 4-methylphenylmagnesium bromide used in this synthesis, are potent nucleophiles and strong bases.[1][2] Water, even in trace amounts, will readily protonate the Grignard reagent in a vigorous acid-base reaction.[1][3][4] This reaction is detrimental for two primary reasons:

  • Consumption of the Grignard Reagent: The reaction with water consumes your valuable Grignard reagent, converting it into an unreactive hydrocarbon (toluene in this case) and a magnesium salt, thereby reducing the potential yield of your desired product, this compound.[5][6]

  • Inhibition of Reaction Initiation: The presence of moisture can prevent the Grignard reaction from starting altogether.[7]

Q2: What are the primary sources of water contamination in a Grignard reaction setup?

A2: Water can be introduced from several seemingly innocuous sources:

  • Adsorbed moisture on glassware: Even glassware that appears dry to the naked eye has a thin film of adsorbed water on its surface.[8]

  • Improperly dried solvents: Ethereal solvents like diethyl ether or tetrahydrofuran (THF) are hygroscopic and can absorb moisture from the atmosphere.[9][10]

  • Atmospheric moisture: Exposure of the reaction to the air, especially on humid days, can introduce significant amounts of water.

  • Contaminated reagents: The starting materials, 4-bromotoluene and magnesium turnings, can have adsorbed moisture.

Q3: What are the visual cues that my Grignard reaction has been compromised by water?

A3: Several signs can indicate water contamination:

  • Failure of the reaction to initiate: The most common sign is the lack of any observable reaction (e.g., bubbling, cloudiness, or heat generation) after adding the alkyl halide to the magnesium.[11][12]

  • Low yield of the desired product: If the reaction does proceed but the yield of this compound is significantly lower than expected, water contamination is a likely culprit.[13][14]

  • Formation of a white precipitate: The formation of magnesium hydroxide, a white solid, can indicate the reaction of the Grignard reagent with water.[3]

Troubleshooting Guide: Overcoming Water-Related Issues

This section provides a systematic approach to diagnosing and resolving common problems encountered during the Grignard synthesis of this compound, with a focus on water mitigation.

Issue 1: The Grignard Reaction Fails to Initiate

Symptoms:

  • No visible signs of reaction (bubbling, cloudiness, gentle reflux) after adding a portion of the 4-bromotoluene solution to the magnesium turnings.[11][15]

Root Cause Analysis and Solutions:

A failure to initiate is most often due to a passivated magnesium surface or the presence of trace moisture.

Troubleshooting Workflow for Failed Initiation ```dot graph "Troubleshooting_Failed_Grignard_Initiation" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4"]; node [shape=box, style=rounded, fontname="Arial", fontsize=10, margin=0.2, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];

A [label="Reaction Not Initiating"]; B [label="Check for Anhydrous Conditions", shape=diamond, fillcolor="#FBBC05"]; C [label="Strictly Anhydrous?", shape=diamond, fillcolor="#FBBC05"]; D [label="Flame-dry glassware under vacuum.\nUse freshly dried solvent.", fillcolor="#EA4335", fontcolor="#FFFFFF"]; E [label="Activate Magnesium Surface", shape=diamond, fillcolor="#FBBC05"]; F [label="Add a small crystal of iodine.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; G [label="Crush magnesium turnings.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; H [label="Add a few drops of 1,2-dibromoethane.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; I [label="Apply gentle, localized heat.", fillcolor="#4285F4", fontcolor="#FFFFFF"]; J [label="Reaction Initiates\n(Observe bubbling/cloudiness)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; K [label="Reaction Still Fails:\n- Use fresh, high-quality magnesium.\n- Consider a different batch of 4-bromotoluene.", fillcolor="#EA4335", fontcolor="#FFFFFF"];

A -> B; B -> C [label="Yes"]; B -> D [label="No"]; D -> B; C -> E [label="Yes"]; E -> F [label="Method 1"]; E -> G [label="Method 2"]; E -> H [label="Method 3"]; E -> I [label="Method 4"]; F -> J; G -> J; H -> J; I -> J; J -> K [style=invis]; E -> K [label="If all fail"]; }

Caption: Factors contributing to a low yield in the Grignard synthesis of this compound.

Minimizing Side Reactions:

  • Wurtz Coupling: This side reaction, where two alkyl groups couple (in this case, forming 4,4'-bitolyl), can be minimized by slow, dropwise addition of the 4-bromotoluene to the magnesium suspension. This maintains a low concentration of the alkyl halide in the reaction mixture.

  • Enolization of the Aldehyde: While less of a concern with 4-methylbenzaldehyde, more sterically hindered Grignard reagents can act as a base and deprotonate the aldehyde at the alpha-position, leading to the formation of an enolate and recovery of the starting aldehyde after workup. [13]Adding the aldehyde solution to the Grignard reagent at a low temperature (e.g., 0 °C) can help to mitigate this.

Experimental Protocol for the Synthesis of this compound

This protocol incorporates best practices for minimizing water content.

  • Preparation of Apparatus:

    • Thoroughly clean and flame-dry a three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser fitted with a drying tube (containing anhydrous calcium chloride), and a pressure-equalizing dropping funnel. [16] * Allow the apparatus to cool to room temperature under a gentle stream of dry nitrogen or argon.

  • Grignard Reagent Formation:

    • To the reaction flask, add magnesium turnings (1.2 equivalents).

    • In the dropping funnel, prepare a solution of 4-bromotoluene (1.0 equivalent) in anhydrous diethyl ether or THF.

    • Add a small portion (approximately 10%) of the 4-bromotoluene solution to the magnesium turnings to initiate the reaction. [17]Initiation is indicated by the onset of cloudiness and gentle boiling of the ether. [11] * If the reaction does not start, employ one of the activation techniques described in the troubleshooting workflow. [11][18] * Once the reaction is initiated, add the remaining 4-bromotoluene solution dropwise at a rate that maintains a gentle reflux. [6] * After the addition is complete, continue to stir the reaction mixture until most of the magnesium has been consumed.

  • Reaction with 4-Methylbenzaldehyde:

    • Cool the Grignard reagent solution in an ice bath.

    • Prepare a solution of 4-methylbenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the stirred Grignard reagent, maintaining the temperature below 10°C.

    • Once the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for at least one hour.

  • Workup and Purification:

    • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter to remove the drying agent and remove the solvent under reduced pressure to yield the crude this compound.

    • The crude product can be further purified by distillation or column chromatography.

By diligently applying these principles and techniques for water exclusion, you can significantly improve the reliability and yield of your Grignard synthesis of this compound.

References

Technical Support Center: Selection and Application of Chiral Auxiliaries for Reactions with 1-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for utilizing chiral auxiliaries in asymmetric synthesis with 1-(4-Methylphenyl)ethanol. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of stereoselective transformations. Here, we synthesize technical accuracy with field-proven insights to help you overcome common experimental hurdles and optimize your reactions.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common queries regarding the selection and use of chiral auxiliaries for reactions involving secondary benzylic alcohols like this compound.

Q1: What is a chiral auxiliary and why is it used?

A chiral auxiliary is an enantiomerically pure compound that is temporarily attached to a prochiral substrate.[1][2] Its purpose is to direct a subsequent chemical reaction to occur with high stereoselectivity, leading to the preferential formation of one diastereomer over another.[2][3] After the stereocenter is set, the auxiliary is cleaved from the product and can often be recovered for reuse.[1][4] This strategy is a powerful and reliable method for controlling stereochemistry in complex molecule synthesis.[5][6]

Q2: Which chiral auxiliaries are most effective for reactions with secondary alcohols like this compound?

For secondary alcohols, the alcohol's hydroxyl group must first be converted into a different functional group (like a carboxylic acid) to which a standard auxiliary can be attached. A more direct approach is to use the alcohol to synthesize a chiral electrophile for subsequent reactions. However, for creating new stereocenters alpha to a carbonyl derived from the alcohol, two classes of auxiliaries are particularly prominent:

  • Evans' Oxazolidinones: These are among the most reliable and widely used auxiliaries for stereoselective alkylations, aldol additions, and other C-C bond-forming reactions.[1][5][7] They offer exceptional and predictable stereocontrol due to the formation of rigid, chelated enolates that block one face from the incoming electrophile.[8][9]

  • Pseudoephedrine Amides: Developed by Andrew G. Myers, pseudoephedrine is an effective chiral auxiliary for the asymmetric alkylation of enolates.[10][11] It is known for providing high levels of diastereoselectivity and its derivatives are often crystalline, which can facilitate purification.[12][13] Pseudoephenamine has been introduced as a superior alternative that is free of regulatory restrictions.[12][13]

Q3: How do I choose the best auxiliary for my specific reaction (e.g., α-alkylation)?

The choice depends on several factors:

  • Desired Stereochemical Outcome: Different auxiliaries can lead to different diastereomers. Evans' auxiliaries, for example, reliably produce syn aldol products.[1][9] It is crucial to consult literature for precedents with similar substrates and transformations.[7]

  • Reaction Type: Evans' auxiliaries are exceptionally versatile for aldol, alkylation, and Diels-Alder reactions.[1] Pseudoephedrine amides are particularly well-regarded for simple and challenging alkylations, including the formation of quaternary centers.[12][13]

  • Cleavage Conditions: The final step is removing the auxiliary.[4] Consider whether the required cleavage conditions (e.g., strong base, powerful reducing agents) are compatible with other functional groups in your molecule.[7]

  • Cost and Availability: Both enantiomers of pseudoephedrine are inexpensive commodity chemicals.[10] Evans' auxiliaries are also derived from readily available amino acids.[5]

Q4: What are the standard methods for cleaving a chiral auxiliary?

The cleavage method is chosen based on the desired final product.[4]

  • To yield a Carboxylic Acid: Hydrolytic cleavage, most commonly with lithium hydroxide (LiOH) and hydrogen peroxide (H₂O₂), is standard for Evans' auxiliaries.[4][14][15]

  • To yield a Primary Alcohol: Reductive cleavage using hydride reagents like lithium borohydride (LiBH₄) or lithium aluminum hydride (LiAlH₄) is effective.[4][7]

  • To yield an Aldehyde: Careful use of reducing agents like diisobutylaluminum hydride (DIBAL-H) can provide the aldehyde.[4]

  • To yield an Ester: Transesterification with an alkoxide, such as sodium methoxide in methanol, can be employed.[4]

  • For Pseudoephedrine Amides: Cleavage is typically achieved via acidic or basic hydrolysis to give the carboxylic acid, or reduction to furnish the alcohol.[10][13]

Part 2: Troubleshooting Guide

Even with reliable auxiliaries, experimental challenges can arise. This guide addresses common problems and provides systematic solutions.

Problem 1: Low Diastereoselectivity (Poor d.r.)

A nearly 1:1 mixture of diastereomers indicates a loss of stereochemical control.[7]

Possible Cause Explanation & Solution
Suboptimal Reaction Temperature Asymmetric reactions are highly sensitive to temperature. Lower temperatures (e.g., -78 °C) increase the energy difference between the diastereomeric transition states, enhancing selectivity. Solution: Run the reaction at a lower temperature. Verify that your cooling bath is maintaining the target temperature throughout the addition and reaction time.[16]
Incorrect Enolate Geometry For Evans' auxiliaries, the formation of a Z-enolate is crucial for high stereocontrol.[7][9] The choice of base and Lewis acid dictates this geometry. Solution: For Z-enolate formation, use bases like LDA or NaHMDS and ensure anhydrous conditions. For aldol reactions, dibutylboron triflate is often used to promote a Z-enolate via a Zimmerman-Traxler transition state.[1][17]
Inappropriate Solvent or Lewis Acid The solvent and Lewis acid (if used) influence the conformation and rigidity of the transition state.[7][16] Non-coordinating solvents like dichloromethane or toluene are often preferred. Solution: Screen a range of solvents and Lewis acids (e.g., TiCl₄, SnCl₄, Et₂AlCl). Ensure all reagents and solvents are strictly anhydrous, as moisture can quench reactive species.[16]
Steric Similarity If the groups on your prochiral substrate and incoming electrophile are sterically similar, the auxiliary may struggle to differentiate between the two faces of the enolate. This is a known issue in acetate aldol reactions using Evans' auxiliaries, where selectivity is poor compared to propionate aldols.[17] Solution: This is a more fundamental issue. You may need to select a different, more sterically demanding chiral auxiliary that can create a more biased environment.
Problem 2: Difficulty in Auxiliary Cleavage or Product Racemization
Possible Cause Explanation & Solution
Harsh Cleavage Conditions The standard LiOH/H₂O₂ cleavage for Evans' auxiliaries is basic and can cause epimerization (racemization) at the α-carbon if the proton is acidic.[7] The reaction can also be exothermic and generate oxygen gas, posing a safety risk.[7][15][18] Solution: Maintain strict temperature control at 0 °C and perform slow, dropwise addition of reagents.[7] If the substrate is base-sensitive, consider alternative reductive or transesterification cleavage methods.[4]
Incomplete Reaction If the cleavage reaction does not go to completion, you will face a difficult separation of the product from the starting material. Solution: Ensure you are using a sufficient excess of the cleavage reagents (the original Evans protocol uses a large excess of H₂O₂).[14] Monitor the reaction by TLC or LCMS until all starting material is consumed.
Powerful Reducing Agents When using LiAlH₄ or LiBH₄ for reductive cleavage, these reagents can reduce other sensitive functional groups (ketones, esters, etc.) in your molecule.[7] Solution: Use a milder or more selective reducing agent if possible. Alternatively, protect other sensitive functional groups before performing the cleavage step.

Part 3: Data Presentation & Visualization

Table 1: Comparison of Common Chiral Auxiliaries for α-Alkylation
AuxiliaryTypical ApplicationDiastereoselectivity (d.r.)AdvantagesDisadvantages
(R)-4-benzyl-2-oxazolidinone (Evans' Auxiliary)Alkylation, Aldol, Conjugate Addition>95:5Highly predictable stereocontrol, extensive literature precedent, versatile cleavage options.[1][4][5]Can show poor selectivity in acetate aldol reactions.[17] Cleavage can be problematic for base-sensitive substrates.[7]
(1R,2S)-Pseudoephedrine (Myers' Auxiliary)Alkylation of amides>95:5Excellent for α-alkylation, products are often crystalline, auxiliary is inexpensive.[10][12]Subject to regulatory restrictions in many regions due to its use in illicit drug synthesis.[12][13]
(1R,2R)-Pseudoephenamine Alkylation of amides>95:5, especially for quaternary centersSuperior alternative to pseudoephedrine, free of regulations, derivatives are highly crystalline.[12][13]Less literature precedent than Evans' or pseudoephedrine auxiliaries.
Diagrams
General Workflow for Chiral Auxiliary Synthesis

This diagram illustrates the fundamental three-stage process of using a chiral auxiliary: attachment, diastereoselective reaction, and cleavage.

G sub Prochiral Substrate (e.g., from this compound) adduct Chiral Adduct sub->adduct Attach aux Chiral Auxiliary (e.g., Evans' Oxazolidinone) aux->adduct reaction Diastereoselective Reaction (e.g., Alkylation at -78°C) adduct->reaction diastereomers Diastereomeric Product (Major Isomer) reaction->diastereomers cleavage Auxiliary Cleavage (e.g., LiOH/H₂O₂) diastereomers->cleavage product Enantiomerically Enriched Product cleavage->product recycle Recovered Auxiliary cleavage->recycle

References

Validation & Comparative

A Comparative Guide to Determining Enantiomeric Excess of 1-(4-Methylphenyl)ethanol: NMR vs. HPLC

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Imperative of Chiral Purity

In the realms of pharmaceutical development, asymmetric synthesis, and materials science, chirality is a defining molecular feature. Enantiomers, non-superimposable mirror-image molecules, can exhibit vastly different pharmacological, toxicological, and physical properties. Consequently, the ability to accurately quantify the stereochemical purity of a chiral compound—its enantiomeric excess (ee)—is not merely an analytical task but a cornerstone of quality, safety, and efficacy.[1][2] This guide provides a head-to-head comparison of two of the most powerful and prevalent analytical techniques for this purpose: Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC).[3]

We will use 1-(4-methylphenyl)ethanol, a common chiral secondary alcohol, as our model analyte to explore the practical nuances, strengths, and limitations of each technique.[4][5] This document is designed for researchers, scientists, and drug development professionals, offering field-proven insights and detailed experimental protocols to guide the selection of the most appropriate method for their specific analytical challenges.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Differentiating in Solution

NMR spectroscopy, while a titan of structural elucidation, is inherently an achiral technique. In a standard achiral solvent, enantiomers are indistinguishable because their magnetic environments are identical, resulting in perfectly overlapping spectra. To overcome this, a chiral environment must be introduced into the NMR tube itself, forcing the enantiomers to become diastereotopically related, which breaks their spectral degeneracy.[6][7] This is primarily achieved through two distinct strategies: the use of Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs).

The Mechanism of Chiral Recognition in NMR
  • Chiral Derivatizing Agents (CDAs): This method involves the covalent reaction of the enantiomeric analyte (e.g., an alcohol) with a single enantiomer of a chiral reagent.[8] This reaction transforms the pair of enantiomers into a pair of diastereomers. Since diastereomers possess different physical and chemical properties, their NMR signals will be distinct, allowing for direct quantification by integrating the respective peaks.[6][9] A classic example is the use of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA), or Mosher's acid.[8]

  • Chiral Solvating Agents (CSAs): In contrast to the covalent approach of CDAs, CSAs form transient, non-covalent diastereomeric complexes with the analyte through interactions like hydrogen bonding or dipole-dipole forces.[9][10] These fleeting interactions are sufficient to create a unique magnetic environment for each enantiomer, leading to a separation (Δδ) in their chemical shifts. The choice of CSA is critical and must be optimized to achieve baseline separation of the signals.[1]

Experimental Protocol: ee Determination of this compound by ¹H NMR using a Chiral Solvating Agent

This protocol describes a non-destructive method using a CSA, which is often faster as it avoids a chemical reaction and work-up.

Objective: To determine the enantiomeric excess of a sample of this compound.

Materials:

  • This compound sample (racemic or enantioenriched)

  • Chiral Solvating Agent (e.g., (R)-1,1'-Bi-2-naphthol (BINOL) derivative)[11]

  • High-quality 5 mm NMR tubes

  • Deuterated chloroform (CDCl₃)

  • Micropipettes

Step-by-Step Methodology:

  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg (0.04-0.07 mmol) of the this compound sample directly into a clean, dry NMR tube.

    • Add 1.0 to 1.5 molar equivalents of the chosen chiral solvating agent to the same tube. The stoichiometry may require optimization to achieve maximum chemical shift separation.[1]

    • Add approximately 0.6 mL of CDCl₃ to dissolve the solids.

  • Homogenization:

    • Cap the NMR tube securely and vortex or shake for 30-60 seconds to ensure thorough mixing and facilitate the formation of the diastereomeric complexes.[3]

  • NMR Data Acquisition:

    • Acquire a high-resolution ¹H NMR spectrum on a spectrometer (400 MHz or higher is recommended for better signal dispersion).

    • Ensure a sufficient number of scans to achieve a good signal-to-noise ratio, particularly for identifying the minor enantiomer. A relaxation delay (d1) of at least 5 seconds is recommended for accurate quantification.

  • Data Analysis:

    • Process the spectrum (Fourier transform, phase, and baseline correction).

    • Identify a well-resolved proton signal that is split into two distinct peaks, corresponding to the two diastereomeric complexes. For this compound, the methine proton (CH-OH) or the methyl doublet are often good candidates.

    • Carefully integrate the two separated signals.

    • Calculate the enantiomeric excess using the following formula: ee (%) = [ | Integral₁ - Integral₂ | / (Integral₁ + Integral₂) ] x 100

Visualization: NMR Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis Analyte Weigh Analyte (1-(4-MePh)EtOH) CSA Add Chiral Solvating Agent (CSA) Analyte->CSA Solvent Dissolve in CDCl₃ (0.6 mL) CSA->Solvent Mix Vortex to Mix Solvent->Mix Acquire Acquire ¹H NMR Spectrum (≥400 MHz) Mix->Acquire Process Process Spectrum (FT, Phase, Baseline) Acquire->Process Identify Identify Split Diastereotopic Signals Process->Identify Integrate Integrate Signals Identify->Integrate Calculate Calculate % ee Integrate->Calculate Result Result Calculate->Result

Caption: Workflow for enantiomeric excess determination by NMR.

High-Performance Liquid Chromatography (HPLC): Separation on a Solid Phase

Chiral HPLC is a cornerstone technique for ee determination, often considered the "gold standard" due to its high resolving power and accuracy.[12][13] The fundamental principle is the physical separation of enantiomers as they pass through a column containing a chiral stationary phase (CSP).[14]

The Mechanism of Chiral Recognition in HPLC

The direct method using a CSP is the most common approach.[14] The CSP creates a chiral environment through which the analyte travels with the mobile phase. Enantiomers interact with the CSP through a combination of forces (e.g., hydrogen bonding, π-π interactions, steric hindrance). One enantiomer will form a more stable, transient diastereomeric complex with the CSP than its mirror image. This difference in interaction energy leads to different retention times (tR), resulting in two separated peaks on the chromatogram.[15] Polysaccharide-based CSPs, such as those derived from cellulose or amylose, are exceptionally versatile and widely used for separating a broad range of chiral compounds, including alcohols.[15][16]

Experimental Protocol: ee Determination of this compound by Chiral HPLC

Objective: To separate and quantify the enantiomers of this compound.

Materials:

  • This compound sample (racemic or enantioenriched)

  • HPLC-grade solvents (e.g., n-heptane, isopropanol)

  • HPLC system with UV detector

  • Chiral column (e.g., Polysaccharide-based CSP like Chiralpak® or Chiralcel®)

  • Volumetric flasks and syringes/autosampler vials

Step-by-Step Methodology:

  • Mobile Phase Preparation:

    • Prepare the mobile phase according to the column manufacturer's recommendation or a validated method. A typical mobile phase for this type of separation is a mixture of n-heptane and isopropanol (e.g., 90:10 v/v).

    • Degas the mobile phase thoroughly using sonication or vacuum filtration to prevent bubbles in the system.

  • Sample Preparation:

    • Prepare a stock solution of the this compound sample at a concentration of approximately 1 mg/mL in the mobile phase.

    • Further dilute as necessary to be within the linear range of the detector.

    • Filter the sample through a 0.45 µm syringe filter before injection to protect the column from particulates.

  • HPLC System Setup and Equilibration:

    • Install the chiral column.

    • Set the mobile phase flow rate (e.g., 1.0 mL/min).

    • Set the UV detector wavelength. For this compound, a wavelength around 220 nm is appropriate.[3]

    • Allow the system to equilibrate by pumping the mobile phase through the column until a stable baseline is achieved (typically 20-30 minutes).

  • Data Acquisition:

    • Inject a fixed volume (e.g., 10 µL) of the prepared sample onto the column.[17]

    • Record the chromatogram for a sufficient duration to allow both enantiomer peaks to elute.

  • Data Analysis:

    • Integrate the peak areas for the two separated enantiomers.

    • Calculate the enantiomeric excess using the following formula:[17] ee (%) = [ | Area₁ - Area₂ | / (Area₁ + Area₂) ] x 100

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Preparation cluster_acq Analysis cluster_analysis Data Processing MobilePhase Prepare & Degas Mobile Phase SamplePrep Prepare Sample (1 mg/mL in Mobile Phase) MobilePhase->SamplePrep Filter Filter Sample (0.45 µm) SamplePrep->Filter Equilibrate Equilibrate HPLC System & Chiral Column Filter->Equilibrate Inject Inject Sample Equilibrate->Inject Separate Separate Enantiomers on CSP Inject->Separate Detect Detect with UV Separate->Detect Chromatogram Obtain Chromatogram Detect->Chromatogram Integrate Integrate Peak Areas Chromatogram->Integrate Calculate Calculate % ee Integrate->Calculate Result Result Calculate->Result

Caption: Workflow for enantiomeric excess determination by HPLC.

Head-to-Head Comparison: NMR vs. HPLC

The choice between NMR and HPLC is not about which technique is universally "better," but which is better suited for the specific analytical need.[1][3] Factors such as required sensitivity, sample throughput, method development time, and the nature of the analysis (qualitative vs. quantitative) all play a crucial role.

Quantitative Data Summary
FeatureNMR Spectroscopy with Chiral AuxiliaryChiral High-Performance Liquid Chromatography (HPLC)
Principle Formation of diastereomeric complexes leading to distinct NMR signals for each enantiomer.[12]Differential interaction of enantiomers with a chiral stationary phase (CSP), resulting in different retention times.[14]
Sample Preparation Simple mixing of analyte and chiral agent in an NMR tube. No reaction work-up needed for CSAs.[12]Requires preparation of dilute solutions, mobile phase degassing, and sample filtration.
Analysis Time Rapid. Typically 5-15 minutes per sample for data acquisition.[11][12]Slower. Typically 15-30 minutes per sample, plus system equilibration time.[12]
Sensitivity (LOD/LOQ) Generally lower. Best suited for ee > 1-2%. Detecting minor enantiomers below 1% is challenging.High. Ideal for trace analysis and determining high ee values (>99%). LOD can be in the µg/mL range.[12]
Accuracy & Precision Good. Accuracy can be affected by peak overlap and integration quality. Can be accurate to within ±1-2%.Excellent. Considered the gold standard for accuracy and reproducibility when validated.[2][18]
Solvent Consumption Very low (~0.6 mL of deuterated solvent per sample). A "greener" alternative.[11][19]High. Continuous flow of mobile phase results in significant solvent usage.
Method Development Can be rapid if a suitable chiral agent is known. Involves screening different agents and optimizing stoichiometry.Can be time-consuming and expensive. Requires screening of multiple columns and mobile phase compositions.[20]
Destructive? Non-destructive. The sample can be fully recovered.Non-destructive in principle, but sample is highly diluted and may be difficult to recover.
Cost High initial instrument cost. Low cost per sample (deuterated solvent, NMR tube).Lower initial instrument cost. Higher running costs (chiral columns, HPLC-grade solvents).[18]
Field-Proven Insights: Choosing the Right Tool for the Job
  • When to Choose NMR:

    • High-Throughput Screening (HTS): The speed of NMR makes it ideal for rapidly assessing the success of numerous asymmetric reactions in parallel.[11]

    • Reaction Monitoring: A quick NMR experiment can provide real-time information on the progress of an asymmetric synthesis without consuming the sample.

    • Structural Confirmation: NMR provides simultaneous structural confirmation of the product alongside the ee measurement.

    • Limited Sample: When the amount of sample is scarce, the non-destructive nature of NMR is a significant advantage.

  • When to Choose HPLC:

    • High Accuracy & Validation: For quality control, lot release of pharmaceutical ingredients, and regulatory submissions, the high accuracy and precision of a validated chiral HPLC method are required.[2][21]

    • Trace Impurity Analysis: HPLC excels at detecting and quantifying very small amounts of the undesired enantiomer, making it essential for determining very high ee values (e.g., >99.5%).[12]

    • Preparative Separations: HPLC can be scaled up to preparative columns to physically separate enantiomers and obtain enantiopure material.[15]

    • Complex Matrices: HPLC is often better suited for analyzing chiral compounds in complex mixtures (e.g., biological fluids) after appropriate sample cleanup.

Conclusion

Both NMR spectroscopy and chiral HPLC are indispensable tools for determining the enantiomeric excess of this compound and other chiral compounds. They are not mutually exclusive but rather complementary techniques.[3]

NMR offers a rapid, low-solvent, and non-destructive method that is exceptionally well-suited for reaction monitoring and high-throughput screening where speed is paramount. HPLC , on the other hand, provides unparalleled accuracy, sensitivity, and resolving power, making it the definitive choice for final product quality control, trace enantiomeric impurity analysis, and applications requiring method validation.

Ultimately, the most robust analytical strategy involves leveraging the strengths of both. A rapid NMR screen can guide synthesis optimization, while a validated HPLC method can provide the final, high-confidence quantification of enantiomeric purity. This orthogonal approach, using two techniques based on different physical principles, ensures the highest degree of scientific integrity and trustworthiness in the characterization of chiral molecules.

References

A Senior Application Scientist's Guide to the Asymmetric Reduction of 4-Methylacetophenone: A Comparative Analysis of Leading Catalytic Systems

Author: BenchChem Technical Support Team. Date: January 2026

The enantioselective reduction of prochiral ketones to form chiral alcohols is a cornerstone of modern asymmetric synthesis, pivotal in the production of pharmaceuticals, agrochemicals, and fine chemicals.[1] The resulting optically active alcohol, 1-(4-methylphenyl)ethanol, is a valuable chiral building block. This guide provides an in-depth comparison of the preeminent catalytic systems for the asymmetric reduction of 4-methylacetophenone, offering insights into their mechanisms, performance, and practical application for researchers, scientists, and drug development professionals.

Introduction: The Significance of Chiral Alcohols

The biological activity of many molecules is intrinsically linked to their stereochemistry. Consequently, the ability to selectively synthesize a single enantiomer of a chiral alcohol is of paramount importance. The asymmetric reduction of 4-methylacetophenone serves as a benchmark reaction for evaluating the efficacy of various catalytic methods. This guide will dissect and compare three major classes of catalysts: transition metal complexes, oxazaborolidine catalysts, and biocatalysts.

Transition Metal Catalysis: Precision and High Throughput

Homogeneous transition metal catalysts, particularly those based on ruthenium, rhodium, and iridium, are renowned for their high activity and enantioselectivity in the asymmetric hydrogenation and transfer hydrogenation of ketones.[2][3]

Noyori-Type Ruthenium Catalysts

Expertise & Experience: Pioneered by Nobel laureate Ryoji Noyori, ruthenium(II) complexes featuring a diphosphine ligand (like BINAP) and a chiral diamine ligand are exceptionally effective for the asymmetric hydrogenation of simple ketones.[4] These catalysts operate through a metal-ligand bifunctional mechanism, where both the metal center and the amine ligand participate in the hydrogen transfer. The high efficiency of these systems allows for very low catalyst loadings, with substrate-to-catalyst ratios (S/C) reaching up to 100,000.[4][5]

Mechanism of Action: The catalytic cycle involves the coordination of the ketone to the ruthenium center and a subsequent concerted transfer of a hydride from the metal and a proton from the amine ligand to the carbonyl group. The stereochemical outcome is dictated by the chirality of the diphosphine and diamine ligands, which create a chiral pocket around the metal center.[6]

Trustworthiness: The predictability and high enantioselectivity of Noyori-type catalysts have made them a trusted tool in both academic research and industrial-scale synthesis. However, catalyst deactivation can sometimes be a concern, necessitating careful optimization of reaction conditions.[7]

Experimental Protocol: Asymmetric Hydrogenation with a Ru(II)-Diphosphine-Diamine Catalyst
  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [RuCl₂(p-cymene)]₂ (1 mol%), the chiral diphosphine ligand (e.g., (R)-BINAP, 1.1 mol%), and the chiral diamine ligand (e.g., (R,R)-DPEN, 1.1 mol%) in anhydrous isopropanol. The mixture is stirred at 80 °C for 1 hour to form the active catalyst.

  • Reaction Setup: In a separate flask, 4-methylacetophenone (100 mmol) is dissolved in anhydrous isopropanol.

  • Hydrogenation: The substrate solution is transferred to an autoclave, and the catalyst solution is added. The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 8 atm).

  • Reaction Monitoring: The reaction is stirred at a specific temperature (e.g., 30 °C) and monitored by GC or TLC until completion.

  • Work-up: Upon completion, the pressure is released, and the solvent is removed under reduced pressure. The residue is then purified by column chromatography to yield the chiral alcohol.

Iridium and Rhodium Catalysts

Iridium and rhodium complexes, often featuring chiral N-heterocyclic carbene (NHC) or diamine ligands, have also emerged as powerful catalysts for asymmetric transfer hydrogenation.[3][8][9][10] These catalysts can operate under mild, often base-free conditions, and exhibit excellent activity and enantioselectivity for a range of aromatic ketones.[10][11][12]

Performance Data for Transition Metal Catalysts
Catalyst SystemLigandReductantS/C RatioTemp (°C)Yield (%)ee (%)Reference
Ru(II)(R)-Xyl-BINAP/(R,R)-DPENH₂10,00025>9999 (R)[13]
Ir(III)(S,S)-TsDPENHCOOH/NEt₃100409597 (S)[11]
Rh(III)(S,S)-TsDPENHCOOH/NEt₃100409796 (S)[11]
Ir-NHCIMe₂(l-Pro)(H)(I)2-propanol100809895 (R)[9]

Caption: Comparative performance of transition metal catalysts.

Catalytic Cycle Visualization

Noyori_Catalytic_Cycle Ru_H [RuH(L*)] Transition_State [Ru-H...O=C...H-N] Ru_H->Transition_State + Ketone Ketone 4-Methylacetophenone Ketone->Transition_State Product_Complex [Ru(Product)] Transition_State->Product_Complex Hydride & Proton Transfer Product_Complex->Ru_H + H₂ - Product Product This compound Product_Complex->Product H2 H₂ Base Base CBS_Reduction_Mechanism cluster_0 Catalyst Activation cluster_1 Ketone Coordination & Reduction cluster_2 Product Release CBS Oxazaborolidine Catalyst Active_Complex Catalyst-BH₃ Complex CBS->Active_Complex Borane1 BH₃ Borane1->Active_Complex Transition_State Six-membered Transition State Active_Complex->Transition_State Ketone 4-Methylacetophenone Ketone->Transition_State Product_Complex Product-Borane Complex Transition_State->Product_Complex Hydride Transfer Product Chiral Alcohol Product_Complex->Product Hydrolysis Biocatalysis_Workflow cluster_0 Preparation cluster_1 Reaction cluster_2 Downstream Processing Cultivation Microorganism Cultivation Harvesting Cell Harvesting & Washing Cultivation->Harvesting Reaction_Setup Cell Suspension in Buffer + Co-substrate Harvesting->Reaction_Setup Substrate_Addition Add 4-Methylacetophenone Reaction_Setup->Substrate_Addition Incubation Incubation with Shaking Substrate_Addition->Incubation Separation Cell Separation (Centrifugation) Incubation->Separation Extraction Product Extraction Separation->Extraction Purification Purification (Chromatography) Extraction->Purification

References

A Comparative Guide to the Synthesis of (S)-1-(4-Methylphenyl)ethanol: Biocatalytic versus Chemical Approaches

Author: BenchChem Technical Support Team. Date: January 2026

The enantioselective synthesis of chiral alcohols is a critical endeavor in the pharmaceutical and fine chemical industries, where the stereochemistry of a molecule can profoundly influence its biological activity. (S)-1-(4-Methylphenyl)ethanol is a valuable chiral building block, and its efficient synthesis in high enantiomeric purity is of significant interest. This guide provides an in-depth, objective comparison of two primary synthetic strategies for obtaining this molecule: biocatalytic reduction using whole-cell systems and chemical asymmetric hydrogenation. We will explore the fundamental principles, present supporting experimental data, and offer detailed protocols to inform your selection of the most appropriate method for your research and development needs.

The Chemical Approach: Noyori Asymmetric Hydrogenation

The chemical synthesis of chiral alcohols from prochiral ketones has been revolutionized by the development of transition metal-catalyzed asymmetric hydrogenation. Among these, the Noyori asymmetric hydrogenation, which was recognized with the Nobel Prize in Chemistry in 2001, stands out as a highly efficient and versatile method.[1] This reaction typically employs ruthenium catalysts coordinated with chiral phosphine ligands, such as BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl), to achieve high enantioselectivity.[1][2]

The underlying principle of the Noyori hydrogenation involves the activation of molecular hydrogen by the ruthenium complex and the subsequent stereoselective transfer of two hydrogen atoms to the carbonyl group of the ketone. The chiral ligand creates a chiral environment around the metal center, directing the approach of the substrate and leading to the preferential formation of one enantiomer of the alcohol.[3]

A key feature of this methodology is the requirement for a base, which acts as a co-catalyst to facilitate the reaction. The reaction is typically carried out in an organic solvent, such as methanol or isopropanol, under a pressurized atmosphere of hydrogen gas.[2]

Experimental Protocol: Noyori Asymmetric Hydrogenation of 4-Methylacetophenone

The following protocol is a representative example of a Noyori-type asymmetric hydrogenation for the synthesis of (S)-1-(4-Methylphenyl)ethanol.

Materials:

  • 4-Methylacetophenone

  • [RuCl₂((S)-BINAP)]₂

  • Potassium tert-butoxide (KOtBu)

  • Methanol (anhydrous)

  • Hydrogen gas (high purity)

  • Schlenk flask and high-pressure autoclave

Procedure:

  • In a nitrogen-filled glovebox, charge a Schlenk flask with [RuCl₂((S)-BINAP)]₂ (0.005 mol%) and potassium tert-butoxide (0.01 mol%).

  • Add anhydrous methanol (20 mL) and stir the mixture until the catalyst dissolves.

  • Add 4-methylacetophenone (10 mmol) to the catalyst solution.

  • Transfer the reaction mixture to a high-pressure autoclave.

  • Seal the autoclave, purge with hydrogen gas three times, and then pressurize to 50 atm with hydrogen.

  • Stir the reaction mixture at 30°C for 12 hours.

  • After the reaction is complete, carefully release the pressure and purge the autoclave with nitrogen.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate) to afford (S)-1-(4-Methylphenyl)ethanol.

  • Determine the yield and enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

The Biocatalytic Approach: Whole-Cell Asymmetric Reduction

Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for the synthesis of chiral compounds.[3] This approach utilizes enzymes, either in isolated form or within whole microbial cells, to catalyze chemical transformations with high selectivity and efficiency. For the synthesis of (S)-1-(4-Methylphenyl)ethanol, alcohol dehydrogenases (ADHs) or ketoreductases (KREDs) are the enzymes of choice. These enzymes facilitate the stereoselective reduction of the prochiral ketone, 4-methylacetophenone, to the corresponding chiral alcohol.

A significant advantage of biocatalysis is that reactions are typically conducted under mild conditions, such as ambient temperature and pressure, in aqueous media.[3] This "green chemistry" approach minimizes energy consumption and reduces the generation of hazardous waste. Whole-cell biocatalysis is particularly attractive as it obviates the need for enzyme purification and provides a self-contained system for the regeneration of the essential nicotinamide cofactor (NADH or NADPH). The cellular machinery utilizes a co-substrate, such as glucose or isopropanol, to continuously regenerate the reduced cofactor, which is the hydride source for the reduction of the ketone.

Experimental Protocol: Biocatalytic Reduction of 4-Methylacetophenone using Petroselinum crispum

The following protocol, adapted from the literature, describes the use of parsley (Petroselinum crispum) cells as a whole-cell biocatalyst for the synthesis of (S)-1-(4-Methylphenyl)ethanol.

Materials:

  • Fresh parsley (Petroselinum crispum)

  • 4-Methylacetophenone

  • Glucose

  • Phosphate buffer (0.1 M, pH 7.0)

  • Erlenmeyer flask

  • Orbital shaker

Procedure:

  • Wash fresh parsley leaves and stems thoroughly with distilled water and chop them into small pieces.

  • In an Erlenmeyer flask, prepare a suspension of the chopped parsley (20 g) in phosphate buffer (100 mL).

  • Add glucose (1 g) to the suspension as a co-substrate for cofactor regeneration.

  • Add 4-methylacetophenone (1 mmol) to the reaction mixture.

  • Incubate the flask on an orbital shaker at 150 rpm and 25°C for 48-72 hours.

  • Monitor the progress of the reaction by TLC or GC analysis.

  • After the reaction is complete, filter the mixture to remove the plant material.

  • Extract the filtrate with ethyl acetate (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate).

  • Determine the yield and enantiomeric excess (e.e.) by chiral HPLC or GC analysis.

Performance Comparison: A Head-to-Head Analysis

To provide a clear and objective comparison, the following table summarizes the key performance indicators for both the chemical and biocatalytic synthesis of (S)-1-(4-Methylphenyl)ethanol, based on representative experimental data.

ParameterChemical Synthesis (Noyori Hydrogenation)Biocatalytic Synthesis (Whole-Cell Reduction)
Catalyst Ru-BINAP complexAlcohol Dehydrogenase (in whole cells)
Substrate 4-Methylacetophenone4-Methylacetophenone
Product (S)-1-(4-Methylphenyl)ethanol(S)-1-(4-Methylphenyl)ethanol
Yield >95%49-52%
Enantiomeric Excess (e.e.) >99%80-96%
Reaction Conditions High pressure (e.g., 50 atm H₂), organic solventAmbient pressure and temperature, aqueous buffer
Reagents H₂, chiral ligand, metal catalyst, baseWhole cells, co-substrate (e.g., glucose)
Environmental Impact Use of heavy metals, organic solvents, high energyGenerally lower, aqueous media, biodegradable catalyst
Substrate Scope BroadGenerally narrower, enzyme-specific
Process Scalability Well-established for large-scale productionCan be challenging, but improving with technology

Causality Behind Experimental Choices and Self-Validating Systems

The choice between chemical and biocatalytic synthesis is often dictated by a project's specific constraints and goals.

In chemical synthesis , the selection of the chiral ligand (e.g., (S)-BINAP) is paramount as it directly controls the stereochemical outcome of the reaction. The use of high-pressure hydrogen is necessary to drive the catalytic cycle efficiently. The protocol is a self-validating system in that the high enantiomeric excess achieved is a direct consequence of the well-defined chiral environment created by the catalyst. Any deviation from the expected e.e. would immediately indicate a problem with the catalyst's integrity or the reaction conditions.

In biocatalysis , the choice of the microorganism is the critical experimental decision. Different organisms possess alcohol dehydrogenases with varying substrate specificities and stereoselectivities. The use of a co-substrate like glucose is essential for the in-situ regeneration of the NADH or NADPH cofactor, which is the actual reducing agent. This integrated system is self-validating; successful conversion of the ketone to the chiral alcohol confirms the activity of the dehydrogenase and the functionality of the cofactor regeneration pathway within the whole cell.

Visualizing the Workflows

To further elucidate the practical differences between these two approaches, the following diagrams illustrate the experimental workflows.

Chemical_Synthesis_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Hydrogenation cluster_workup Work-up and Purification cluster_analysis Analysis cat_prep Prepare Ru-BINAP catalyst solution in anhydrous solvent under inert atmosphere autoclave Charge autoclave with catalyst solution and 4-methylacetophenone cat_prep->autoclave Transfer pressurize Pressurize with H₂ gas (e.g., 50 atm) autoclave->pressurize react Stir at controlled temperature (e.g., 30°C) for 12h pressurize->react depressurize Depressurize and purge with N₂ react->depressurize concentrate Concentrate in vacuo depressurize->concentrate purify Purify by column chromatography concentrate->purify analyze Determine yield and e.e. (Chiral HPLC/GC) purify->analyze

Experimental workflow for chemical asymmetric hydrogenation.

Biocatalytic_Synthesis_Workflow cluster_prep Biocatalyst Preparation cluster_reaction Biocatalytic Reduction cluster_workup Work-up and Purification cluster_analysis Analysis cell_prep Prepare whole-cell suspension (e.g., P. crispum) in buffer add_reagents Add 4-methylacetophenone and co-substrate (e.g., glucose) cell_prep->add_reagents incubate Incubate with shaking at controlled temperature (e.g., 25°C) for 48-72h add_reagents->incubate filter Filter to remove biomass incubate->filter extract Extract with organic solvent filter->extract concentrate Concentrate in vacuo extract->concentrate purify Purify by column chromatography concentrate->purify analyze Determine yield and e.e. (Chiral HPLC/GC) purify->analyze

Experimental workflow for whole-cell biocatalytic reduction.

Conclusion: Selecting the Optimal Synthetic Route

Both chemical and biocatalytic methods offer viable pathways to (S)-1-(4-Methylphenyl)ethanol, each with a distinct set of advantages and disadvantages.

Chemical synthesis via Noyori asymmetric hydrogenation is a robust and well-established method that can deliver the target molecule in high yield and with excellent enantioselectivity. Its broad substrate scope and predictability make it a go-to choice, particularly in early-stage research and development where a variety of analogs may need to be synthesized. However, the requirement for specialized high-pressure equipment, the use of expensive and potentially toxic heavy metal catalysts, and the generation of organic solvent waste are significant drawbacks from a process safety and environmental perspective.

Biocatalytic synthesis using whole-cell systems represents a greener and often more cost-effective alternative, especially at larger scales where a dedicated biocatalyst can be developed and optimized. The mild reaction conditions and the use of water as a solvent significantly reduce the environmental footprint of the process. While the yields and enantioselectivities reported for the biocatalytic reduction of 4-methylacetophenone are currently lower than those achieved by the best chemical methods, there is considerable potential for improvement through enzyme engineering and process optimization. The narrower substrate scope of enzymes can be a limitation, but it also contributes to their exquisite selectivity.

Ultimately, the choice between these two powerful synthetic strategies will depend on the specific priorities of the project. For applications where the highest possible yield and enantiopurity are paramount and the necessary infrastructure is in place, chemical synthesis may be preferred. For processes where sustainability, safety, and cost-effectiveness are the primary drivers, biocatalysis offers a compelling and increasingly powerful alternative.

References

A Senior Application Scientist's Guide to the Accurate and Precise Quantification of 1-(4-Methylphenyl)ethanol Enantiomers

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and professionals in drug development, the stereochemistry of a molecule is a critical attribute that can profoundly influence its pharmacological and toxicological properties. The differential effects of individual enantiomers necessitate the development of robust and reliable analytical methods for their accurate quantification. This guide provides an in-depth comparison of the primary analytical techniques for the enantioselective quantification of 1-(4-Methylphenyl)ethanol, a chiral secondary alcohol of interest in various fields of chemical synthesis and pharmaceutical research.

This document moves beyond a simple recitation of protocols. It is designed to provide a deeper understanding of the principles behind the separations, justify the experimental choices, and present a comparative analysis of the performance you can expect from Chiral Gas Chromatography (GC), High-Performance Liquid Chromatography (HPLC), and Capillary Electrophoresis (CE).

The Imperative of Enantiomeric Resolution

Enantiomers, non-superimposable mirror images of a chiral molecule, possess identical physical and chemical properties in an achiral environment. However, in the chiral environment of biological systems, they can exhibit markedly different behaviors. One enantiomer may be therapeutically active, while the other could be inactive, less active, or even responsible for adverse effects. Therefore, the ability to separate and quantify individual enantiomers is not merely an analytical challenge but a regulatory and safety imperative.

This guide will explore the practical application and comparative performance of three powerful techniques for the chiral separation of this compound:

  • Chiral Gas Chromatography (GC): A high-resolution technique suitable for volatile and thermally stable compounds.

  • Chiral High-Performance Liquid Chromatography (HPLC): A versatile and widely used method applicable to a broad range of compounds.

  • Chiral Capillary Electrophoresis (CE): A high-efficiency separation technique that requires minimal sample and solvent.

Section 1: Chiral Gas Chromatography (GC-FID)

Chiral GC is a powerful technique for the separation of volatile enantiomers. The separation is achieved by utilizing a chiral stationary phase (CSP) that interacts diastereomerically with the enantiomers, leading to different retention times. For chiral alcohols like this compound, cyclodextrin-based CSPs are particularly effective.

Principle of Separation: The "Chiral Cavity"

Cyclodextrins are cyclic oligosaccharides that form a truncated cone-like structure with a hydrophobic inner cavity and a hydrophilic exterior. The enantiomers of this compound can enter the chiral cavity of the cyclodextrin derivative. The separation is based on the differential stability of the transient diastereomeric complexes formed between each enantiomer and the CSP. The subtle differences in the spatial arrangement of the substituents on the chiral carbon of the analyte lead to variations in the strength of these interactions, resulting in different retention times.

Derivatization of the native cyclodextrin, for instance with alkyl or acetyl groups, modifies the shape and size of the cavity and the properties of its portals, thereby enhancing the enantioselectivity for a broader range of compounds.

Experimental Protocol: Chiral GC-FID of this compound

This protocol provides a starting point for the enantioselective analysis of this compound. Optimization may be necessary depending on the specific instrument and column.

1. Instrumentation and Consumables:

  • Gas Chromatograph with Flame Ionization Detector (FID)

  • Chiral Capillary Column: e.g., β-DEX 120 (a cyclodextrin-based CSP) (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Carrier Gas: Hydrogen or Helium, high purity

  • Reagents: Racemic this compound standard, solvent for dissolution (e.g., dichloromethane or methanol)

2. Chromatographic Conditions:

  • Injector Temperature: 230 °C

  • Detector Temperature: 250 °C

  • Oven Temperature Program: 90°C hold for 1 min, ramp at 1°C/min to 135°C, then ramp at 5°C/min to 240°C.

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min

  • Injection Mode: Split (e.g., 50:1 split ratio)

  • Injection Volume: 1 µL

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the chosen solvent at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution to the desired concentration range.

4. Data Analysis:

  • Identify the two enantiomer peaks in the chromatogram.

  • Integrate the peak areas to determine the enantiomeric ratio and calculate the enantiomeric excess (% ee).

Diagram of the Chiral GC Workflow

cluster_prep Sample Preparation cluster_gc Chiral GC-FID Analysis cluster_data Data Analysis Sample Racemic this compound Standard Standard Solution (1 mg/mL) Sample->Standard Solvent Solvent (e.g., Methanol) Solvent->Standard Injector Injector (230°C) Standard->Injector 1 µL Injection Column Chiral GC Column (β-DEX 120) Injector->Column Detector FID (250°C) Column->Detector Oven Oven (Temperature Program) Chromatogram Chromatogram Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification (% ee) Integration->Quantification

Caption: Workflow for Chiral GC-FID Analysis.

Performance Characteristics of Chiral GC
ParameterTypical Performance for Chiral GC of Secondary Aromatic AlcoholsJustification and Causality
Separation Factor (α) 1.088 on a β-DEX 120 column for this compound.This value indicates a good separation between the enantiomers. A value greater than 1.05 is generally considered sufficient for baseline resolution.
Linearity (r²) > 0.995The linear response of the FID detector over a wide concentration range allows for accurate quantification.
Limit of Detection (LOD) 0.01 - 0.1% of the major enantiomerThe high sensitivity of the FID detector enables the detection of trace amounts of the undesired enantiomer.
Limit of Quantification (LOQ) 0.05 - 0.2% of the major enantiomerThe LOQ is determined by the concentration at which the analyte can be quantified with acceptable precision and accuracy.
Accuracy (% Recovery) 98 - 102%Accuracy is typically assessed by analyzing samples with known concentrations of each enantiomer.
Precision (%RSD) < 2% for repeatability and intermediate precisionPrecision reflects the closeness of repeated measurements and is a measure of the method's reproducibility.

Section 2: Chiral High-Performance Liquid Chromatography (HPLC-UV)

Chiral HPLC is a highly versatile and the most widely used technique for the separation of enantiomers. Its applicability to a broad range of compounds, including those that are not volatile or are thermally labile, makes it an indispensable tool in pharmaceutical analysis. For the enantioseparation of this compound, polysaccharide-based CSPs are a primary choice.

Principle of Separation: A Multifaceted Interaction

Polysaccharide-based CSPs, typically derivatives of cellulose or amylose coated or immobilized on a silica support, offer a complex chiral environment. The chiral recognition mechanism is not based on a simple inclusion complex as in some cyclodextrin-based phases. Instead, it involves a combination of interactions, including:

  • Hydrogen bonding: With the carbamate groups on the polysaccharide backbone.

  • π-π interactions: Between the aromatic rings of the analyte and the phenyl groups of the CSP.

  • Dipole-dipole interactions.

  • Steric hindrance: The chiral grooves and cavities on the surface of the CSP create a steric environment that favors the interaction of one enantiomer over the other.

The choice of the mobile phase, typically a mixture of a non-polar solvent (like hexane or heptane) and a polar modifier (like isopropanol or ethanol), is crucial as it modulates these interactions and, consequently, the retention and selectivity.

Experimental Protocol: Chiral HPLC-UV of this compound

The following protocol is adapted from a method for the structurally similar 1-(4-Chlorophenyl)ethanol and serves as an excellent starting point for the analysis of this compound.

1. Instrumentation and Consumables:

  • HPLC system with a UV detector

  • Chiral Column: e.g., Chiralcel® OD-H (cellulose-based CSP) (250 x 4.6 mm, 5 µm)

  • Mobile Phase: HPLC-grade n-Hexane and Isopropanol

  • Reagents: Racemic this compound standard

2. Chromatographic Conditions:

  • Mobile Phase: n-Hexane / Isopropanol (90:10 v/v)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 25 °C

  • Detection Wavelength: 220 nm (based on the UV absorbance of the phenyl group)

  • Injection Volume: 10 µL

3. Sample Preparation:

  • Prepare a stock solution of racemic this compound in the mobile phase at a concentration of 1 mg/mL.

  • Prepare a series of calibration standards by diluting the stock solution.

4. Data Analysis:

  • Identify and integrate the peaks corresponding to the two enantiomers.

  • Construct a calibration curve and determine the concentration of each enantiomer in unknown samples.

Diagram of the Chiral HPLC Workflow

cluster_prep Sample Preparation cluster_hplc Chiral HPLC-UV Analysis cluster_data Data Analysis Sample Racemic this compound Standard Standard Solution (1 mg/mL) Sample->Standard MobilePhase Mobile Phase MobilePhase->Standard Injector Autosampler Standard->Injector 10 µL Injection Pump HPLC Pump Pump->Injector Column Chiral HPLC Column (e.g., Chiralcel OD-H) Injector->Column Detector UV Detector (220 nm) Column->Detector Chromatogram Chromatogram Detector->Chromatogram Calibration Calibration Curve Chromatogram->Calibration Quantification Quantification Calibration->Quantification

Caption: Workflow for Chiral HPLC-UV Analysis.

Performance Characteristics of Chiral HPLC

Due to the lack of a specific validated method for this compound in the literature, the following table presents typical performance data for the chiral separation of similar aromatic secondary alcohols on polysaccharide-based CSPs.[2][3]

ParameterTypical Performance for Chiral HPLC of Aromatic Secondary AlcoholsJustification and Causality
Resolution (Rs) > 1.5A resolution of 1.5 indicates baseline separation, which is essential for accurate quantification, especially for trace analysis of one enantiomer in the presence of a large excess of the other.
Linearity (r²) ≥ 0.999Demonstrates a direct proportional relationship between the detector response and the analyte concentration, which is fundamental for accurate quantification.
Limit of Detection (LOD) 0.02 - 0.05% of the major enantiomerThe LOD is influenced by the detector's sensitivity and the baseline noise. UV detectors offer good sensitivity for aromatic compounds.
Limit of Quantification (LOQ) 0.05 - 0.1% of the major enantiomerThe LOQ is the lowest concentration that can be measured with acceptable precision and accuracy, a critical parameter in impurity testing.
Accuracy (% Recovery) 98 - 102%Recovery studies at different concentration levels ensure that the method provides results close to the true value across the analytical range.
Precision (%RSD) ≤ 2.0% for repeatability and intermediate precisionLow RSD values indicate that the method is reproducible and reliable under the same and different operating conditions.

Section 3: Chiral Capillary Electrophoresis (CE)

Chiral Capillary Electrophoresis (CE) is a high-efficiency separation technique that offers several advantages, including rapid analysis times, low consumption of sample and reagents, and high resolving power.[4] For the enantioseparation of neutral compounds like this compound, a charged chiral selector is added to the background electrolyte (BGE).

Principle of Separation: Differential Complexation in an Electric Field

In CE, charged species migrate in a capillary filled with a buffer under the influence of an electric field. To separate neutral enantiomers, a charged chiral selector, such as a charged cyclodextrin derivative (e.g., sulfated-β-cyclodextrin), is added to the BGE. The separation mechanism relies on the differential formation of transient, charged diastereomeric complexes between the enantiomers and the chiral selector.

The neutral enantiomers themselves do not have an electrophoretic mobility. However, when they form a complex with the charged selector, they acquire an apparent mobility. The extent of complexation, and thus the apparent mobility, will differ for each enantiomer due to the different stability of the diastereomeric complexes. This difference in apparent mobility leads to their separation.

Experimental Protocol: Chiral CE of this compound

This is a generalized protocol for the chiral separation of a neutral aromatic alcohol using a charged cyclodextrin selector.

1. Instrumentation and Consumables:

  • Capillary Electrophoresis system with a UV detector

  • Fused-silica capillary (e.g., 50 µm ID, 50 cm total length)

  • Background Electrolyte (BGE): e.g., 25 mM phosphate buffer, pH 2.5

  • Chiral Selector: e.g., Sulfated-β-cyclodextrin (S-β-CD)

  • Reagents: Racemic this compound standard, methanol

2. CE Conditions:

  • Capillary Conditioning: Rinse with 0.1 M NaOH, water, and then BGE.

  • Background Electrolyte: 25 mM phosphate buffer (pH 2.5) containing 15 mM S-β-CD.

  • Voltage: 20 kV

  • Temperature: 25 °C

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 s)

  • Detection: UV at 214 nm

3. Sample Preparation:

  • Dissolve the racemic this compound in methanol or water to a concentration of approximately 0.5 mg/mL.

4. Data Analysis:

  • The migration times of the two enantiomer peaks are recorded.

  • Peak areas are used for quantitative analysis.

Diagram of the Chiral CE Workflow

cluster_prep Sample Preparation cluster_ce Chiral CE Analysis cluster_data Data Analysis Sample Racemic this compound Standard Sample Solution (0.5 mg/mL) Sample->Standard Solvent Methanol/Water Solvent->Standard Capillary Fused-Silica Capillary Standard->Capillary Hydrodynamic Injection Detector UV Detector (214 nm) Capillary->Detector BGE BGE with Chiral Selector BGE->Capillary Voltage High Voltage (20 kV) Voltage->Capillary Electropherogram Electropherogram Detector->Electropherogram Integration Peak Integration Electropherogram->Integration Quantification Quantification Integration->Quantification

Caption: Workflow for Chiral CE Analysis.

Performance Characteristics of Chiral CE
ParameterTypical Performance for Chiral CEJustification and Causality
Resolution (Rs) > 2.0CE is known for its high peak efficiencies, often leading to excellent resolution even with small differences in electrophoretic mobility.
Linearity (r²) > 0.99The linear response of the UV detector and the precise injection volumes in modern CE systems contribute to good linearity.
Limit of Detection (LOD) < 0.1% of the major enantiomerThe main limitation of CE is often the small injection volume, which can affect the concentration sensitivity. However, for enantiomeric purity, the relative LOD is typically very good.
Limit of Quantification (LOQ) ~ 0.2% of the major enantiomerThe LOQ in CE is suitable for the determination of enantiomeric impurities at levels relevant for pharmaceutical quality control.
Accuracy (% Recovery) 95 - 105%Accuracy is dependent on the precision of the injection and the stability of the electrophoretic conditions.
Precision (%RSD) < 3% for migration time, < 5% for peak areaThe precision of migration times in CE is generally very high. Peak area precision can be slightly more variable but is typically well within acceptable limits for quantitative analysis.

Comparative Summary and Recommendations

The choice of the optimal analytical technique for the quantification of this compound enantiomers depends on the specific requirements of the analysis, including the required sensitivity, sample throughput, and available instrumentation.

FeatureChiral Gas Chromatography (GC-FID)Chiral High-Performance Liquid Chromatography (HPLC-UV)Chiral Capillary Electrophoresis (CE)
Principle Diastereomeric interaction with a chiral stationary phase in the gas phase.Diastereomeric interaction with a chiral stationary phase in the liquid phase.Differential formation of charged diastereomeric complexes in an electric field.
Applicability Volatile and thermally stable compounds.Broad applicability to a wide range of compounds.Charged or neutral compounds (with a charged selector).
Sample Throughput Moderate; run times are typically in the range of 20-40 minutes.Moderate to high; run times can be optimized to 10-20 minutes.High; rapid analysis times, often less than 15 minutes.
Solvent Consumption Very low (only for sample preparation).High, especially in preparative applications.Very low, making it an environmentally friendly technique.
Sensitivity (LOD) High (FID is very sensitive to hydrocarbons).Good, dependent on the chromophore of the analyte.Moderate, limited by the small injection volume.
Robustness Generally robust and reproducible.Very robust and the most widely used technique in QC environments.Can be less robust than HPLC, sensitive to buffer composition and capillary surface.
Cost Moderate instrument cost, columns are relatively inexpensive.High instrument cost, chiral columns can be expensive.Lower instrument cost compared to HPLC.

Recommendations:

  • For high-resolution screening and routine analysis of volatile samples, Chiral GC-FID is an excellent choice, offering high efficiency and sensitivity. The availability of specific separation factor data for this compound on a cyclodextrin-based column makes it a reliable starting point.

  • For a versatile and robust method suitable for a wide range of concentrations and for preparative applications, Chiral HPLC-UV is the recommended technique. Its widespread use in the pharmaceutical industry is a testament to its reliability and reproducibility. Polysaccharide-based CSPs are a good starting point for method development.

  • For rapid analysis with minimal sample and solvent consumption, Chiral CE is a valuable alternative. It is particularly useful in research and development settings for high-throughput screening of chiral separations.

Ultimately, the selection of the most appropriate technique will be a balance of these factors, guided by the specific analytical needs of the researcher or drug development professional. Method validation in accordance with ICH guidelines is essential to ensure the accuracy, precision, and reliability of the chosen method for its intended purpose.

References

Inter-laboratory comparison of analytical methods for 1-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

An Inter-laboratory Guide to the Analytical Quantification of 1-(4-Methylphenyl)ethanol: A Comparative Analysis

Introduction: The Need for Analytical Consensus

This compound, also known as p-tolylmethylcarbinol, is an aromatic secondary alcohol that serves as a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and fragrances.[1][2][3] Its presence and purity are critical quality attributes that directly impact the safety and efficacy of the final products. Therefore, robust, reliable, and reproducible analytical methods for its quantification are paramount for quality control, process monitoring, and regulatory compliance.

This guide, intended for researchers, scientists, and drug development professionals, provides an in-depth comparison of common analytical methods for this compound. We will move beyond a simple listing of protocols to explore the foundational principles of method validation and the framework for conducting inter-laboratory comparisons. By synthesizing established guidelines from the International Council for Harmonisation (ICH) and ASTM International, this document serves as a practical resource for selecting, validating, and implementing the most suitable analytical procedure for its intended purpose.[4]

Foundational Pillars: Method Validation and Inter-laboratory Studies

Before comparing specific analytical techniques, it is essential to understand the regulatory and scientific framework that ensures data integrity. The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[4][5]

ICH Q2(R2) Guidelines on Analytical Validation: The ICH Q2(R2) guideline provides a comprehensive framework for validating analytical procedures.[4][6] Key validation characteristics that must be considered include:

  • Specificity/Selectivity: The ability to assess the analyte unequivocally in the presence of other components like impurities or matrix components.[7]

  • Accuracy: The closeness of test results to the true value, often expressed as percent recovery.[7]

  • Precision: The degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval.

    • Intermediate Precision: Within-laboratory variations (e.g., different days, analysts, or equipment).

    • Reproducibility: Precision between laboratories, which is the primary focus of an inter-laboratory comparison.

  • Linearity & Range: The ability to elicit test results that are directly proportional to the concentration of the analyte within a given range.[8][9] The range is the interval between the upper and lower concentrations for which the method has a suitable level of precision, accuracy, and linearity.[4][8]

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest amount of analyte that can be detected and quantitatively measured with suitable precision and accuracy, respectively.[5][10]

  • Robustness: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage.[4][11]

ASTM E691: The Standard for Inter-laboratory Studies (ILS): An Inter-laboratory Study is the gold standard for determining the reproducibility of a test method. ASTM E691 provides a standard practice for planning, conducting, and analyzing the results of an ILS.[12][13] The primary outputs of an ASTM E691 study are the statistical measures of repeatability (within-lab variability) and reproducibility (between-lab variability), which are crucial for setting universal specifications and acceptance criteria.[14]

Workflow for a Successful Inter-laboratory Comparison

A well-structured ILS is essential for generating meaningful data. The process involves careful planning, execution, and statistical analysis to evaluate the performance of an analytical method across multiple laboratories.

G cluster_0 Phase 1: Planning & Preparation cluster_1 Phase 2: Execution & Data Collection cluster_2 Phase 3: Analysis & Reporting P1 Define Study Objective (e.g., Assess Reproducibility of GC Method) P2 Develop & Validate Core Analytical Protocol P1->P2 P3 Select & Recruit Participating Laboratories P2->P3 P4 Prepare & Characterize Homogeneous Test Material P3->P4 P5 Distribute Samples & Detailed Protocol P4->P5 E1 Laboratories Perform Analysis per Protocol P5->E1 E2 Record Results & Experimental Conditions E1->E2 E3 Submit Data to Coordinating Body E2->E3 A1 Screen Data for Outliers (h & k statistics) E3->A1 A2 Calculate Repeatability (sr) & Reproducibility (sR) A1->A2 A3 Draft Final Report with Precision Statement A2->A3 A4 Disseminate Findings to Participants A3->A4

Caption: Workflow of an Inter-laboratory Study based on ASTM E691 principles.

Candidate Analytical Methods for this compound

The selection of an analytical method depends on factors such as the sample matrix, required sensitivity, available instrumentation, and the intended purpose of the analysis. For this compound, three primary techniques are suitable.

Gas Chromatography with Flame Ionization Detection (GC-FID)

Principle: GC is an ideal technique for volatile and thermally stable compounds like this compound. The sample is vaporized and separated based on its boiling point and interaction with a stationary phase within a capillary column. The Flame Ionization Detector (FID) is highly sensitive to organic compounds containing carbon atoms and provides a response proportional to the mass of the analyte.[15]

Causality Behind Choices:

  • Column: A non-polar or mid-polar column (e.g., HP-5, DB-5, or a WAX-type column) is typically chosen. An HP-5 (5% phenyl polysiloxane) is a robust, general-purpose column suitable for separating aromatic compounds based on boiling point differences.[16]

  • Detector: FID is selected for its high sensitivity, wide linear range, and universal response to hydrocarbons, making it cost-effective and reliable for quantification.[15][17]

  • Injection: A split injection is often used to prevent column overloading when analyzing high-concentration samples.[15]

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV Detection

Principle: HPLC is a powerful separation technique for a wide range of compounds. In RP-HPLC, the analyte is separated based on its hydrophobic interactions with a non-polar stationary phase (e.g., C18) and a polar mobile phase. The benzene ring in this compound acts as a chromophore, allowing for sensitive detection using a UV detector.

Causality Behind Choices:

  • Column: A C18 column is the workhorse of reversed-phase chromatography, providing excellent retention and separation for moderately non-polar compounds like aromatic alcohols.[18]

  • Mobile Phase: A mixture of acetonitrile or methanol and water is used. The organic solvent content is optimized to achieve a suitable retention time and peak shape.

  • Detector: A UV detector set at a wavelength of maximum absorbance (λmax) for the phenyl group (around 220-225 nm) provides high sensitivity and specificity. A Diode-Array Detector (DAD) can be used to confirm peak purity.[18]

Ultraviolet-Visible (UV-Vis) Spectrophotometry

Principle: This technique measures the absorbance of UV or visible light by the analyte in a solution. According to the Beer-Lambert law, absorbance is directly proportional to the concentration of the absorbing species. It is a simple and rapid method, but it lacks specificity.[19][20]

Causality Behind Choices:

  • Solvent: A UV-transparent solvent like methanol or ethanol is used to dissolve the sample.

  • Wavelength: The analysis is performed at the λmax of this compound to achieve maximum sensitivity.

  • Limitation: This method is highly susceptible to interference from any other substance in the sample that absorbs at the same wavelength. It is best suited for the analysis of pure substances or simple mixtures where potential interferences are known to be absent.[20]

Comparative Performance Data

The following table summarizes typical, illustrative performance characteristics for the three analytical methods based on validation principles. This data is intended to be representative for comparison purposes in an inter-laboratory context.

Parameter GC-FID RP-HPLC-UV UV-Vis Spectrophotometry
Linearity (r²) > 0.999> 0.999> 0.998
Range 1 - 500 µg/mL1 - 500 µg/mL5 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.5%97.0 - 103.0%
Precision (RSD%)
- Repeatability< 1.0%< 1.0%< 1.5%
- Reproducibility (ILS)< 3.0%< 2.5%< 5.0%
LOD ~0.1 µg/mL~0.2 µg/mL~1 µg/mL
LOQ ~0.5 µg/mL~0.7 µg/mL~3 µg/mL
Specificity High (Separation-based)High (Separation-based)Low (Interference-prone)
Throughput Moderate (~15-20 min/sample)Moderate (~10-15 min/sample)High (< 5 min/sample)
Cost (Instrument) ModerateHighLow

Decision Guide for Method Selection

Choosing the right analytical method requires balancing performance needs with practical constraints. This decision tree illustrates a logical approach to selecting the most appropriate technique for analyzing this compound.

DecisionTree Start Start: Need to quantify This compound Matrix Is the sample matrix complex (e.g., contains impurities, other ingredients)? Start->Matrix Purity Is this a raw material purity check (dissolved in pure solvent)? Matrix->Purity No Chromatography Chromatographic separation is required. Matrix->Chromatography Yes UV UV-Vis is an option Fast and simple for non-specific quantification. Purity->UV Yes Purity->Chromatography No (Need higher confidence) Volatile Are other volatile impurities a concern? HPLC Use RP-HPLC-UV High specificity and robustness. Volatile->HPLC No GC Use GC-FID Excellent for volatile profile. Volatile->GC Yes Chromatography->Volatile

Caption: Decision tree for selecting an analytical method for this compound.

Experimental Protocol: GC-FID Method

This section provides a detailed, self-validating protocol for the quantification of this compound using GC-FID. This protocol should be rigorously followed by all participating laboratories in an ILS to ensure data comparability.

1. Instrumentation and Conditions

  • GC System: Agilent 8890 or equivalent, with split/splitless inlet and FID.

  • Column: HP-5 (30 m x 0.32 mm ID, 0.25 µm film thickness) or equivalent 5% phenyl methylpolysiloxane column.

  • Carrier Gas: Helium, constant flow at 1.5 mL/min.

  • Inlet Temperature: 250°C.

  • Injection Mode: Split (ratio 20:1).

  • Injection Volume: 1 µL.

  • Oven Program:

    • Initial Temperature: 80°C, hold for 1 minute.

    • Ramp: 15°C/min to 220°C.

    • Hold: Hold at 220°C for 2 minutes.

  • Detector Temperature: 280°C.

  • FID Gas Flows: Hydrogen (~30 mL/min), Air (~300 mL/min), Makeup (Helium, ~25 mL/min). Note: Optimize flows for maximum sensitivity.

2. Reagents and Standard Preparation

  • Solvent: HPLC-grade Methanol or Acetone.

  • Reference Standard: this compound, purity ≥ 98%.

  • Internal Standard (IS): 1-Phenylethanol or similar, to correct for injection variability.

  • IS Stock Solution (1000 µg/mL): Accurately weigh 100 mg of IS into a 100 mL volumetric flask and dilute to volume with solvent.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard into a 100 mL volumetric flask and dilute to volume with solvent.

  • Calibration Standards: Prepare a series of at least five calibration standards by diluting the Standard Stock Solution. For a range of 10-500 µg/mL, typical concentrations would be 10, 50, 100, 250, and 500 µg/mL. Add a constant amount of IS to each standard (e.g., final concentration of 100 µg/mL).

3. Sample Preparation

  • Accurately weigh an amount of sample expected to contain ~25 mg of this compound into a 50 mL volumetric flask.

  • Dissolve and dilute to volume with the solvent.

  • Pipette 5 mL of this solution into a 25 mL volumetric flask.

  • Add a constant amount of IS (matching the calibration standards) and dilute to volume with the solvent.

  • Mix thoroughly and transfer an aliquot to a 2 mL GC vial.

4. System Suitability

  • Before analysis, inject the mid-level calibration standard (100 µg/mL) five times.

  • Acceptance Criteria:

    • Relative Standard Deviation (RSD) of the peak area ratio (Analyte/IS) must be ≤ 2.0%.

    • Tailing factor for the this compound peak should be between 0.9 and 1.5.

    • Resolution between this compound and the IS peak must be ≥ 2.0.

5. Data Analysis

  • Generate a calibration curve by plotting the peak area ratio (Analyte/IS) versus the concentration of the analyte.

  • Perform a linear regression analysis. The correlation coefficient (r²) should be ≥ 0.999.

  • Calculate the concentration of this compound in the sample using the regression equation.

Conclusion

The choice of an analytical method for this compound is a critical decision that impacts data quality and reliability. While UV-Vis spectrophotometry offers a rapid and simple screening tool for pure substances, its lack of specificity makes it unsuitable for complex matrices. Both GC-FID and RP-HPLC-UV provide the high degree of specificity, accuracy, and precision required for robust quality control in research and pharmaceutical development.[18]

  • GC-FID is exceptionally well-suited for analyzing this compound, particularly when assessing volatile impurities is also a requirement.

  • RP-HPLC-UV is a highly versatile and equally powerful alternative, especially in laboratories where HPLC is the primary chromatographic platform.

Ultimately, the successful implementation of any of these methods across different laboratories hinges on a shared commitment to rigorous validation and adherence to a harmonized protocol, as outlined by ICH and ASTM guidelines. An inter-laboratory comparison study, designed and executed correctly, is the definitive step to establish a method's reproducibility and ensure that results are consistent and trustworthy, regardless of where the analysis is performed.[13][21]

References

A Comparative Guide to Borane Reducing Agents for the Synthesis of 1-(p-tolyl)ethanol from 4-Methylacetophenone

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of synthetic organic chemistry, the reduction of ketones to secondary alcohols is a foundational transformation. The choice of reducing agent is paramount, dictating not only the success of the reaction in terms of yield but also influencing chemoselectivity, operational simplicity, and safety. For researchers and process chemists, particularly in the pharmaceutical industry, a nuanced understanding of the available reagents is critical for efficient and robust route development. This guide provides an in-depth comparison of the performance of four common borane-based reducing agents—sodium borohydride (NaBH₄), lithium borohydride (LiBH₄), sodium cyanoborohydride (NaBH₃CN), and borane-tetrahydrofuran complex (BH₃-THF)—for the reduction of 4-methylacetophenone to 1-(p-tolyl)ethanol.

Introduction to Borane-Based Reductions

Borane reagents are a versatile class of hydrides that serve as a source of nucleophilic hydride ions (H⁻). The reactivity of these agents is modulated by the atom to which boron is coordinated and the surrounding ligands or counterions. This variation in electronic and steric environment gives rise to a spectrum of reducing capabilities, from the mild and selective sodium borohydride to the more reactive borane-THF complex. The reduction of a ketone, such as 4-methylacetophenone, proceeds via the nucleophilic addition of a hydride to the electrophilic carbonyl carbon, forming a tetrahedral intermediate which is subsequently protonated to yield the alcohol.[1][2]

Sodium Borohydride (NaBH₄): The Workhorse of Ketone Reduction

Sodium borohydride is arguably the most widely used reducing agent for ketones due to its excellent balance of reactivity, selectivity, and ease of handling.[1][3][4] It is a mild reducing agent, chemoselective for aldehydes and ketones over less reactive carbonyl functional groups like esters, amides, and carboxylic acids.[3][5] This selectivity is advantageous when working with multifunctional molecules. NaBH₄ is stable in protic solvents such as ethanol and methanol, making it highly convenient for routine laboratory use.[4]

Experimental Protocol: Reduction of 4-Methylacetophenone with NaBH₄
  • In a round-bottom flask, dissolve 4-methylacetophenone (1.0 eq) in methanol (10 volumes).

  • Cool the solution to 0-5 °C using an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise, maintaining the temperature below 10 °C.

  • Stir the reaction mixture at room temperature for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo to afford 1-(p-tolyl)ethanol.

Lithium Borohydride (LiBH₄): A More Potent Alternative

Lithium borohydride is a more powerful reducing agent than its sodium counterpart.[2][6] The increased reactivity is attributed to the greater Lewis acidity of the Li⁺ cation, which coordinates more strongly to the carbonyl oxygen, thereby enhancing the electrophilicity of the carbonyl carbon.[6] This heightened reactivity allows LiBH₄ to reduce esters to primary alcohols, a transformation not readily achieved with NaBH₄.[2] For the reduction of ketones like 4-methylacetophenone, LiBH₄ offers a more rapid reaction but with a slight decrease in chemoselectivity compared to NaBH₄. Reactions are typically conducted in aprotic ethereal solvents like tetrahydrofuran (THF).[7]

Experimental Protocol: Reduction of 4-Methylacetophenone with LiBH₄
  • To a stirred solution of 4-methylacetophenone (1.0 eq) in anhydrous THF (15 volumes) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add a solution of lithium borohydride (1.0 M in THF, 1.1 eq) dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes, monitoring by TLC.

  • Cool the reaction mixture back to 0 °C and cautiously quench by the dropwise addition of 1 M aqueous HCl.

  • Extract the product with diethyl ether (3 x 20 mL).

  • Wash the combined organic extracts with saturated aqueous sodium bicarbonate solution and brine.

  • Dry the organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield 1-(p-tolyl)ethanol.

Sodium Cyanoborohydride (NaBH₃CN): The Specialist for Reductive Amination

Sodium cyanoborohydride is a significantly milder reducing agent than NaBH₄.[8] The electron-withdrawing nature of the cyanide group attenuates the hydridic character of the B-H bonds, rendering it less reactive towards ketones and aldehydes at neutral pH.[9] Its utility shines in the realm of reductive amination, where it selectively reduces iminium ions in the presence of carbonyl groups.[8] For the straightforward reduction of 4-methylacetophenone to the corresponding alcohol, NaBH₃CN is an inefficient choice, requiring acidic conditions to protonate the carbonyl and activate it towards reduction, which can lead to side reactions.

Due to its low reactivity towards ketones under standard conditions, a detailed protocol for the reduction of 4-methylacetophenone is not provided as it is not a recommended application for this reagent. Its inclusion in this guide serves to highlight the importance of selecting a reagent with appropriate reactivity for the desired transformation.

Borane-Tetrahydrofuran Complex (BH₃-THF): A Broad-Spectrum Reducing Agent

The borane-tetrahydrofuran complex is a versatile reducing agent with a broader substrate scope than the borohydrides discussed above. It is capable of reducing carboxylic acids, amides, and nitriles in addition to aldehydes and ketones.[10][11] Borane itself is an electrophilic reducing agent, and its reaction with ketones is generally slower than with carboxylic acids.[12] For the reduction of 4-methylacetophenone, BH₃-THF is effective, but its higher reactivity and the need for anhydrous conditions make it a less common choice compared to NaBH₄ for simple ketone reductions. Care must be taken during the workup to decompose the intermediate borate esters.

Experimental Protocol: Reduction of 4-Methylacetophenone with BH₃-THF
  • In a flame-dried, three-necked flask equipped with a dropping funnel and a reflux condenser under a nitrogen atmosphere, place a solution of 4-methylacetophenone (1.0 eq) in anhydrous THF (10 volumes).

  • Cool the flask in an ice bath to 0 °C.

  • Add borane-THF complex (1.0 M in THF, 1.2 eq) dropwise via the dropping funnel over 30 minutes.

  • After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 1 hour to ensure complete reaction.

  • Cool the reaction mixture to 0 °C and quench by the slow, dropwise addition of methanol until gas evolution ceases.

  • Remove the solvents under reduced pressure.

  • Add more methanol and evaporate again to remove boron as trimethyl borate.

  • Partition the residue between water and diethyl ether.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate to give 1-(p-tolyl)ethanol.

Performance Comparison

Reducing AgentRelative ReactivitySelectivity for KetonesTypical SolventReaction ConditionsWorkup ComplexityKey AdvantagesKey Disadvantages
Sodium Borohydride (NaBH₄) MildHighProtic (MeOH, EtOH)0 °C to RTLowCost-effective, easy to handle, good selectivitySlower reaction times
Lithium Borohydride (LiBH₄) ModerateModerateAprotic (THF, Et₂O)0 °C to RTModerateFaster than NaBH₄, reduces estersMore reactive, requires anhydrous conditions
Sodium Cyanoborohydride (NaBH₃CN) Very MildLowProtic/AproticpH dependentModerateHighly selective for iminesInefficient for ketone reduction, toxic cyanide byproduct potential
Borane-THF (BH₃-THF) HighModerateAprotic (THF)0 °C to RefluxHighReduces a wide range of functional groupsRequires stringent anhydrous conditions, more complex workup

Mechanistic Overview

The reduction of 4-methylacetophenone by borohydride reagents involves the transfer of a hydride ion to the carbonyl carbon. The general mechanism is depicted below.

G ketone 4-Methylacetophenone intermediate Alkoxyborate Intermediate ketone->intermediate Hydride Attack borohydride [BH4]⁻ borohydride->intermediate alcohol 1-(p-tolyl)ethanol intermediate->alcohol Protonation (from solvent or workup)

Caption: General mechanism of ketone reduction by borohydride.

For LiBH₄, the Li⁺ cation coordinates to the carbonyl oxygen, polarizing the C=O bond and making the carbonyl carbon more electrophilic.

G ketone 4-Methylacetophenone + Li⁺ activated_ketone Activated Ketone-Li⁺ Complex ketone->activated_ketone Lewis Acid Coordination intermediate Alkoxyborate Intermediate activated_ketone->intermediate Hydride Attack borohydride [BH4]⁻ borohydride->intermediate alcohol 1-(p-tolyl)ethanol intermediate->alcohol Protonation

Caption: Role of Li⁺ as a Lewis acid in LiBH₄ reduction.

Safety Considerations

All chemical reactions should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

  • Sodium Borohydride: Reacts with acidic solutions to produce flammable hydrogen gas.

  • Lithium Borohydride: Reacts violently with water. It is flammable and should be handled under an inert atmosphere.

  • Sodium Cyanoborohydride: Highly toxic. Can release highly toxic hydrogen cyanide gas upon contact with strong acids.

  • Borane-THF Complex: Flammable and reacts with water to produce hydrogen gas. Solutions in THF can form peroxides upon standing.

Conclusion

The selection of a borane reducing agent for the conversion of 4-methylacetophenone to 1-(p-tolyl)ethanol is a decision guided by the specific requirements of the synthesis.

  • For routine, high-yield reductions where chemoselectivity for ketones is desired, sodium borohydride remains the reagent of choice due to its ease of use, safety profile, and cost-effectiveness.

  • When a faster reaction rate is required and the substrate is compatible with a more reactive hydride, lithium borohydride is a suitable alternative, albeit with the need for more stringent reaction conditions.

  • Sodium cyanoborohydride is not recommended for this transformation due to its poor reactivity with ketones but is an excellent reagent for reductive aminations.

  • Borane-THF is a powerful and versatile reducing agent, but its use for a simple ketone reduction is often unnecessary and introduces greater operational complexity.

By understanding the distinct reactivity profiles and handling requirements of these reagents, researchers can make informed decisions to optimize their synthetic strategies.

References

Evaluating the efficiency of various lipases for the kinetic resolution of 1-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern synthetic chemistry, particularly within the pharmaceutical and fine chemical industries, the demand for enantiomerically pure compounds is paramount. The kinetic resolution of racemic mixtures stands as a cornerstone technique for accessing these chiral building blocks. Among the various methodologies, enzyme-catalyzed resolutions, particularly those employing lipases, have gained significant traction due to their high enantioselectivity, mild reaction conditions, and environmentally benign nature.[1][2]

This guide provides a comprehensive evaluation of the efficiency of various commercially available lipases for the kinetic resolution of racemic 1-(4-Methylphenyl)ethanol, a key intermediate in the synthesis of several active pharmaceutical ingredients. We will delve into the mechanistic underpinnings of this biocatalytic transformation, present a comparative analysis of different lipases supported by experimental data, and provide detailed protocols to empower researchers in their synthetic endeavors.

The Principle of Lipase-Catalyzed Kinetic Resolution

Lipases (EC 3.1.1.3) are a class of serine hydrolases that, in their natural role, catalyze the hydrolysis of triglycerides.[3] However, in non-aqueous environments, their catalytic activity can be ingeniously repurposed to catalyze esterification and transesterification reactions.[4] The key to their utility in kinetic resolution lies in their inherent chirality and the resulting ability to differentiate between the two enantiomers of a racemic substrate.

The fundamental principle of kinetic resolution is based on the difference in the reaction rates of the two enantiomers with the chiral catalyst (the lipase). The enzyme preferentially acylates one enantiomer (e.g., the (R)-enantiomer) at a much higher rate than the other (the (S)-enantiomer). This results in a reaction mixture containing an enantioenriched ester and the unreacted, enantioenriched alcohol of the opposite configuration.[1][2] A critical limitation of this method is the theoretical maximum yield of 50% for a single enantiomer.[5]

The enantioselectivity of a lipase is quantified by the enantiomeric ratio (E), which is a measure of the ratio of the specificity constants for the two enantiomers. A high E-value (typically >100) is indicative of an efficient resolution process, enabling the production of both the ester and the remaining alcohol with high enantiomeric excess (ee).[6]

Comparative Evaluation of Lipases

The choice of lipase is a critical determinant of the success of a kinetic resolution. Different lipases exhibit varying degrees of enantioselectivity and activity towards a given substrate. Here, we compare the performance of several widely used lipases for the kinetic resolution of this compound.

LipaseSource OrganismAcyl DonorSolventTemp (°C)Time (h)Conversion (%)ee(S)-alcohol (%)ee(R)-acetate (%)E-value
Novozym® 435 Candida antarctica BVinyl acetateHexane406~50>99>99>200
Lipase PS Pseudomonas cepaciaVinyl acetateDiisopropyl ether3024~50>95>95>100
Amano Lipase AK Pseudomonas fluorescensVinyl acetateTHF3012~50>99>99>200
CRL Candida rugosaVinyl acetateToluene4048~45~90~92~50

Note: The data presented in this table is a synthesis of typical results reported in the literature for structurally similar secondary alcohols and should be considered as a guide. Optimal conditions for this compound may vary.

Discussion of Lipase Performance:

  • Novozym® 435 (Immobilized Candida antarctica Lipase B - CALB): Consistently emerges as a top performer for the resolution of secondary alcohols.[5][7] Its high enantioselectivity (often with E-values >200) and broad substrate scope make it a first-choice enzyme for many applications.[6][8] The immobilization on a macroporous acrylic resin enhances its stability and allows for easy recovery and reuse.[9] For the resolution of this compound, CALB is expected to show excellent performance, yielding both the unreacted (S)-alcohol and the (R)-acetate with high enantiomeric purity.

  • Lipase PS (Pseudomonas cepacia): This lipase is another highly effective biocatalyst for the kinetic resolution of a variety of chiral alcohols.[8][10] It often exhibits high enantioselectivity and activity. In some cases, it may show a complementary stereopreference to CALB, making it a valuable alternative.

  • Amano Lipase AK (Pseudomonas fluorescens): This lipase has demonstrated high enantioselectivity in the acylation of various secondary alcohols, including those with aromatic substituents.[11] It can be a highly effective catalyst, often providing excellent E-values.[11]

  • Candida rugosa Lipase (CRL): While being a versatile and widely studied lipase, CRL sometimes exhibits lower enantioselectivity for certain secondary alcohols compared to CALB or Lipase PS.[12] However, its performance can be highly dependent on the reaction conditions, including the choice of solvent and acyl donor.

Experimental Protocols

The following protocols provide a detailed, step-by-step methodology for the analytical-scale screening of lipases and a preparative-scale resolution of this compound.

Protocol 1: Analytical Scale Screening of Lipases

This protocol is designed for the rapid evaluation of different lipases to identify the most promising candidate for the kinetic resolution of this compound.

Materials:

  • Racemic this compound

  • A selection of lipases (e.g., Novozym® 435, Lipase PS, Amano Lipase AK, CRL)

  • Acyl donor (e.g., vinyl acetate)

  • Anhydrous organic solvent (e.g., hexane, diisopropyl ether, or toluene)

  • Small reaction vials (e.g., 2 mL glass vials with screw caps)

  • Shaker or magnetic stirrer with temperature control

  • Syringes and needles for sampling

  • Syringe filters (0.45 µm)

  • Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC) system for analysis

Procedure:

  • To a 2 mL glass vial, add racemic this compound (e.g., 20 mg, 1 equivalent).

  • Add the selected lipase (e.g., 10-20 mg).

  • Add the anhydrous organic solvent (e.g., 1 mL).

  • Add the acyl donor (e.g., vinyl acetate, 2-3 equivalents).

  • Seal the vial and place it on a shaker or stirrer at the desired temperature (e.g., 30-40 °C).[1]

  • Withdraw small aliquots (e.g., 10 µL) at regular time intervals (e.g., 1, 3, 6, 24 hours).

  • Quench the reaction in the aliquot by filtering out the enzyme through a small plug of silica gel or a syringe filter and diluting with a suitable solvent (e.g., ethyl acetate).[1]

  • Analyze the samples by chiral GC or HPLC to determine the conversion and the enantiomeric excess of the product (acetate) and the remaining substrate (alcohol).

Protocol 2: Preparative Scale Kinetic Resolution

This protocol is for resolving a larger quantity of racemic this compound once optimal conditions (lipase, solvent, acyl donor, temperature) have been determined from the screening experiments.

Materials:

  • Racemic this compound

  • Optimized lipase (immobilized form is highly recommended for easy removal)

  • Optimized acyl donor

  • Anhydrous organic solvent

  • Reaction flask of appropriate size

  • Magnetic stirrer and hotplate (or other temperature control device)

  • Filtration apparatus

  • Rotary evaporator

  • Silica gel for column chromatography

Procedure:

  • To a flame-dried reaction flask under an inert atmosphere (e.g., nitrogen or argon), add the racemic this compound (e.g., 1.0 g, 1 equivalent).

  • Add the optimized immobilized lipase (e.g., Novozym® 435, 10-20% w/w of the substrate).

  • Add the anhydrous organic solvent (e.g., 50 mL).

  • Add the optimized acyl donor (e.g., vinyl acetate, 0.6 equivalents to target ~50% conversion).

  • Stir the reaction mixture at the predetermined optimal temperature.

  • Monitor the reaction progress by taking small aliquots and analyzing them by chiral GC or HPLC until approximately 50% conversion is reached.

  • Once the desired conversion is achieved, stop the reaction by filtering off the immobilized lipase. The lipase can often be washed with solvent and reused.[13]

  • Remove the solvent from the filtrate under reduced pressure using a rotary evaporator.

  • The resulting mixture of the acylated product and the unreacted alcohol can be separated by silica gel column chromatography to yield the two enantiomerically enriched compounds.[1]

Visualizing the Workflow

To better understand the experimental process, the following diagrams illustrate the key steps.

G cluster_prep Reaction Setup racemate Racemic this compound reaction Kinetic Resolution (Stirring at controlled Temp) racemate->reaction lipase Lipase lipase->reaction acyl_donor Acyl Donor acyl_donor->reaction solvent Solvent solvent->reaction monitoring Monitoring by Chiral GC/HPLC reaction->monitoring Aliquots workup Work-up (Filter Lipase, Evaporate Solvent) monitoring->workup ~50% Conversion separation Column Chromatography workup->separation product1 (S)-1-(4-Methylphenyl)ethanol separation->product1 product2 (R)-1-(4-Methylphenyl)acetate separation->product2

Caption: Experimental workflow for the lipase-catalyzed kinetic resolution.

G cluster_reactants Reactants cluster_products Products R_alcohol (R)-Alcohol lipase Lipase R_alcohol->lipase k_fast S_alcohol (S)-Alcohol S_alcohol->lipase k_slow acyl_donor Acyl Donor acyl_donor->lipase R_ester (R)-Ester lipase->R_ester S_alcohol_unreacted (S)-Alcohol (unreacted) lipase->S_alcohol_unreacted

Caption: Simplified mechanism of lipase-catalyzed kinetic resolution.

Conclusion and Future Outlook

The kinetic resolution of this compound using lipases is a highly efficient and practical method for obtaining both enantiomers in high optical purity. Among the commercially available lipases, immobilized Candida antarctica Lipase B (Novozym® 435) generally provides superior performance in terms of enantioselectivity and operational stability. However, screening a panel of lipases, such as Lipase PS from Pseudomonas cepacia and Amano Lipase AK from Pseudomonas fluorescens, is a prudent strategy as the optimal biocatalyst can be substrate-dependent.

Future advancements in this field are likely to focus on the development of dynamic kinetic resolution (DKR) processes. DKR combines the enzymatic resolution with an in-situ racemization of the slower-reacting enantiomer, theoretically enabling a 100% yield of the desired enantiomer.[5] This often involves the use of a compatible metal catalyst for the racemization step.[5] As the demand for enantiopure compounds continues to grow, the synergy between biocatalysis and traditional organic synthesis will undoubtedly pave the way for more efficient and sustainable chemical manufacturing.

References

A Comparative Guide to the Synthesis of 1-(4-Methylphenyl)ethanol: Grignard Reaction Versus Alternative Methods

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development and organic synthesis, the selection of a synthetic route is a critical decision that balances efficiency, cost, and safety. This guide provides an in-depth comparison of the classic Grignard reaction with other prevalent methods for the synthesis of 1-(4-methylphenyl)ethanol, a valuable secondary alcohol intermediate.[1][2] We will delve into the mechanistic underpinnings, practical execution, and comparative performance of these methodologies, supported by detailed experimental protocols.

Introduction to this compound

This compound is a chiral secondary alcohol that serves as a key building block in the synthesis of various pharmaceuticals and fine chemicals. Its structure, featuring a stereocenter, makes the enantioselective synthesis of this compound a topic of significant interest. The methods discussed herein will cover both racemic and asymmetric approaches to its preparation.

Method 1: The Grignard Reaction - A Cornerstone of C-C Bond Formation

The Grignard reaction, discovered by Victor Grignard in 1900, remains a fundamental and widely used method for creating carbon-carbon bonds.[3] For the synthesis of this compound, this involves the reaction of a Grignard reagent, typically methylmagnesium bromide, with 4-methylbenzaldehyde.

Mechanistic Rationale

The Grignard reagent, with its highly polarized carbon-magnesium bond, acts as a potent nucleophile.[4][5] The nucleophilic carbon attacks the electrophilic carbonyl carbon of the aldehyde.[6] This addition results in the formation of an alkoxide intermediate, which upon acidic workup, is protonated to yield the desired secondary alcohol.[7][8]

Grignard_Mechanism cluster_0 Step 1: Nucleophilic Addition cluster_1 Step 2: Acidic Workup Reagents H3C-MgBr + O=CH-C6H4-CH3 Intermediate H3C-CH(O-MgBr)-C6H4-CH3 Reagents->Intermediate Nucleophilic attack Intermediate_2 H3C-CH(O-MgBr)-C6H4-CH3 Product H3C-CH(OH)-C6H4-CH3 Intermediate_2->Product H3O+

Caption: Mechanism of Grignard reaction for this compound synthesis.

Experimental Protocol: Grignard Synthesis

Materials:

  • Magnesium turnings

  • Anhydrous diethyl ether

  • Methyl iodide

  • 4-Methylbenzaldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous sodium sulfate

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings. Add a small crystal of iodine to initiate the reaction. A solution of methyl iodide in anhydrous diethyl ether is added dropwise from the dropping funnel. The reaction is initiated by gentle warming and is maintained at a gentle reflux.[7][9][10] The completion of the reagent formation is indicated by the disappearance of most of the magnesium.

  • Reaction with Aldehyde: The flask is cooled in an ice bath, and a solution of 4-methylbenzaldehyde in anhydrous diethyl ether is added dropwise with stirring. The reaction is exothermic and should be controlled to maintain a gentle reflux.[9]

  • Workup: After the addition is complete, the reaction mixture is stirred at room temperature for an additional 30 minutes. The mixture is then poured onto a mixture of crushed ice and saturated aqueous ammonium chloride solution.[7]

  • Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic extracts are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Purification can be achieved by vacuum distillation or column chromatography.

Method 2: Reduction of 4'-Methylacetophenone

An alternative and widely employed method for the synthesis of this compound is the reduction of the corresponding ketone, 4'-methylacetophenone.[11] This approach avoids the preparation of the moisture-sensitive Grignard reagent and offers several variants, including catalytic hydrogenation and chemical reduction with metal hydrides.

Catalytic Transfer Hydrogenation

Catalytic transfer hydrogenation is an attractive method that uses a stable hydrogen donor, such as isopropanol, in the presence of a transition metal catalyst.[12][13] This method is often favored for its operational simplicity and milder reaction conditions compared to high-pressure hydrogenation.[13]

The mechanism typically involves the formation of a metal hydride species from the catalyst and the hydrogen donor. This hydride is then transferred to the carbonyl carbon of the ketone, leading to the formation of the alcohol.

CTH_Workflow Start 4'-Methylacetophenone + Isopropanol (H-donor) + Catalyst (e.g., Ru complex) Reaction Catalytic Transfer Hydrogenation Start->Reaction Product This compound + Acetone Reaction->Product Purification Purification (e.g., Column Chromatography) Product->Purification NaBH4_Mechanism cluster_0 Step 1: Hydride Attack cluster_1 Step 2: Protonation Reagents 4'-Methylacetophenone + NaBH4 Alkoxide Intermediate Alkoxyborate Reagents->Alkoxide Hydride transfer Alkoxide_2 Intermediate Alkoxyborate Product This compound Alkoxide_2->Product H2O or ROH

References

A Comparative Guide to Robustness Testing of Analytical Methods for 1-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of pharmaceutical development and quality control, the reliability of analytical methods is paramount. For a compound like 1-(4-Methylphenyl)ethanol, an aromatic secondary alcohol with applications as a synthetic intermediate, ensuring that the analytical method used for its quantification and purity assessment is robust is a critical step.[1] This guide provides an in-depth comparison of analytical methodologies and a detailed framework for conducting robustness testing, grounded in scientific principles and regulatory expectations.

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage.[2][3] This characteristic is crucial as it demonstrates the method's suitability for transfer between laboratories and instruments, a common scenario in the global pharmaceutical industry.[4]

Primary Analytical Method: High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is the workhorse of pharmaceutical analysis due to its high resolution, sensitivity, and versatility. For this compound, a reversed-phase HPLC (RP-HPLC) method is typically the most suitable approach.

Causality Behind Experimental Choices in HPLC Method Development:
  • Column Selection: A C18 stationary phase is the logical first choice. The nonpolar nature of the octadecylsilyl groups provides strong hydrophobic interactions with the aromatic ring and the ethyl group of this compound, leading to good retention and separation from polar impurities.

  • Mobile Phase Composition: A mixture of water and a polar organic solvent like acetonitrile or methanol is standard for RP-HPLC. The ratio of these components is a critical parameter that controls the retention time of the analyte. A higher proportion of the organic solvent will decrease the retention time.[5] A buffered aqueous phase is often necessary to control the ionization state of any acidic or basic impurities, thereby ensuring reproducible chromatography.

  • Detection: Given the presence of a benzene ring, this compound exhibits strong UV absorbance.[6][7] A UV detector set at a wavelength of maximum absorbance (typically around 220 nm or 254 nm) will provide high sensitivity.

A Self-Validating HPLC Protocol:

A well-developed HPLC method should include system suitability tests (SSTs) to ensure the system is performing correctly before any samples are analyzed. Key SST parameters include:

  • Tailing Factor: Should be close to 1 for a symmetrical peak shape.

  • Theoretical Plates: A high number indicates good column efficiency.

  • Repeatability: Multiple injections of a standard solution should yield consistent peak areas.

Robustness Testing: A Framework for Assurance

Robustness testing should be considered during the development phase of the analytical procedure.[2][3] It is a systematic investigation of the influence of small variations in method parameters on the analytical results.

Experimental Workflow for Robustness Testing:

The following diagram illustrates a typical workflow for conducting a robustness study.

Robustness_Workflow Define Define Critical Method Parameters (CMPs) Design Design Experiment (e.g., Fractional Factorial) Define->Design Select Factors & Levels Execute Execute Experiments with Deliberate Variations Design->Execute Run Matrix Analyze Analyze Results & Assess Impact on CQAs Execute->Analyze Collect Data Report Report Findings & Define Control Strategy Analyze->Report Statistical Analysis

Caption: Workflow for a systematic robustness study.

Key Parameters to Investigate in an HPLC Robustness Study:

For the HPLC analysis of this compound, the following parameters should be deliberately varied to assess the method's robustness:

ParameterTypical VariationPotential Impact
Mobile Phase pH ± 0.2 unitsCan affect the retention time and peak shape of ionizable impurities.
Organic Solvent Composition ± 2% absoluteSignificant impact on retention time and resolution.[5]
Column Temperature ± 5 °CAffects retention time and can influence selectivity.
Flow Rate ± 0.1 mL/minDirectly impacts retention time and peak height.
Wavelength ± 2 nmMay affect the sensitivity of the assay.
Column Lot Different batchesCan reveal variability in stationary phase chemistry, affecting selectivity.
Experimental Protocol for Robustness Testing:
  • Preparation of Solutions: Prepare a stock solution of this compound standard and a representative sample solution.

  • Experimental Design: Employ a fractional factorial or Plackett-Burman design to efficiently screen the effects of multiple parameters in a limited number of experiments.

  • Execution of Runs: Perform the chromatographic runs according to the experimental design, deliberately varying the parameters as defined.

  • Data Collection: For each run, record the retention time, peak area, tailing factor, and resolution between this compound and any adjacent peaks.

  • Data Analysis: Use statistical software to analyze the main effects and interactions of the varied parameters on the measured responses.

Comparative Analysis of Alternative Methods

While HPLC is a robust and widely applicable technique, other methods may offer advantages in specific scenarios.

Gas Chromatography (GC)

Gas chromatography is a powerful technique for the analysis of volatile and semi-volatile compounds. Given that this compound is a liquid at room temperature with a reasonably high boiling point, GC is a viable alternative to HPLC.[8][9]

Strengths:

  • High Efficiency: Capillary GC columns can provide very high resolution, which is beneficial for separating closely related impurities.

  • Sensitive Detectors: Flame ionization detectors (FID) are highly sensitive to organic compounds, and mass spectrometry (MS) can provide definitive identification of unknown peaks.[10]

Weaknesses:

  • Thermal Lability: Some impurities may be thermally labile and could degrade in the high temperatures of the GC inlet or column.

  • Derivatization: For highly polar impurities, derivatization may be necessary to improve their volatility and chromatographic behavior.

Capillary Electrophoresis (CE)

Capillary electrophoresis separates analytes based on their charge-to-size ratio in an electric field.[11][12] For neutral compounds like this compound, Micellar Electrokinetic Chromatography (MEKC), a mode of CE, is required.

Strengths:

  • High Efficiency and Resolution: CE can achieve extremely high theoretical plate counts, leading to excellent separation efficiency.[12]

  • Low Sample and Reagent Consumption: The technique uses very small volumes of sample and buffer, making it cost-effective and environmentally friendly.

Weaknesses:

  • Lower Sensitivity: UV detection in CE can be less sensitive than in HPLC due to the short path length of the capillary.

  • Reproducibility Challenges: The reproducibility of migration times can be more challenging to control compared to HPLC retention times.

The following diagram illustrates the logical relationship between the analytical method choice and the key properties of this compound.

Method_Selection cluster_properties Key Properties Analyte This compound Properties Aromatic Aromatic (UV Active) Analyte->Aromatic Polarity Moderate Polarity Analyte->Polarity Volatility Semi-Volatile Analyte->Volatility HPLC HPLC (Reversed-Phase) GC Gas Chromatography CE Capillary Electrophoresis (MEKC) Aromatic->HPLC Good for UV Detection Polarity->HPLC Ideal for RP Polarity->CE Amenable to MEKC Volatility->GC Suitable for GC

Caption: Rationale for analytical method selection.

Conclusion

The robustness of an analytical method is not merely a regulatory checkbox; it is a fundamental attribute that ensures the consistent quality of pharmaceutical products.[13] For this compound, a well-developed RP-HPLC method is a reliable and robust primary analytical technique. A thorough robustness study, conducted with a clear understanding of the critical method parameters, will provide the necessary assurance of the method's reliability. While GC and CE present viable alternatives with their own unique advantages, the versatility and established performance of HPLC make it the preferred choice for routine quality control. The principles and protocols outlined in this guide provide a solid foundation for developing and validating a scientifically sound and defensible analytical method.

References

Safety Operating Guide

Navigating the Disposal of 1-(4-Methylphenyl)ethanol: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of 1-(4-methylphenyl)ethanol (CAS 536-50-5), a common intermediate in the pharmaceutical and fragrance industries[1]. By integrating established safety protocols with an understanding of the chemical's properties, this document aims to empower researchers, scientists, and drug development professionals to handle its disposal with confidence and precision.

Foundational Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the inherent risks associated with this compound is paramount. This compound is a clear, colorless liquid with an alcohol-like odor and a flash point of 102 °C, classifying it as a combustible liquid[2][3]. While some safety data sheets (SDS) suggest it is not hazardous at certain concentrations, it is prudent to handle it with care, as its toxicological properties have not been fully investigated[2][4]. Incompatibility with strong oxidizing agents is a key chemical hazard to consider during disposal to prevent potentially vigorous reactions[2].

Essential Personal Protective Equipment (PPE)

The consistent use of appropriate PPE is the first line of defense against accidental exposure. The following PPE is mandatory when handling this compound for disposal:

PPE ItemSpecificationRationale
Eye Protection Safety glasses with side shields or chemical goggles.Protects against accidental splashes that could cause eye irritation[5][6].
Hand Protection Chemically resistant gloves (e.g., nitrile, neoprene).Prevents skin contact and potential absorption[5].
Skin and Body Protection Laboratory coat.Protects personal clothing from contamination[5].
Respiratory Protection Use in a well-ventilated area or under a fume hood.Minimizes the inhalation of vapors, especially when handling larger quantities[5][7].

Step-by-Step Disposal Protocol

The disposal of this compound must adhere to a systematic process that ensures safety and regulatory compliance. This protocol is designed to guide the user from the initial waste characterization to the final hand-off to waste management professionals.

Waste Characterization and Segregation

The first critical step is to determine if the this compound waste is classified as hazardous. According to the Resource Conservation and Recovery Act (RCRA), a waste is considered hazardous if it is specifically listed or if it exhibits certain characteristics (ignitability, corrosivity, reactivity, or toxicity)[8]. Given its flash point, this compound may be classified as an ignitable hazardous waste (D001) if it is in a liquid form with a flashpoint below 60°C (140°F)[9]. However, with a flashpoint of 102°C, it does not meet this specific criterion for ignitability. Despite this, it is crucial to consult local, regional, and national hazardous waste regulations to ensure complete and accurate classification, as state or local definitions may be more stringent[2].

Operational Steps:

  • Consult the Safety Data Sheet (SDS): The SDS for the specific this compound product should be the primary source of information for disposal considerations[1][2].

  • Segregate the Waste: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management plan[5]. Incompatible materials, such as strong oxidizing agents, must be kept separate[2].

  • Use Designated Containers: Collect the waste in a designated, compatible, and properly labeled waste container. Whenever possible, use the original container[5].

Waste Collection and Labeling

Proper containment and labeling are essential for safe storage and transport.

Operational Steps:

  • Container Selection: Use a chemically resistant container with a secure, tightly sealed lid to prevent leaks and evaporation[7][10].

  • Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "this compound," the CAS number (536-50-5), and an indication of the associated hazards (e.g., "Combustible")[5][10]. Include the accumulation start date as required by your facility's protocols[10].

On-Site Storage and Accumulation

Temporary storage of the waste must be in a designated satellite accumulation area that meets safety standards.

Operational Steps:

  • Storage Location: Store the sealed waste container in a cool, dry, and well-ventilated area, away from heat, open flames, and direct sunlight[7]. The storage area should be secondary containment to manage potential spills.

  • Incompatibility Management: Ensure the storage location is away from incompatible materials, particularly strong oxidizing agents[2][7].

  • Accumulation Limits: Adhere to your institution's and local regulations regarding the maximum quantity of hazardous waste that can be stored in a satellite accumulation area and the time limits for its removal[10].

Final Disposal

The final disposal of this compound must be conducted by a licensed hazardous waste disposal company.

Operational Steps:

  • Arrange for Pickup: Contact your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor to arrange for the collection of the waste.

  • Documentation: Ensure all necessary paperwork, such as a hazardous waste manifest, is completed accurately.

  • Do Not Dispose Down the Drain: Under no circumstances should this compound be disposed of down the sink[7][11]. This can lead to environmental contamination and may violate local regulations[11].

Emergency Procedures for Spills and Exposure

Accidents can happen, and a clear, rehearsed emergency response plan is critical.

Spill Management

For Small Spills:

  • Ensure Proper Ventilation: Immediately ensure the area is well-ventilated.

  • Contain the Spill: Use an inert absorbent material such as sand, earth, or vermiculite to soak up the spilled liquid[6][7].

  • Collect the Waste: Carefully sweep or scoop the absorbent material into a suitable container for hazardous waste disposal[2].

  • Decontaminate the Area: Clean the spill area thoroughly with soap and water, collecting the cleaning materials as hazardous waste[5].

For Large Spills:

  • Evacuate the Area: Immediately evacuate all non-essential personnel from the spill area.

  • Alert Authorities: Notify your institution's EHS department and, if necessary, the local fire department.

  • Containment (if safe to do so): If you are trained and it is safe to do so, try to contain the spill to prevent it from spreading or entering drains[6].

First Aid for Exposure
  • Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention[4].

  • Skin Contact: Wash off immediately with plenty of soap and water for at least 15 minutes. Remove contaminated clothing. If skin irritation occurs, seek medical advice[6][12].

  • Inhalation: Move the person to fresh air. If they experience breathing difficulties, seek immediate medical attention[12].

  • Ingestion: Rinse the mouth with water. Do not induce vomiting. Seek immediate medical attention[12].

Visualizing the Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

DisposalWorkflow Disposal Workflow for this compound start Start: this compound Waste Generated ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe characterize Characterize Waste (Consult SDS & Local Regulations) segregate Segregate Waste (No Mixing with Incompatibles) characterize->segregate ppe->characterize collect Collect in Labeled, Sealed Container segregate->collect store Store in Designated Satellite Accumulation Area collect->store spill Spill Occurs? store->spill emergency Follow Emergency Spill Protocol spill->emergency Yes dispose Arrange for Professional Disposal (EHS or Contractor) spill->dispose No emergency->collect end End: Waste Transferred for Disposal dispose->end

Caption: Decision workflow for the safe disposal of this compound.

References

A Strategic Guide to Personal Protective Equipment for Handling 1-(4-Methylphenyl)ethanol

Author: BenchChem Technical Support Team. Date: January 2026

In the dynamic environments of research and drug development, the safe handling of chemical reagents is paramount. This guide provides a detailed operational plan for the use of personal protective equipment (PPE) when working with 1-(4-Methylphenyl)ethanol, a versatile compound utilized in the fragrance, flavor, and pharmaceutical industries.[1][2] As Senior Application Scientists, our goal is to move beyond mere compliance and cultivate a culture of proactive safety, where every procedural step is underpinned by a deep understanding of the material's properties and potential hazards.

Understanding the Hazard Profile of this compound

This compound is a colorless liquid with an alcohol-like odor.[3][4] While some safety data sheets (SDS) indicate that at its given concentration, it contains no substances considered to be hazardous to health, others classify it as causing skin irritation, serious eye irritation, and potential respiratory irritation.[4][5] It is also a combustible liquid.[5] Given this information, a prudent approach that accounts for all potential risks is essential.

Table 1: Physicochemical and Hazard Data for this compound

PropertyValueSource
Chemical Formula C9H12O[3]
Molecular Weight 136.19 g/mol [1][6]
Appearance Colorless liquid[1][3][4]
Boiling Point 216-222 °C (420.8-431.6 °F)[1][2]
Flash Point 102 °C (215.6 °F)[3]
Solubility Slightly miscible with water.[7]
Incompatibilities Strong oxidizing agents and strong reducing agents.[3][7]

Core Principles of PPE Selection

The selection of PPE is not a one-size-fits-all exercise; it is a risk-based decision-making process. The primary routes of exposure to this compound are through skin contact, eye contact, and inhalation.[3][8] Therefore, our PPE strategy must create effective barriers against these routes.

Eye and Face Protection: The First Line of Defense

Given the risk of serious eye irritation, appropriate eye protection is non-negotiable.[5]

  • Standard Laboratory Operations: For routine handling, such as transferring small quantities in a well-ventilated area, chemical splash goggles that meet the ANSI Z.87.1 1989 standard are required.[9]

  • Splash or Explosion Risk: When there is a heightened risk of splashing, such as during heating, reactions under pressure, or handling large volumes, a face shield worn over chemical splash goggles is mandatory.[9]

Skin and Body Protection: An Impermeable Barrier

Preventing skin contact is crucial to avoid potential irritation.[5]

  • Gloves: Disposable nitrile gloves provide adequate short-term protection against a broad range of chemicals, including this compound.[9] It is critical to inspect gloves for any signs of degradation or perforation before each use.[9] Gloves should be changed regularly, with recommendations varying from every 30 to 60 minutes, and immediately if contamination is known or suspected.[10]

  • Laboratory Coat: A standard laboratory coat should be worn and fully buttoned to protect the arms and torso.[9] For tasks with a higher risk of splashing, a chemically resistant apron over the lab coat is recommended.

  • Footwear: Closed-toe and closed-heel shoes are mandatory in any laboratory setting to protect the feet from spills.[9][11]

Respiratory Protection: Ensuring Safe Breathing Air

Under normal laboratory conditions with adequate engineering controls, such as a chemical fume hood, respiratory protection is typically not required.[3] However, in specific scenarios, it becomes essential.

  • Inadequate Ventilation or Spills: If working outside of a fume hood or in the event of a significant spill, a respirator may be necessary. The choice of respirator will depend on the concentration of airborne contaminants. An N-95 or N-100 particle mask may be sufficient for some situations, while a chemical cartridge-type respirator is required for larger spills.[10]

  • Emergency Situations: In the event of a fire, a self-contained breathing apparatus (SCBA) is necessary.[3][8]

Procedural Guidance: From Preparation to Disposal

A systematic approach to PPE usage minimizes the risk of exposure and ensures a safe working environment.

Pre-Operational PPE Workflow

PPE_Workflow cluster_prep Preparation Phase assess_risk Assess Task-Specific Risks select_ppe Select Appropriate PPE assess_risk->select_ppe Based on SDS & SOP inspect_ppe Inspect PPE for Integrity select_ppe->inspect_ppe don_ppe Don PPE Correctly inspect_ppe->don_ppe Spill_Response spill Spill Occurs evacuate Evacuate Immediate Area spill->evacuate notify Notify Supervisor & EHS evacuate->notify ppe Don Appropriate PPE (including respiratory protection if needed) notify->ppe contain Contain Spill with Inert Material ppe->contain collect Collect and Place in Waste Container contain->collect decontaminate Decontaminate Spill Area collect->decontaminate dispose Dispose of Waste Properly decontaminate->dispose

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.